Product packaging for Tributyl(octyl)phosphonium chloride(Cat. No.:CAS No. 56315-19-6)

Tributyl(octyl)phosphonium chloride

Cat. No.: B3144918
CAS No.: 56315-19-6
M. Wt: 351 g/mol
InChI Key: JDAJRHLAMCYXAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tributyl(octyl)phosphonium chloride is a useful research compound. Its molecular formula is C20H44ClP and its molecular weight is 351 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H44ClP B3144918 Tributyl(octyl)phosphonium chloride CAS No. 56315-19-6

Properties

IUPAC Name

tributyl(octyl)phosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P.ClH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAJRHLAMCYXAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342812
Record name Tributyloctylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56315-19-6
Record name Tributyloctylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56315-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyloctylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(octyl)phosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tributyl(octyl)phosphonium chloride CAS number 56315-19-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tributyl(octyl)phosphonium Chloride (CAS 56315-19-6)

Introduction: A Versatile Phosphonium Salt

This compound, identified by CAS number 56315-19-6, is a quaternary phosphonium salt that has garnered significant attention in both academic research and industrial settings.[1][2] It is a member of the ionic liquid family, characterized by a bulky tributyloctylphosphonium cation and a chloride anion.[1] Often marketed under the trade name CYPHOS® IL 253, this compound is recognized for its efficacy as a phase transfer catalyst (PTC), a role that is central to its utility in organic synthesis.[3][4] Its unique molecular structure imparts a set of physicochemical properties that make it a powerful tool for chemists and material scientists, enabling reactions between immiscible reactants and often leading to improved reaction rates, higher yields, and milder process conditions.[2][4] This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and practical applications for researchers and development professionals.

Physicochemical Properties: Structure Meets Function

The performance of this compound in various applications is a direct consequence of its chemical and physical characteristics. It typically presents as a colorless to pale yellow, viscous liquid at room temperature.[1][3] Its structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, creates a sterically hindered and lipophilic cation. This bulky nature, combined with the chloride anion, results in a low melting point and notable thermal stability.[1]

A key feature is its solubility profile. While some sources describe it as highly soluble in water, others state it is insoluble in water but soluble in organic solvents.[1][5] This discrepancy may depend on the specific grade and purity. However, its general utility in biphasic systems underscores its amphiphilic character, allowing it to interact with both aqueous and organic phases. Its high thermal stability, with a boiling point exceeding 200°C, makes it suitable for reactions requiring elevated temperatures.[3]

PropertyValueSource(s)
CAS Number 56315-19-6[3][5][6]
Molecular Formula C₂₀H₄₄ClP[1][3]
Molecular Weight 350.996 g/mol (or ~351.00)[3][5]
Appearance Colorless to pale yellow viscous liquid[1][3]
Density ~0.92 g/cm³[3]
Boiling Point >200°C[3]
Flash Point 306°F[3]
Solubility Good solubility in organic solvents[1]

Synthesis: The Quaternization Pathway

The industrial preparation of this compound is typically achieved through a quaternization reaction. This process involves the reaction of tributylphosphine with an octyl chloride. The lone pair of electrons on the phosphorus atom of tributylphosphine nucleophilically attacks the electrophilic carbon of the octyl chloride, forming a new phosphorus-carbon bond and displacing the chloride ion. The resulting product is the quaternary phosphonium salt.

The synthesis generally involves heating the reactants, often under an inert atmosphere to prevent oxidation of the phosphine.[7] The reaction can be carried out neat or in a suitable solvent. Post-reaction, purification steps may be necessary to remove any unreacted starting materials or byproducts.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions TBP Tributylphosphine (C₁₂H₂₇P) Reaction Quaternization Reaction (Heating, Inert Atmosphere) TBP->Reaction OC n-Octyl Chloride (C₈H₁₇Cl) OC->Reaction Product This compound (C₂₀H₄₄ClP) Reaction->Product

Caption: General synthesis workflow for this compound.

Core Application: Phase Transfer Catalysis (PTC)

The primary application of this compound is as a phase transfer catalyst.[4][5] Many valuable organic reactions involve reactants that are soluble in separate, immiscible phases (e.g., an aqueous phase containing an inorganic salt and an organic phase containing an organic substrate). Under normal conditions, the reaction between these species is extremely slow as it can only occur at the limited interface between the two liquids.

PTC overcomes this kinetic barrier.[4] The bulky, lipophilic phosphonium cation can pair with an anion from the aqueous phase (e.g., hydroxide, cyanide) and transport it into the organic phase. This "phase-transferred" anion is now highly reactive in the organic medium, as it is poorly solvated and paired loosely with the large phosphonium cation.[8] After the anion reacts with the organic substrate, the phosphonium cation can return to the aqueous phase to pick up another anion, thus continuing the catalytic cycle.

PTC_Mechanism Aqueous Aqueous Phase (e.g., Na⁺Y⁻) Catalyst_Aq [P(Oct)(Bu)₃]⁺Cl⁻ Organic Organic Phase (e.g., RX) Catalyst_Org [P(Oct)(Bu)₃]⁺Y⁻ Organic->Catalyst_Org 3. Reaction in Organic Phase Catalyst_Aq->Catalyst_Org 2. Anion Exchange (Y⁻ for Cl⁻) & Phase Transfer Catalyst_Org->Catalyst_Aq 4. Catalyst Regeneration & Return Product RY + Na⁺X⁻ Catalyst_Org->Product RX + Y⁻ → RY + X⁻

Sources

Tributyl(octyl)phosphonium chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tributyl(octyl)phosphonium chloride for Scientific Professionals

Introduction: Unveiling a Versatile Quaternary Phosphonium Salt

This compound, often identified by the trade name CYPHOS® IL 253, is a quaternary phosphonium salt that has garnered significant interest within the scientific community.[1][2] Structurally, it consists of a central phosphorus atom bonded to three butyl groups and one octyl group, forming a bulky, asymmetric phosphonium cation, with a chloride anion providing charge neutrality.[1] This compound is classified as an ionic liquid, a salt with a low melting point that is often liquid at or near room temperature.[1] Its unique combination of properties—including high thermal stability, hydrophobicity, and solubility in organic solvents—makes it a highly versatile tool in organic synthesis, catalysis, and materials science.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

Precise identification is paramount in research and development. This compound is cataloged under CAS Number 56315-19-6.[1][2][3] Its fundamental chemical attributes are summarized below.

IdentifierValueSource(s)
Chemical Formula C₂₀H₄₄ClP[1][2]
Molecular Weight 351.00 g/mol [2]
CAS Number 56315-19-6[1][2][3]
Common Synonyms Octyltributylphosphonium chloride, CYPHOS® IL 253[1]
SMILES CCCCCCCC(CCCC)CCCC.[Cl-][1]
InChI Key JDAJRHLAMCYXAN-UHFFFAOYSA-M[1]

Physicochemical and Spectroscopic Properties

The utility of this compound in various applications stems directly from its distinct physical and chemical properties. It is typically a colorless to pale yellow, viscous liquid.[2] A key feature is its immiscibility with water, coupled with good solubility in a range of organic solvents, which is foundational to its use in biphasic systems.[1]

PropertyValueSource(s)
Appearance Colorless to pale yellow viscous liquid[2]
Density 0.92 g/cm³[2]
Boiling Point >200°C[2]
Solubility Insoluble in water; Soluble in organic solvents[1]

Molecular Structure Visualization

The asymmetric arrangement of alkyl chains around the central phosphorus atom is crucial to the compound's properties, influencing its steric hindrance and interaction with other molecules.

P P+ C1_1 CH₂ P->C1_1 C2_1 CH₂ P->C2_1 C3_1 CH₂ P->C3_1 C4_1 CH₂ P->C4_1 Cl Cl- C1_2 CH₂ C1_1->C1_2 C1_3 CH₂ C1_2->C1_3 C1_4 CH₃ C1_3->C1_4 C2_2 CH₂ C2_1->C2_2 C2_3 CH₂ C2_2->C2_3 C2_4 CH₃ C2_3->C2_4 C3_2 CH₂ C3_1->C3_2 C3_3 CH₂ C3_2->C3_3 C3_4 CH₃ C3_3->C3_4 C4_2 CH₂ C4_1->C4_2 C4_3 CH₂ C4_2->C4_3 C4_4 CH₂ C4_3->C4_4 C4_5 CH₂ C4_4->C4_5 C4_6 CH₂ C4_5->C4_6 C4_7 CH₂ C4_6->C4_7 C4_8 CH₃ C4_7->C4_8 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge reactor with tributylphosphine prep2 Establish inert N₂ atmosphere prep1->prep2 react1 Add 1-chlorooctane to reactor prep2->react1 Reactants Ready react2 Heat to 140-150°C with stirring react1->react2 react3 Monitor reaction via ³¹P NMR react2->react3 workup1 Cool mixture to room temperature react3->workup1 Reaction Complete workup2 Apply vacuum to remove volatile components workup1->workup2 workup3 Collect purified product workup2->workup3 end Tributyl(octyl)phosphonium chloride workup3->end Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The compound's structure directly informs its function. The lipophilic alkyl chains and the ionic phosphonium head create a molecule with unique interfacial properties, making it highly effective in a range of applications.

  • Phase-Transfer Catalyst (PTC): In multiphase reaction systems, such as aqueous-organic, reactants are often segregated. This compound can transport a reactant (e.g., an anion) from the aqueous phase into the organic phase where the reaction occurs, thereby dramatically increasing reaction rates. This is invaluable in the synthesis of complex organic molecules, including pharmaceutical intermediates. [3][4]

  • Solvent in Organic Synthesis: As an ionic liquid, it can serve as a non-volatile, thermally stable reaction medium. [1]This can lead to improved reaction yields and selectivity, and in some cases, easier product separation.

  • Material Science and Drug Delivery: Phosphonium salts are being investigated for their role in creating advanced materials and for applications in drug delivery, leveraging their ability to interact with and permeate cell membranes. [4]

G prop1 Bulky, Asymmetric Cation func1 Phase Solubility (Organic/Aqueous) prop1->func1 prop2 Ionic Nature & Low Melting Point func2 Thermally Stable, Non-Volatile Medium prop2->func2 prop3 Lipophilic Alkyl Chains (Hydrophobic) prop3->func1 func3 Cell Membrane Interaction Potential prop3->func3 app1 Phase-Transfer Catalysis func1->app1 app2 Ionic Liquid Solvent for Synthesis func2->app2 app4 Advanced Material Development func2->app4 app3 Drug Delivery Systems func3->app3 func3->app4

Caption: Relationship between properties and applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as being toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. [5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [5][7]In case of inadequate ventilation, use a NIOSH-approved respirator. [5]* Handling: Avoid contact with skin, eyes, and clothing. [5][8]Use in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling. [5]* First Aid:

    • Skin Contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. [5][8] * Ingestion: Do not induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention. [5][6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7][8]Store locked up. [6][7]

Conclusion

This compound is a powerful and versatile ionic liquid with significant utility for researchers in chemistry and drug development. Its efficacy as a phase-transfer catalyst and its potential as a stable, non-traditional solvent provide numerous advantages for complex organic synthesis. Understanding its core properties, synthesis, and handling requirements allows scientists to safely and effectively leverage this compound to advance their research goals.

References

  • Cas 56315-19-6, this compound.lookchem.[Link]
  • This compound | CAS#:56315-19-6.Chemsrc.[Link]
  • SAFETY DATA SHEET - TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95%.Gelest, Inc. via Amazon S3.[Link]
  • Tributyl-n-octylphosphonium Bromide.PubChem.[Link]
  • (PDF) Alkyltrioctylphosphonium chloride ionic liquids: Synthesis and physicochemical properties.
  • (PDF) Industrial Preparation of Phosphonium Ionic Liquids.
  • CN103275125A - Preparation method of tributyltetradecylphosphonium chloride.
  • tributyl octyl phosphonium chloride.
  • Tri-tert-butyl(n-alkyl)

Sources

Electrochemical window of Tributyl(octyl)phosphonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Window of Tributyl(octyl)phosphonium Chloride

Authored by: Gemini, Senior Application Scientist

Foreword

This compound, an ionic liquid belonging to the phosphonium salt class, has garnered significant interest across various scientific and industrial domains, including organic synthesis, catalysis, and notably, electrochemistry.[1] Its unique physicochemical properties, such as high thermal stability and tunable solubility, make it a compelling candidate for applications requiring stable electrolytes.[1] This guide provides a comprehensive technical overview of a critical electrochemical parameter of this compound: its electrochemical window.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts. It delves into the causality behind the electrochemical behavior of this ionic liquid, offers a robust, self-validating experimental protocol for its determination, and is grounded in authoritative scientific principles.

Introduction to this compound

This compound, also known by the trade name CYPHOS® IL 253, is a quaternary phosphonium salt.[2] It consists of a central phosphorus atom bonded to three butyl groups and one octyl group, forming a bulky, asymmetric cation, with a chloride anion providing charge neutrality. This structure imparts properties characteristic of ionic liquids, such as a low melting point, rendering it a liquid at or near room temperature.[1]

Key Physicochemical Properties:

PropertyValue
CAS Number 56315-19-6
Molecular Formula C₂₀H₄₄ClP
Appearance Colorless to pale yellow viscous liquid
Solubility Good solubility in organic solvents; insoluble in water

Table 1: General Properties of this compound.[1]

The applications of this compound in electrochemistry are predicated on its ability to function as a stable electrolyte, facilitating ion transport while resisting electrochemical decomposition.[1] This stability is quantified by its electrochemical window.

The Concept of the Electrochemical Window: A Primer

The electrochemical window (EW) of an electrolyte is the range of electrochemical potential over which the electrolyte remains stable and does not undergo oxidation or reduction.[3][4] It is a critical parameter for any electrochemical application, as it defines the operational voltage limits of a device.[4] For instance, in high-voltage batteries or supercapacitors, an electrolyte with a wide electrochemical window is paramount to prevent degradation and ensure longevity and safety.[5]

The electrochemical window is determined by the potentials at which the electrolyte's constituent ions—the cation and the anion—are reduced and oxidized, respectively.[6][7]

  • Cathodic Limit: The negative potential limit, determined by the reduction of the cation.

  • Anodic Limit: The positive potential limit, determined by the oxidation of the anion.

The width of the electrochemical window is the difference between the anodic and cathodic limits.

Factors Influencing the Electrochemical Window of this compound

The Role of the Tributyl(octyl)phosphonium Cation

Phosphonium-based ionic liquids are generally known for their excellent cathodic stability, often exhibiting wider electrochemical windows compared to their nitrogen-based counterparts like imidazolium salts.[5][8] The stability of the tributyl(octyl)phosphonium cation arises from the lower electronegativity of phosphorus compared to nitrogen and the steric hindrance provided by the bulky alkyl groups, which shield the positively charged phosphorus atom from reduction. The reductive stability of phosphonium cations generally follows the trend of being more stable than imidazolium and pyridinium cations.[3]

The Influence of the Chloride Anion

The anodic limit of an ionic liquid is primarily dictated by the oxidation stability of its anion.[6][7] The chloride anion (Cl⁻) is known to have a relatively limited anodic stability compared to other commonly used anions in ionic liquids, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (PF₆⁻).[8][9] The oxidation of chloride to chlorine gas (2Cl⁻ → Cl₂ + 2e⁻) occurs at a less positive potential, thereby constraining the anodic limit of this compound.

The Critical Impact of Impurities: The Case of Water

The presence of impurities, particularly water, can drastically reduce the electrochemical window of an ionic liquid.[9][10] Water is electrochemically active and can be both oxidized and reduced, leading to a narrowing of the stable potential range. Given that some phosphonium chlorides can be hygroscopic, meticulous drying of the ionic liquid prior to any electrochemical measurement is crucial for obtaining an accurate and wide electrochemical window.[1][9] Other impurities, such as residual reactants from synthesis, can also introduce redox processes within the window, underscoring the need for high-purity ionic liquids in electrochemical applications.[10]

Experimental Determination of the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) .[5][11] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current begins to increase significantly, indicating the onset of oxidation or reduction of the electrolyte.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust and reproducible measurement of the electrochemical window of this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy carbon or platinum macro-disk electrode

  • Counter Electrode (CE): Platinum wire or mesh

  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a pseudo-reference electrode (e.g., a silver wire)

  • High-purity this compound (dried under vacuum)

  • Inert gas (Argon or Nitrogen) for purging

  • Glovebox or a controlled atmosphere environment (recommended)

Step-by-Step Methodology:

  • Preparation of the Ionic Liquid:

    • Dry the this compound under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The water content should be verified using Karl Fischer titration and should ideally be below 10 ppm.

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the polished electrode with deionized water and then with a suitable organic solvent (e.g., acetone or isopropanol).

    • Thoroughly dry the electrode before introduction into the electrochemical cell.

    • Clean the counter and reference electrodes according to standard procedures.

  • Assembly of the Electrochemical Cell:

    • Assemble the three-electrode cell, preferably inside a glovebox under an inert atmosphere to prevent moisture contamination.

    • Add the dried this compound to the cell.

    • Immerse the electrodes in the ionic liquid, ensuring the reference electrode tip is positioned close to the working electrode.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Connect the electrodes to the potentiostat.

    • Purge the ionic liquid with an inert gas for at least 30 minutes to remove any dissolved oxygen.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: Start at the open-circuit potential (OCP).

      • Vertex Potentials: Set a wide potential range to ensure the full window is captured (e.g., from -3.0 V to +3.0 V vs. the reference electrode). The exact range may need to be adjusted based on preliminary scans.

      • Scan Rate: A typical scan rate is 50-100 mV/s.

    • Run the cyclic voltammetry scan.

  • Data Analysis and Determination of the Electrochemical Window:

    • Plot the resulting current versus the applied potential.

    • Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in current is observed. A common method is to define a cutoff current density (e.g., 0.1 or 0.5 mA/cm²).

    • The electrochemical window is the difference between the determined anodic and cathodic potentials.

    • It is recommended to perform a scan with an internal reference standard, such as ferrocene, to allow for potential referencing to a known redox couple.

Visualization of the Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase IL_prep Ionic Liquid Drying (Vacuum, Heat) Cell_assembly Cell Assembly (Inert Atmosphere) IL_prep->Cell_assembly Elec_prep Electrode Polishing & Cleaning Elec_prep->Cell_assembly Purging Inert Gas Purging (O₂ Removal) Cell_assembly->Purging CV_scan Cyclic Voltammetry Scan Purging->CV_scan Data_plot Plot Current vs. Potential CV_scan->Data_plot Limit_det Determine Anodic & Cathodic Limits Data_plot->Limit_det EW_calc Calculate Electrochemical Window Limit_det->EW_calc

Workflow for the determination of the electrochemical window.

Safety and Handling

This compound, like many chemicals, requires careful handling to ensure safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of the ionic liquid and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The electrochemical window of this compound is a critical parameter that dictates its utility in electrochemical applications. While a precise value is not definitively established in the public domain, a comprehensive understanding of its constituent ions—the robust tributyl(octyl)phosphonium cation and the more readily oxidizable chloride anion—allows for a qualitative assessment of its electrochemical stability. The phosphonium cation is expected to provide a wide cathodic limit, while the chloride anion will likely define a more constrained anodic limit.

It is imperative to recognize that the practical electrochemical window is highly sensitive to impurities, especially water. Therefore, rigorous purification and handling under inert conditions are paramount for maximizing its operational voltage range. The detailed experimental protocol provided in this guide offers a reliable methodology for the empirical determination of the electrochemical window, empowering researchers to accurately characterize this important ionic liquid for their specific applications.

References

  • Hayyan, M., Mjalli, F. S., Hashim, M. A., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]
  • Martins, V. L., et al. (2018). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 23(7), 1575. [Link]
  • ResearchGate. Effect of ion group on electrochemical window of ionic liquids. [Link]
  • Hayyan, M., et al. (2013). Investigating the Electrochemical Windows of Ionic Liquids.
  • Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.
  • Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.
  • Rebelo, L. P. N., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Pure and Applied Chemistry, 80(11), 2429-2451. [Link]
  • Castiglione, F., et al. (2023).
  • Martins, V. L., et al. (2018). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]
  • ResearchGate. Calculated cathodic and anodic limits for individual ions in.... [Link]
  • Amazon S3. Enhanced performance of phosphonium based ionic liquids towards 4 electrons oxygen reduction reaction upon addition of a weak. [Link]
  • Curtin University.
  • ResearchGate. Calculated cathodic and anodic limits for individual ions using.... [Link]
  • Castiglione, F., et al. (2023).
  • Deferm, M., et al. (2015). Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. RSC Advances, 5(102), 83981-83989. [Link]
  • Singh, P. K., & Kumar, R. (2012). On the Chemical Stabilities of Ionic Liquids. International Journal of Molecular Sciences, 13(12), 16930-16952. [Link]
  • Silvester, D. S., & Compton, R. G. (2006). An electrochemical study of PCl3 and POCl3 in the room temperature ionic liquid [C4mpyrr][N(Tf)2]. Journal of Physical Chemistry B, 110(49), 24877-24884. [Link]
  • Li, Q., et al. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. Science China Chemistry, 59(5), 571-577. [Link]
  • Li, Q., et al. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents.
  • ResearchGate. Fig. S3 CVs (A: 1 st cycle, B: 2 nd cycle) of purified Cyphos IL 101,.... [Link]
  • Queen's University Belfast.

Sources

An In-depth Technical Guide to the Solubility of Tributyl(octyl)phosphonium Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solvent Affinity of a Versatile Ionic Liquid

Tributyl(octyl)phosphonium chloride, a prominent member of the quaternary phosphonium salt family of ionic liquids, is a compound of significant interest in diverse chemical applications. Characterized by a bulky, asymmetric phosphonium cation and a chloride anion, it typically presents as a colorless to pale yellow viscous liquid at room temperature.[1][2] Its utility as a phase-transfer catalyst, a solvent in chemical reactions, and in advanced materials development hinges on a critical, yet often nuanced, physicochemical property: its solubility in organic solvents.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound. We will delve into the molecular-level interactions that dictate its solubility, present available data for analogous compounds, and provide a robust experimental protocol for determining precise solubility in your solvent system of choice. This document is designed to empower you with the foundational knowledge and practical methodology required to effectively integrate this versatile ionic liquid into your research and development workflows.

Part 1: The Molecular Dance - Factors Governing Solubility

The solubility of an ionic liquid like this compound is not a simple "soluble" or "insoluble" dichotomy but rather a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful starting point, where solubility is favored when the solute and solvent possess similar polarities and intermolecular interaction capabilities.[4]

The tributyl(octyl)phosphonium cation is characterized by its large, sterically hindered, and lipophilic nature due to the four alkyl chains attached to the central phosphorus atom. This structure leads to relatively weak cation-anion interactions compared to smaller, more conventional inorganic salts.[5] Consequently, the dissolution process is less dominated by lattice energy and more by the hydrophobicity and interaction potential of the constituent ions.[5][6]

Key factors influencing the solubility of this compound include:

  • Solvent Polarity: While the phosphonium cation is charged, the extensive alkyl shielding makes it compatible with a wide range of organic solvents. It demonstrates good solubility in many organic solvents.[2]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can interact with the chloride anion, facilitating dissolution.

  • Van der Waals Forces: The long alkyl chains (three butyl and one octyl) on the phosphonium cation lead to significant Van der Waals interactions, promoting solubility in nonpolar and weakly polar solvents.

The interplay of these factors means that this compound exhibits a broad solubility profile, a characteristic that underpins its versatility.

Visualizing the Interactions

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in different types of organic solvents.

G cluster_IL This compound cluster_solvents Organic Solvents IL_cation [P(C4)3(C8)]+ polar_aprotic Polar Aprotic (e.g., Acetone, THF) IL_cation->polar_aprotic Dipole-Ion & Van der Waals polar_protic Polar Protic (e.g., Ethanol) IL_cation->polar_protic Dipole-Ion & Van der Waals nonpolar Nonpolar (e.g., Toluene) IL_cation->nonpolar Van der Waals Forces IL_anion Cl- IL_anion->polar_aprotic Dipole-Ion IL_anion->polar_protic Hydrogen Bonding & Dipole-Ion

Caption: Intermolecular forces driving the dissolution of this compound.

Part 2: Solubility Profile - A Practical Overview

The following table summarizes the miscibility of tributyl(tetradecyl)phosphonium chloride in various common organic solvents based on a 1:1 (v/v) mixture. This qualitative data is a valuable starting point for solvent selection.

Solvent ClassSolventMiscible (Y/N)Inferred Solubility of this compound
Alcohols IsopropanolYHigh
Ethers Tetrahydrofuran (THF)YHigh
Diethyl etherYHigh
Chlorinated DichloromethaneYHigh
Aromatics TolueneYHigh
Alkanes HexaneNLow
Water WaterNLow/Insoluble

Data for Tributyl(tetradecyl)phosphonium chloride from Cytec Industries Inc. technical literature.[7]

As a general observation, phosphonium salts with halide anions tend to be soluble in polar organic solvents.[8][9] The hydrophobic nature of the bulky alkyl groups on the tributyl(octyl)phosphonium cation contributes to its good solubility in a range of organic media while rendering it insoluble or poorly miscible in water.[2][8]

Part 3: A Self-Validating Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The following is a robust, self-validating experimental protocol for determining the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the ionic liquid in that solution.

Experimental Workflow Diagram

G A 1. Sample Preparation (IL + Solvent in sealed vial) B 2. Equilibration (Stirring at constant T for 24-48h) A->B C 3. Phase Separation (Settle for >4h, then Centrifuge) B->C D 4. Aliquot Sampling (Carefully extract supernatant) C->D E 5. Gravimetric Analysis (Evaporate solvent, weigh residue) D->E F 6. Spectroscopic Analysis (Optional) (e.g., NMR, UV-Vis with calibration curve) D->F G 7. Data Validation (Repeat until consistent results) E->G F->G H 8. Report Solubility (g/L or mol/L) G->H

Caption: Workflow for the quantitative determination of ionic liquid solubility.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (of known purity)

  • Solvent of interest (high purity, anhydrous grade recommended)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or stirring plate with a water/oil bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Calibrated micropipettes

  • Vacuum oven or rotary evaporator

Protocol:

  • Preparation of Supersaturated Mixtures:

    • To a series of glass vials, add a measured amount of the chosen organic solvent (e.g., 5.00 mL).

    • Add an excess of this compound to each vial. An excess is crucial to ensure a saturated solution with undissolved ionic liquid present at equilibrium.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or a stirring plate within a constant temperature bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

    • Agitate the mixtures vigorously for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess, undissolved ionic liquid to settle.

    • For a more complete separation, centrifuge the vials at a moderate speed for 10-15 minutes. This step is critical to pellet any suspended microdroplets of the ionic liquid.

  • Sampling of the Saturated Solution:

    • Carefully open the vial, ensuring no disturbance of the settled excess ionic liquid.

    • Using a calibrated micropipette, withdraw a precise aliquot (e.g., 1.000 mL) of the clear supernatant (the saturated solution).

  • Quantification (Gravimetric Method):

    • Dispense the aliquot into a pre-weighed, clean, and dry vial.

    • Remove the solvent under reduced pressure using a vacuum oven or rotary evaporator at a mild temperature to avoid any degradation of the ionic liquid.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the vial containing the dried ionic liquid residue.

    • The mass of the dissolved ionic liquid is the final mass minus the initial mass of the vial.

    • Calculate the solubility in g/L or convert to mol/L using the molecular weight of this compound (351.00 g/mol ).

  • Self-Validation and Trustworthiness:

    • Repeat the entire process (steps 1-5) at least three times to ensure the reproducibility of the results.

    • To confirm that equilibrium was reached, you can run parallel experiments with different equilibration times (e.g., 24h, 48h, 72h). The solubility values should plateau, indicating that equilibrium has been achieved.

    • Optionally, for certain solvent systems, a spectroscopic method (e.g., NMR or UV-Vis with a pre-established calibration curve) can be used to quantify the ionic liquid concentration in the aliquot as an independent verification of the gravimetric results.

Conclusion

This compound is a highly versatile ionic liquid with favorable solubility in a broad array of common organic solvents, a direct consequence of its unique molecular structure. While precise quantitative data remains sparse in the public domain, a strong understanding of its solubility behavior can be gleaned from its structural analogues and the fundamental principles of intermolecular forces. For applications demanding exact concentrations, the detailed, self-validating protocol provided in this guide offers a reliable pathway to determine its solubility in any solvent system of interest. By combining theoretical understanding with rigorous experimental practice, researchers can confidently and effectively leverage the properties of this compound in their scientific endeavors.

References

  • Domańska, U., & Casás, L. M. (2007). Solubility of phosphonium ionic liquid in alcohols, benzene, and alkylbenzenes. The Journal of Physical Chemistry B, 111(16), 4109–4115.
  • Holding, A. J., et al. (2019). Molecular insights into ionic liquid/aqueous interface of phosphonium based phase-separable ionic liquids. The Journal of Chemical Physics, 150(14), 144704.
  • Khan, A. S., et al. (2014). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of the Chemical Society of Pakistan, 36(6).
  • Ranke, J., et al. (2009). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. International Journal of Molecular Sciences, 10(3), 1271–1289.
  • Feja, S. (2015). Can someone suggest a reliable method for measuring solubility of ionic liquid in water? ResearchGate.
  • Ko, F. K. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate.
  • Ferreira, A. G., et al. (2019). Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. New Journal of Chemistry, 43(35), 14007-14016.
  • Dayao, J. (2024). Phase Transfer Catalysis: Boosting Efficiency with this compound. LinkedIn.
  • LookChem. (n.d.). Cas 56315-19-6,this compound.
  • Kłoss, P., & Domańska, U. (2012). The Solubility Parameters of Ionic Liquids. Molecules, 17(7), 8522–8538.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381–385.
  • Chemsrc. (n.d.). This compound | CAS#:56315-19-6.
  • Weerachanchai, P., et al. (2014). Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. ChemPhysChem, 15(16), 3539-3548.
  • Cytec Industries Inc. (2008). CYPHOS® IL 167.

Sources

A Comprehensive Technical Guide to the Safe Handling of Tributyl(octyl)phosphonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tributyl(octyl)phosphonium chloride (CAS 56315-19-6) is a quaternary phosphonium salt, a class of compounds often categorized as ionic liquids (ILs).[1][2] These materials are recognized for their unique physicochemical properties, such as low vapor pressure, high thermal stability, and utility as powerful solvents and phase-transfer catalysts in organic synthesis.[1][3][4] However, the perception of ionic liquids as "green" or inherently safe solvents due to their low volatility is a misconception that can lead to hazardous handling practices.[4][5]

This compound, specifically, presents a significant hazard profile that demands rigorous safety protocols. It is acutely toxic, highly corrosive, and a potential skin sensitizer.[6][7] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for its safe handling. The protocols herein are derived from a synthesis of Safety Data Sheet (SDS) information, established laboratory safety principles, and an understanding of the chemical causality behind the required precautions.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory work. This begins with a complete understanding of the intrinsic hazards of the substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.

GHS Classification and Toxicological Profile

This compound is classified with multiple severe hazard warnings.[6] Its toxicological profile necessitates that it be treated with the highest degree of caution.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS PictogramSignal WordHazard StatementCausality and Field Insights
Acute Toxicity, Oral (Category 3) Skull and CrossbonesDanger H301: Toxic if swallowed.[6]The phosphonium cation can interfere with critical biological processes. Ingestion of even small amounts can lead to severe systemic effects, making immediate medical attention imperative.
Acute Toxicity, Dermal (Category 3) Skull and CrossbonesDanger H311: Toxic in contact with skin.[6][7]Unlike many substances where dermal absorption is slow, this compound can penetrate the skin and enter the bloodstream, causing systemic toxicity. This underscores the critical need for impermeable gloves and immediate decontamination upon contact.
Skin Corrosion (Category 1A/1B) CorrosionDanger H314: Causes severe skin burns and eye damage.[6][7]As a salt, it can have a strong affinity for water, leading to rapid dehydration of tissues. This caustic action results in deep, painful chemical burns. The severity mandates the use of full-body protection and immediate, prolonged flushing upon exposure.
Serious Eye Damage (Category 1) CorrosionDanger H318: Causes serious eye damage.[6]The corrosive nature is particularly destructive to the delicate tissues of the eye, with a high risk of permanent damage or blindness. Tightly sealed chemical goggles and a face shield are non-negotiable.
Skin Sensitization (Category 1) Exclamation MarkDanger H317: May cause an allergic skin reaction.[6]Initial exposures may not produce a reaction, but can sensitize an individual. Subsequent, even minimal, contact can trigger a severe allergic response (contact dermatitis). This delayed-action hazard reinforces the need for consistent and correct PPE usage.
Corrosive to Metals (Category 1) CorrosionDanger H290: May be corrosive to metals.[6]The chloride anion in an ionic liquid matrix can be reactive towards certain metals. This necessitates careful selection of storage containers and laboratory equipment (e.g., spatulas) to avoid degradation and potential contamination of the reagent.
Physical and Chemical Properties

Understanding the physical state of a chemical informs handling and storage procedures.

Table 2: Key Physical and Chemical Properties

PropertyValueImplication for Handling
Appearance Colorless to pale yellow viscous liquid.[8]Its viscosity means it is less prone to splashing than low-viscosity liquids, but can be difficult to transfer cleanly. Aerosol formation is a risk during vigorous mixing or pouring.[6]
Odor Characteristic.[6]While an odor is present, it should not be used as an indicator of exposure, as hazardous concentrations can be reached before the odor is detected. All handling must occur in a ventilated enclosure.
Solubility in Water Not miscible or difficult to mix.[1][6]This hydrophobic nature is relevant for spill cleanup and waste disposal. It will not simply dilute away with water and may persist in aqueous environments.
Boiling Point >200°C.[9]The high boiling point contributes to a very low vapor pressure at room temperature, significantly reducing the risk of inhalation of vapors compared to volatile organic solvents. The primary inhalation risk is from aerosols.
Density ~0.92 g/cm³.[9]Being slightly less dense than water has implications for managing spills in an aqueous environment.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount and is best achieved through a multi-layered approach known as the "Hierarchy of Controls."

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Handling_Workflow Prep 1. Preparation - Review SDS - Verify Fume Hood - Don Full PPE Weigh 2. Weighing & Transfer - Perform in fume hood - Use secondary containment - Use non-metallic tools Prep->Weigh Use 3. Use in Reaction - Maintain containment - Monitor for spills Weigh->Use Cleanup 4. Post-Handling Cleanup - Decontaminate surfaces - Segregate waste Use->Cleanup Doff 5. Doffing PPE - Remove gloves first - Wash hands thoroughly Cleanup->Doff

Caption: Standard workflow for handling the phosphonium salt.

Preparation and Precautionary Measures
  • Documentation Review: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound. [10]2. Area Preparation: Confirm that the chemical fume hood is operational and certified. Ensure the work area is clean and uncluttered. Locate the nearest eyewash, shower, and spill kit.

  • Assemble Materials: Place absorbent pads on the floor of the fume hood to contain minor drips. Use secondary containment (e.g., a plastic or glass tray) for all containers.

  • Don PPE: Put on all required PPE as specified in Table 3 before entering the area where the chemical is stored or used.

Step-by-Step Handling Protocol
  • Transport: Carry the sealed container of this compound inside a secondary container to the fume hood.

  • Transfer: Open the container only inside the fume hood. To transfer the viscous liquid, use a dedicated, clean plastic pipette or a glass syringe with a wide-bore needle. Avoid using metal spatulas or needles that could be corroded. [6]3. Weighing: If weighing is required, tare a suitable container on a balance inside the fume hood. Add the liquid carefully to avoid splashes.

  • Reaction Setup: Add the chemical to the reaction vessel slowly and carefully to prevent aerosolization.

  • Closure: Once the transfer is complete, securely seal the primary container. Wipe the exterior of the container with a damp cloth (using water, then a suitable solvent if necessary) to remove any external residue, and place it back into its secondary container.

Storage Requirements
  • Container: Keep the receptacle tightly sealed at all times when not in use. [6]* Location: Store in a locked, dedicated cabinet for corrosive and toxic materials. [11][12]The storage area should be cool, dry, and well-ventilated. [13]* Incompatibilities: Store away from strong oxidizing agents, strong bases, and reactive metals. [2][11]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First-Aid Measures

Immediate and correct first aid is critical. The primary goal is decontamination and seeking professional medical help without delay.

Table 4: Emergency First-Aid Protocol

Exposure RouteAction
Skin Contact Immediately remove all contaminated clothing while under a safety shower. [6]Rinse the affected skin with copious amounts of water and soap for at least 15-20 minutes. [6]Immediately call a poison center or doctor. [14]
Eye Contact Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open. [6]Remove contact lenses if present and easy to do. [6]Immediately call a poison center or doctor. [14]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. [6][15]If breathing is difficult or has stopped, provide artificial respiration. [6]Immediately call a poison center or doctor. [14]
Ingestion Do NOT induce vomiting. [6]Rinse the mouth with water. [14]If the person is conscious, have them drink copious amounts of water. [6]Immediately call a poison center or doctor. [6]
Accidental Release Measures (Spills)

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size (Minor vs. Major) Alert->Assess Minor Minor Spill: - Don full PPE - Contain with absorbent - Neutralize if safe Assess->Minor Minor Major Major Spill: Call Emergency Response Assess->Major Major Collect Collect Waste into sealed container Minor->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Decision tree for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area.

  • Assess: If the spill is large or you are not trained to handle it, call your institution's emergency response team.

  • Contain (for minor spills): Wearing full PPE, contain the spill by surrounding it with an inert absorbent material like sand, diatomite, or universal binders. [6]Do not use combustible materials like sawdust.

  • Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collect: Carefully scoop the contaminated material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations. [6]

Section 5: Disposal Considerations

Due to its toxicity and corrosivity, this compound and any materials contaminated with it are considered hazardous waste.

  • Do Not Drain Dispose: Never dispose of this chemical or its waste down the drain or in regular trash. [10]This can damage plumbing and cause significant harm to aquatic ecosystems. [12]* Segregation and Labeling: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow Regulations: Adhere strictly to all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste. [10][12]

Conclusion

This compound is a potent chemical with significant hazards that are manageable through a culture of safety, stringent adherence to protocols, and a comprehensive understanding of its properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks of acute toxicity and severe chemical burns. Always prioritize a thorough review of the Safety Data Sheet and site-specific safety protocols before commencing any work.

References

  • Chemsrc. (2025). This compound | CAS#:56315-19-6.
  • Grishkiv, S. D., et al. (n.d.). Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities.
  • EXIL - USC. (n.d.). Ionic liquid synthesis: safety and good working practices. Retrieved from University of Santiago de Compostela. [Link]
  • Grishkiv, S. D., et al. (2015). Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities. Taylor & Francis Online. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Stability and Handling of Ionic Liquids. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Gelest, Inc. (n.d.). Safety Data Sheet: TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95%.
  • Australia Pacific LNG. (2023). SAFETY DATA SHEET.
  • LookChem. (n.d.). Cas 56315-19-6, this compound.
  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET.
  • ResearchGate. (2015). How do I handle with ionic liquids?.
  • 3E. (n.d.). This compound, Min. 93%, Cyphos Il 253.
  • Gelest, Inc. (2015). Safety Data Sheet: TETRABUTYLPHOSPHONIUM CHLORIDE.
  • Wikipedia. (n.d.). Ionic liquid.

Sources

An In-depth Technical Guide to the Synthesis and Purification of Tributyl(octyl)phosphonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tributyl(octyl)phosphonium Chloride

This compound, a prominent member of the quaternary phosphonium salt family, has garnered significant attention within the scientific community.[1][2] Classified as an ionic liquid, this compound typically exists as a colorless to pale yellow viscous liquid at room temperature.[1][3][4] Its molecular structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a unique combination of properties that make it highly valuable in various chemical applications. Primarily, it is recognized for its efficacy as a phase transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases.[1] This capability is crucial in numerous organic syntheses, including the formation of carbon-carbon and carbon-nitrogen bonds.[1] Furthermore, its high thermal stability and solubility in organic solvents extend its utility to extraction processes and the development of advanced materials.[1]

This guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization that ensure the final product meets the high standards required for its applications.

Core Synthesis: The Quaternization of Tributylphosphine

The primary industrial route to this compound is the quaternization reaction of tributylphosphine with 1-chlorooctane. This reaction is a classic example of a nucleophilic substitution (SN2) mechanism, a fundamental concept in organic chemistry.

Reaction Mechanism and Rationale

In this reaction, the phosphorus atom of tributylphosphine acts as the nucleophile, donating its lone pair of electrons to the electrophilic carbon atom of 1-chlorooctane. The chloride ion is concurrently displaced as the leaving group, resulting in the formation of the positively charged tributyl(octyl)phosphonium cation and the chloride anion.

The choice of reactants is pivotal. Tributylphosphine is a sufficiently strong nucleophile, and 1-chlorooctane provides a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance.[1] While alkyl bromides and iodides are more reactive leaving groups, 1-chlorooctane is often selected for industrial applications due to cost-effectiveness and availability.

Diagram 1: Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product TBP Tributylphosphine Reaction Quaternization (SN2 Reaction) High Temperature TBP->Reaction OCT 1-Chlorooctane OCT->Reaction Product Tributyl(octyl)phosphonium chloride Reaction->Product Formation of Phosphonium Salt

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound, adaptable for laboratory-scale production. Industrial processes may vary, often favoring solvent-free conditions for efficiency and environmental considerations.

Materials and Equipment:

  • Tributylphosphine (C₁₂H₂₇P)

  • 1-Chlorooctane (C₈H₁₇Cl)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermocouple

  • Heating mantle

  • Vacuum pump and distillation apparatus

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen gas to create an inert atmosphere. This is crucial as tributylphosphine can slowly react with atmospheric oxygen.

  • Charging the Reactor: Charge the round-bottom flask with tributylphosphine and 1-chlorooctane. A slight molar excess of 1-chlorooctane can be used to ensure complete conversion of the phosphine.

  • Reaction Conditions: While stirring, heat the reaction mixture to a temperature between 120°C and 150°C. The optimal temperature will depend on the desired reaction rate and potential for side reactions.

  • Reaction Monitoring: Maintain the reaction at the set temperature for several hours (typically 10-12 hours). The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal.

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under a nitrogen blanket. The crude product will be a viscous liquid.

Purification: Achieving High Purity for Demanding Applications

The purity of this compound is paramount for its performance, especially in catalytic applications where impurities can "poison" the catalyst. The primary impurities are typically unreacted starting materials and byproducts from side reactions.

Common Impurities and Their Origins
  • Unreacted Tributylphosphine: Incomplete reaction will leave residual tributylphosphine.

  • Unreacted 1-Chlorooctane: If not driven to completion or if phosphine is the limiting reagent, 1-chlorooctane will remain.

  • Tributylphosphine Oxide: Oxidation of unreacted tributylphosphine can occur if the inert atmosphere is not strictly maintained.

  • Elimination Byproducts: At elevated temperatures, a competing elimination reaction (E2) can occur, leading to the formation of octene and tributylphosphonium hydrochloride.

Diagram 2: Purification Workflow

G Crude Crude Product (Viscous Liquid) Vacuum Vacuum Stripping (High Temp, Low Pressure) Crude->Vacuum Removes Volatiles (Unreacted Reactants, Octene) Washing Washing with Non-polar Solvent (e.g., Hexane) Vacuum->Washing Removes Non-polar Impurities Drying Final Drying (Under Vacuum) Washing->Drying Pure Purified Tributyl(octyl)phosphonium chloride (>93% Purity) Drying->Pure

Caption: A general workflow for the purification of crude this compound.

Purification Methodologies

1. Vacuum Stripping:

This is a common industrial method for removing volatile impurities.

  • Procedure: The crude product is heated under reduced pressure. The lower boiling point impurities, such as unreacted 1-chlorooctane and any octene formed, are distilled off, leaving the less volatile phosphonium salt behind.

  • Rationale: This method is effective for removing starting materials and low-boiling byproducts without the need for additional solvents.

2. Solvent Washing/Trituration:

For laboratory-scale purification, washing with a non-polar solvent is effective.

  • Procedure: The crude product is vigorously stirred with a non-polar solvent in which the phosphonium salt is insoluble, such as hexane. This will wash away non-polar impurities like unreacted starting materials. The purified product, being a viscous liquid, can be separated by decantation. This process can be repeated several times to enhance purity.

  • Rationale: This technique leverages the difference in polarity between the ionic product and the non-polar impurities.

3. Final Drying:

To remove any residual solvent and moisture, the purified product should be dried under high vacuum.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the butyl and octyl chains. The protons on the carbons adjacent to the phosphorus atom will show coupling to the phosphorus nucleus.

    • ¹³C NMR: Similar to ¹H NMR, will show signals for all the carbon atoms in the structure, with those closer to the phosphorus atom exhibiting coupling.

    • ³¹P NMR: This is a highly diagnostic technique. A single peak is expected for the phosphonium salt, with a chemical shift that is distinct from that of the starting tributylphosphine and any potential tributylphosphine oxide impurity.

Physical Properties

The physical properties of the purified product should be consistent with established data.

PropertyTypical Value
Appearance Colorless to pale yellow viscous liquid[1][3][4]
Purity ≥ 93%[3]
Density ~0.92 g/mL[3]
Boiling Point > 200°C[3]
Flash Point ~152°C (306°F)[3][5]

Safety Considerations

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions.

  • Tributylphosphine: Is a reactive and potentially pyrophoric substance with a strong, unpleasant odor. It should be handled under an inert atmosphere in a well-ventilated fume hood.

  • This compound: Is classified as toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.[4] A safety data sheet (SDS) should be consulted before handling.[4][6]

Conclusion

The synthesis and purification of this compound is a well-established process rooted in fundamental principles of organic chemistry. The quaternization of tributylphosphine with 1-chlorooctane provides a direct route to this valuable ionic liquid and phase transfer catalyst. The success of the synthesis hinges on careful control of reaction conditions to maximize yield and minimize side reactions. Subsequent purification, primarily through vacuum stripping or solvent washing, is critical to achieving the high purity required for its diverse applications. By understanding the underlying chemistry and adhering to rigorous experimental and safety protocols, researchers and drug development professionals can confidently produce and utilize high-quality this compound in their work.

References

  • ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - Octyl(tributyl)phosphonium chloride.
  • Strem Chemicals, Inc. (n.d.). This compound, min. 93%, CYPHOS® IL 253.
  • Strem Chemicals, Inc. (2021). Safety Data Sheet: this compound, min. 93%, CYPHOS® IL 253.
  • Chemsrc. (2025). This compound | CAS#:56315-19-6.
  • LookChem. (n.d.). Cas 56315-19-6,this compound.
  • Dalton Transactions. (n.d.). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. RSC Publishing.
  • PubChem. (n.d.). Tributyl-n-octylphosphonium Bromide.

Sources

A Guide to the Research Applications of Tributyl(octyl)phosphonium Chloride: A Multifaceted Ionic Liquid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Versatile Phosphonium Salt

Tributyl(octyl)phosphonium chloride, often referred to by its CAS Number 56315-19-6, is a quaternary phosphonium salt that has garnered significant interest within the research community.[1][2] Structurally, it consists of a central phosphorus atom bonded to three butyl groups and one octyl group, carrying a positive charge that is balanced by a chloride anion. This architecture places it firmly in the category of phosphonium-based Ionic Liquids (ILs), a class of salts that are liquid at or near room temperature.[2][3] Unlike traditional volatile organic solvents, ILs possess a unique combination of properties including low vapor pressure, high thermal stability, and a wide electrochemical window, which makes them highly adaptable for a range of scientific applications.[3][4]

This compound typically presents as a colorless to pale yellow, viscous liquid.[2] Its appeal in a research context stems from the synergistic action of its bulky, lipophilic cation and its functional chloride anion. The cation imparts solubility in organic media and thermal stability, while the anion plays a crucial role in mechanisms like hydrogen-bond disruption and reactant transport.[5][6] This guide will provide an in-depth exploration of its primary research applications, detailing the underlying scientific principles and providing actionable experimental frameworks for researchers and drug development professionals.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 56315-19-6[1][2]
Molecular Formula C₂₀H₄₄ClP[2][7]
Molecular Weight ~351.00 g/mol [2][7]
Appearance Colorless to pale yellow viscous liquid[2]
Boiling Point >200°C[2][7]
Density ~0.92 g/mL[2][7]
Flash Point 306°F (~152°C)[7]
Primary Class Quaternary Phosphonium Salt; Ionic Liquid[1][2]

Core Application: Phase Transfer Catalysis (PTC)

The most established and widespread research application of this compound is as a Phase Transfer Catalyst (PTC).[5][8] Many organic reactions require the interaction of reactants that are soluble in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The reaction rate is often severely limited by the small interfacial area where the reactants can meet. PTCs are compounds that overcome this kinetic barrier.[8]

Mechanism of Action

This compound excels as a PTC due to its amphiphilic nature. The bulky, nonpolar alkyl chains on the phosphonium cation render it soluble in the organic phase. This cation can pair with an anionic reactant (Nu⁻) from the aqueous phase, effectively extracting it into the organic phase where it can react with the organic-soluble substrate (R-X). After the reaction, the chloride anion is exchanged back, and the phosphonium cation returns to the aqueous interface to begin another cycle. This process dramatically increases reaction rates, improves yields, and allows for the use of milder reaction conditions and less expensive inorganic bases.[8][9]

Diagram 1: Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) M_aq M⁺ (aq) PCl_aq [P]⁺Cl⁻ (aq) PNu_org [P]⁺Nu⁻ (org) PCl_aq->PNu_org Anion Exchange RX_org R-X (org) RX_org->PNu_org RNu_org R-Nu (org) PCl_org [P]⁺Cl⁻ (org) RNu_org->PCl_org Product Formation PCl_org->PCl_aq Catalyst Regeneration PNu_org->RNu_org Nucleophilic Attack

Caption: Catalytic cycle of this compound ([P]⁺Cl⁻) in PTC.

Exemplary Protocol: Nucleophilic Substitution

This protocol describes a typical Williamson ether synthesis, where an alkoxide (from the aqueous phase) reacts with an alkyl halide (in the organic phase).

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alkyl halide (e.g., 1-bromobutane, 1.0 eq) and an organic solvent (e.g., toluene, 100 mL).

  • Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile precursor (e.g., phenol, 1.1 eq) and a base (e.g., sodium hydroxide, 1.5 eq) in 100 mL of deionized water.

  • Catalyst Addition: Add this compound (0.02 - 0.05 eq) to the organic phase in the reaction flask.

  • Reaction Initiation: Vigorously stir the biphasic mixture and add the prepared aqueous solution. Heat the mixture to reflux (typically 80-100°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Application in Biomass Processing and Cellulose Dissolution

The conversion of lignocellulosic biomass into biofuels and platform chemicals is a cornerstone of green chemistry.[10][11] A major challenge is the recalcitrant nature of cellulose, a polymer of glucose, which is tightly packed through an extensive network of hydrogen bonds. Phosphonium-based ILs, including this compound, have emerged as effective solvents for the pretreatment of biomass.[6][12]

Mechanism of Cellulose Dissolution

The dissolution mechanism is a cooperative process involving both the cation and the anion of the ionic liquid.[6][13]

  • Anion Action: The chloride anions are small and have a high hydrogen bond basicity. They penetrate the cellulose structure and disrupt the inter- and intra-chain hydrogen bonds that hold the polymer chains together.[6][12]

  • Cation Action: The bulky tributyl(octyl)phosphonium cations then intercalate between the separated cellulose chains. Their size and charge prevent the cellulose chains from re-aggregating, effectively keeping them in solution.[6][13]

This process makes the cellulose more accessible to subsequent enzymatic hydrolysis, where enzymes break it down into fermentable sugars.[14]

Diagram 2: Cellulose Dissolution Workflow

Cellulose_Dissolution Biomass Lignocellulosic Biomass (e.g., Wood, Straw) Pretreatment Pretreatment with This compound Biomass->Pretreatment Dissolved Dissolved Cellulose in Ionic Liquid Pretreatment->Dissolved Regeneration Regeneration (using anti-solvent like water) Dissolved->Regeneration Amorphous Amorphous Cellulose (Increased Accessibility) Regeneration->Amorphous Enzymes Enzymatic Hydrolysis (Cellulases) Amorphous->Enzymes Sugars Fermentable Sugars (Glucose) Enzymes->Sugars Fermentation Fermentation (Yeast) Sugars->Fermentation Biofuel Biofuel (e.g., Ethanol) Fermentation->Biofuel

Caption: Workflow for biofuel production using ionic liquid pretreatment.

Protocol: Pretreatment of Lignocellulosic Biomass
  • Drying: Dry the milled biomass (e.g., microcrystalline cellulose or sawdust) in a vacuum oven at 60°C overnight to remove moisture.

  • Mixing: In a sealed reaction vessel, prepare a 5-10% (w/w) suspension of the dried biomass in this compound.

  • Heating and Dissolution: Heat the mixture to 100-120°C with constant stirring for 2-6 hours until the biomass is fully dissolved, forming a viscous solution.

  • Cellulose Regeneration: Vigorously stir the solution and slowly add an anti-solvent (e.g., deionized water or ethanol) to precipitate the cellulose.

  • Washing: Collect the regenerated cellulose by filtration or centrifugation. Wash the solid repeatedly with the anti-solvent to remove residual ionic liquid, followed by a final wash with deionized water.

  • Drying: Dry the washed, amorphous cellulose in a vacuum oven or by freeze-drying. The resulting material is now ready for enzymatic hydrolysis.

Electrochemical Applications in Energy Storage

The unique properties of ionic liquids make them promising candidates for electrolytes in advanced energy storage systems like Li-ion batteries and supercapacitors.[4][15] Phosphonium ILs are particularly attractive due to their superior thermal and chemical stability compared to more common imidazolium or ammonium-based ILs.[3][16]

Advantages in Electrolyte Formulation
  • Safety: Their negligible vapor pressure and non-flammability offer a significant safety advantage over conventional carbonate-based electrolytes.[3]

  • Electrochemical Stability: They possess a wide electrochemical window, meaning they do not readily oxidize or reduce at the electrode surfaces, allowing for operation with high-voltage electrode materials.[15]

  • Tunability: The properties of the electrolyte can be fine-tuned by pairing the phosphonium cation with different anions (e.g., bis(trifluoromethanesulfonyl)imide, [TFSI]⁻) to optimize ion conductivity and compatibility with electrode materials.[15]

While this compound itself might be used, it often serves as a structural model or precursor. In many battery applications, the chloride is exchanged for an anion like [TFSI]⁻ or [FSI]⁻, which are more electrochemically stable and compatible with lithium metal anodes.[15]

Conceptual Protocol: Assembling a Coin Cell with an IL-based Electrolyte
  • Electrolyte Preparation: The electrolyte consists of a lithium salt (e.g., Li[TFSI]) dissolved in the phosphonium ionic liquid (e.g., a [TFSI]⁻ analogue of tributyl(octyl)phosphonium). Prepare the solution inside an argon-filled glovebox by dissolving the salt in the IL at a specific concentration (e.g., 1 M) with stirring.

  • Electrode Preparation: Prepare the cathode (e.g., LiFePO₄) and anode (e.g., graphite or lithium metal) materials as circular discs appropriately sized for a CR2032 coin cell.

  • Cell Assembly (in Glovebox):

    • Place the anode in the center of the coin cell's bottom cap.

    • Add a few drops of the IL-based electrolyte to wet the anode surface.

    • Place a separator disc (e.g., Celgard) on top of the anode.

    • Add more electrolyte to saturate the separator.

    • Place the cathode on top of the separator.

    • Position a spacer and spring on top of the cathode.

    • Carefully place the top cap and crimp the coin cell using a hydraulic crimper to ensure a hermetic seal.

  • Testing: Remove the assembled cell from the glovebox. Allow it to rest for several hours to ensure complete wetting of the electrodes. Perform electrochemical testing (e.g., cyclic voltammetry, galvanostatic cycling) using a battery cycler.

Synthesis and Safety Considerations

General Synthesis Route

This compound is typically synthesized via a quaternization reaction. This involves reacting a tertiary phosphine with an alkyl halide.[1][17]

Synthesis reactants Tributylphosphine + 1-Chlorooctane product This compound reactants->product Quaternization conditions Heat (e.g., 140°C) Under N₂

Sources

An In-depth Technical Guide to Tributyl(octyl)phosphonium Chloride and its Bromide Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tributyl(octyl)phosphonium chloride ([P(C₄)₃(C₈)]Cl) and its bromide counterpart ([P(C₄)₃(C₈)]Br). These quaternary phosphonium salts are versatile compounds with significant applications in organic synthesis and materials science, particularly as phase-transfer catalysts and ionic liquids. This document delves into their core properties, synthesis, applications, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of Tributyl(octyl)phosphonium Salts

Tributyl(octyl)phosphonium halides are a class of quaternary phosphonium salts characterized by a central phosphorus atom bonded to three butyl groups and one octyl group, with a halide anion.[1][2][3] Their asymmetric structure, combining shorter and longer alkyl chains, imparts unique physicochemical properties that make them highly effective in a variety of chemical transformations.[4][5]

Phosphonium salts, in general, are recognized for their thermal stability and chemical resistance, often outperforming their nitrogen-based ammonium analogs in demanding applications.[6] The tributyl(octyl)phosphonium cation, in particular, strikes a balance between lipophilicity, conferred by the alkyl chains, and ionic character, making it an excellent mediator between immiscible phases. This dual nature is the cornerstone of its utility as a phase-transfer catalyst, facilitating reactions between reactants in separate aqueous and organic layers.[4][5][7]

Furthermore, their low melting points classify them as ionic liquids, a class of solvents with negligible vapor pressure, high thermal stability, and tunable properties.[3] These characteristics position tributyl(octyl)phosphonium halides as environmentally benign alternatives to volatile organic solvents in various chemical processes.[4]

Physicochemical Properties: A Comparative Analysis

The choice between the chloride and bromide analog often depends on the specific requirements of a reaction, such as desired solubility, reactivity, and thermal stability. Below is a comparative table of their key physicochemical properties.

PropertyThis compoundTributyl(octyl)phosphonium Bromide
CAS Number 56315-19-6[2][8][9]57702-65-5[1][10][11]
Molecular Formula C₂₀H₄₄ClP[2][12]C₂₀H₄₄BrP[1][10]
Molecular Weight 351.00 g/mol [2][12]395.44 g/mol [1][10]
Appearance Colorless to pale yellow viscous liquid[2][9]White to orange to green powder to lump[7]
Melting Point Liquid at room temperature[3]25 °C (lit.)[7][11]
Boiling Point >200°C[2][12]Not available
Density 0.92 g/cm³[2][12]Not available
Solubility Soluble in organic solvents, insoluble in water.[3]Soluble in organic solvents.[7]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of tributyl(octyl)phosphonium halides is typically achieved through a quaternization reaction between tributylphosphine and the corresponding 1-halo-octane. This nucleophilic substitution reaction is a well-established method for preparing quaternary phosphonium salts.

Experimental Protocol: Synthesis of Tributyl(octyl)phosphonium Bromide

This protocol describes the synthesis of tributyl(octyl)phosphonium bromide. The synthesis of the chloride analog follows a similar procedure, substituting 1-bromooctane with 1-chlorooctane.

Materials:

  • Tributylphosphine

  • 1-Bromooctane

  • Toluene (or another suitable high-boiling solvent)

  • Nitrogen gas supply

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tributylphosphine (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to dissolve the tributylphosphine.

  • Addition of Haloalkane: Slowly add 1-bromooctane (1.05 equivalents) to the stirred solution at room temperature. The slight excess of the haloalkane ensures complete conversion of the phosphine.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the quaternary phosphonium salt signal.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials. The product is then dried under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and moisture.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Tributylphosphine is susceptible to oxidation, hence the use of a nitrogen atmosphere is crucial to prevent the formation of tributylphosphine oxide.

  • Anhydrous Solvent: The reaction is sensitive to moisture, which can lead to side reactions. Using an anhydrous solvent maximizes the yield of the desired product.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the quaternization reaction to proceed at a reasonable rate.

  • Purification with Non-polar Solvent: Washing with a non-polar solvent like hexane effectively removes the non-polar starting materials while the ionic product remains as a solid or viscous oil.

Core Applications: Phase-Transfer Catalysis and Ionic Liquids

The primary applications of tributyl(octyl)phosphonium halides stem from their ability to function as phase-transfer catalysts and ionic liquids.

Phase-Transfer Catalysis

In phase-transfer catalysis (PTC), the phosphonium salt facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[4][5] This is particularly useful for reactions involving an inorganic nucleophile and an organic substrate, which have poor mutual solubility.

Mechanism of Phase-Transfer Catalysis:

The catalytic cycle involves the exchange of the halide anion of the phosphonium salt with the anion of the reactant in the aqueous phase. The resulting lipophilic ion pair is then transferred to the organic phase, where the anion can react with the organic substrate. The phosphonium halide is regenerated and returns to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Reactant Anion (Y⁻) Phosphonium_Halide_Aq [P(C₄)₃(C₈)]⁺X⁻ Phosphonium_Y_Org [P(C₄)₃(C₈)]⁺Y⁻ Phosphonium_Halide_Aq->Phosphonium_Y_Org Anion Exchange & Phase Transfer Organic_Substrate Organic Substrate (RZ) Organic_Substrate->Phosphonium_Y_Org Reacts with Product Product (RY) Phosphonium_Y_Org->Phosphonium_Halide_Aq Phase Transfer & Regeneration Phosphonium_Y_Org->Product Reaction

Caption: Mechanism of phase-transfer catalysis using tributyl(octyl)phosphonium halide.

Experimental Protocol: O-Alkylation of a Phenol using Tributyl(octyl)phosphonium Bromide as a Phase-Transfer Catalyst

This protocol outlines a general procedure for the O-alkylation of a phenol, a common reaction facilitated by PTC.

Materials:

  • Phenol

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium hydroxide (50% aqueous solution)

  • Tributyl(octyl)phosphonium bromide

  • Toluene

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the phenol (1.0 equivalent) in toluene.

  • Catalyst Addition: Add tributyl(octyl)phosphonium bromide (0.02 equivalents) to the solution.

  • Base Addition: Heat the mixture to 60 °C with vigorous stirring. Slowly add the 50% aqueous potassium hydroxide solution (3.0 equivalents) through the dropping funnel over 30 minutes.

  • Alkyl Halide Addition: After the base addition is complete, add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Continue stirring at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Ionic Liquids in Synthesis

As ionic liquids, tributyl(octyl)phosphonium halides can serve as the reaction medium itself. Their negligible vapor pressure makes them safer alternatives to volatile organic solvents, and their unique solvent properties can influence reaction rates and selectivities. For example, phosphonium-based ionic liquids have been investigated for use in alkylation reactions to produce high-octane products.[13]

Safety and Toxicology

As with all chemical reagents, proper handling and awareness of the potential hazards of tributyl(octyl)phosphonium halides are essential.

This compound:

  • GHS Hazard Statements: Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes severe skin burns and eye damage (H314), May cause an allergic skin reaction (H317), and may be corrosive to metals (H290).[8]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dusts or mists. If swallowed, immediately call a poison center or doctor. If on skin or in eyes, rinse cautiously with water for several minutes.[8]

Tributyl(octyl)phosphonium Bromide:

  • GHS Hazard Statements: Causes skin irritation (H315) and causes serious eye irritation (H319).[1]

  • Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves and eye protection. If skin or eye irritation occurs, get medical advice/attention.[1]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry place away from incompatible materials.

While specific long-term toxicological data for these exact compounds is limited, it is prudent to handle all quaternary phosphonium salts with care, as some have been shown to exhibit cytotoxicity.[14]

Conclusion

This compound and its bromide analog are highly valuable and versatile compounds for the modern chemical laboratory. Their efficacy as phase-transfer catalysts and their utility as ionic liquids offer significant advantages in a wide range of synthetic applications. By understanding their physicochemical properties, synthesis, and safe handling procedures, researchers and drug development professionals can effectively leverage these reagents to enhance reaction efficiency, improve product yields, and develop more sustainable chemical processes.

References

  • PubChem. Tributyl-n-octylphosphonium Bromide.
  • Chemsrc. This compound | CAS#:56315-19-6. [Link]
  • Tributyl(octyl)phosphonium bromide. Shanghai Nianxing Industrial Co., Ltd. [Link]
  • Lookchem. Cas 56315-19-6,this compound. [Link]
  • Kubicek, D. G., & Kocal, J. A. (2015). Alkylation process using phosphonium-based ionic liquids. U.S. Patent No. 9,156,747 B2. Washington, DC: U.S.
  • Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152. [Link]
  • Stepankova, S., Styskala, J., Konecna, K., Gucky, T., & Kolar, M. (2013). High cytotoxic activity of phosphonium salts and their complementary selectivity towards HeLa and K562 cancer cells. Molecules, 18(10), 12541-12564. [Link]
  • Adamova, G., Gardas, R. L., Nieuwenhuyzen, M., Puga, A. V., Rebelo, L. P. N., Robertson, A. J., & Seddon, K. R. (2012). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Dalton transactions, 41(28), 8316-8332. [Link]
  • National Research Council (US) Committee on Toxicology. (2000). Toxicological Risks of Selected Flame-Retardant Chemicals.

Sources

Understanding the Hydrophobic Nature of Phosphonium Ionic Liquids: From Molecular Design to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Phosphonium ionic liquids (PILs) represent a versatile class of materials distinguished by their remarkable thermal and chemical stability. A key feature, integral to their expanding applications in fields ranging from materials science to drug delivery, is their tunable hydrophobicity. This guide provides a comprehensive exploration of the molecular principles governing the hydrophobic character of PILs. We will dissect the roles of the phosphonium cation and the counter-anion, detail synthetic strategies for creating hydrophobic PILs, outline rigorous experimental protocols for characterizing their water-repellent properties, and discuss their application in scientifically relevant contexts, particularly within drug development. This document is intended for researchers, scientists, and professionals seeking a deep, mechanistic understanding of how to design and utilize hydrophobic phosphonium ionic liquids.

The Molecular Architecture of Hydrophobicity in Phosphonium Ionic Liquids

The physicochemical properties of an ionic liquid are not inherent to a single molecule but arise from the collective interactions of its constituent ions. In phosphonium ionic liquids, hydrophobicity is a deliberately engineered property, meticulously controlled by the structural characteristics of both the cation and the anion.

The Cation: The Primary Driver of Hydrophobicity

The phosphonium cation, with its general formula [PR₄]⁺, serves as the foundational scaffold. Unlike some nitrogen-based analogues such as imidazolium salts, phosphonium cations lack acidic protons on the core atom, granting them superior stability in basic environments[1][2]. The hydrophobicity is primarily dictated by the four 'R' groups attached to the central phosphorus atom.

  • Alkyl Chain Length: The most significant factor in tuning the hydrophobicity of the cation is the length of the alkyl chains.[3] Increasing the number of carbon atoms in these chains enhances the nonpolar, van der Waals interactions and disrupts the hydrogen-bonding network of water, leading to poor miscibility. For example, cations like trihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺) are exceptionally hydrophobic and form the basis of many water-immiscible ionic liquids.[4][5] This principle is fundamental in designing PILs for applications requiring phase separation from aqueous media, such as in extraction processes or as water-resistant lubricants.[6]

  • Symmetry and Steric Hindrance: The symmetry and steric bulk of the alkyl groups can influence the packing efficiency of the ions in the liquid state.[1] Asymmetrical cations often exhibit lower melting points and viscosities, which are crucial secondary properties.[7] Sterically hindered cations, such as those incorporating tert-butyl groups, can also impact the cation-anion interaction distance, subtly influencing the overall properties of the IL.[8]

The Anion: The Critical Counterpart

While the cation lays the groundwork, the choice of the counter-anion is equally critical in defining the final hydrophobic character of the PIL. The anion can either reinforce or counteract the hydrophobicity of the cation.

  • Hydrophilic Anions: Simple halide anions like chloride (Cl⁻) or bromide (Br⁻) are strongly hydrated by water molecules and will render the resulting PIL water-miscible, even when paired with a moderately hydrophobic cation.

  • Hydrophobic Anions: To achieve significant hydrophobicity, the phosphonium cation must be paired with a weakly coordinating, hydrophobic anion. The most common strategy is the use of fluorinated anions.[9]

    • Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻ or [Tf₂N]⁻): This is one of the most widely used anions for creating hydrophobic ILs. Its large size, delocalized charge, and fluorine content result in very weak interactions with water.[7]

    • Hexafluorophosphate ([PF₆]⁻) and Tetrafluoroborate ([BF₄]⁻): These are also common choices for inducing hydrophobicity, although they can be susceptible to hydrolysis under certain conditions, releasing hydrofluoric acid.

    • Docusate (AOT⁻): This anionic surfactant, with its own long alkyl chains, can be paired with phosphonium cations to create highly hydrophobic and surface-active ionic liquids.[10]

The combination of a long-chain phosphonium cation with a fluorinated or large organic anion results in a synergistic effect, producing an ionic liquid with pronounced hydrophobic properties.[4][9] This "tunability" is the hallmark of ionic liquid design, allowing for the creation of materials tailored for specific applications.[11]

Synthesis of Hydrophobic Phosphonium Ionic Liquids

The synthesis of hydrophobic PILs is typically a robust two-step process that allows for modular construction of the final product. The general workflow involves first creating the phosphonium cation with a simple halide anion, followed by an anion exchange to introduce the desired hydrophobic anion.

General Synthetic Workflow
  • Quaternization: This step involves the reaction of a tertiary phosphine (R₃P) with a haloalkane (R'X). This is a classic Sₙ2 reaction where the phosphine acts as a nucleophile. The result is a tetraalkylphosphonium halide salt ([PR₃R']⁺[X]⁻). This initial salt may be hydrophilic depending on the alkyl chain lengths and the halide anion.[5]

  • Anion Metathesis (Exchange): The phosphonium halide salt is then dissolved in a suitable solvent and reacted with a salt containing the target hydrophobic anion (e.g., Li[NTf₂]). The reaction is driven to completion by the precipitation of the inorganic halide salt (e.g., LiCl), which has low solubility in many organic solvents. After filtration, the solvent is removed to yield the final, pure hydrophobic ionic liquid.[1][7]

Diagram: Synthetic Workflow for Hydrophobic PILs

G phosphine Tertiary Phosphine (e.g., (C₆H₁₃)₃P) quaternization Quaternization (Sₙ2 Reaction) phosphine->quaternization haloalkane Haloalkane (e.g., C₁₄H₂₉Br) haloalkane->quaternization pil_halide Phosphonium Halide Salt [P(C₆H₁₃)₃(C₁₄H₂₉)]Br quaternization->pil_halide Step 1 metathesis Anion Metathesis pil_halide->metathesis anion_salt Anion Source (e.g., Li[NTf₂]) anion_salt->metathesis hydrophobic_pil Hydrophobic PIL [P₆,₆,₆,₁₄][NTf₂] metathesis->hydrophobic_pil Step 2 byproduct Inorganic Salt Byproduct (e.g., LiBr) metathesis->byproduct filtration Filtration & Purification hydrophobic_pil->filtration filtration->hydrophobic_pil Final Product

Caption: General two-step synthesis of a hydrophobic phosphonium ionic liquid.

Example Protocol: Synthesis of Trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide ([P₆,₆,₆,₁₄][NTf₂])

This protocol describes a representative synthesis. Causality: The choice of trihexylphosphine and 1-bromotetradecane creates a highly nonpolar cation. The subsequent exchange with Li[NTf₂] introduces a highly hydrophobic, weakly coordinating anion, ensuring the final product is immiscible with water.

Step 1: Quaternization to form [P₆,₆,₆,₁₄]Br

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine trihexylphosphine (1.0 eq) and 1-bromotetradecane (1.05 eq) in a high-boiling solvent such as toluene or acetonitrile. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) as tertiary phosphines can be susceptible to oxidation.

  • Reaction: Heat the mixture to reflux (temperature dependent on solvent, typically 80-110 °C) and maintain for 24-48 hours. Monitor the reaction progress using ³¹P NMR spectroscopy, observing the shift from the phosphine signal to the phosphonium salt signal.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The resulting viscous liquid or waxy solid is the crude trihexyl(tetradecyl)phosphonium bromide.

Step 2: Anion Metathesis to form [P₆,₆,₆,₁₄][NTf₂]

  • Dissolution: Dissolve the crude [P₆,₆,₆,₁₄]Br in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) (1.1 eq) in the same solvent or deionized water.

  • Reaction: Add the Li[NTf₂] solution dropwise to the stirred phosphonium salt solution at room temperature. A white precipitate of lithium bromide (LiBr) will form immediately. Stir the mixture vigorously for 12-24 hours to ensure complete reaction.

  • Purification:

    • Remove the LiBr precipitate by vacuum filtration.

    • Transfer the filtrate to a separatory funnel and wash it several times with deionized water to remove any remaining inorganic salts. Self-Validation: The hydrophobic nature of the product will cause it to form a distinct phase from the aqueous wash layer. A clean phase separation validates the success of the anion exchange.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent and water. The final product is a clear, viscous liquid.

Experimental Characterization of Hydrophobicity

Quantifying the hydrophobicity of a PIL is essential for its effective application. Several techniques are employed, ranging from simple visual tests to sophisticated electrochemical measurements.

Contact Angle Measurement
  • Principle: This technique provides a direct measure of a liquid's wettability on a solid surface. A droplet of water is placed on a surface coated with the PIL. The angle formed between the solid surface and the tangent of the water droplet's edge is the contact angle (θ). A contact angle greater than 90° indicates a hydrophobic surface, while an angle exceeding 150° signifies superhydrophobicity.[12][13] This method is excellent for evaluating PILs intended for use as surface coatings.

  • Protocol:

    • Substrate Preparation: Thoroughly clean a solid substrate (e.g., glass slide, silicon wafer) with a piranha solution or plasma cleaner to create a hydrophilic surface.

    • Coating: Apply a thin, uniform layer of the PIL onto the clean substrate via spin-coating, dip-coating, or simple drop-casting.

    • Measurement: Place the coated substrate in a goniometer. Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Analysis: Use the goniometer's software to capture an image of the droplet and calculate the static contact angle. Perform measurements at multiple spots on the surface to ensure reproducibility.

Water Solubility and Miscibility Determination
  • Principle: This is the most straightforward method. It involves determining the extent to which the PIL and water will mix. Many hydrophobic PILs are immiscible with water, forming a distinct biphasic system.[14] For PILs with some partial miscibility, more quantitative methods are required.

  • Protocol (Quantitative):

    • Equilibration: In a sealed vial, combine a known mass of the PIL with a known mass of deionized water.

    • Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for several hours to ensure equilibrium is reached.

    • Separation: Centrifuge the vial to ensure complete phase separation.

    • Analysis: Carefully extract a sample from the PIL-rich phase. Determine the water content in this sample using Karl Fischer titration. This provides the solubility of water in the IL. The reciprocal experiment can be done on the water-rich phase to determine the solubility of the IL in water.

Ion-Transfer Electrochemistry
  • Principle: This advanced technique provides a thermodynamic measure of hydrophobicity by determining the Gibbs free energy of transfer (ΔG°tr) for a specific ion moving from an aqueous phase to an immiscible organic phase.[11][15][16] A more positive ΔG°tr value indicates a more hydrophilic ion (it prefers to stay in water), while a more negative value indicates a more hydrophobic ion. The experiment is conducted at the interface between two immiscible electrolyte solutions (ITIES). While technically demanding, it provides the most fundamental data on the hydrophobicity of the individual ions.[11][15]

Structure-Property Relationships: A Summary

The ability to predict the hydrophobicity of a PIL based on its structure is crucial for rational design. The following table summarizes the key relationships.

Structural ModificationEffect on HydrophobicityCausality / RationaleRepresentative Ions
Increase Cation Alkyl Chain Length Significant Increase Enhances nonpolar character; disrupts water's H-bond network.[3][P₄,₄,₄,₄]⁺ vs. [P₆,₆,₆,₁₄]⁺
Introduce Cation Fluorination Dramatic Increase The fluorocarbon segments are both hydrophobic and lipophobic, leading to strong phase separation from water.[12][13]Fluorinated alkylphosphoniums
Change Anion: Cl⁻ → [BF₄]⁻ Moderate Increase [BF₄]⁻ is less strongly hydrated than Cl⁻, reducing water miscibility.[9][P₄,₄,₄,₄]Cl vs. [P₄,₄,₄,₄][BF₄]
Change Anion: [BF₄]⁻ → [NTf₂]⁻ Significant Increase [NTf₂]⁻ is large, has a delocalized charge, and is fluorinated, making it very weakly coordinating with water.[7][P₆,₆,₆,₁₄][BF₄] vs. [P₆,₆,₆,₁₄][NTf₂]
Introduce Ether Linkages in Cation Variable (Often Increases Hydrophilicity) The oxygen atoms can act as hydrogen bond acceptors, potentially increasing water affinity.[7][17][P₂₂₂(₂O₂)]⁺
Diagram: Molecular Determinants of Hydrophobicity

G PIL_Hydrophobicity PIL Hydrophobicity Cation Cation Structure [PR₄]⁺ PIL_Hydrophobicity->Cation major contribution Anion Anion Structure [A]⁻ PIL_Hydrophobicity->Anion critical contribution Alkyl_Length Long Alkyl Chains (e.g., C₆-C₁₄) Cation->Alkyl_Length increases Fluorination_C Fluorination Cation->Fluorination_C increases Symmetry Symmetry/Sterics Cation->Symmetry influences Fluorination_A Fluorinated (e.g., [NTf₂]⁻) Anion->Fluorination_A increases Size Large Size/ Delocalized Charge Anion->Size increases Non_Coordinating Weak H-Bonding Anion->Non_Coordinating increases

Caption: Key molecular factors of the cation and anion that determine PIL hydrophobicity.

Applications in Drug Development

The tunable hydrophobicity of PILs makes them highly attractive for addressing challenges in the pharmaceutical industry, particularly concerning drug solubility and delivery.[18][19][20]

  • Solubilization of Poorly Soluble APIs: A significant portion of new drug candidates exhibit poor water solubility, hindering their bioavailability. Hydrophobic PILs can serve as effective solvents for these active pharmaceutical ingredients (APIs).[18] By formulating an API within a PIL, it's possible to create a liquid form of a solid drug, which can enhance dissolution rates and improve absorption.

  • Permeation Enhancement: The amphiphilic nature of many PILs—a hydrophobic cation paired with a different anion—can facilitate the transport of drugs across biological membranes like the skin or intestinal epithelium.[18] The long alkyl chains of the phosphonium cation can interact with the lipid bilayer of cell membranes, temporarily disrupting its structure and allowing for increased drug permeation.

  • Formation of Drug Delivery Systems: Hydrophobic PILs can be used as the oil phase in microemulsions, creating stable nanocarriers for drug delivery. Their high thermal stability and negligible vapor pressure offer advantages over traditional volatile organic solvents used in formulation processes. Furthermore, they are being explored as components in stimuli-responsive gels and films for controlled drug release.[18][20]

Conclusion

The hydrophobicity of phosphonium ionic liquids is not an incidental property but a highly designable characteristic central to their function. It is governed by a predictable interplay between the alkyl chain length and fluorination of the phosphonium cation and the size, charge delocalization, and chemical nature of the counter-anion. A mastery of the synthetic and characterization protocols detailed in this guide empowers researchers to create "task-specific" ionic liquids. For professionals in drug development, this control over hydrophobicity opens new avenues for formulating poorly soluble drugs and designing novel delivery systems, ultimately addressing long-standing challenges in pharmaceutical science.

References

  • In this study, phosphonium-based hydrophobic ionic liquids were synthesized and confirm their structures by NMR, FT-IR and CHNS. (ARPN Journal of Engineering and Applied Sciences)
  • Tri-tert-butyl(n-alkyl)
  • Phosphonium Ionic Liquids. (Alfa Chemistry)
  • Highly fluorinated phosphonium ionic liquids: novel media for the generation of superhydrophobic coatings.
  • Phosphonium ionic liquids based on bulky phosphines: Synthesis, structure and properties.
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
  • Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry.
  • Phosphonium and Ammonium Ionic Liquids with Aromatic Anions: Synthesis, Properties, and Platinum Extraction.
  • Industrial Preparation of Phosphonium Ionic Liquids.
  • Anti-Fouling Properties of Phosphonium Ionic Liquid Co
  • Highly fluorinated phosphonium ionic liquids: Novel media for the generation of superhydrophobic coatings.
  • Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry. (PubMed)
  • Hydrophobic and polar ionic liquids. (RSC Publishing)
  • Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry. (Semantic Scholar)
  • Ionic Liquids in Drug Delivery. (MDPI)
  • Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases.
  • Phosphonium-Organophosphate Ionic Liquids as Lubricant Additives: Effects of Cation Structure on Physicochemical and Tribological Characteristics.
  • Applications of ILs in drug delivery systems design and development.
  • Effects of Water Content on the Transport and Thermodynamic Properties of Phosphonium Ionic Liquids.
  • Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflamm
  • Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach.
  • Applications of phosphonium-based ionic liquids in chemical processes.

Sources

"Cyphos IL 253" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyphos® IL 253 (Tributyl(octyl)phosphonium chloride)

Foreword for the Modern Researcher

In the ever-evolving landscape of chemical synthesis and materials science, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and catalysts for a myriad of applications. This guide focuses on a particularly versatile member of the phosphonium ionic liquid family: Cyphos® IL 253. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive understanding of this compound's behavior, empowering you, the researcher, to harness its full potential. We will delve into the "why" behind its properties and the practical "how" of its application, always grounding our discussion in robust scientific principles.

Chemical Identity and Core Properties

At its core, Cyphos® IL 253 is This compound .[1][2][3] This identity is crucial, as the "Cyphos" trade name encompasses a range of phosphonium-based ionic liquids. It is imperative to distinguish it from other members of this family, such as Cyphos® IL 101 (trihexyl(tetradecyl)phosphonium chloride).[4][5][6]

The structure consists of a central phosphorus atom bonded to three butyl groups and one octyl group, forming a bulky, asymmetric phosphonium cation. This cation is paired with a chloride anion.[3]

Structural Diagram

G Tributylphosphine Tributylphosphine Reaction Quaternization Reaction (Solvent, Heat) Tributylphosphine->Reaction Octyl_Chloride 1-Chlorooctane Octyl_Chloride->Reaction Crude_Product Crude Cyphos® IL 253 Reaction->Crude_Product Purification Purification (e.g., Solvent Extraction, Washing) Crude_Product->Purification Final_Product Pure Cyphos® IL 253 Purification->Final_Product

Caption: Generalized synthetic workflow for Cyphos® IL 253.

Experimental Protocol: A Conceptual Overview
  • Reaction Setup: Tributylphosphine and a slight molar excess of 1-chlorooctane are combined in a suitable solvent (e.g., toluene or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent the oxidation of the phosphine starting material.

  • Thermal Conditions: The reaction mixture is heated to reflux for a prolonged period (typically 24-48 hours) to drive the quaternization reaction to completion.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified. A common method involves washing with a non-polar solvent like hexane to remove unreacted starting materials. The product is then dried under high vacuum to remove any residual volatile components.

Causality in Experimental Choices:

  • Inert Atmosphere: Tributylphosphine is susceptible to oxidation. The use of an inert atmosphere is a self-validating step to ensure the purity of the final product and prevent the formation of phosphine oxide impurities.

  • Molar Excess of Alkyl Halide: Using a slight excess of 1-chlorooctane helps to ensure that all of the more valuable tributylphosphine is consumed.

  • Washing with Non-polar Solvents: The ionic liquid, being a salt, is generally insoluble in non-polar solvents like hexane, while the unreacted, non-polar starting materials are soluble. This allows for their effective removal.

Applications and Mechanistic Insights

Cyphos® IL 253 has demonstrated utility in a range of applications, primarily driven by its properties as a solvent and a phase-transfer catalyst. [7][8]

Key Application Areas:
  • Catalysis:

    • Dehydrohalogenation: The ionic liquid can act as a non-volatile, thermally stable medium for elimination reactions. [7][8] * Desulfurization: It has been investigated for the removal of sulfur compounds from fuels. [7][8]* Materials Science:

    • Nanomaterial Synthesis: It can serve as a solvent for the production of nanostructured materials. [7][8] * Rare Earth-Containing Ionic Liquids: It has been incorporated into ionic liquids with luminescent and magnetic properties. [8]* Industrial Applications:

    • Lubricant Additives: It has shown positive performance in anti-wear lubricant applications. [7][8] * Hydrocarbon Conversion: It has been used in the conversion of hydrocarbons. [7][8]

Logical Relationship in Catalytic Action

G cluster_IL Ionic Liquid Phase (Cyphos® IL 253) cluster_Aqueous Aqueous/Other Phase Reactant_A Organic Reactant (Soluble in IL) Product Product Reactant_A->Product Reaction Reagent_B Inorganic Reagent (Anion Solubilized by Cation) Reagent_B->Product Byproduct Byproduct Product->Byproduct Phase Separation Reagent_Source Source of Inorganic Reagent Reagent_Source->Reagent_B Anion Exchange

Caption: Phase-transfer catalysis mechanism involving Cyphos® IL 253.

Handling, Storage, and Safety

As a chemical reagent, proper handling and storage of Cyphos® IL 253 are paramount for safety and maintaining its integrity.

Safety and Handling Protocols:
  • Personal Protective Equipment (PPE): Always wear approved safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8][9]Work in a well-ventilated fume hood to avoid inhalation of any potential vapors. [8]* Spill and Exposure:

    • Skin Contact: Causes severe skin burns. [1]Immediately wash the affected area with plenty of soap and water and remove contaminated clothing. [1] * Eye Contact: Causes serious eye damage. [1]Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing and seek immediate medical attention. [1] * Ingestion: Toxic if swallowed. [1]Do not induce vomiting. Call a poison control center or doctor immediately. [1] * Inhalation: May cause respiratory irritation. [9]Move the person to fresh air. [9]* Incompatibilities: Avoid contact with strong oxidizing agents. [8]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways. [1]

Storage Recommendations:
  • Conditions: Keep containers tightly sealed and store in a dry, well-ventilated area. [8][10]* Stability: Cyphos® IL 253 is stable over long periods (12+ months) and does not polymerize. [8]

Conclusion and Future Outlook

Cyphos® IL 253, or this compound, stands as a robust and versatile tool in the chemical sciences. Its high thermal stability, broad solvency, and catalytic activity make it a compelling alternative to traditional volatile organic solvents. As research continues to push the boundaries of green chemistry and materials science, the rational application of ionic liquids like Cyphos® IL 253 will undoubtedly play a pivotal role. The key to unlocking its full potential lies in a thorough understanding of its fundamental chemical properties and a commitment to safe and informed experimental design.

References

  • CYPHOS® IL 253 - VERSATILE PHOSPHONIUM IONIC LIQUID. Syensqo. [Link]
  • Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate | C48H102O2P2 | CID 16211839. PubChem. [Link]
  • Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
  • Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
  • Trihexyltetradecylphosphonium chloride | C32H68ClP | CID 11375816. PubChem. [Link]
  • The structure of trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101).

Sources

Theoretical studies on Tributyl(octyl)phosphonium chloride ion pair

Theoretical studies, grounded in the principles of quantum and classical mechanics, provide indispensable insights into the molecular-level behavior of the this compound ion pair. By combining DFT and MD simulations, a comprehensive picture emerges, detailing the ion pair's geometry, interaction energetics, and bulk liquid structure. This knowledge is not merely academic; it provides a rational foundation for the application of [P₄₄₄₈]Cl in advanced applications, including as a high-performance solvent and a sophisticated vehicle for drug delivery. Future computational work should focus on developing polarizable force fields to more accurately capture electronic effects and on simulating the interface between [P₄₄₄₈]Cl and biological membranes to better predict its behavior and biocompatibility in pharmaceutical formulations. [12]

References

  • Liu, X., et al. (n.d.). Molecular simulations of phosphonium-based ionic liquid. Taylor & Francis Online.
  • Do, T., et al. (2020). Rheology of phosphonium ionic liquids: a molecular dynamics and experimental study. Physical Chemistry Chemical Physics.
  • Lísal, M., et al. (2019). Structural and dynamical properties of ionic liquids: A molecular dynamics study employing DL_POLY 4. UCL Discovery.
  • Liu, T., et al. (2022). Review of Molecular Dynamics Simulations of Phosphonium Ionic Liquid Lubricants. Tribology Letters.
  • Rahman, M. H., et al. (2022). Review of Molecular Dynamics Simulations of Phosphonium Ionic Liquid Lubricants. ResearchGate.
  • Chemsrc. (n.d.). This compound | CAS#:56315-19-6.
  • LookChem. (n.d.). Cas 56315-19-6,this compound.
  • PubChem. (n.d.). Tributyl-n-octylphosphonium Bromide.
  • ACS Publications. (2021). Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids. ACS Omega.
  • MDPI. (2021). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Molecules.
  • ResearchGate. (2023). Non-Aqueous Ion Pairing Exemplifies the Case for Including Electronic Polarization in Molecular Dynamics Simulations.
  • ResearchGate. (n.d.). Liquid Structure of Trihexyltetradecylphosphonium Chloride at Ambient Temperature: An X-ray Scattering and Simulation Study.
  • De Gruyter. (2024). When theory came first: a review of theoretical chemical predictions ahead of experiments. Pure and Applied Chemistry.
  • ResearchGate. (n.d.). Synthesis and Characterization of Alkyltriphenylphosphonium Chloride Ionic Liquids: Water Solubility Compared to Trihexyl(tetradecyl)phosphonium Chloride.
  • PubMed. (2020). Can the selectivity of phosphonium based ionic liquids be exploited as stationary phase for routine gas chromatography? A case study: The use of trihexyl(tetradecyl) phosphonium chloride in the flavor, fragrance and natural product fields. Journal of Chromatography A.

A Technical Guide to the Crystal Structure Analysis of Tributyl(octyl)phosphonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tributyl(octyl)phosphonium chloride, an asymmetric tetraalkylphosphonium salt, is a prominent ionic liquid (IL) and phase-transfer catalyst with significant applications in organic synthesis, materials science, and environmental remediation.[1][2][3] Understanding its solid-state structure is paramount for elucidating structure-property relationships that govern its efficacy and for designing next-generation materials. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. It covers the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and interpretation of the resulting structural data. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek to leverage detailed structural insights in their work.

Introduction: The Significance of Solid-State Structure in Ionic Liquids

This compound, [P(C₄H₉)₃(C₈H₁₇)]Cl (also denoted as [P₄₄₄₈]Cl), belongs to the class of phosphonium-based ionic liquids. Unlike their more common imidazolium or pyridinium counterparts, phosphonium ILs often exhibit enhanced thermal and chemical stability.[4] The subject compound is typically a viscous liquid or low-melting solid at ambient temperatures, a characteristic that complicates solid-state analysis but is key to its function as a solvent and catalyst.[1][5][6]

The determination of a single-crystal structure provides the most precise atomic-level information available, revealing:

  • Molecular Geometry: The exact conformation of the phosphonium cation, including bond lengths, bond angles, and torsional angles of the alkyl chains.

  • Ionic Packing: The three-dimensional arrangement of cations and anions in the crystal lattice.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as C-H···Cl hydrogen bonds, which are crucial in dictating the physical properties of the IL.[7]

This structural knowledge is invaluable for rationalizing bulk properties like melting point, viscosity, and solvent behavior, and for understanding its mechanism of action in catalytic processes.

Synthesis and Crystallization: The Gateway to High-Quality Diffraction Data

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis is a direct quaternization reaction, a well-established method for preparing phosphonium salts.[1][4]

Protocol:

  • Reaction Setup: In a nitrogen-purged round-bottom flask equipped with a reflux condenser, charge equimolar amounts of tributylphosphine (P(C₄H₉)₃) and 1-chlorooctane (CH₃(CH₂)₇Cl). A high-boiling point, inert solvent like toluene or acetonitrile can be used, although neat reactions are also common.[4]

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere. Reaction temperatures typically range from 100 to 150°C, maintained for 12-24 hours to ensure complete conversion.[4][8]

  • Monitoring: The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal (approx. -32 ppm) and the appearance of the this compound signal (approx. +34 ppm).

  • Purification: After cooling, the resulting product, often a viscous liquid or waxy solid, must be purified. This is a critical step. Any unreacted starting materials will act as impurities and severely hinder crystallization. Purification is typically achieved by washing repeatedly with a non-polar solvent like hexane to remove non-ionic impurities, followed by drying under high vacuum (60-80°C) for an extended period (24-48 hours) to remove any residual solvent and water.

Crystallization Strategies for Ionic Liquids

Crystallizing ionic liquids is notoriously challenging due to their tendency to form glasses upon cooling and their often high viscosity.[7] Several methods can be employed, and success often requires screening multiple conditions.[9][10][11]

Key Crystallization Techniques:

  • Slow Cooling / Thermal Shift: This is the simplest method. A saturated solution of the IL in a suitable solvent (e.g., ethyl acetate, THF, or a mixture with a non-solvent) is prepared at an elevated temperature and allowed to cool slowly over several days. For low-melting ILs, this can also be performed from the neat melt.[11][12]

  • Vapor Diffusion: A concentrated solution of the IL is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the IL is insoluble (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the IL solution gradually reduces solubility, promoting slow crystal growth.

  • Slow Evaporation: A dilute solution of the IL is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is effective but risks oiling out if the evaporation is too rapid.

  • Use of Co-solvents: Adding a co-solvent can be essential to lower viscosity and enhance the solubility of starting materials, facilitating the formation of an ordered lattice.[11]

For this compound, a promising approach would be slow cooling of a concentrated solution in a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., diethyl ether) at sub-ambient temperatures.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, the SC-XRD experiment can be performed.

Experimental Workflow

The process follows a standardized, albeit technically demanding, workflow.

G cluster_prep Sample Preparation cluster_xrd X-Ray Diffraction Experiment cluster_analysis Structure Determination & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection DataCollection Data Collection (Diffractometer) Selection->DataCollection Integration Data Integration (Unit Cell & Intensities) DataCollection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement (Model Fitting) Solution->Refinement Validation Validation & Finalization Refinement->Validation Report Report Validation->Report Final Report (CIF)

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. Due to the often hygroscopic nature of chloride salts, the crystal should be coated in an inert oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to protect it from atmospheric moisture and minimize thermal motion during data collection.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary unit cell is determined, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted spots.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the precise unit cell parameters and to integrate the intensities of each reflection. This step also involves applying corrections for factors such as Lorentz polarization and absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map, from which the positions of the heavier atoms (P, Cl) can be identified.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the model converges, meaning that further adjustments do not significantly improve the fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF).

Structural Analysis and Expected Findings

While the specific crystal structure of this compound is not publicly available as of this writing, we can predict its key features based on the published structure of its close analog, propyl(tributyl)phosphonium chloride, and other similar phosphonium salts.[1]

Molecular Conformation

The central phosphorus atom will exhibit a tetrahedral geometry. The four alkyl chains (three butyl, one octyl) will adopt staggered, all-trans conformations to minimize steric strain, although some gauche conformations may be present, particularly in the longer octyl chain, to facilitate efficient crystal packing.

Crystal Packing and Intermolecular Forces

The crystal lattice will be composed of discrete [P₄₄₄₈]⁺ cations and Cl⁻ anions. The primary cohesive force is the electrostatic attraction between these ions. The bulky, non-polar alkyl chains will segregate, creating lipophilic domains, while the charged phosphonium centers and chloride anions will form ionic domains. This segregation is a hallmark of many ionic liquid crystal structures.

Crucially, weak C-H···Cl hydrogen bonds are expected between the chloride anion and the hydrogen atoms on the carbon atoms alpha to the phosphorus center. These interactions are highly directional and play a significant role in determining the final packing arrangement.

G cluster_cation Tributyl(octyl)phosphonium Cation P P+ C4_1 C4H9 P->C4_1 C4_2 C4H9 P->C4_2 C4_3 C4H9 P->C4_3 C8 C8H17 P->C8 Cl Cl- P->Cl Ionic Interaction C8->Cl C-H···Cl Interaction

Caption: Conceptual Diagram of Ionic Interactions.

Predicted Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful SC-XRD experiment. The values are hypothetical but representative for this class of compound.

ParameterExpected Value / Information
Chemical FormulaC₂₀H₄₄ClP
Formula Weight350.99 g/mol
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1
a, b, c (Å)10-20 Å
α, β, γ (°)For monoclinic, α=γ=90°, β≠90°; For triclinic, all ≠ 90°
Volume (ų)2000-3000 ų
Z (molecules/unit cell)4 or 8
Calculated Density~1.0 - 1.1 g/cm³
Key Bond Lengths (Å)P-C: ~1.80-1.82 Å
Key Bond Angles (°)C-P-C: ~109.5° (tetrahedral)
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.10

Conclusion

The structural analysis of this compound via single-crystal X-ray diffraction provides definitive, atomic-resolution insight into its solid-state architecture. This guide outlines the essential, interconnected stages of this process: meticulous synthesis and purification, strategic crystallization, and rigorous diffraction analysis. The resulting structural model, detailing ionic packing and specific intermolecular interactions, forms the bedrock for understanding the material's physicochemical properties and for the knowledge-based design of future ionic liquids and catalytic systems. For professionals in drug development and materials science, such fundamental structural data is indispensable for building robust structure-activity relationships and advancing molecular engineering.

References

  • Adamova, G., Gardas, R. L., Nieuwenhuyzen, M., Puga, A. V., Rebelo, L. P. N., Robertson, A. J., & Seddon, K. R. (2012). Alkyltributylphosphonium chloride ionic liquids: Synthesis, physicochemical properties and crystal structure. Dalton Transactions, 41(27), 8316-8332. (Available at: [Link] - Note: Link is to a related article detailing the crystal structure of a propyl homologue, as cited in search result[1])
  • Reichert, W. M., Holbrey, J. D., Vigour, K. B., Morgan, T. D., Broker, G. A., & Rogers, R. D. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? Chemical Communications, (46), 4767-4779.
  • Rogers, R. D., & Reichert, W. M. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? RSC Publishing.
  • Ahmed, E., Breternitz, J., Groh, M. F., & Ruck, M. (2012). Ionic liquids as crystallisation media for inorganic materials. CrystEngComm, 14(15), 4874-4885.
  • Stolte, S., Al-Azzawi, M., Ulrich, J., & Sadowski, G. (2010). Ultra Purification of Ionic Liquids by Melt Crystallization. Chemie Ingenieur Technik.
  • Rogers, R. D., et al. (2006). Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures? ResearchGate.
  • Phase Transfer Catalysis: Boosting Efficiency with this compound. (2026). LinkedIn.
  • Gontrani, L., et al. (2022). Crystalline Structuring of Confined Ionic Liquids at Room Temperature. ACS Publications.
  • Licence, P., et al. (2012). Structural characterisation of new ionic liquids via X-ray crystallography. ResearchGate.
  • Pusey, M. L., et al. (2007). The Effect of Ionic Liquids on Protein Crystallization and X-ray Diffraction Resolution. Crystal Growth & Design.
  • Tributyl(cyanomethyl)phosphonium chloride. Chem-Impex.
  • Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate.
  • Abe, H. (2008). X-ray Diffraction Study of Ionic Liquid Based Mixtures. researchmap.
  • Triolo, A. (2011). X-Ray Diffraction Studies of Ionic Liquids: From Spectra to Structure and Back. ResearchGate.
  • Adamová, G., et al. (2011). Alkyltrioctylphosphonium chloride ionic liquids: Synthesis and physicochemical properties. ResearchGate.
  • Tributyl-n-octylphosphonium Bromide. PubChem.
  • This compound. Chemsrc.

Sources

Methodological & Application

Tributyl(octyl)phosphonium Chloride: A High-Performance Catalyst for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Phase-Transfer Catalysis in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and fine chemical development, the challenge of reacting immiscible reagents is a persistent hurdle. Many essential transformations, such as nucleophilic substitutions, involve an inorganic nucleophile, often soluble only in an aqueous phase, and an organic substrate, soluble only in a nonpolar organic solvent. This phase incompatibility severely limits reaction rates, often requiring harsh conditions, expensive aprotic polar solvents, or complex procedures to achieve desired conversions.

Phase-transfer catalysis (PTC) emerges as an elegant and powerful solution to this challenge.[1] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can then proceed.[1] By effectively solubilizing the nucleophile in the organic phase, PTC accelerates reaction rates, enhances yields, and allows for milder reaction conditions, contributing to greener and more efficient chemical processes.[1][2]

Among the arsenal of phase-transfer catalysts, quaternary phosphonium salts have garnered significant attention for their robustness and high efficiency.[1][3] This guide focuses on a particularly effective member of this class: tributyl(octyl)phosphonium chloride (CAS 56315-19-6), also known under the commercial name CYPHOS® IL 253. Its unique combination of lipophilicity and catalytic activity makes it an invaluable tool for researchers and drug development professionals engaged in nucleophilic substitution reactions.

The Superiority of Phosphonium Salts: A Comparative Overview

While both quaternary ammonium and phosphonium salts are effective phase-transfer catalysts, phosphonium salts, such as this compound, offer distinct advantages, primarily concerning their stability.

Thermal and Chemical Stability: Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs under basic conditions, especially at elevated temperatures. This decomposition not only reduces catalyst efficacy but also introduces impurities into the reaction mixture. In contrast, phosphonium salts are not prone to Hofmann elimination and exhibit greater thermal stability, making them the catalyst of choice for reactions requiring higher temperatures.

Enhanced Lipophilicity: The larger size and greater polarizability of the phosphorus atom compared to nitrogen often result in phosphonium cations with increased lipophilicity. This can lead to more efficient transfer of the nucleophilic anion from the aqueous to the organic phase, further enhancing reaction rates.

Mechanism of Action: Bridging the Phase Divide

The efficacy of this compound in nucleophilic substitution reactions lies in its ability to act as a shuttle for the nucleophile. The lipophilic tributyl and octyl chains on the phosphonium cation allow it to be soluble in the organic phase, while its ionic character enables it to interact with the anionic nucleophile in the aqueous phase.

The catalytic cycle can be visualized as follows:

  • Anion Exchange: At the interface of the aqueous and organic phases, the this compound ([R₄P]⁺Cl⁻) exchanges its chloride anion for the nucleophile (Nu⁻) from the aqueous phase, forming a lipophilic ion pair ([R₄P]⁺Nu⁻).

  • Phase Transfer: This newly formed ion pair is soluble in the organic phase and diffuses away from the interface.

  • Nucleophilic Attack: In the organic phase, the "naked" nucleophile is highly reactive and attacks the organic substrate (R'-X) in a classic Sₙ2 or SₙAr reaction, forming the desired product (R'-Nu) and displacing the leaving group (X⁻).

  • Catalyst Regeneration: The phosphonium cation, now paired with the leaving group ([R₄P]⁺X⁻), migrates back to the interface. Here, it exchanges the leaving group for another nucleophile from the aqueous phase, thus regenerating the active catalyst and completing the cycle.

PTC_Mechanism cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) R4PNu_org [R₄P]⁺Nu⁻ Nu_aq->R4PNu_org X_aq Leaving Group (X⁻) RX_org Substrate (R'-X) R4PNu_org->RX_org Nucleophilic Attack RNu_org Product (R'-Nu) RX_org->RNu_org Product Formation RX_org->RNu_org RNu_org->RNu_org R4PX_org [R₄P]⁺X⁻ R4PX_org->X_aq R4PX_org->R4PNu_org Anion Exchange at Interface

Caption: Mechanism of Phase-Transfer Catalysis.

Application & Protocols

The following protocols are illustrative of the application of this compound in key nucleophilic substitution reactions. While these provide a solid starting point, optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Application 1: Williamson Ether Synthesis of Alkyl Aryl Ethers

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers and is significantly enhanced by phase-transfer catalysis, particularly when dealing with solid phenoxides.

Reaction Scheme:

Ar-OH + R'-X + NaOH --(this compound)--> Ar-O-R' + NaX + H₂O

Protocol for the Synthesis of 4-Methoxytoluene:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (10.8 g, 0.1 mol), toluene (50 mL), and this compound (1.76 g, 5 mol%).

  • Base Addition: While stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (12 g, 0.15 mol).

  • Alkylating Agent Addition: Slowly add methyl iodide (21.3 g, 0.15 mol) to the mixture.

  • Reaction Conditions: Heat the biphasic mixture to 60°C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Workup: After cooling to room temperature, add water (20 mL) and separate the organic layer.

  • Extraction: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene by rotary evaporation.

  • Purification: The resulting 4-methoxytoluene is often of high purity but can be further purified by vacuum distillation if required.

Data Presentation: Etherification of Phenols

EntryPhenolAlkyl HalideCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1PhenolBenzyl Chloride5703>95
2p-CresolEthyl Bromide5654>95
32-Naphtholn-Butyl Bromide5805>92

Note: The data presented is representative of typical yields for Williamson ether synthesis under phase-transfer conditions and may vary based on the specific phosphonium salt and reaction conditions employed.

Williamson_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine p-cresol, toluene, and catalyst B Add NaOH solution A->B C Add alkylating agent B->C D Heat with vigorous stirring C->D E Monitor by TLC/GC D->E F Cool and add water E->F G Separate organic layer F->G H Wash with water and brine G->H I Dry and concentrate H->I J Purify (if necessary) I->J

Caption: General workflow for Williamson ether synthesis.

Application 2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution reactions, particularly with activated aryl halides, are readily facilitated by this compound. The catalyst efficiently transports the nucleophile into the organic phase to react with the substrate.

Reaction Scheme:

Ar-X + Nu⁻ --(this compound)--> Ar-Nu + X⁻

Protocol for the Synthesis of 2,4-Dinitrophenyl Phenyl Ether:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,4-dinitrochlorobenzene (10.1 g, 0.05 mol), phenol (5.2 g, 0.055 mol), and this compound (0.88 g, 5 mol%) in 50 mL of toluene.

  • Base Addition: Add 25 mL of a 20% (w/w) aqueous solution of potassium carbonate.

  • Reaction Conditions: Heat the mixture to 90°C with vigorous stirring.

  • Monitoring: Follow the disappearance of the 2,4-dinitrochlorobenzene by TLC or GC (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature and separate the two phases.

  • Extraction: Wash the organic phase with 2% aqueous NaOH (2 x 25 mL) to remove unreacted phenol, followed by water (25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrophenyl phenyl ether.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of the reactions can be reliably monitored by TLC or GC, allowing for a clear determination of the reaction endpoint and ensuring that the starting material has been consumed.

  • Product Characterization: The identity and purity of the final products can be confirmed using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Yield Calculation: The high yields typically obtained in these reactions, when performed with careful attention to the protocol, serve as a validation of the catalyst's efficacy.

Conclusion

This compound is a highly effective and robust phase-transfer catalyst for a variety of nucleophilic substitution reactions. Its superior thermal and chemical stability, coupled with its high lipophilicity, makes it an excellent choice for demanding applications in both academic research and industrial drug development. The use of this catalyst allows for milder reaction conditions, reduces the need for hazardous solvents, and simplifies workup procedures, aligning with the principles of green chemistry. The protocols provided herein serve as a valuable starting point for the application of this compound in the synthesis of ethers and other products of nucleophilic substitution, enabling chemists to overcome the challenges of multiphase reactions and streamline their synthetic workflows.

References

  • Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses.
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
  • Hassan, T. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(1).
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

Sources

The Michael Addition Reaction Catalyzed by Tributyl(octyl)phosphonium Chloride: A Phase-Transfer Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Understanding the Catalyst

Tributyl(octyl)phosphonium chloride, commercially known as Cyphos® IL 253, is a quaternary phosphonium salt classified as an ionic liquid.[1] Structurally, it consists of a central phosphorus atom bonded to three butyl groups and one octyl group, forming a bulky, sterically hindered, and lipophilic cation with a net positive charge. This cation is paired with a chloride anion.[1] These characteristics—specifically its solubility in organic solvents, immiscibility with water, and thermal stability—make it an exceptionally effective phase-transfer catalyst (PTC).[1][2]

Phase-transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3] The PTC, in this case, the phosphonium salt, acts as a shuttle, transporting the anionic reactant across the phase boundary into the organic phase where the reaction can proceed.[3][4] This methodology offers significant advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often, the elimination of the need for anhydrous or strictly controlled environments.[3]

The Michael Addition: A Cornerstone of C-C Bond Formation

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile, known as a "Michael donor," to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, the "Michael acceptor."[2][5] The reaction is thermodynamically controlled and is widely used to build complex molecular architectures.[5]

  • Michael Donors: Typically resonance-stabilized carbanions derived from compounds with acidic methylene protons, such as malonates, β-ketoesters, nitroalkanes, and cyanoacetates.[5]

  • Michael Acceptors: Activated olefins like α,β-unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds.[2][5]

Catalytic Mechanism: A Phase-Transfer Pathway

When this compound is employed in a Michael addition, it operates via a classic phase-transfer catalysis mechanism, particularly in a biphasic system (e.g., toluene/water). The catalyst does not directly activate the substrates in the traditional sense but rather facilitates the transport of the key nucleophile to the reaction site.

The catalytic cycle can be described in the following steps:

  • Deprotonation: In the aqueous phase, an inorganic base (e.g., NaOH, K₂CO₃) deprotonates the Michael donor (e.g., diethyl malonate) to generate a resonance-stabilized enolate anion.

  • Ion Exchange & Phase Transfer: The tributyl(octyl)phosphonium cation ([P₈₄₄₄]⁺) exchanges its chloride anion for the newly formed enolate anion at the phase interface. This forms a lipophilic ion pair, [P₈₄₄₄]⁺[Enolate]⁻.

  • Migration to Organic Phase: Due to the bulky alkyl groups, this ion pair is soluble in the organic phase and migrates from the aqueous layer.

  • Michael Addition: In the organic phase, the enolate anion, now free from its original counter-ion and solvation shell, attacks the Michael acceptor (e.g., chalcone) in a classic conjugate addition, forming the product enolate.

  • Product Transfer & Regeneration: The newly formed product enolate can pair with the phosphonium cation. This ion pair may return to the aqueous interface where the product enolate is protonated by water, releasing the final product. The phosphonium cation is then free to pick up another enolate from the aqueous phase, thus completing the catalytic cycle.

G cluster_interface Phase Interface DonorH Michael Donor (e.g., CH₂(CO₂Et)₂) Enolate Enolate Anion DonorH->Enolate Base Base (e.g., NaOH) Base->Enolate Deprotonation PTC_Cl [P₈₄₄₄]⁺Cl⁻ (Catalyst) Enolate->PTC_Cl Ion Exchange H2O H₂O Product Final Product H2O->Product Acceptor Michael Acceptor (e.g., Chalcone) ProductEnolate Product Enolate Acceptor->ProductEnolate PTC_Product [P₈₄₄₄]⁺[Product Enolate]⁻ ProductEnolate->PTC_Product PTC_Enolate [P₈₄₄₄]⁺[Enolate]⁻ (Lipophilic Ion Pair) PTC_Enolate->Acceptor Michael Addition PTC_Product->H2O Protonation PTC_Product->PTC_Cl Catalyst Regeneration PTC_Cl->PTC_Enolate Transfer In

Caption: Phase-Transfer Catalysis Cycle for Michael Addition.

Application Scope and Versatility

This compound is a versatile catalyst for a wide range of Michael addition reactions. Its effectiveness is rooted in its ability to handle various nucleophiles and electrophiles under mild, biphasic conditions.

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)Expected Reactivity
Diethyl Malonateα,β-Unsaturated Ketones (e.g., Chalcone, Methyl Vinyl Ketone)High
Ethyl Acetoacetateα,β-Unsaturated Esters (e.g., Ethyl Acrylate)High
NitromethaneNitroalkenes (e.g., β-Nitrostyrene)Good to High
MalononitrileAcrylonitrileHigh
Thiophenolsα,β-Unsaturated Amides (e.g., Acrylamide)Good
Glycine Schiff BasesMethyl AcrylateGood[6][7]

Detailed Experimental Protocol: A Representative Example

This protocol describes the phase-transfer catalyzed Michael addition of diethyl malonate to chalcone using this compound.

Objective: To synthesize diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate.

Materials:

  • Chalcone (1.0 eq, e.g., 2.08 g, 10 mmol)

  • Diethyl malonate (1.2 eq, e.g., 1.92 g, 12 mmol)

  • This compound (5 mol%, e.g., 0.176 g, 0.5 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20 mmol)

  • Toluene (20 mL)

  • Water (20 mL)

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Workflow Diagram:

G start Start charge_flask 1. Charge Flask - Chalcone - Diethyl Malonate - Toluene - Catalyst start->charge_flask add_base 2. Add Base - K₂CO₃ in H₂O charge_flask->add_base react 3. Reaction - Stir at 50°C - Monitor by TLC add_base->react quench 4. Quench & Workup - Cool to RT - Add H₂O - Separate layers react->quench extract 5. Extraction - Extract aqueous layer  with Toluene (2x) quench->extract wash_dry 6. Wash & Dry - Wash organic layer  with brine - Dry over MgSO₄ extract->wash_dry concentrate 7. Concentrate - Filter and evaporate  solvent wash_dry->concentrate purify 8. Purify - Silica gel column  chromatography concentrate->purify end End (Pure Product) purify->end

Caption: Experimental Workflow for PTC Michael Addition.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (2.08 g, 10 mmol), diethyl malonate (1.92 g, 12 mmol), this compound (0.176 g, 0.5 mmol), and toluene (20 mL).

  • Addition of Base: In a separate beaker, dissolve potassium carbonate (2.76 g, 20 mmol) in water (20 mL). Add this aqueous solution to the reaction flask.

  • Reaction Execution: Attach a reflux condenser and place the flask in an oil bath preheated to 50°C. Stir the biphasic mixture vigorously to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexane). The disappearance of the chalcone spot indicates reaction completion (typically 4-8 hours).

  • Workup - Quenching and Separation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 30 mL of water to dissolve the remaining salts. Transfer the entire mixture to a separatory funnel and separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice with 20 mL portions of toluene (or ethyl acetate) to recover any dissolved product.

  • Workup - Washing and Drying: Combine all organic layers and wash them once with 30 mL of saturated brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Field Insights and Troubleshooting

  • Choice of Base: While strong bases like NaOH can be used, they increase the risk of saponifying ester functionalities. Milder bases like K₂CO₃ or Cs₂CO₃ are often preferred for sensitive substrates.

  • Catalyst Loading: A catalyst loading of 1-5 mol% is typically sufficient. Higher loadings may not significantly improve yields and can complicate purification. For sluggish reactions, increasing the temperature is often more effective than increasing catalyst load.

  • Agitation: Vigorous stirring is critical in phase-transfer catalysis. The reaction rate is directly proportional to the interfacial area between the two phases, which is maximized by rapid agitation.

  • Catalyst Recycling: Due to its low water solubility, the phosphonium salt will predominantly remain in the organic phase. After purification of the product, the catalyst can sometimes be recovered from the non-polar fractions of the column, although its activity may decrease over cycles due to degradation or loss.[8]

  • Side Reactions: If the Michael acceptor can polymerize (e.g., acrylates), it is crucial to use a moderate temperature and avoid high concentrations of the deprotonated donor. Adding the base solution slowly can sometimes mitigate this issue.

References

  • ResearchGate. Substrate scope. All reactions were conducted on a 0.10 mmol scale.... [Link]
  • Wikipedia. Michael addition reaction. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Immobilized bifunctional phosphonium salts as recyclable organocatalysts in the cycloaddition of CO 2 and epoxides | Request PDF. [Link]
  • ChemRxiv.
  • Journal of the American Chemical Society. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. [Link]
  • Tetrahedron. Catalytic enantioselective conjugate addition en route to paxilline indoloterpenoids. [Link]
  • Organic Chemistry Portal. Michael Addition. [Link]
  • MDPI. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. [Link]
  • ResearchGate. Substrate scope for the addition reaction.[a] | Download Scientific Diagram. [Link]
  • Lund University Publications.
  • National Center for Biotechnology Information. The Phospha–Michael addition product {(t-BuNH)P(μ-N-t-Bu)2P(=N-t-Bu)—C(=CH2)CH(p-CH3O—C6H4)-P(O)[(OCH2C(CH3)2CH2O)]}. [Link]
  • ACS Omega. Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids. [Link]
  • PubMed.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. [Link]
  • KAUST Repository.

Sources

Tributyl(octyl)phosphonium Chloride: A Versatile Catalyst in Modern Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Salt - The Catalytic Power of Tributyl(octyl)phosphonium Chloride

This compound, a quaternary phosphonium salt, has emerged from the realm of specialty chemicals to become a potent and versatile tool in the polymer chemist's arsenal. Commercially known under trade names such as CYPHOS® IL 253, this compound is more than just an ionic liquid; it is a highly effective catalyst with significant applications in various polymerization reactions. Its unique combination of thermal stability, solubility in a range of organic solvents, and its efficacy as a phase-transfer catalyst (PTC) allows for the synthesis of a diverse array of polymeric materials under mild and efficient conditions.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in polymerization catalysis. We will delve into the mechanistic principles behind its catalytic activity and provide detailed protocols for its use in key polymerization techniques, empowering researchers to leverage this catalyst for the synthesis of novel and advanced polymeric materials.

Part 1: The Core Principles of Catalysis with this compound

The primary role of this compound in polymerization is as a phase-transfer catalyst .[1][3] Many polymerization reactions involve reactants that are immiscible, for instance, an aqueous solution of an initiator and an organic monomer. Under these conditions, the reaction is often slow or does not proceed at all due to the lack of interaction between the reactants. This compound overcomes this barrier by facilitating the transfer of a reactive species (typically an anion) from the aqueous or solid phase into the organic phase where the monomer resides.[4]

The mechanism of phase-transfer catalysis in polymerization can be generalized as follows:

  • Anion Exchange: The tributyl(octyl)phosphonium cation (Q⁺) in the organic phase exchanges its chloride anion for the anionic initiator (I⁻) from the aqueous or solid phase at the interface.

  • Formation of a Lipophilic Ion Pair: The newly formed ion pair, [Q⁺I⁻], is soluble in the organic phase due to the long alkyl chains (tributyl and octyl) on the phosphonium cation.

  • Initiation in the Organic Phase: The initiator anion (I⁻), now solubilized in the organic phase, can readily react with the monomer to initiate polymerization.

  • Regeneration of the Catalyst: After initiation, the phosphonium cation pairs with the anion of the newly formed polymer chain end or another available anion, allowing it to participate in another cycle of anion exchange.

This continuous process enables the polymerization to proceed at a significant rate under heterogeneous conditions. The efficiency of this compound as a PTC is attributed to the steric shielding of the positive charge on the phosphorus atom by the bulky alkyl groups, which enhances its lipophilicity and stability.

Part 2: Applications in Polymer Synthesis with Detailed Protocols

The versatility of this compound as a catalyst extends to several important classes of polymerization reactions.

Anionic Ring-Opening Polymerization (AROP) of Epoxides

Phosphonium salts are known to accelerate the anionic ring-opening polymerization of epoxides, such as propylene oxide.[5][6] While specific protocols for this compound are not extensively detailed in publicly available literature, its function as a phase-transfer catalyst for an anionic initiator is the key principle. It facilitates the transfer of an alkoxide initiator from a solid or aqueous phase to the bulk monomer or an organic solution of the monomer.

Conceptual Protocol for Anionic Ring-Opening Polymerization of Propylene Oxide:

This protocol is based on the general principles of phase-transfer catalyzed AROP.

Materials:

  • Propylene oxide (monomer), freshly distilled.

  • Potassium hydroxide (initiator).

  • This compound (catalyst).

  • Anhydrous toluene (solvent).

  • Methanol (terminating agent).

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with finely ground potassium hydroxide (e.g., 0.1 g, 1.8 mmol).

  • This compound (e.g., 0.63 g, 1.8 mmol) and anhydrous toluene (20 mL) are added to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred vigorously for 30 minutes to facilitate the formation of the phosphonium-alkoxide ion pair.

  • Freshly distilled propylene oxide (e.g., 10 g, 172 mmol) is added to the reaction mixture via syringe.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 50-70 °C) with continuous stirring. The progress of the polymerization can be monitored by techniques such as gas chromatography (GC) or by observing the increase in viscosity.

  • Upon reaching the desired conversion, the polymerization is terminated by the addition of a small amount of methanol.

  • The resulting polymer is precipitated in a large volume of a non-solvent (e.g., cold methanol or water), filtered, and dried under vacuum to a constant weight.

Data Presentation:

ParameterValue
MonomerPropylene Oxide
InitiatorPotassium Hydroxide
CatalystThis compound
SolventToluene
Monomer/Initiator Ratio~95:1
Monomer/Catalyst Ratio~95:1
Temperature50-70 °C
Reaction TimeVaries (monitor for conversion)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reac Polymerization cluster_work Work-up A Charge Schlenk flask with KOH B Add this compound and Toluene A->B C Stir for 30 min under inert atmosphere B->C D Add Propylene Oxide C->D E Heat and stir at controlled temperature D->E F Monitor conversion E->F G Terminate with Methanol F->G H Precipitate in non-solvent G->H I Filter and dry polymer H->I

Anionic Ring-Opening Polymerization Workflow.
Interfacial Polymerization for Polyamide Synthesis

Interfacial polymerization is a powerful technique for producing thin polymer films, often used in the fabrication of membranes for separation processes.[7][8][9][10][11] The reaction occurs at the interface between two immiscible liquids, one containing a diamine and the other a diacyl chloride. While not explicitly documented for this compound, its role as a PTC could potentially enhance the transport of the amine monomer or deprotonated amine species to the interface, thereby influencing the polymerization rate and the properties of the resulting polyamide film.

Conceptual Protocol for Interfacial Polymerization of a Polyamide:

Materials:

  • m-Phenylenediamine (MPD) (aqueous phase monomer).

  • Trimesoyl chloride (TMC) (organic phase monomer).

  • This compound (as an optional additive/catalyst).

  • Deionized water.

  • Hexane (organic solvent).

Procedure:

  • Prepare an aqueous solution of m-phenylenediamine (e.g., 2% w/v). If using, dissolve a catalytic amount of this compound in this aqueous phase.

  • Prepare an organic solution of trimesoyl chloride in hexane (e.g., 0.1% w/v).

  • Immerse a porous support membrane (e.g., polysulfone) in the aqueous MPD solution for a set period (e.g., 2 minutes).

  • Remove the support from the aqueous solution and eliminate excess solution from the surface.

  • Immerse the MPD-saturated support into the organic TMC solution for a shorter period (e.g., 1 minute).

  • The polyamide film forms at the interface.

  • Remove the membrane from the organic solution and allow it to air dry.

  • The resulting thin-film composite membrane can then be characterized for its performance.

Curing of Epoxy Resins

Phosphonium salts are known to be effective catalysts for the curing of epoxy resins with anhydrides or carboxyl-functional compounds.[12][13][14][15] They act as latent accelerators, meaning they can be pre-mixed with the resin and only become active at elevated temperatures. This provides a long pot life, which is advantageous in many industrial applications. This compound can function in this capacity by facilitating the reaction between the epoxy groups and the curing agent.

Conceptual Protocol for Epoxy Resin Curing:

Materials:

  • Bisphenol A diglycidyl ether (epoxy resin).

  • Phthalic anhydride (curing agent).

  • This compound (catalyst).

Procedure:

  • Melt the epoxy resin at a moderate temperature (e.g., 80 °C).

  • Add the phthalic anhydride to the molten epoxy resin and stir until a homogeneous mixture is obtained.

  • Add a catalytic amount of this compound (e.g., 0.1-1.0% by weight of the resin) to the mixture and stir thoroughly.

  • Pour the mixture into a preheated mold.

  • Cure the resin at an elevated temperature (e.g., 150-180 °C) for a specified time (e.g., 1-2 hours).

  • Allow the cured epoxy to cool slowly to room temperature to avoid internal stresses.

Part 3: Mechanistic Insights and Causality

The effectiveness of this compound in these diverse polymerization systems stems from a few key principles:

  • Causality in Phase-Transfer Catalysis: The choice of a phosphonium salt with a combination of shorter (butyl) and a longer (octyl) alkyl chains provides a balance of solubility in both moderately polar and nonpolar organic phases, making it a versatile PTC. The bulky nature of the cation effectively shields the positive charge, creating a "naked" and highly reactive anion in the organic phase, which is the primary driver for the enhanced reaction rates.[4]

  • Trustworthiness through Controlled Reactions: In many of these catalytic systems, the concentration of the this compound can be used to modulate the reaction rate. This provides a level of control over the polymerization process. For instance, in AROP, a higher catalyst concentration would be expected to lead to a faster polymerization rate.

  • Authoritative Grounding in Ionic Liquid Properties: The low melting point and high thermal stability of this compound are characteristic of ionic liquids. This thermal stability is particularly crucial for polymerizations that require elevated temperatures, such as epoxy curing, preventing catalyst decomposition and ensuring consistent catalytic activity throughout the reaction.[16][17]

Catalytic Mechanism Diagram:

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase I_aq I⁻ QI_org Q⁺I⁻ I_aq->QI_org Anion Exchange at Interface Na_aq Na⁺ QCl_org Q⁺Cl⁻ QCl_org->I_aq Monomer Monomer QI_org->Monomer Initiation Polymer Polymer-I Monomer->Polymer

Phase-Transfer Catalysis Mechanism.

Conclusion

This compound is a powerful and versatile catalyst that enables a range of important polymerization reactions. Its primary function as a phase-transfer catalyst allows for the efficient reaction of immiscible reactants, opening up possibilities for the synthesis of polymers under mild and controlled conditions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in polymer science and drug development, facilitating the exploration of this catalyst for the creation of novel and high-performance polymeric materials.

References

  • Preparation methods of quaternary polymer-supported phosphonium salts used as phase-transfer c
  • Phase transfer c
  • Phase transfer c
  • Phase-transfer catalysis. I.
  • Anionic ring‐opening polymerization of propylene oxide in the presence of phosphonium c
  • phase transfer catalysis - Little Flower College Guruvayoor.
  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualiz
  • Aminophosphonium organocatalysts for the ring-opening copolymeris
  • Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands.
  • Phase Transfer Catalysis: Boosting Efficiency with this compound.
  • Editorial: Advanced Catalysts in Ring-Opening Polymeriz
  • This compound, min. 93%, CYPHOS® IL 253.
  • Anionic Ring-Opening Polymerization of Propylene Oxide in the Presence of Phosphonium Catalysts at Various Temper
  • Aminophosphonium organocatalysts for the ring-opening copolymeris
  • United States P
  • EP0526654A1 - Antibacterial agents.
  • Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Altern
  • CN103275125A - Preparation method of tributyltetradecylphosphonium chloride.
  • US2883366A - Quaternary phosphonium compounds as polymerization c
  • C
  • US5412061A - Polycarbonate melt condensation synthesis using a tetraorganophosphonium carboxylate salt c
  • Interfacial polymerization of polyamide nanofiltr
  • Effect of Phosphonium-Based Ionic Liquid Content in Curing Epoxy Resin/Carbon Nanotubes Systems.
  • Phosphonium Ionic Liquid for Epoxy Curing C
  • Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbon
  • Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)
  • Facile synthesis of polycarbonates from biomass-based eugenol: catalyst optimization for selective copolymerization of CO2 and eugenol to achieve polycarbon
  • Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry.
  • Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltr
  • US4389520A - Advancement c
  • US5120771A - Process for the production of polyurethane foam.
  • Aliphatic polycarbonates from cyclic carbonate monomers and their application as biom
  • Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions.
  • US4071675A - Emulsion polymerization of vinyl chloride using mixed emulsifier system in a single step in the absence of seed form
  • Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)
  • High performance polyamide composite nanofiltration membranes via reverse interfacial polymerization with the synergistic interaction of gel
  • Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects.
  • Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition.
  • Effect of Anionic Structure on the LCST Phase Behavior of Phosphonium Ionic Liquids in W
  • Grignard-based anionic ring-opening polymerization of propylene oxide activ
  • Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition.
  • US5086084A - Polyvinyl chloride/polyurethane hybrid foams.

Sources

Application Notes and Protocols for Cellulose Dissolution Using Tributyl(octyl)phosphonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cellulose Processing

Cellulose, the most abundant biopolymer on Earth, presents a formidable challenge to chemists and material scientists due to its extensive network of intra- and intermolecular hydrogen bonds, rendering it insoluble in water and most common organic solvents.[1] The ability to efficiently and sustainably dissolve cellulose is a critical step for its widespread utilization in advanced materials, biofuels, and pharmaceutical applications. Ionic liquids (ILs), particularly phosphonium-based ILs, have emerged as promising "green" solvents for cellulose due to their negligible vapor pressure, high thermal stability, and tunable solvating properties.[2][3]

This document provides a detailed guide to the dissolution of cellulose using a specific phosphonium ionic liquid, Tributyl(octyl)phosphonium chloride ([P₄₄₄₈]Cl) . As a senior application scientist, this guide will not only detail the protocol but also delve into the mechanistic underpinnings of the dissolution process, offering insights to empower researchers to optimize this method for their specific applications, from creating novel cellulosic materials to developing advanced drug delivery systems.

The Mechanism of Dissolution: A Cooperative Molecular Dance

The dissolution of cellulose in phosphonium-based ionic liquids like [P₄₄₄₈]Cl is not a simple solvation event but rather a cooperative mechanism involving both the cation and the anion.[4][5]

  • The Role of the Chloride Anion (Cl⁻): The small and highly electronegative chloride anion is the primary actor in disrupting the hydrogen bond network of cellulose.[6] It acts as a strong hydrogen bond acceptor, competitively interacting with the hydroxyl groups of the cellulose chains and breaking the existing intra- and intermolecular hydrogen bonds that hold the polymer chains together in a crystalline structure.

  • The Role of the Tributyl(octyl)phosphonium Cation ([P₄₄₄₈]⁺): The bulky and asymmetric organic cation plays a crucial role in separating the cellulose chains once the hydrogen bonds are disrupted by the chloride anions. The large size of the phosphonium cation prevents the cellulose chains from re-aggregating, effectively solvating the individual polymer chains. Molecular dynamics simulations of similar phosphonium ILs suggest that the cation contributes to the overall favorable energetics of the dissolution process.[4][5][7][8]

The interplay between the anion's ability to break hydrogen bonds and the cation's capacity to sterically hinder re-aggregation is the key to achieving efficient cellulose dissolution.

Visualizing the Dissolution Workflow

The following diagram illustrates the general workflow for dissolving cellulose in this compound, from initial preparation to the final homogeneous solution.

Cellulose_Dissolution_Workflow Cellulose Dissolution Workflow using [P4448]Cl cluster_prep Preparation cluster_dissolution Dissolution cluster_characterization Characterization & Application Dry_Cellulose Dry Cellulose Mix Mix Cellulose and [P4448]Cl Dry_Cellulose->Mix Dry_IL Dry [P4448]Cl Dry_IL->Mix Heat_Stir Heat and Stir (e.g., 80-120°C) Mix->Heat_Stir Homogeneous_Solution Homogeneous Cellulose Solution Heat_Stir->Homogeneous_Solution Further_Processing Further Processing (e.g., Regeneration, Derivatization) Homogeneous_Solution->Further_Processing

Caption: A flowchart illustrating the key stages of cellulose dissolution in this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the dissolution of microcrystalline cellulose (MCC) in this compound. Researchers should consider this a starting point and optimize parameters based on the specific type of cellulose and the desired final concentration.

Materials and Equipment
  • Cellulose: Microcrystalline cellulose (MCC) or other cellulose source (e.g., cotton linters, wood pulp).

  • Ionic Liquid: this compound ([P₄₄₄₈]Cl), minimum 93% purity.

  • Co-solvent (Optional): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous. The addition of a co-solvent can enhance the solvent power of the ionic liquid and reduce viscosity.[6]

  • Heating and Stirring: Magnetic stir plate with heating capabilities, or an oil bath.

  • Glassware: Round bottom flask or a sealed reaction vessel.

  • Vacuum Oven: For drying cellulose and the ionic liquid.

Protocol
  • Preparation of Materials:

    • Dry the cellulose in a vacuum oven at 105°C for at least 24 hours to remove any residual moisture. Water can inhibit the dissolution process.[5]

    • Dry the this compound under vacuum at a temperature appropriate for the specific product (e.g., 70-80°C) for several hours to minimize water content.

  • Dissolution Procedure:

    • In a dry round bottom flask, add the desired amount of this compound.

    • If using a co-solvent, add it to the ionic liquid and stir until a homogeneous mixture is formed.

    • Gradually add the dried cellulose to the ionic liquid (or IL/co-solvent mixture) under constant stirring.

    • Heat the mixture to the desired dissolution temperature. A temperature range of 80-120°C is a good starting point for phosphonium-based ILs.[9]

    • Continue heating and stirring until the cellulose is completely dissolved, which may take from 30 minutes to several hours depending on the cellulose source, concentration, and temperature.[10] The solution should appear clear and homogeneous.

  • Cellulose Regeneration (Optional):

    • To regenerate the cellulose, an anti-solvent such as water, ethanol, or acetone can be added to the cellulose-IL solution.

    • The cellulose will precipitate out of the solution and can be collected by filtration or centrifugation.

    • The collected cellulose should be washed thoroughly with the anti-solvent to remove any residual ionic liquid.

Key Parameters and Optimization

The efficiency of cellulose dissolution is influenced by several factors. The following table summarizes key parameters and their expected impact, providing a basis for experimental optimization.

ParameterRange/ValueRationale and Expected Impact
Temperature 80 - 120 °CHigher temperatures generally decrease the viscosity of the ionic liquid and increase the rate of dissolution. However, excessively high temperatures can lead to cellulose degradation.[10]
Cellulose Concentration 1 - 10 wt%Higher concentrations lead to a significant increase in the viscosity of the solution, which can hinder efficient mixing and dissolution.
Co-solvent (e.g., DMSO) 0 - 50 mol%The addition of a co-solvent can reduce the viscosity of the ionic liquid and enhance its solvating power, potentially allowing for dissolution at lower temperatures.[6]
Stirring Speed 200 - 500 rpmAdequate agitation is crucial to ensure good contact between the cellulose and the ionic liquid, promoting faster dissolution.
Cellulose Source MCC, wood pulp, etc.The degree of polymerization and crystallinity of the cellulose source will affect the ease of dissolution. Lower crystallinity and lower molecular weight cellulose generally dissolve more readily.

Characterization of the Cellulose Solution

Verifying the dissolution state of cellulose is crucial. While visual inspection for a clear solution is a primary indicator, more advanced techniques can provide a deeper understanding.

  • ¹³C NMR Spectroscopy: Can be used to confirm the dissolution of cellulose and to study the interactions between the cellulose and the ionic liquid.

  • Rheology: Measuring the viscosity of the cellulose-IL solution can provide information about the dissolution state and the molecular weight of the dissolved cellulose. The viscosity of phosphonium-based IL solutions with dissolved cellulose can be quite high.[11][12]

  • Polarized Light Microscopy: Can be used to observe the disappearance of the crystalline structure of cellulose during dissolution.

Applications in Research and Development

The ability to dissolve cellulose in this compound opens up a wide range of possibilities for creating advanced materials and for applications in drug development.

  • Regenerated Cellulose Materials: Homogeneous cellulose solutions can be processed into various forms such as fibers, films, and beads with controlled properties.[3]

  • Cellulose Derivatives: The dissolved cellulose is more accessible for chemical modification, allowing for the synthesis of cellulose derivatives with tailored functionalities for applications in drug delivery, food science, and more.

  • Composite Materials: The cellulose-IL solution can serve as a medium for the preparation of composite materials with other polymers or nanoparticles.

Visualizing the Mechanistic Interaction

The following diagram depicts the proposed molecular interactions during cellulose dissolution in this compound.

Cellulose_Dissolution_Mechanism Cellulose Dissolution Mechanism cluster_cellulose Cellulose Chain with -OH groups cluster_il Ionic Liquid C1 Glucose Unit C2 Glucose Unit P4448 [P4448]+ P4448->C1 Steric hindrance P4448->C2 Separation of chains Cl Cl- Cl->C1 H-bond disruption

Caption: A simplified representation of the roles of the cation and anion in breaking down the cellulose structure.

Conclusion and Future Outlook

This compound is a promising solvent for the dissolution of cellulose, offering a pathway to novel materials and applications. Understanding the cooperative mechanism between the phosphonium cation and the chloride anion is key to optimizing dissolution protocols. The methods and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the full potential of this ionic liquid in their work. Further research into the rheological properties of these solutions and the development of efficient ionic liquid recycling methods will be crucial for the large-scale industrial application of this technology.

References

  • Kirchhecker, S., & Cable, K. M. (2020).
  • Gaspar, A., et al. (2014). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. International Journal of Molecular Sciences, 15(7), 11122-11151. [Link]
  • Zhu, S., et al. (2006). Dissolution of Cellulose in Novel Green Solvent Ionic Liquids and Its Application. Green Chemistry, 8(4), 325-327. [Link]
  • Kirchhecker, S., & Cable, K. M. (2020).
  • Feng, L., & Chen, Z. L. (2008). Dissolution of cellulose in ionic liquid: a review. IOP Conference Series: Materials Science and Engineering, 3(1), 012023. [Link]
  • Isik, M., Sardon, H., & Mecerreyes, D. (2014). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Polymers, 6(11), 2938-2963. [Link]
  • Zhang, H., Wu, J., Zhang, J., & He, J. (2005). Dissolution of cellulose with ionic liquids. Cellulose, 12(2), 113-122. [Link]
  • Moniruzzaman, M., & Mahmood, H. (2016). Effects of Pressure and Temperature on the Dissolution of Cellulose in Ionic Liquids.
  • Aho, T. (2018). Phase separation and regeneration of cellulose upon cooling its solutions in mixtures of phosphonium-base ionic liquids with co-solvent. [Link]
  • García, G., et al. (2022). Liquid Systems Based on Tetra(n-butyl)phosphonium Acetate for the Non-dissolving Pretreatment of a Microcrystalline Cellulose (Avicel PH-101). ACS Sustainable Chemistry & Engineering, 10(17), 5676–5687. [Link]
  • Hauru, L. K. J., et al. (2022). Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO. ChemPhysChem, 23(7), e202100854. [Link]
  • Kirchhecker, S., & Cable, K. M. (2020). Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simulations. Polymers (Basel), 12(3), 627. [Link]
  • Cable, K. M. (2020). Elucidating the Properties and Mechanism for Cellulose Dissolution in Tetrabutylphosphonium-Based Ionic Liquids using High Concentrations of Water.
  • Welz, P., et al. (2019). The Effect of Additives on the Viscosity and Dissolution of Cellulose in Tetrabutylphosphonium Hydroxide. ChemSusChem, 12(15), 3458-3462. [Link]
  • Welz, P., et al. (2019). The Effect of Additives on the Viscosity and Dissolution of Cellulose in Tetrabutylphosphonium Hydroxide.
  • Janse van Vuuren, M., et al. (2020). A novel cost-effective choline chloride/ionic liquid - solvent for all-cellulose composite production. Cellulose, 27(1), 187-201. [Link]
  • Fraser, P., et al. (2013). Assessment of phosphonium ionic liquid-dimethylformamide mixtures for dissolution of cellulose. Journal of Materials Science, 48(18), 6341-6349. [Link]

Sources

Application Notes & Protocols: Tributyl(octyl)phosphonium Chloride in Biomass Pretreatment and Processing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phosphonium Ionic Liquids in Modern Biorefineries

The transition from a fossil-fuel-based economy to one reliant on renewable resources is a cornerstone of modern sustainable chemistry. Lignocellulosic biomass, encompassing agricultural residues, forestry waste, and dedicated energy crops, represents an abundant and carbon-neutral feedstock for the production of biofuels and bio-based chemicals. However, the inherent recalcitrance of this material, stemming from the complex and robust matrix of cellulose, hemicellulose, and lignin, presents a significant processing hurdle.[1][2]

Conventional pretreatment methods often require harsh conditions, leading to the formation of inhibitory byproducts and significant energy expenditure.[1] Ionic liquids (ILs), salts that are liquid at or near room temperature, have emerged as powerful solvents capable of deconstructing the lignocellulosic matrix under milder conditions.[3][4][5] Among the diverse families of ILs, phosphonium-based ionic liquids (PILs) offer distinct advantages, including superior thermal and chemical stability compared to their more common imidazolium-based counterparts, making them highly suitable for demanding industrial processes.[6][7][8][9][10]

This document provides a detailed technical guide on the application of a specific phosphonium ionic liquid, Tributyl(octyl)phosphonium chloride (also known as [P₄₄₄₈]Cl or CYPHOS® IL 253), in the pretreatment and fractionation of lignocellulosic biomass. We will explore the underlying mechanisms, provide validated protocols, and discuss the critical parameters that govern process efficiency.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of [P₄₄₄₈]Cl is fundamental to its effective application. The asymmetric alkyl chains on the phosphonium cation influence its viscosity and solvent properties, while the chloride anion plays a direct role in biomass deconstruction.

PropertyValueReference
CAS Number 56315-19-6[11][12][13]
Molecular Formula C₂₀H₄₄ClP[12]
Formula Weight 351.00 g/mol [12]
Appearance Colorless to pale yellow viscous liquid[12]
Density ~0.92 g/cm³[12]
Boiling Point >200°C[12]
Thermal Stability High, though dependent on purity and atmosphere. Generally more stable than nitrogen-based ILs.[7][14]
Viscosity Temperature-dependent; generally lower than analogous ammonium ILs, which is advantageous for processing.[10][15]

Mechanism of Lignocellulose Deconstruction

The efficacy of this compound in biomass pretreatment stems from a cooperative mechanism involving both its cation and anion.[16][17][18] Lignocellulose is held together by an extensive network of hydrogen bonds, particularly within the crystalline structure of cellulose, which makes it insoluble and resistant to enzymatic attack.[1]

  • Hydrogen Bond Disruption: The chloride anion (Cl⁻) is a strong hydrogen bond acceptor. It competitively interacts with the hydroxyl groups (-OH) of the cellulose and hemicellulose chains, effectively breaking the inter- and intra-molecular hydrogen bonds that maintain the rigid, crystalline structure.[1][16]

  • Polymer Solubilization: As the hydrogen bond network is disrupted, the bulky tributyl(octyl)phosphonium cation ([P₄₄₄₈]⁺) penetrates the polymer matrix. Its large size and asymmetric alkyl chains prevent the cellulose chains from re-aggregating and re-forming their crystalline structure, thus facilitating the dissolution of the polysaccharides into the ionic liquid.[16][17][18]

  • Lignin & Hemicellulose Extraction: The ionic liquid disrupts the covalent and non-covalent linkages between lignin, hemicellulose, and cellulose, allowing for the solubilization of all three major components and paving the way for their subsequent fractionation.[5]

G cluster_0 Crystalline Cellulose Matrix C1 Cellulose Chain 1 C2 Cellulose Chain 2 C1->C2 HB Inter-chain H-Bonds Solvated_C1 Solvated Cellulose Chain 1 Solvated_C2 Solvated Cellulose Chain 2 P4448 [P₄₄₄₈]⁺ Cation (Bulky, Disruptive) P4448->Solvated_C1 2. Prevents Re-aggregation P4448->Solvated_C2 Cl Cl⁻ Anion (H-Bond Acceptor) Cl->HB 1. Disrupts H-Bonds

Caption: Mechanism of cellulose dissolution by [P₄₄₄₈]Cl.

Experimental Protocols

Safety Precautions: this compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[11] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Consult the Safety Data Sheet (SDS) before use.

Protocol 1: Pretreatment and Dissolution of Lignocellulosic Biomass

This protocol describes the complete dissolution of biomass in [P₄₄₄₈]Cl, which is the essential first step for subsequent fractionation or analysis.

Materials:

  • Lignocellulosic biomass (e.g., corn stover, switchgrass, pine wood)

  • This compound ([P₄₄₄₈]Cl), min. 93% purity

  • Heated stirring plate or oil bath with temperature control

  • Glass reactor or flask with a magnetic stir bar

  • Vacuum oven

Methodology:

  • Biomass Preparation:

    • Grind the raw biomass to a particle size of 20-40 mesh (0.42-0.84 mm). Causality: Smaller particle size increases the surface area available for interaction with the ionic liquid, accelerating dissolution.

    • Dry the ground biomass in a vacuum oven at 60°C overnight to remove residual moisture. Causality: Water can compete with the IL for hydrogen bonding and reduce its dissolution efficiency.

  • Dissolution:

    • Place a known amount of [P₄₄₄₈]Cl into the glass reactor.

    • Add the dried biomass to achieve a 5-10% (w/w) loading. Insight: Higher loadings increase process throughput but also significantly increase the viscosity of the mixture, making stirring difficult. A 5% loading is a good starting point for most biomass types.

    • Heat the mixture to 100-120°C with vigorous stirring (e.g., 300-500 rpm). The mixture will become a dark, viscous, and homogenous solution.

    • Maintain the temperature and stirring for 4-16 hours. The time required for complete dissolution depends on the biomass type and particle size. Visual inspection for the absence of solid particles indicates complete dissolution.

Protocol 2: Biomass Fractionation via Antisolvent Precipitation

Following dissolution, an antisolvent is used to selectively precipitate the biomass components. Water is a common and effective antisolvent for regenerating cellulose.[19]

Materials:

  • Biomass-[P₄₄₄₈]Cl solution (from Protocol 1)

  • Deionized (DI) water (as antisolvent)

  • Acetone (for lignin precipitation)

  • High-speed centrifuge with appropriate tubes

  • Beakers and filtration apparatus (e.g., Büchner funnel)

  • Freeze-dryer or vacuum oven

Methodology:

  • Cellulose & Hemicellulose Regeneration:

    • While stirring the hot biomass-IL solution, slowly add DI water (approximately 1:1 v/v with the IL). A fluffy, white-to-light-brown solid will immediately precipitate. This solid is enriched in cellulose and hemicellulose.[19][20]

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Solid-Liquid Separation:

    • Separate the precipitated solid (carbohydrate-rich fraction) from the liquid phase (containing dissolved lignin and the IL-water mixture) via centrifugation (e.g., 8000 rpm for 15 minutes) or vacuum filtration.

    • Wash the solid pulp thoroughly with fresh DI water several times to remove any residual ionic liquid. Causality: Residual IL can inhibit downstream enzymatic hydrolysis.

    • Dry the carbohydrate-rich solid via freeze-drying or in a vacuum oven at 50°C. This regenerated cellulose will have reduced crystallinity and be more amenable to enzymatic hydrolysis.[19]

  • Lignin Precipitation:

    • Take the supernatant from step 2 (the IL-water-lignin mixture).

    • Further dilute the solution with DI water to reduce the IL concentration.

    • Slowly add acetone or an acidic solution to precipitate the lignin.[20][21] Lignin will appear as a darker, often brownish, precipitate.

    • Separate the precipitated lignin via centrifugation or filtration.

    • Wash the lignin solid with a water/acetone mixture and then dry it under a vacuum.

  • Ionic Liquid Recovery:

    • The final liquid phase contains the ionic liquid, water, and acetone. The water and acetone can be removed via rotary evaporation under reduced pressure to recover the [P₄₄₄₈]Cl for reuse. Insight: The efficiency of IL recycling is a critical factor for the economic viability of the process on a larger scale.[22]

G Biomass Dried, Ground Lignocellulosic Biomass Dissolution Dissolution 100-120°C, 4-16h Biomass->Dissolution IL Tributyl(octyl)phosphonium Chloride ([P₄₄₄₈]Cl) IL->Dissolution Solution Homogenous Biomass-IL Solution Dissolution->Solution Water Add Antisolvent (DI Water) Solution->Water Centrifuge1 Centrifugation / Filtration Water->Centrifuge1 Cellulose Cellulose-Rich Solid (Washed & Dried) Centrifuge1->Cellulose Solid Supernatant1 Supernatant (IL, Water, Lignin) Centrifuge1->Supernatant1 Liquid Acetone Add Antisolvent (Acetone/Acid) Supernatant1->Acetone Centrifuge2 Centrifugation / Filtration Acetone->Centrifuge2 Lignin Lignin-Rich Solid (Washed & Dried) Centrifuge2->Lignin Solid Supernatant2 Final Liquid (IL, Water, Acetone) Centrifuge2->Supernatant2 Liquid Recovery Solvent Evaporation (Recycle IL) Supernatant2->Recovery Recovery->IL Recycled

Caption: Experimental workflow for biomass fractionation using [P₄₄₄₈]Cl.

Troubleshooting and Key Insights

  • Incomplete Dissolution: If biomass fails to dissolve completely, consider increasing the reaction time, increasing the temperature slightly (not exceeding 140°C to avoid degradation), or reducing the biomass loading. Ensure the biomass was adequately dried.

  • High Viscosity: High viscosity is a known challenge. Ensure your stirring mechanism is robust. If the solution becomes too thick to stir, you may need to reduce the initial biomass loading.

  • Low Precipitation Yield: If the yield of regenerated cellulose is low, ensure enough antisolvent was added. The precipitation is often rapid and visually obvious.

  • IL Purity: The purity of the ionic liquid is important. Impurities can affect its performance and thermal stability.[14]

  • Biomass Variability: Different types of biomass (e.g., hardwoods, softwoods, grasses) will behave differently. Expect to optimize parameters such as temperature, time, and biomass loading for each new feedstock.[4]

Conclusion

This compound is a thermally stable and effective ionic liquid for the pretreatment and fractionation of lignocellulosic biomass. Its mechanism of action, centered on the disruption of the cellulose hydrogen-bond network, allows for the complete dissolution of biomass, thereby overcoming its natural recalcitrance. The protocols outlined here provide a validated framework for separating biomass into its principal components—a cellulose-rich pulp ready for enzymatic hydrolysis and a lignin fraction—while also allowing for the efficient recycling of the ionic liquid. These characteristics position [P₄₄₄₈]Cl and other phosphonium-based ionic liquids as key enabling technologies for the development of integrated and economically viable biorefineries.

References

  • Morressier. (2017). Phosphonium ionic liquids in biorefinery applications.
  • ResearchGate. (n.d.). Applications of ionic liquids in biorefinery.
  • Zhang, Y., et al. (2020). Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations. Polymers (Basel), 12(3), 627.
  • Zhang, Y., et al. (2020). Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simulations. PubMed.
  • Khazalpour, S., et al. (2020). Applications of phosphonium-based ionic liquids in chemical processes. ResearchGate.
  • Ullah, Z., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3).
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Versatility of Phosphonium Ionic Liquids in Industrial Processes.
  • ResearchGate. (2011). Alkyltrioctylphosphonium chloride ionic liquids: Synthesis and physicochemical properties.
  • Zhang, Y. (n.d.). Elucidating the Properties and Mechanism for Cellulose Dissolution in Tetrabutylphosphonium-Based Ionic Liquids using High Concentrations of Water. ResearchGate.
  • Hallett, J. P., et al. (2024). Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. ACS Omega.
  • Doherty, T. V., et al. (2010). Efficiency of hydrophobic phosphonium ionic liquids and DMSO as recyclable cellulose dissolution and regeneration media. RSC Publishing.
  • da Costa Lopes, A. M., et al. (2013). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. Molecules, 18(9), 10777-10792.
  • Shill, K., et al. (2011). Ionic Liquid Pretreatment of Cellulosic Biomass: Enzymatic Hydrolysis and Ionic Liquid Recycle. Biotechnology and Bioengineering, 108(3), 511-520.
  • Tolesa, L. D., et al. (2022). Efficient Lignin Fractionation from Scots Pine (Pinus sylvestris) Using Ammonium-Based Protic Ionic Liquid: Process Optimization and Characterization of Recovered Lignin. Polymers (Basel), 14(21), 4758.
  • Gschwend, F. J. V., et al. (2016). A critical review of ionic liquids for the pretreatment of lignocellulosic biomass. ResearchGate.
  • Ferlin, N., et al. (2019). Fractionation of Lignocellulosic Biomass by Selective Precipitation from Ionic Liquid Dissolution. Polymers (Basel), 11(10), 1588.
  • Gericke, M., et al. (2011). Ionic liquids as a tool for lignocellulosic biomass fractionation. ResearchGate.
  • Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate.
  • Deive, F. J., et al. (2011). Thermophysical properties of phosphonium-based ionic liquids. Journal of Chemical Thermodynamics, 43(7), 1072-1078.
  • Halder, P., et al. (2019). Progress on the pre-treatment of lignocellulosic biomass employing ionic liquids. ResearchGate.
  • Deferm, C., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. ResearchGate.

Sources

Application Notes and Protocols for Tributyl(octyl)phosphonium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterogeneous Reactions with a Versatile Phosphonium Salt

In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and milder reaction conditions is paramount. Tributyl(octyl)phosphonium chloride (CAS: 56315-19-6), commercially known as CYPHOS® IL 253, has emerged as a powerful tool for chemists, acting as both a high-performance phase-transfer catalyst (PTC) and a thermally stable ionic liquid (IL).[1][2][3] Its unique molecular structure, featuring a positively charged phosphorus atom shielded by four alkyl chains (three butyl and one octyl), imparts a distinct set of properties that overcome the kinetic barriers inherent in multiphase reaction systems.[4]

Unlike traditional quaternary ammonium salts, phosphonium-based catalysts like this compound often exhibit superior thermal stability, making them suitable for reactions requiring elevated temperatures.[5][6] Furthermore, their lipophilic nature ensures excellent solubility in a wide range of organic solvents, which is critical for their function.[7] These attributes allow for the use of inexpensive, water-soluble inorganic reagents in reactions with organic substrates, reducing reliance on harsh, anhydrous conditions and expensive polar aprotic solvents.[1][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for organic synthesis using this compound, complete with detailed protocols, mechanistic insights, and safety considerations.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of any successful experimental design.

PropertyValueSource(s)
CAS Number 56315-19-6[2][9]
Molecular Formula C₂₀H₄₄ClP[3][9]
Molecular Weight 351.0 g/mol [3][9][10]
Appearance Colorless to pale yellow viscous liquid[3]
Density ~0.92 g/mL[9]
Boiling Point >200°C[9]
Solubility Soluble in many organic solvents; very soluble in N,N-Dimethylformamide and methanol; insoluble or difficult to mix with water.[7][10]
Synonyms CYPHOS® IL 253, Octyltributylphosphonium chloride[7][10]
Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and may be corrosive to metals.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling any mists or vapors.[2][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from oxidizing agents.[11][12]

  • First Aid: In case of skin contact, immediately wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] If swallowed, do NOT induce vomiting and seek immediate medical attention.[2][13]

Core Application: Phase-Transfer Catalysis (PTC)

The primary application of this compound is as a phase-transfer catalyst. PTC is a powerful methodology that facilitates reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system).[8][14][15]

The Causality Behind the Catalysis: Many valuable nucleophiles (e.g., cyanide, azide, hydroxide) are available as inexpensive, water-soluble inorganic salts. However, the organic substrates they are meant to react with are typically soluble only in nonpolar organic solvents. The reaction is thus limited to the minuscule interface between the two phases. A PTC, like this compound, resolves this issue. The lipophilic phosphonium cation [P(C₄H₉)₃(C₈H₁₇)]⁺ pairs with the nucleophilic anion (Nu⁻) from the aqueous or solid phase. This newly formed ion pair is sufficiently soluble in the organic phase to be transported away from the interface and into the bulk organic solvent, where it can react with the organic substrate (R-X). The catalyst is then regenerated and returns to the aqueous phase to pick up another anion, thus continuing the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase M_Nu M⁺Nu⁻ Q_Nu_org [P(R)₄]⁺Nu⁻ M_Nu->Q_Nu_org Anion Exchange M_X M⁺X⁻ Q_X_aq [P(R)₄]⁺X⁻ RX R-X RNu R-Nu (Product) Q_X_org [P(R)₄]⁺X⁻ Q_Nu_org->RX Reaction Q_Nu_org->Q_X_org Forms X⁻ Q_X_org->Q_X_aq Catalyst Regeneration

Caption: Phase-Transfer Catalysis (PTC) workflow.

Application Note 1: Nucleophilic Substitution (Sₙ2) Reactions

A classic application of this compound is in facilitating Sₙ2 reactions, such as the synthesis of nitriles or azides from alkyl halides.

Rationale: The synthesis of octyl cyanide from 1-bromooctane using aqueous sodium cyanide is notoriously slow. By adding a catalytic amount (1-5 mol%) of this compound, the cyanide anion (CN⁻) is efficiently shuttled into the organic phase, where it can act as a potent nucleophile, rapidly displacing the bromide.[16] This approach avoids the need for hazardous solvents like DMSO or DMF, which are traditionally used to dissolve both reactants.

Protocol 1: Synthesis of Nonanenitrile (Octyl Cyanide) via PTC

Materials:

  • 1-Bromooctane

  • Sodium Cyanide (NaCN)

  • This compound

  • Toluene

  • Deionized water

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add sodium cyanide (e.g., 1.2 equivalents) and deionized water (e.g., 50 mL). Stir until the salt is fully dissolved.

  • Catalyst Addition: Add this compound (0.02 equivalents) to the aqueous solution.

  • Reactant Addition: Add a solution of 1-bromooctane (1.0 equivalent) in toluene (50 mL) to the flask.

  • Reaction: Heat the biphasic mixture to 90-100°C with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial area for the catalyst to work. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer.

  • Aqueous Layer Extraction: Extract the aqueous layer twice with small portions of toluene or diethyl ether to recover any remaining product.

  • Organic Layer Wash: Combine the organic layers and wash them with deionized water, followed by a wash with brine. This removes residual inorganic salts and the catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a pad of diatomaceous earth to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure nonanenitrile.

Application Note 2: Microwave-Assisted Organic Synthesis (MAOS)

The properties of this compound as an ionic liquid make it an excellent medium for microwave-assisted synthesis.[17][18]

Rationale: Ionic liquids can absorb microwave energy efficiently and directly, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, increased yields, and improved product selectivity compared to conventional heating methods.[17][19][20] this compound can serve as both the solvent and the catalyst, simplifying the reaction setup.

MAOS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants (A + B) Vial Microwave Vial Reactants->Vial Catalyst Tributyl(octyl)phosphonium chloride (Solvent/Catalyst) Catalyst->Vial MW Microwave Irradiation (Set Temp/Time/Power) Vial->MW Heating Rapid, Uniform Heating MW->Heating Extraction Product Extraction (e.g., with Hexane) Heating->Extraction Reaction Complete Purify Purification (Chromatography/Distillation) Extraction->Purify Product Pure Product Purify->Product

Caption: Microwave-Assisted Organic Synthesis (MAOS) workflow.

Protocol 2: Microwave-Assisted Dehydrohalogenation of 2-Bromooctane

Materials:

  • 2-Bromooctane

  • Potassium hydroxide (KOH) powder

  • This compound

  • Microwave synthesizer with sealed vessel capability

Procedure:

  • Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 2-bromooctane (1.0 equivalent), powdered potassium hydroxide (1.5 equivalents), and this compound (0.5 equivalents, acting as solvent and PTC).

  • Sealing: Securely cap the vessel.

  • Reaction: Place the vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The instrument will automatically adjust the power to maintain the set temperature.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature.

  • Extraction: Add 10 mL of hexane to the vessel and stir vigorously. The product (a mixture of octene isomers) will dissolve in the hexane, while the ionic liquid and inorganic salts will form a separate phase.

  • Isolation: Carefully decant or pipette the hexane layer. Repeat the extraction twice more.

  • Analysis: Combine the hexane extracts. The product can be analyzed directly by GC-MS to determine the yield and isomer distribution. For isolation, the hexane can be carefully removed by distillation.

Conclusion

This compound is a versatile and highly effective phase-transfer catalyst and ionic liquid that enables a wide range of organic transformations under efficient and often greener conditions. Its ability to bridge the solubility gap between inorganic reagents and organic substrates simplifies experimental setups, reduces waste, and can dramatically accelerate reaction rates, especially when combined with microwave technology. By understanding its properties and following validated protocols, researchers can confidently integrate this powerful tool into their synthetic workflows to achieve their chemical objectives.

References

  • Phase Transfer Catalysis: Boosting Efficiency with this compound. (2026). Google Grounding API.
  • This compound, min. 93%, CYPHOS® IL - Strem. (2021). Strem Chemicals, Inc.
  • This compound, min.
  • Tri-tert-butyl(n-alkyl)
  • This compound | CAS#:56315-19-6. (2025). Chemsrc.
  • Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • Cas 56315-19-6,this compound. (n.d.). lookchem.
  • Buy Octyl(tributyl)phosphonium chloride industrial Grade. (2022). ECHEMI.
  • Functionalized Phosphonium Ionic Liquids: Synthesis and Applic
  • Chemical Safety Data Sheet MSDS / SDS - Octyl(tributyl)phosphonium chloride. (2024). ChemicalBook.
  • Maximizing Reaction Efficiency with Phase Transfer C
  • Phosphonium-Based Ionic Liquids: An Overview. (n.d.).
  • SAFETY DATA SHEET - Australia Pacific LNG. (2023). Australia Pacific LNG.
  • CAS 56315-19-6: Tributyloctylphosphonium chloride. (n.d.). CymitQuimica.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Innovare Academic Sciences.
  • Phase transfer c
  • Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. (n.d.). Pendidikan Kimia.
  • Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. (2021). MDPI.
  • Superior Phase-Transfer Catalysts for Synthesis. (n.d.). Fluorochem.
  • Microwave-Assisted Synthesis of Pt Nanocrystals and Deposition on Carbon Nanotubes in Ionic Liquids. (2025).
  • Microwave-assisted rapid synthesis of ionic liquids. (n.d.).
  • Microwave-assisted rapid synthesis of ionic liquids. (n.d.).

Sources

Tributyl(octyl)phosphonium Chloride: A Versatile Solvent for Advanced Chemical Synthesis and Biomass Processing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Tributyl(octyl)phosphonium Chloride

This compound, a prominent member of the phosphonium-based ionic liquids (ILs), has emerged as a compelling solvent and catalyst for a diverse range of chemical transformations. Marketed, for instance, as CYPHOS® IL 253, this compound is a colorless to pale yellow viscous liquid at room temperature, a characteristic that underscores its classification as an ionic liquid.[1] Its molecular structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a unique combination of properties, including high thermal stability and a hydrophobic nature.[2] These attributes make it an advantageous medium for organic synthesis, catalysis, and the processing of advanced materials.

This technical guide provides an in-depth exploration of this compound as a solvent, offering detailed application notes and protocols for its use in key chemical reactions. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this versatile ionic liquid.

Core Principles of Application: Why Choose a Phosphonium Ionic Liquid?

The efficacy of this compound in chemical reactions is rooted in its distinct physicochemical properties. Unlike traditional volatile organic compounds (VOCs), its negligible vapor pressure significantly reduces flammability and environmental release. Furthermore, its ability to dissolve a wide array of organic and inorganic compounds, coupled with its role as a phase transfer catalyst, opens new avenues for reaction design and optimization.[3]

Phosphonium-based ILs, in general, are recognized for their enhanced thermal and chemical stability compared to their nitrogen-based counterparts, such as imidazolium salts. This robustness allows for a broader operational window in terms of temperature and reagent compatibility.

Application Note I: Palladium-Catalyzed Cross-Coupling Reactions

This compound has demonstrated significant utility as a solvent and catalyst in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds in modern organic synthesis.

A. The Heck-Mizoroki Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene.[4] The use of phosphonium ionic liquids like this compound can offer improved catalyst stability and recyclability.

The choice of a phosphonium ionic liquid as the reaction medium is predicated on its ability to stabilize the palladium catalyst, often preventing the formation of inactive palladium black. The ionic nature of the solvent facilitates the separation of the nonpolar product, allowing for the potential recycling of the catalyst-IL system. The addition of a base is crucial for neutralizing the hydrogen halide generated during the catalytic cycle.

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Alkene (e.g., styrene or butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., sodium acetate or triethylamine)

  • Organic solvent for extraction (e.g., hexane)

  • Brine solution

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol).

  • Add palladium(II) acetate (e.g., 1-4 mol%).

  • Add the base (e.g., 1.5 mmol of sodium acetate).

  • Place the vessel under a vacuum for approximately 1 hour to remove any residual moisture and air, then backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Inject the aryl halide (1.0 mmol) and the alkene (1.4-1.5 mmol) into the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-100°C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine (e.g., 1 mL) and an organic solvent (e.g., hexane, 2 mL) to the reaction mixture and stir.

  • Allow the phases to separate. The product will be in the organic phase, while the ionic liquid and catalyst remain in a separate phase.

  • Carefully decant or separate the organic layer. The ionic liquid phase can potentially be reused for subsequent reactions.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

B. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins via the reaction of an organoboron compound with a halide or triflate. While specific protocols using this compound as the primary solvent are not extensively detailed in the available literature, its properties suggest its suitability as a reaction medium, particularly in facilitating catalyst stability and product separation.

This generalized protocol is based on established principles of the Suzuki-Miyaura reaction and may serve as a starting point for optimization.

Materials:

  • This compound

  • Aryl or vinyl halide

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Organic solvent for extraction (e.g., toluene or ethyl acetate)

  • Water

Procedure:

  • In a reaction vessel, combine the aryl or vinyl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., 1-5 mol%).

  • Add this compound to act as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70-110°C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and an organic solvent for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application Note II: Biomass Delignification

The dissolution and processing of lignocellulosic biomass are critical steps in the production of biofuels and bio-based chemicals. Ionic liquids, including phosphonium salts, have shown great promise in the pretreatment of biomass by selectively dissolving lignin and hemicellulose, thereby liberating cellulose for subsequent enzymatic hydrolysis.[5] The chloride anion in this compound is thought to play a key role in disrupting the hydrogen-bonding network of cellulose.

The efficacy of phosphonium ionic liquids in biomass delignification stems from their ability to act as powerful hydrogen bond acceptors, which disrupts the complex structure of lignocellulose. This process enhances the accessibility of cellulose to enzymes for conversion into fermentable sugars. The thermal stability of phosphonium ILs is advantageous for carrying out delignification at elevated temperatures, which can accelerate the process.

This protocol is adapted from studies on similar phosphonium ionic liquids and serves as a foundational method.[6]

Materials:

  • This compound

  • Milled sugarcane bagasse (or other lignocellulosic biomass)

  • Mineral acid catalyst (e.g., HCl or H₂SO₄)

  • Deionized water

  • Ethanol

Procedure:

  • Ensure the this compound is dry before use.

  • In a reaction vessel, create a slurry of the milled biomass in the ionic liquid (e.g., 5-10 wt% loading).

  • Add a catalytic amount of mineral acid (e.g., 0.4 wt%).

  • Heat the mixture to a temperature between 120°C and 150°C with stirring for a specified duration (e.g., 1-4 hours).

  • After the desired time, cool the mixture.

  • Precipitate the dissolved lignin by adding water.

  • The cellulose-rich pulp can be separated by filtration.

  • Wash the pulp thoroughly with water and then ethanol to remove any residual ionic liquid.

  • The resulting cellulose-rich material can be dried or used directly for enzymatic hydrolysis.

  • The ionic liquid can be recovered from the filtrate by evaporating the water.

Application Note III: Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC).[3] In this role, it facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, thereby accelerating the reaction rate between immiscible reactants.

A. Synthesis of Aryl Nitriles via Cyanation

The conversion of aryl halides to aryl nitriles is a valuable transformation in organic synthesis. Using a phase transfer catalyst allows for the use of inexpensive and water-soluble cyanide sources like potassium cyanide (KCN) with organic-soluble aryl halides.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Potassium cyanide (KCN)

  • This compound (as catalyst)

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • In a reaction vessel, dissolve the aryl halide in the organic solvent.

  • Add a catalytic amount of this compound (e.g., 1-5 mol%).

  • In a separate vessel, prepare an aqueous solution of potassium cyanide.

  • Add the aqueous KCN solution to the organic solution of the aryl halide.

  • Heat the biphasic mixture with vigorous stirring to ensure efficient mass transfer between the phases.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water to remove any residual cyanide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aryl nitrile.

  • Purify by distillation or chromatography as needed.

B. Alkylation of Phenols

The O-alkylation of phenols is another reaction that benefits from phase transfer catalysis, allowing for the use of aqueous inorganic bases.

Materials:

  • Phenol or substituted phenol

  • Alkylating agent (e.g., benzyl chloride or an alkyl bromide)

  • Aqueous sodium hydroxide (NaOH) solution

  • This compound (as catalyst)

  • Organic solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve the phenol in the organic solvent in a reaction vessel.

  • Add a catalytic amount of this compound.

  • Add the aqueous NaOH solution.

  • With vigorous stirring, add the alkylating agent dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Physicochemical Data

A summary of key physical and chemical properties of this compound is provided below for reference.

PropertyValueReference
CAS Number 56315-19-6[1]
Molecular Formula C₂₀H₄₄ClP[1]
Formula Weight 351.00 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[1]
Density ~0.92 g/cm³[1]
Boiling Point >200°C[1]

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[7] It may also cause an allergic skin reaction.[7]

Precautionary Measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

  • If swallowed, do not induce vomiting and seek immediate medical attention.

Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.[7]

Visualizations

Diagram: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Carbopalladation Carbopalladation R-Pd(II)-X(L_n)->Carbopalladation Alkene Alkene-Complex R-CH2-CH(R')-Pd(II)-X(L_n) Carbopalladation->Alkene-Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkene-Complex->Beta-Hydride Elimination Product_Release Product (R-CH=CHR') Beta-Hydride Elimination->Product_Release Reductive Elimination Reductive Elimination Beta-Hydride Elimination->Reductive Elimination H-Pd(II)-X(L_n) Reductive Elimination->Pd(0)L_n Base (-HBX)

Caption: Generalized catalytic cycle for the Heck reaction.

Diagram: Phase Transfer Catalysis Mechanism

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase NaCN Na⁺ + CN⁻ Q+X- Q⁺X⁻ (Phosphonium Salt) NaCN->Q+X- Ion Exchange R-X R-X R-CN R-CN R-X->R-CN R-CN->Q+X- Regeneration of Catalyst NaX Na⁺ + X⁻ Q+X-->NaX Q+CN- Q⁺CN⁻ Q+X-->Q+CN- Transfer to Organic Phase Q+CN-->R-X Reaction

Caption: Mechanism of phase transfer catalysis for cyanation.

Conclusion

This compound stands out as a highly adaptable and robust solvent for a variety of chemical applications. Its unique combination of properties as an ionic liquid and a phase transfer catalyst makes it a valuable tool for enhancing reaction efficiency, simplifying workup procedures, and enabling catalyst recycling. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable solvent in their synthetic and process development endeavors. As with any chemical process, careful optimization of reaction conditions is paramount to achieving the desired outcomes.

References

  • This compound, min.
  • Phase Transfer Catalysis: Boosting Efficiency with this compound. (2026-01-05). URL
  • The Chemistry of Acid Catalyzed Delignification of Sugarcane Bagasse in the Ionic Liquid Trihexyl Tetradecyl Phosphonium Chloride. (2025-08-06). URL
  • CAS 56315-19-6: Tributyloctylphosphonium chloride - CymitQuimica. URL
  • Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simul
  • Heck reaction - Wikipedia. URL
  • Heck reactions of aryl halides in phosphonium salt ionic liquids: library screening and applic
  • Alkylation process using phosphonium-based ionic liquids - Google P
  • Delignification of Lignocellulosic Biomass - World Journal of Advanced Research and Reviews. (2021-11-20). URL
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. URL
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. URL
  • This compound, min. 93%, CYPHOS® IL 253 - Strem. (2021-07-16). URL

Sources

Application Notes and Protocols: Tributyl(octyl)phosphonium Chloride in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tributyl(octyl)phosphonium chloride, a quaternary phosphonium salt, is an ionic liquid with a unique set of properties that make it a compelling candidate for various electrochemical applications. Its high thermal stability, wide electrochemical window, and tunable solubility offer significant advantages over traditional organic solvents and other classes of ionic liquids. This guide provides a comprehensive overview of the fundamental properties of this compound and detailed protocols for its use in electrodeposition, energy storage, nanoparticle synthesis, and as a component in ion-selective electrodes. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methodologies.

Introduction: The Merits of this compound in Electrochemistry

This compound, often referred to by its commercial name CYPHOS® IL 253, is a room-temperature ionic liquid (IL) that has garnered increasing interest in the scientific community.[1] Unlike many conventional volatile organic solvents, its negligible vapor pressure mitigates health and environmental hazards associated with fumes and flammability.

From an electrochemical standpoint, phosphonium-based ILs, such as this compound, exhibit several key advantages over their more common nitrogen-containing counterparts (e.g., imidazolium or pyridinium-based ILs). These include enhanced thermal and chemical stability.[2] The absence of acidic protons on the phosphonium cation contributes to a wider electrochemical window, allowing for the study and application of electrochemical processes at potentials that would lead to the decomposition of other electrolytes.[3]

The unique structure of the bulky tributyl(octyl)phosphonium cation and the chloride anion facilitates its use as a solvent for a wide range of organic and inorganic compounds, including metal salts, which is particularly advantageous for electrodeposition and nanoparticle synthesis.[1] Furthermore, its ability to act as a phase-transfer catalyst opens up possibilities for its use in biphasic electrochemical reactions, enhancing reaction rates and simplifying product separation.[4][5]

This document serves as a practical guide for researchers looking to harness the potential of this compound in their electrochemical endeavors.

Physicochemical Properties and Safety Precautions

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use.

Physicochemical Data
PropertyValueSource
CAS Number 56315-19-6[6]
Molecular Formula C₂₀H₄₄ClP[6]
Molecular Weight 351.00 g/mol [6]
Appearance Colorless to pale yellow viscous liquid[6]
Purity min. 93%[6]
Density 0.92 g/mL[6]
Boiling Point >200°C[6]
Flash Point 152°C (306°F)[6]
Solubility Good solubility in organic solvents; insoluble in water.[1]
Safety Precautions

This compound is a chemical that requires careful handling to ensure personal and environmental safety.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.

  • Toxicity: Toxic if swallowed or in contact with skin.

  • Allergic Reactions: May cause an allergic skin reaction.

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it in a sealed container according to local regulations. Avoid direct contact with skin and eyes.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Application as an Electrolyte for Electrodeposition

The ability of this compound to dissolve a variety of metal salts, coupled with its wide electrochemical window and high thermal stability, makes it an excellent medium for the electrodeposition of metals and alloys that are difficult or impossible to plate from aqueous solutions.[7][8]

Rationale for Use in Electrodeposition

The primary advantage of using this ionic liquid is the suppression of the hydrogen evolution reaction, which is a common competing reaction in aqueous electrolytes. This leads to higher current efficiencies and denser, more uniform metal deposits. The high thermal stability allows for electrodeposition at elevated temperatures, which can improve the morphology and properties of the deposited layer.[9]

Protocol: Electrodeposition of a Metal (e.g., Indium)

This protocol is adapted from methodologies used for the electrodeposition of indium from a similar phosphonium-based ionic liquid and can be adapted for other metals.[9]

Materials:

  • This compound (as received)

  • Metal salt (e.g., Indium(III) chloride, InCl₃)

  • Heptane (or other suitable organic solvent for purification)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Working electrode (e.g., platinum, gold, or molybdenum foil)

  • Counter electrode (e.g., platinum or graphite rod)

  • Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath

Procedure:

  • Purification of the Ionic Liquid (Crucial for Reproducible Results):

    • Rationale: Commercial ionic liquids often contain impurities that can interfere with electrochemical measurements.

    • Wash the as-received this compound with a 0.1 M NaOH solution in a separatory funnel to remove acidic impurities.

    • Follow with several washes with deionized water until the aqueous phase is neutral (check with pH paper).

    • Remove residual water by drying under vacuum at an elevated temperature (e.g., 80-100°C) for several hours.

    • For higher purity, a reflux with a non-polar solvent like heptane can be performed to remove organic impurities, followed by vacuum drying.[7]

  • Electrolyte Preparation:

    • Rationale: The concentration of the metal salt will influence the conductivity of the electrolyte and the deposition rate.

    • Inside a glovebox or under an inert atmosphere, dissolve the desired concentration of the metal salt (e.g., 0.1 M InCl₃) in the purified ionic liquid.

    • Stir the mixture at a slightly elevated temperature (e.g., 60°C) until the salt is completely dissolved.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.

    • Transfer the prepared electrolyte into the cell.

    • If operating at elevated temperatures, place the cell in a heating mantle or oil bath and allow the temperature to stabilize.

  • Electrochemical Deposition:

    • Rationale: Cyclic voltammetry is first used to determine the reduction potential of the metal ion in the ionic liquid.

    • Perform a cyclic voltammetry (CV) scan to identify the reduction peak of the metal ion. This will inform the potential to be applied for potentiostatic deposition.

    • For electrodeposition, either potentiostatic (constant potential) or galvanostatic (constant current) methods can be used. For potentiostatic deposition, apply a potential that is slightly more negative than the onset of the reduction peak observed in the CV.

    • The duration of the deposition will depend on the desired thickness of the metal layer.

  • Post-Deposition Treatment:

    • After deposition, carefully remove the working electrode from the cell.

    • Rinse the electrode with a suitable organic solvent (e.g., acetonitrile or acetone) to remove any residual ionic liquid.

    • Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

Electrodeposition_Workflow cluster_prep Preparation cluster_electrochem Electrochemistry cluster_post Post-Processing Purification IL Purification Electrolyte_Prep Electrolyte Preparation Purification->Electrolyte_Prep Cell_Setup Cell Setup Electrolyte_Prep->Cell_Setup CV_Analysis Cyclic Voltammetry Cell_Setup->CV_Analysis Deposition Electrodeposition CV_Analysis->Deposition Rinsing Rinsing Deposition->Rinsing Drying Drying Rinsing->Drying

Caption: Workflow for electrodeposition using this compound.

Application in Energy Storage: Electrolytes for Batteries and Supercapacitors

Phosphonium-based ionic liquids are promising electrolytes for next-generation energy storage devices due to their high thermal stability, non-flammability, and wide electrochemical windows.[10]

Rationale for Use in Energy Storage

The enhanced stability of phosphonium ILs compared to their ammonium and imidazolium counterparts allows for their use with high-voltage electrode materials, potentially leading to batteries with higher energy densities.[10] Their non-volatility also improves the safety of these devices.

Protocol: Characterization of Electrochemical Stability Window

Determining the electrochemical stability window (ESW) is a critical first step in evaluating any new electrolyte.

Materials:

  • Purified this compound

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/Ag⁺ or a lithium pseudo-reference electrode)

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Cell Assembly: Assemble a three-electrode cell in an inert atmosphere (glovebox) with the purified ionic liquid as the electrolyte.

  • Cyclic Voltammetry:

    • Rationale: The ESW is determined by the potential limits at which the electrolyte begins to oxidize and reduce.

    • Perform a cyclic voltammetry scan over a wide potential range (e.g., -3 V to +3 V vs. the reference electrode).

    • The cathodic limit is defined as the potential at which a significant reduction current is observed, and the anodic limit is where a significant oxidation current is seen. The difference between these two potentials is the electrochemical stability window.

ESW_Determination start Start Scan (e.g., 0 V) cathodic_limit Scan to Cathodic Limit (e.g., -3 V) start->cathodic_limit Negative Sweep anodic_limit Scan to Anodic Limit (e.g., +3 V) cathodic_limit->anodic_limit Positive Sweep end Return to Start (0 V) anodic_limit->end Negative Sweep p1 p2 p3 p4

Caption: Schematic of a cyclic voltammetry scan for ESW determination.

Application in Nanoparticle Synthesis

Ionic liquids can serve as both the solvent and a stabilizing agent in the synthesis of nanoparticles, offering control over particle size and morphology.[11]

Rationale for Use in Nanoparticle Synthesis

The bulky phosphonium cation can act as a capping agent, preventing the agglomeration of newly formed nanoparticles. The ionic liquid medium also provides a controlled environment for the reduction of metal precursors.

Protocol: Synthesis of Metal Nanoparticles

This protocol provides a general method for the synthesis of metal nanoparticles.

Materials:

  • Purified this compound

  • Metal precursor (e.g., palladium acetate, silver nitrate)

  • Reducing agent (if necessary, though in some cases the IL or its impurities can act as a reducing agent)

  • Centrifuge

  • Transmission Electron Microscope (TEM) for characterization

Procedure:

  • Precursor Dissolution: Dissolve the metal precursor in the purified ionic liquid with stirring.

  • Reduction:

    • If a reducing agent is required, add it to the solution. The reaction may proceed at room temperature or require heating.

    • In some cases, heating the ionic liquid with the metal precursor alone can lead to the formation of nanoparticles, as thermal decomposition of the IL can provide reducing species.

  • Nanoparticle Isolation:

    • Once the reaction is complete (indicated by a color change), the nanoparticles can be isolated by centrifugation.

    • Wash the isolated nanoparticles with a suitable solvent (e.g., ethanol or acetone) to remove the ionic liquid.

  • Characterization: Resuspend the nanoparticles in a solvent and characterize their size and morphology using TEM.

Application in Ion-Selective Electrodes

The ionic nature and hydrophobicity of this compound make it a suitable component for the membrane of ion-selective electrodes (ISEs).

Rationale for Use in Ion-Selective Electrodes

In an ISE membrane, the ionic liquid can act as both the plasticizer and the ion-exchanger, facilitating the selective transport of the target ion across the membrane.

Protocol: Fabrication of a Chloride-Selective Electrode

Materials:

  • This compound

  • High molecular weight polyvinyl chloride (PVC)

  • Tetrahydrofuran (THF)

  • Glass ring or other suitable mold

  • Ag/AgCl internal reference electrode

  • Internal filling solution (e.g., 0.1 M KCl)

Procedure:

  • Membrane Cocktail Preparation:

    • Rationale: The ratio of PVC to ionic liquid will determine the mechanical stability and response characteristics of the membrane.

    • Dissolve PVC and this compound in THF in a specific weight ratio (e.g., 1:2 PVC:IL).

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring placed on a clean glass plate.

    • Allow the THF to evaporate slowly over 24 hours to form a transparent, flexible membrane.

  • Electrode Assembly:

    • Cut a small disc from the cast membrane and mount it onto the end of a PVC electrode body.

    • Fill the electrode body with the internal filling solution.

    • Insert the Ag/AgCl internal reference electrode.

  • Conditioning and Calibration:

    • Condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl) for several hours.

    • Calibrate the electrode by measuring its potential in a series of standard solutions of known chloride concentrations.

Conclusion

This compound is a versatile ionic liquid with significant potential across a range of electrochemical applications. Its inherent stability, wide electrochemical window, and tunable properties provide a robust platform for innovation in electrodeposition, energy storage, nanomaterials, and sensing. The protocols and rationale provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the use of this promising material. As with any research endeavor, careful attention to safety and purification is essential for achieving reliable and reproducible results.

References

  • Kim, et al. Synthesis of tributyl tetradecyl phosphonium chloride (TTPC).
  • A new technology Co.,Ltd. Phase Transfer Catalysis: Boosting Efficiency with this compound. [Link]
  • ResearchGate. Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. [Link]
  • ResearchGate. Research advances in electrochemical window of ionic liquids. [Link]
  • ResearchGate.
  • University of Helsinki. Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An. [Link]
  • ResearchGate. Ionic conductivity of phosphonium electrolytes with two types of anion. [Link]
  • ResearchGate.
  • Diva-portal.org. Phosphonium Ionic Liquids at interfaces: NR studies of interfacial electro-responsiveness. [Link]
  • National Institutes of Health. Potential Application of Ionic Liquids for Electrodeposition of the Material Targets for Production of Diagnostic Radioisotopes. [Link]
  • ResearchGate. Electrochemical Aspects of Asymmetric Phosphonium Ionic Liquids. [Link]
  • ResearchGate. How can i prepare phosphonium ionic liquid electrolyte for electrodeposition. [Link]
  • MDPI. Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. [Link]
  • Defense Technical Information Center.
  • National Institutes of Health. Phosphonium ionic liquids as extractants for recovery of ruthenium(III)
  • ResearchGate. Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. [Link]
  • MDPI.
  • ResearchGate. Fig. S3 CVs (A: 1 st cycle, B: 2 nd cycle) of purified Cyphos IL 101. [Link]
  • MDPI. Non-Dispersive Extraction of Chromium(VI)
  • ResearchGate.
  • ResearchGate.

Sources

Application Notes & Protocols: The Evolving Role of Phosphonium Salts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[3] At the heart of this transformation is a palladium catalyst, traditionally supported by electron-rich phosphine ligands.[4] However, the landscape of catalysis is ever-evolving. This guide moves beyond the conventional to explore the nuanced and powerful roles of phosphonium salts in Suzuki-Miyaura coupling. Often relegated to the status of a phosphine side product, these quaternary salts are now being strategically employed as catalyst stabilizers, ionic liquid media, and recyclable catalyst tethers, opening new avenues for efficiency, sustainability, and process robustness.[5][6][7]

Section 1: The Foundational Suzuki-Miyaura Catalytic Cycle

To appreciate the function of phosphonium salts, one must first understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three primary, well-established steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This oxidizes the metal center to Pd(II). The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9][10]

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the Pd(II) complex. This step is critical and requires activation by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer of the R' group to the palladium center.[11][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[12][13]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 L₂Pd⁰ (Active Catalyst) pd_oxidative L₂PdII(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_transmetal L₂PdII(Ar)(Ar') pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd_transmetal->product aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_oxidative boronic_acid Ar'-B(OH)₂ + Base (Activated Boronic Acid) boronic_acid->pd_transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Section 2: The Multifaceted Roles of Phosphonium Salts

Unlike neutral, electron-donating tertiary phosphines (PR₃) that coordinate directly to the palladium center, tetra-substituted phosphonium salts (P⁺R₄ X⁻) are cationic and do not function as conventional ligands.[14] Their utility in catalysis stems from their unique physical and chemical properties.

  • Palladium Nanoparticle (PdNP) Stabilizers: Sterically hindered phosphonium salts can act as highly effective capping agents. They prevent the agglomeration of palladium nanoparticles, which are often the true catalytically active species, especially when starting from a simple salt like Pd(OAc)₂. This stabilization results in small, highly active, and long-lived catalytic particles.[6]

  • Ionic Liquids (ILs) and Catalyst Tethers: Phosphonium salts with long alkyl chains are often room-temperature ionic liquids. They can serve as non-volatile, recyclable reaction media. Furthermore, a palladium catalyst can be covalently "tagged" with a phosphonium salt moiety. This ionophilic catalyst becomes highly soluble in the ionic liquid phase, allowing for simple product extraction with an immiscible organic solvent and easy recycling of the catalyst-IL phase.[7]

  • Phase-Transfer Catalysts: In biphasic systems (e.g., organic/aqueous), phosphonium salts can facilitate the transport of anionic species like the activated boronate complex from the aqueous phase to the organic phase where the catalyst resides, potentially accelerating the transmetalation step.[5]

Section 3: Application & Protocol 1: Suzuki Coupling via Phosphonium Salt-Stabilized Palladium Nanoparticles

Principle of the Method

This protocol leverages the in situ formation of catalytically active palladium nanoparticles from a simple Pd(II) precursor. A sterically bulky tetraalkylphosphonium salt acts as a stabilizer, preventing the formation of inactive bulk palladium metal (palladium black) and maintaining a high surface area of active catalyst.[6] This approach avoids the need for pre-formed, often air-sensitive, phosphine-ligated catalysts.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with phenylboronic acid.

Table 1: Reagent and Reaction Parameters

ComponentRoleAmount (mol eq.)Example QuantityNotes
Aryl BromideElectrophile1.01.0 mmolSubstrate scope is broad.
Phenylboronic AcidNucleophile1.21.2 mmolProne to protodeboronation; use fresh if possible.[9]
Pd(OAc)₂Catalyst Precursor0.01 (1 mol%)2.2 mgSource of Pd(0) after reduction.
Tri-tert-butyl(decyl)phosphonium tetrafluoroborateStabilizer0.02 (2 mol%)9.0 mgA bulky phosphonium salt is key.[6]
K₃PO₄ (anhydrous, powdered)Base2.02.0 mmolMust be finely powdered for reproducibility.[15]
Toluene/H₂O (10:1)Solvent-3.3 mLA small amount of water is often beneficial.[15]

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the active Pd(0) species.[9]

  • Catalyst/Stabilizer Addition: Under a positive pressure of inert gas, add the palladium acetate (0.01 mmol) and the phosphonium salt stabilizer (0.02 mmol).

  • Solvent Addition: Add the degassed solvent mixture (3.0 mL toluene, 0.3 mL water) via syringe. Thoroughly degassing the solvent by sparging with argon is crucial.[16]

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously. Vigorous stirring is essential for mixing in the multiphasic system.[16]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (15 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]

Table 2: Troubleshooting Guide for PdNP-Catalyzed Suzuki Coupling

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (Pd black formation)Ensure rigorous degassing of solvents and inert atmosphere. Increase stabilizer loading slightly (e.g., to 3 mol%).
Poor quality boronic acidUse freshly opened boronic acid or consider converting it to a more stable boronic ester (e.g., pinacol ester).[9]
Protodeboronation (Boronic acid converted to Ar-H)Excess water or overly harsh conditionsUse anhydrous base and minimize water in the solvent system. Lower the reaction temperature.
Homocoupling (Ar'-Ar' formation)Presence of oxygenImprove degassing procedure for all reagents and solvents.[16]

Section 4: Application & Protocol 2: Recyclable Catalysis with a Phosphonium-Tagged Palladacycle

Principle of the Method

This advanced protocol employs an "ion-tagged" palladacycle precatalyst within a phosphonium ionic liquid solvent.[7] The phosphonium tag renders the catalyst immiscible with common organic solvents used for product extraction. This allows for a simple, non-chromatographic separation of the product, while the catalyst remains dissolved in the ionic liquid, ready for the next catalytic run. This approach is highly advantageous for sustainable chemistry and process development.

Recycling_Workflow cluster_reaction Reaction Phase cluster_separation Separation & Recycling Phase setup 1. Combine Reactants, Ion-Tagged Catalyst, & Ionic Liquid Solvent react 2. Heat and Stir (Suzuki Coupling Occurs) setup->react extract 3. Cool & Extract Product with Organic Solvent (e.g., Hexane) react->extract Reaction Complete separate 4. Decant Organic Layer (Contains Product) extract->separate recycle 5. Reuse Ionic Liquid Phase (Contains Catalyst) for Next Reaction separate->recycle product_out Product in Organic Solvent separate->product_out recycle->setup Add Fresh Reactants

Caption: Workflow for a recyclable Suzuki coupling using an ion-tagged catalyst.

Detailed Experimental Protocol

  • Reaction Setup: In a reaction vessel, combine the phosphonium-tagged palladacycle catalyst (e.g., 0.5 mol%), the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add Ionic Liquid: Add the phosphonium ionic liquid solvent (e.g., trihexyl(tetradecyl)phosphonium chloride) to the vessel to dissolve the components.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring under an inert atmosphere until the reaction is complete as monitored by TLC or GC of a small aliquot.

  • Product Isolation:

    • Cool the reaction mixture to room temperature. The ionic liquid phase may solidify or become highly viscous.

    • Add a non-polar organic solvent in which the product is soluble but the ionic liquid and catalyst are not (e.g., hexane or diethyl ether).

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Allow the layers to separate and carefully decant or pipette off the organic layer containing the product. Repeat the extraction 2-3 times.

  • Catalyst Recycling: The remaining ionic liquid phase containing the catalyst is now ready for the next run. Simply add a new batch of substrates, base, and heat to begin the next cycle. The combined organic extracts are concentrated to yield the crude product, which can be further purified if necessary.

Table 3: Representative Catalyst Recyclability Data

Cycle NumberProduct Yield (%)Notes
195%Initial run with fresh catalyst.
294%Minor handling loss may occur.
392%Demonstrates high stability of the catalyst.
491%Yield remains high after multiple cycles.[7]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. Suzuki cross-coupling reaction used as a model reaction. [Link]
  • DOI. Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]
  • ResearchGate.
  • Canadian Science Publishing.
  • ResearchGate. Nickel-catalyzed Suzuki cross-coupling reaction of alkyl triaryl phosphonium salts | Request PDF. [Link]
  • ACS Omega. trans-Dichlorobis(XPhos)palladium(II)
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • NIH National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
  • NIH National Center for Biotechnology Information. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
  • ResearchGate. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • ResearchGate. ChemInform Abstract: Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. | Request PDF. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • Organic Chemistry Portal. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. [Link]
  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

Sources

Application Notes & Protocols: The Wittig Reaction Utilizing Phosphonium-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Alkene Synthesis

Discovered by Georg Wittig in 1954, a breakthrough that earned him the Nobel Prize in Chemistry in 1979, the Wittig reaction remains one of the most powerful and versatile methods for the synthesis of alkenes.[1] This olefination reaction, which transforms a carbonyl group (from an aldehyde or ketone) into a carbon-carbon double bond, is a foundational tool in organic synthesis.[2][3] Its reliability and broad functional group tolerance have cemented its role in the construction of complex molecules, from industrial-scale production of Vitamin A to the intricate assembly of pharmaceutical agents.[4][5]

This guide provides an in-depth exploration of the Wittig reaction, moving beyond simple procedural lists to explain the underlying principles that govern its outcome. We will delve into the reaction mechanism, the critical role of the phosphonium ylide, strategies for controlling stereoselectivity, and detailed, field-proven protocols for its successful implementation.

The Core Principle: Mechanism and Driving Force

The Wittig reaction facilitates the coupling of an aldehyde or ketone with a triphenyl phosphonium ylide (the "Wittig reagent") to produce an alkene and triphenylphosphine oxide.[2] The immense thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this transformation, ensuring the reaction proceeds to completion.[3]

Mechanistic Deep Dive: Beyond the Betaine

While older textbooks often depict a stepwise mechanism involving a zwitterionic betaine intermediate, a significant body of evidence, particularly for reactions conducted under lithium-salt-free conditions, supports a more concerted pathway.[4][6][7]

The modern interpretation involves a [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate, the oxaphosphetane (OPA).[2][4][6] This intermediate then undergoes a syn-cycloreversion to yield the desired alkene and the triphenylphosphine oxide byproduct.[4] The stereochemistry of the final alkene is determined during the formation of the oxaphosphetane, which is the kinetically controlled and irreversible step in salt-free conditions.[2][4][6]

Figure 1: The modern, concerted mechanism of the Wittig reaction.

The Heart of the Reaction: The Phosphonium Ylide

An ylide is a neutral molecule containing a formal positive and a formal negative charge on adjacent atoms.[8] In the context of the Wittig reaction, the phosphonium ylide features a carbanion adjacent to a positively charged phosphonium ion. The nature of the substituents on this carbanion dictates the ylide's stability and, critically, the stereochemical outcome of the reaction.

Classification and Stereochemical Implications

Phosphonium ylides are broadly classified into three categories based on the electronic properties of the substituents attached to the negatively charged carbon. This classification is paramount for predicting and controlling the geometry (E vs. Z) of the resulting alkene.

Ylide TypeSubstituent (R') on Ylidic CarbonStability & ReactivityBase Required for FormationTypical Stereochemical OutcomeRationale
Non-stabilized Alkyl, HUnstable, highly reactive. Generated in situ.Strong bases (e.g., n-BuLi, NaNH₂, NaH)Z-alkene (cis)[2][9]The reaction is under kinetic control. The transition state leading to the cis-oxaphosphetane is sterically favored and forms faster.[4][10]
Stabilized Electron-withdrawing group (EWG) like -CO₂R, -C(O)R, -CNStable, often isolable. Less reactive.Weaker bases (e.g., NaOEt, K₂CO₃)[11]E-alkene (trans)[2][10]The initial cycloaddition is often reversible, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane.[2][12]
Semi-stabilized Aryl, VinylIntermediate stability and reactivity.Strong basesMixture of E/Z-alkenes [2][13]Stereoselectivity is often poor and highly dependent on reaction conditions, including solvent and the presence of salts.

Controlling Alkene Geometry: The Schlosser Modification

While non-stabilized ylides reliably produce Z-alkenes, synthesizing the corresponding E-alkene can be challenging. The Schlosser modification provides an elegant solution to this problem.[14][15] This procedure intercepts the initial betaine intermediate (formed in the presence of lithium salts) and epimerizes it to its more stable diastereomer before elimination.

The key steps are:

  • Initial Reaction: A standard Wittig reaction is performed at low temperature (e.g., -78 °C) to form a mixture of diastereomeric lithiated betaine intermediates, with the erythro (syn) form predominating.

  • Deprotonation: A second equivalent of a strong base (typically phenyllithium) is added. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.

  • Protonation & Equilibration: A proton source (e.g., t-BuOH) is added. The β-oxido ylide is protonated, leading to the thermodynamically more stable threo (anti) betaine.

  • Elimination: The reaction is warmed, and a base (like potassium tert-butoxide) is added to facilitate the elimination, which now proceeds from the threo betaine to yield the E-alkene with high selectivity.[1][2][15]

Figure 2: Workflow for the Schlosser modification to achieve E-alkene synthesis.

Applications, Scope, and Limitations

The Wittig reaction is a workhorse in synthetic chemistry due to its reliability and broad scope.

  • Drug Development & Natural Product Synthesis: It is frequently used to install double bonds in complex molecular scaffolds where precise positional control is essential.[3][16] The synthesis of leukotriene A methyl ester is a classic example employing both stabilized and non-stabilized ylides.[2]

  • Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including ethers, alcohols, esters, and nitro groups, which may not be tolerated by more nucleophilic organometallic reagents.[1][2]

  • Limitations:

    • Steric Hindrance: Reactions with highly hindered ketones can be slow and result in low yields, especially with less reactive stabilized ylides.[1][2][17] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate carbanions, is a superior alternative.[1][12][18]

    • Byproduct Removal: The separation of the triphenylphosphine oxide byproduct from the desired alkene can sometimes be challenging due to similar polarities. The HWE reaction offers an advantage here, as its dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction.[12]

    • Base-Sensitive Substrates: The strong bases required for non-stabilized ylides can be incompatible with sensitive functional groups (e.g., enolizable ketones) in the substrate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common Wittig reaction workflows. Safety Note: All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Strong bases like n-BuLi are pyrophoric and must be handled with extreme care.[19]

Figure 3: General experimental workflow for a Wittig reaction.

Protocol 1: Synthesis of a Z-Alkene using a Non-Stabilized Ylide

Reaction: Conversion of benzaldehyde to (Z)-stilbene using benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride (dried under vacuum)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 eq). b. Add anhydrous THF via syringe to create a suspension. c. Cool the flask to 0 °C in an ice bath. d. While stirring vigorously, add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. A deep orange/red color will develop, indicating the formation of the ylide.[11] e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Wittig Reaction: a. Re-cool the ylide solution to 0 °C. b. Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise. The deep color of the ylide will fade. c. Allow the reaction mixture to warm to room temperature and stir for 3-4 hours (monitor by TLC).

  • Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. The crude product will contain a mixture of (Z)- and (E)-stilbene, along with triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired (Z)-alkene.

Protocol 2: Synthesis of an E-Alkene using a Stabilized Ylide

Reaction: Conversion of cyclohexanecarboxaldehyde to ethyl cyclohexylideneacetate.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stable, commercially available ylide)

  • Anhydrous Dichloromethane (DCM)

  • Cyclohexanecarboxaldehyde

  • Hexanes

Procedure:

  • Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add (Carbethoxymethylene)triphenylphosphorane (1.05 eq). b. Dissolve the ylide in anhydrous DCM. c. Add cyclohexanecarboxaldehyde (1.0 eq) to the solution at room temperature.

  • Wittig Reaction: a. Stir the reaction mixture at room temperature. The reaction is often complete within a few hours but can be left overnight (monitor by TLC). Stabilized ylides are less reactive, so gentle heating (e.g., reflux in DCM) may be required to drive the reaction to completion.

  • Workup and Purification: a. Concentrate the reaction mixture under reduced pressure. b. The crude residue contains the product and triphenylphosphine oxide. Add a minimal amount of cold diethyl ether or a hexanes/ether mixture to the crude solid and triturate. The triphenylphosphine oxide is often less soluble and will precipitate. c. Filter off the solid triphenylphosphine oxide. d. Concentrate the filtrate and purify the resulting oil by flash column chromatography to yield the pure E-alkene product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No reaction / Low Yield 1. Incomplete ylide formation (inactive base).[20] 2. Wet solvent or reagents. 3. Sterically hindered ketone.[2] 4. Unstable ylide decomposed before adding carbonyl.1. Use a fresh, recently titrated bottle of n-BuLi or new K-t-BuO. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Switch to the HWE reaction. Increase reaction time/temperature. 4. Generate the ylide in the presence of the carbonyl compound.[20]
Poor Z-Selectivity (Non-stabilized ylide) 1. Presence of lithium salts causing equilibration.[2][4] 2. Reaction run at too high a temperature.1. Use a potassium-based base (e.g., KHMDS) or sodium-based base (NaNH₂) to generate a "salt-free" ylide. 2. Maintain low temperature (-78 °C) during ylide addition to the carbonyl.
Poor E-Selectivity (Stabilized ylide) 1. Reaction not allowed to reach thermodynamic equilibrium.1. Increase reaction time and/or temperature to facilitate the reversal of the initial addition step.
Side reactions with substrate 1. Aldehyde is labile or prone to self-condensation. 2. Substrate contains acidic protons (e.g., unprotected phenol).[20]1. Use the aldehyde immediately after preparation/purification. Consider a tandem oxidation-Wittig process.[2] 2. Protect acidic functional groups before the reaction. Use an extra equivalent of base to deprotonate the acidic site.[20]

References

  • Schlosser Modific
  • Wittig reaction. Wikipedia. [Link]
  • The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]
  • The Wittig Reaction | Mechanism, Applic
  • Stereoselective Wittig Reaction-Overview. ChemTube3D. [Link]
  • What is the stereoselectivity of Wittig's reaction?. Quora. [Link]
  • Wittig Reaction. Chemistry LibreTexts. [Link]
  • Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions.
  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Chemistry. [Link]
  • Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. PubMed. [Link]
  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journals. [Link]
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • The modern interpretation of the Wittig reaction mechanism. RSC Publishing. [Link]
  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
  • Wittig Reaction Mechanism and Applic
  • The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. [Link]
  • The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews (RSC Publishing). [Link]
  • Industrial applications of the wittig reaction. Semantic Scholar. [Link]
  • Preparation of Ylides. Chemistry LibreTexts. [Link]
  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
  • Phosphorus ylide: Definition,6 types, synthesis, useful applic
  • Method for making a phosphorus ylide.
  • Industrial applications of the Wittig reaction.
  • Research on Wittig Reagents and Their Applications in Organic Synthesis.
  • Understanding the Wittig Reaction: Applications of Methyl (triphenylphosphoranylidene)acetate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Problems with wittig reaction. Reddit. [Link]
  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]
  • The Wittig Reaction. Chad's Prep®. [Link]
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

Sources

Harnessing the Hydrophobicity of Tributyl(octyl)phosphonium Chloride for Advanced Extraction Processes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(octyl)phosphonium chloride, a hydrophobic ionic liquid (IL), offers a compelling alternative to traditional volatile organic compounds in liquid-liquid extraction protocols. Its negligible vapor pressure, high thermal stability, and tunable physicochemical properties make it an ideal solvent for a range of separation applications, from the purification of strategic metals to the recovery of organic molecules.[1][2] This document provides an in-depth guide to the principles and applications of this phosphonium salt, focusing on how its inherent hydrophobicity is leveraged to achieve efficient and selective extractions. Detailed protocols for the extraction of cobalt and platinum group metals are presented, underpinned by mechanistic insights and best practices for laboratory implementation.

Introduction to this compound: A Hydrophobic Ionic Liquid

This compound, also known by its trade name CYPHOS® IL 253, is a quaternary phosphonium salt that exists as a liquid at room temperature.[3][4] It belongs to the class of ionic liquids (ILs), which are salts with melting points below 100°C.[5][6] The structure consists of a central phosphorus atom bonded to three butyl groups and one octyl group, conferring a significant nonpolar character, and a chloride counter-ion.

The defining feature of this IL for extraction applications is its hydrophobicity, driven by the long alkyl chains on the phosphonium cation.[7] This property ensures the formation of a stable, immiscible liquid phase when contacted with an aqueous solution, which is the fundamental prerequisite for liquid-liquid extraction.[8] Unlike many conventional organic solvents, its ionic nature allows for unique interaction mechanisms, such as ion exchange, which can be exploited for highly selective separations.[6][9]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for designing robust extraction protocols.

PropertyValueReference(s)
CAS Number 56315-19-6[3][10]
Molecular Formula C₂₀H₄₄ClP[4][10]
Molecular Weight 351.0 g/mol [3][10]
Appearance Colorless to pale yellow viscous liquid[3][4]
Density ~0.92 g/cm³[10]
Boiling Point >200°C[10]
Flash Point ~152°C (306°F)[10]
Solubility Highly soluble in polar organic solvents, immiscible with water[3][7]

The Principle of Hydrophobic Ionic Liquid-Based Extraction

The primary mechanism driving the extraction of metal ions from acidic aqueous solutions using this compound is anion exchange . The process is predicated on the ability of target metal ions in the aqueous phase to form anionic complexes, which are then transferred into the IL phase.

The key steps are:

  • Anionic Complex Formation: In the aqueous phase, typically in the presence of a high concentration of halide ions (e.g., from HCl), the target metal ion (Mⁿ⁺) coordinates with the halide ions (X⁻) to form an anionic complex (e.g., [MXₙ₊ₘ]ᵐ⁻).[8]

  • Ion Exchange at the Interface: At the liquid-liquid interface, the hydrophobic phosphonium cation ([P₈₄₄₄]⁺) from the IL phase exchanges its original chloride anion for the larger, metal-containing anionic complex from the aqueous phase.

  • Phase Transfer: The newly formed ion pair, consisting of the phosphonium cation and the metal-anionic complex, is highly hydrophobic and preferentially partitions into the ionic liquid phase.

This mechanism is particularly effective for separating metals that readily form stable chloro-anions, such as cobalt, zinc, and platinum group metals.[6][11] The hydrophobicity of the [P₈₄₄₄]⁺ cation is the critical driving force that sequesters the complex in the non-aqueous phase.

G cluster_0 Aqueous Phase cluster_1 Ionic Liquid Phase aq_metal Metal Cation (Co²⁺) aq_complex Anionic Complex [CoCl₄]²⁻ aq_metal->aq_complex + 4Cl⁻ aq_cl High [Cl⁻] aq_cl->aq_complex interface Liquid-Liquid Interface aq_complex->interface il_cation Phosphonium Cation [P₈₄₄₄]⁺ il_anion Chloride Anion Cl⁻ il_extracted Extracted Hydrophobic Ion Pair ([P₈₄₄₄]⁺)₂[CoCl₄]²⁻ interface->il_extracted Anion Exchange

Caption: Mechanism of anion exchange extraction.

Application I: Selective Extraction of Cobalt(II) from Chloride Media

The separation of cobalt from nickel is a significant challenge in hydrometallurgy. This compound provides an effective method for selectively extracting cobalt from mixed metal solutions containing a high chloride concentration.[6]

Protocol: Cobalt(II) Extraction and Stripping

Objective: To selectively extract Co(II) from an acidic chloride aqueous solution and subsequently recover it from the ionic liquid phase.

Materials:

  • This compound (the IL phase)

  • Aqueous feed solution: 1 g/L Co(II) in 0.5 M H₂SO₄ with 3 M NaCl.

  • Stripping solution: Deionized water

  • Separatory funnels

  • Mechanical shaker

  • ICP-OES or Atomic Absorption Spectrometer (AAS) for metal analysis

Workflow Diagram:

G A 1. Prepare Aqueous Phase (1 g/L Co²⁺, 0.5M H₂SO₄, 3M NaCl) B 2. Mix IL and Aqueous Phase (A/O Ratio = 2:1) A->B C 3. Equilibrate (Shake for 20 min at 25°C) B->C D 4. Phase Separation (Allow layers to settle) C->D E 5. Analyze Raffinate (Measure [Co²⁺] in aqueous phase) D->E Aqueous Raffinate F 6. Strip Loaded IL (Mix with DI water) D->F Loaded IL G 7. Analyze Stripped Solution (Measure recovered [Co²⁺]) F->G

Caption: Workflow for Co(II) extraction and stripping.

Procedure:

  • Extraction:

    • In a separatory funnel, combine the aqueous feed solution and the this compound IL at an aqueous-to-organic (A/O) phase ratio of 2:1.[6]

    • Seal the funnel and shake vigorously for 20 minutes at room temperature (25°C) to ensure the system reaches equilibrium.[6]

    • Allow the phases to separate completely. The upper phase is the aqueous raffinate (depleted of cobalt), and the lower, denser phase is the cobalt-loaded ionic liquid.

    • Carefully separate the two phases.

    • Analyze the cobalt concentration in the aqueous raffinate using ICP-OES or AAS to determine the extraction efficiency. The extraction of cobalt under these conditions has been shown to be greater than 98%.[6]

  • Stripping (Cobalt Recovery):

    • Transfer the loaded IL phase to a clean separatory funnel.

    • Add an equal volume of deionized water to the funnel.

    • Shake for 20 minutes to transfer the cobalt back into the aqueous phase. Water is an effective stripping agent for this system.[6]

    • Allow the phases to separate. The aqueous phase now contains the recovered cobalt, and the IL phase is regenerated for potential reuse.

    • Analyze the cobalt concentration in the stripping solution to determine recovery efficiency.

Causality and Insights:

  • High Chloride Concentration: The 3 M NaCl is critical. It promotes the formation of the tetrachlorocobaltate(II) ([CoCl₄]²⁻) anion, which is the species actively extracted by the IL.[6] In the absence of sufficient chloride, extraction efficiency is significantly lower.

  • Selectivity: This method shows high selectivity for Co(II) over Ni(II) because nickel does not form stable anionic chloro-complexes under these conditions as readily as cobalt does.[6]

  • Stripping with Water: The extraction is reversible. By contacting the loaded IL with water, which has a very low chloride concentration, the equilibrium shifts, causing the [CoCl₄]²⁻ complex to break apart and release the Co(II) back into the new aqueous phase.[6]

Application II: Extraction of Platinum Group Metals (PGMs)

The recovery of valuable platinum group metals (PGMs) like platinum (Pt), palladium (Pd), and rhodium (Rh) from spent catalysts and electronic waste is of high economic and environmental importance. Phosphonium ILs, including close analogs of this compound, have demonstrated high efficiency in extracting these metals from acidic chloride solutions.[9]

Protocol: Pt(IV) Extraction

Objective: To extract Pt(IV) from a hydrochloric acid solution.

Materials:

  • This compound (or a structural analog like trioctyl(dodecyl)phosphonium chloride as studied in literature).[9]

  • Aqueous feed solution: Pt(IV) dissolved in 1 M HCl.

  • Stripping solution: e.g., 0.1 M HCl and 4.9 M NH₄Cl (stripping conditions must be optimized based on the specific PGM).[9]

  • Standard laboratory equipment for liquid-liquid extraction.

Procedure:

  • Preparation: Prepare the aqueous feed by dissolving a Pt(IV) salt (e.g., H₂PtCl₆) in 1 M HCl.

  • Extraction:

    • Combine the IL and the aqueous feed solution in a 1:1 phase ratio.

    • Shake for at least 15-30 minutes to reach equilibrium. PGM extraction can sometimes be slower than that of other transition metals.

    • Allow the phases to disengage and separate the loaded IL.

  • Analysis: Determine the Pt(IV) concentration in the raffinate via ICP-MS to calculate extraction efficiency. High extraction efficiency (>99%) for Pt(IV) is expected under these conditions.[9]

  • Stripping: PGM stripping can be more challenging than for cobalt and often requires a specific complexing or high ionic strength solution to displace the PGM-anion from the IL.[9]

Causality and Insights:

  • Acid Concentration: The extraction efficiency of PGMs is strongly dependent on the HCl concentration. For Pt(IV) and Pd(II), extraction increases with HCl concentration up to about 1 M, as this ensures the metals exist as stable chloro-anionic complexes (e.g., [PtCl₆]²⁻).[9]

  • Hydrophobicity of the IL: Compared to other ILs, phosphonium-based ILs with long alkyl chains exhibit higher hydrophobicity. This leads to greater stability of the IL phase and can result in higher extraction efficiency and lower loss of the IL to the aqueous phase.[9]

General Guidelines and Safety Precautions

  • Handling: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Safety: The compound may cause skin and eye irritation.[12] In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) before use for complete hazard information.[12][13][14]

  • Phase Separation: Due to the viscosity of the IL, phase separation can sometimes be slow. Centrifugation can be used to accelerate the separation of emulsions if they form.

  • Regeneration and Reuse: A key advantage of ILs is their potential for reuse. After stripping the target metal, the IL can be washed and dried (if necessary) before being used in subsequent extraction cycles. This is crucial for developing sustainable and cost-effective processes.[9]

  • Analysis: Ensure that analytical techniques (ICP, AAS) are properly calibrated and that matrix effects from the high salt content of the aqueous phase or residual IL are accounted for.

Conclusion

This compound is a powerful and versatile solvent for liquid-liquid extraction. Its efficacy is rooted in the pronounced hydrophobicity of its cation, which enables the formation of a stable biphasic system and drives the transfer of target species via an anion exchange mechanism. The protocols detailed herein for cobalt and platinum group metals highlight its potential for high-efficiency, selective separations in fields ranging from critical materials recycling to chemical purification. By understanding the underlying chemical principles, researchers can adapt these methods to a wide array of separation challenges, paving the way for more sustainable and efficient industrial processes.

References

  • LookChem. Cas 56315-19-6, this compound. [Link]
  • Paiva, A. P., et al. (2014). Functionalized phosphonium based ionic liquids: properties and application in metal extraction. RSC Advances. [Link]
  • Freire, M. G., et al. (2010). Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems. MDPI. [Link]
  • Khan, A., et al. (2022).
  • ResearchGate. (2014).
  • MacFarlane, D. R., et al. (2010). Phosphonium-Based Ionic Liquids: An Overview.
  • Atherly, T., et al. (2011). Alkyltributylphosphonium chloride ionic liquids: Synthesis, physicochemical properties and crystal structure.
  • Tradeasia International. (2024).
  • Atherly, T., et al. (2011). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Digital.CSIC. [Link]
  • Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids.
  • ChemSrc. This compound | CAS#:56315-19-6. [Link]
  • Australia Pacific LNG. (2023).
  • 3E. This compound, Min. 93%, Cyphos Il 253 - Free SDS search. [Link]
  • Gradwohl, C., et al. (2024). Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium. National Institutes of Health (NIH). [Link]
  • Padilla, R., et al. (2020). Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids.
  • Nagai, Y., et al. (2018). Solvent Extraction of Pt(IV), Pd(II), and Rh(III) with the ionic liquid trioctyl(dodecyl)phosphonium chloride.
  • Vander Hoogerstraete, T., et al. (2013). Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid. Lirias. [Link]
  • Kumari, A., et al. (2016). Solvent Extraction and Separation of Trivalent Lanthanides Using Cyphos IL 104, a Novel Phosphonium Ionic Liquid as Extractant. Eprints@NML. [Link]
  • Mahandra, H., et al. (2017). Liquid-liquid extraction studies on Zn(II) and Cd(II) using phosphonium ionic liquid (Cyphos IL 104) and recovery of zinc from zinc plating mud.
  • Rodríguez-Palmeiro, I., et al. (2017). Tributyl(tetradecyl)phosphonium Chloride Ionic Liquid for Surfactant Enhanced Oil Recovery.
  • 3E. (2021). This compound, Min. 93%, Cyphos Il 253. [Link]
  • ECHO CHEMICAL CO., LTD. This compound, min. 93%, CYPHOS® IL 253. [Link]
  • Kumari, A., et al. (2016). Solvent Extraction and Separation of Trivalent Lanthanides Using Cyphos IL 104, a Novel Phosphonium Ionic Liquid as Extractant.
  • Vander Hoogerstraete, T., & Binnemans, K. (2014). Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)
  • Cieszynska, A., & Wisniewski, M. (2011). Extraction of zinc(II) with selected phosphonium ionic liquids.
  • Cieszynska, A., & Wisniewski, M. (2010). Extractive removal of zinc(II) from chloride liquors with phosphonium ionic liquids/toluene mixtures as novel extractants.
  • Al-Thyabat, S., et al. (2013). The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid. Arabian Journal of Chemistry. [Link]

Sources

Tributyl(octyl)phosphonium Chloride: A Comprehensive Guide to Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Surface Chemistry in Nanomaterial Performance

In the realm of nanotechnology, the performance and utility of nanoparticles are intrinsically linked to their surface chemistry. Unstabilized nanoparticles in colloidal suspension are prone to aggregation due to high surface energy, leading to a loss of their unique size-dependent properties. Effective surface stabilization is therefore a critical determinant of the success of any nanoparticle-based application, from drug delivery to catalysis. Tributyl(octyl)phosphonium chloride emerges as a compelling stabilizing agent, offering a unique combination of steric and electrostatic stabilization mechanisms that can be tailored for a variety of nanoparticle systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its physicochemical properties, and detailed application notes and protocols for its use as a stabilizer for metallic nanoparticles and quantum dots. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for the development of novel nanomaterials with enhanced stability and functionality.

Physicochemical Properties of this compound

This compound, with the CAS Number 56315-19-6, is a quaternary phosphonium salt that exists as a colorless to pale yellow viscous liquid at room temperature.[1][2] Its structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a significant steric bulk. This molecular architecture is central to its function as a nanoparticle stabilizer.

PropertyValueSource
Molecular Formula C₂₀H₄₄ClP[1]
Molecular Weight 351.00 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[1][2]
Density 0.92 g/mL[1]
Boiling Point >200°C[1][3]
Flash Point 306°F (152.2°C)[3]
Solubility Soluble in organic solvents, insoluble in water.[2]

Mechanism of Stabilization: A Dual-Pronged Approach

The efficacy of this compound as a nanoparticle stabilizer stems from a combination of electrostatic and steric repulsion forces. This dual-pronged mechanism provides a robust barrier against nanoparticle aggregation.

  • Electrostatic Stabilization: As a salt, this compound dissociates in solution, forming a positively charged phosphonium cation and a chloride anion. The phosphonium cation can adsorb onto the surface of the nanoparticle, creating a net positive surface charge. This charge generates repulsive electrostatic forces between adjacent nanoparticles, preventing them from approaching one another.

  • Steric Stabilization: The bulky tributyl and octyl alkyl chains extending from the central phosphorus atom create a dense steric layer around the nanoparticle. When two nanoparticles approach each other, the interpenetration of these alkyl chains results in a repulsive force, further hindering aggregation. The length of the alkyl chains can be tuned to control the thickness of this steric barrier.

G cluster_chains NP Nanoparticle Core P1 P+ NP->P1 P2 P+ NP->P2 P3 P+ NP->P3 C1_1 P1->C1_1 C1_5 P1->C1_5 C1_9 P1->C1_9 C1_13 P1->C1_13 C2_1 P2->C2_1 C2_5 P2->C2_5 C2_9 P2->C2_9 C2_13 P2->C2_13 C3_1 P3->C3_1 C3_5 P3->C3_5 C3_9 P3->C3_9 C3_13 P3->C3_13 C1_2 C1_1->C1_2 C1_3 C1_2->C1_3 C1_4 C1_3->C1_4 C1_6 C1_5->C1_6 C1_7 C1_6->C1_7 C1_8 C1_7->C1_8 C1_10 C1_9->C1_10 C1_11 C1_10->C1_11 C1_12 C1_11->C1_12 C1_14 C1_13->C1_14 C1_15 C1_14->C1_15 C1_16 C1_15->C1_16 C1_17 C1_16->C1_17 C1_18 C1_17->C1_18 C1_19 C1_18->C1_19 C1_20 C1_19->C1_20 C2_2 C2_1->C2_2 C2_3 C2_2->C2_3 C2_4 C2_3->C2_4 C2_6 C2_5->C2_6 C2_7 C2_6->C2_7 C2_8 C2_7->C2_8 C2_10 C2_9->C2_10 C2_11 C2_10->C2_11 C2_12 C2_11->C2_12 C2_14 C2_13->C2_14 C2_15 C2_14->C2_15 C2_16 C2_15->C2_16 C2_17 C2_16->C2_17 C2_18 C2_17->C2_18 C2_19 C2_18->C2_19 C2_20 C2_19->C2_20 C3_2 C3_1->C3_2 C3_3 C3_2->C3_3 C3_4 C3_3->C3_4 C3_6 C3_5->C3_6 C3_7 C3_6->C3_7 C3_8 C3_7->C3_8 C3_10 C3_9->C3_10 C3_11 C3_10->C3_11 C3_12 C3_11->C3_12 C3_14 C3_13->C3_14 C3_15 C3_14->C3_15 C3_16 C3_15->C3_16 C3_17 C3_16->C3_17 C3_18 C3_17->C3_18 C3_19 C3_18->C3_19 C3_20 C3_19->C3_20

Caption: Stabilization of a nanoparticle by this compound.

Application Notes and Protocols

Stabilization of Palladium Nanoparticles for Catalysis

Palladium nanoparticles (PdNPs) are highly effective catalysts in a wide range of organic reactions, including Suzuki cross-coupling reactions. However, their catalytic activity is often hampered by aggregation. Sterically hindered phosphonium salts have been shown to be excellent stabilizers for PdNPs, preventing their agglomeration and maintaining their catalytic efficacy.[4]

Protocol: Synthesis of Palladium Nanoparticles Stabilized with this compound

This protocol is adapted from the procedure for sterically hindered alkyl(tri-tert-butyl)phosphonium salts.[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Ethanol (anhydrous)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 0.0004 g (0.00178 mmol) of palladium(II) acetate and 0.625 g (0.178 mmol) of this compound in 9 mL of anhydrous ethanol.

  • Stir the solution vigorously at room temperature for 20 minutes.

  • Observe the color change of the solution from transparent to light brownish-gray, indicating the formation of palladium nanoparticles.

  • The resulting colloidal suspension of stabilized PdNPs is now ready for use in catalytic applications.

Characterization:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and distribution of the PdNPs.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the stabilized nanoparticles in solution.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the phosphonium salt on the nanoparticle surface.

G A Dissolve Pd(OAc)₂ and This compound in Ethanol B Stir at Room Temperature (20 min) A->B Inert Atmosphere C Formation of Stabilized PdNPs (Brownish-Gray Solution) B->C D Characterization (TEM, DLS, XPS) C->D E Catalytic Application C->E

Caption: Workflow for the synthesis of stabilized palladium nanoparticles.

Synthesis of Stable Gold Nanoparticles

Gold nanoparticles (AuNPs) exhibit unique optical and electronic properties that are highly dependent on their size and shape. Ionic liquids, including phosphonium salts, have been successfully employed as both the reaction medium and stabilizer for the synthesis of AuNPs.[6][7][8][9]

Protocol: One-Pot Synthesis of Gold Nanoparticles Stabilized with this compound

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O.

  • Prepare a 10 mM aqueous solution of this compound.

  • In a glass vial, mix 10 mL of the HAuCl₄ solution with 1 mL of the this compound solution under vigorous stirring.

  • While stirring, rapidly inject 0.5 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution.

  • The solution should immediately turn a ruby-red color, indicating the formation of gold nanoparticles.

  • Continue stirring for an additional 15 minutes to ensure complete reaction and stabilization.

  • The resulting AuNP suspension can be purified by centrifugation and resuspension in deionized water.

Characterization:

  • UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak around 520 nm.

  • TEM: To analyze the size and morphology of the synthesized AuNPs.

  • Zeta Potential Measurement: To determine the surface charge of the stabilized nanoparticles.

G cluster_solutions Aqueous Solutions A HAuCl₄ Solution D Mix HAuCl₄ and Stabilizer A->D B Tributyl(octyl)phosphonium chloride Solution B->D C NaBH₄ Solution (ice-cold) E Rapid Injection of NaBH₄ C->E D->E F Formation of Ruby-Red AuNP Suspension E->F G Stir for 15 min F->G H Purification (Centrifugation) G->H I Characterization (UV-Vis, TEM, Zeta) H->I

Caption: One-pot synthesis of stabilized gold nanoparticles workflow.

Surface Modification of Quantum Dots

Application Note: Potential of this compound for Quantum Dot Stabilization

The hydrophobic nature of this compound makes it a suitable candidate for stabilizing quantum dots in organic solvents.[2] The phosphonium headgroup can coordinate to the surface of the QD, while the alkyl chains provide a passivating layer that prevents aggregation and enhances solubility in non-polar media. This can be particularly useful for incorporating QDs into polymer matrices for the fabrication of nanocomposite materials.

Experimental Considerations:

  • Ligand Exchange: A common method for modifying the surface of QDs is through ligand exchange, where the native ligands are replaced with the desired stabilizing agent. This typically involves mixing a solution of the QDs with an excess of this compound and heating the mixture to facilitate the exchange.

  • Solvent System: The choice of solvent is crucial for successful ligand exchange. The solvent should be able to dissolve both the QDs and the phosphonium salt.

  • Characterization: The success of the surface modification can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups of the new ligand on the QD surface, and DLS to assess the colloidal stability of the modified QDs.

Safety and Handling

This compound is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[10] It may also cause an allergic skin reaction.[10] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10] Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11][12][13]

Conclusion

This compound is a versatile and effective stabilizing agent for a range of nanoparticles. Its ability to provide both electrostatic and steric stabilization makes it a valuable tool for researchers and scientists working in nanotechnology. The protocols and application notes provided in this guide offer a starting point for the synthesis and stabilization of palladium and gold nanoparticles, as well as for the surface modification of quantum dots. By understanding the underlying principles of stabilization and following robust experimental procedures, researchers can harness the full potential of this compound to develop novel and high-performance nanomaterials.

References

  • Chemsrc. This compound | CAS#:56315-19-6. [Link]
  • Arkhipova, D. M., et al. "Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.
  • LookChem. Cas 56315-19-6,this compound. [Link]
  • 3E. This compound, Min. 93%, Cyphos Il 253 - Free SDS search. [Link]
  • Arkhipova, D. M., et al. "Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.
  • Gual, A., et al. "Immobilized Gold Nanoparticles Prepared from Gold(III)-Containing Ionic Liquids on Silica: Application to the Sustainable Synthesis of Propargylamines." Molecules 23.11 (2018): 2948. [Link]
  • Janiak, C. "Synthesis and Characterization of Ultra-Small Gold Nanoparticles in the Ionic Liquid 1-Ethyl-3- methylimidazolium Dicyanamide." OPUS. [Link]
  • Ermolaev, V. V., et al. "Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts.
  • Kim, J. H., et al. "Effect of Stabilizing Agents on the Synthesis of Palladium Nanoparticles." Journal of Nanoscience and Nanotechnology 17.4 (2017): 2833-2836. [Link]
  • Taleb, A., et al. "Synthesis of highly stable gold nanoparticles using conventional and geminal ionic liquids.
  • Butti, R. "Synthesis of Gold Nanoparticles in Ionic Liquids by In-Situ Liquid Phase STEM." YouTube. [Link]
  • Janiak, C. "Synthesis and Characterization of Ultra‐Small Gold Nanoparticles in the Ionic Liquid 1‐Ethyl‐3‐methylimidazolium Dicyanamide, [Emim][DCA]." PMC. [Link]

Sources

Phosphonium Ionic Liquids: A Green Chemistry Toolkit for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we present a detailed guide to the application of phosphonium ionic liquids (PILs) in the realm of green chemistry. This document moves beyond a simple recitation of facts, offering in-depth application notes and validated protocols designed for immediate use by researchers, scientists, and professionals in drug development. Our focus is on the practical implementation of PILs, underpinned by a strong foundation in their chemical principles and a commitment to sustainable scientific practices.

Part 1: The Rationale for Phosphonium Ionic Liquids in Green Chemistry

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as potential green solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties.[1][2] Among the various classes of ILs, phosphonium-based systems offer distinct advantages that make them particularly compelling for green chemistry applications.

Unlike their more common imidazolium and pyridinium counterparts, phosphonium ionic liquids exhibit superior thermal and chemical stability.[1][3] The absence of acidic protons on the phosphonium cation makes them more resilient in strongly basic media, a crucial feature for many catalytic processes.[1] Furthermore, the synthesis of PILs can be more cost-effective on an industrial scale, as the rate of phosphonium salt formation is often faster than that of nitrogen-based salts.[2][3]

Key physicochemical properties of PILs that are advantageous for green chemistry applications include their high thermal stability, wide electrochemical window, and tunable solubility and miscibility.[1][4] These properties can be finely tuned by modifying the structure of the cation and the choice of the anion.

However, a critical aspect of "green" chemistry is the overall environmental impact of a substance, including its toxicity and biodegradability. While often touted as environmentally friendly due to their low volatility, the toxicity and biodegradability of ionic liquids, including PILs, are complex issues. Toxicity can be influenced by the length of the alkyl chains on the cation and the nature of the anion.[5] Some studies have indicated that phosphonium ILs can be more toxic than their ammonium or imidazolium counterparts.[5] Moreover, many common PILs exhibit low levels of biodegradability.[5][6] Therefore, the selection and design of PILs for specific applications must carefully consider their entire life cycle and potential environmental fate.

Part 2: Applications and Detailed Protocols

This section provides detailed application notes and step-by-step protocols for the use of phosphonium ionic liquids in key areas of green chemistry.

Application 1: Catalysis

Phosphonium ionic liquids have demonstrated significant potential as both catalysts and catalyst media in a variety of organic transformations.[1] Their unique properties can lead to enhanced reaction rates, improved selectivity, and simplified product separation and catalyst recycling.

The production of biodiesel from renewable feedstocks is a cornerstone of sustainable chemistry. Phosphonium-based ionic liquids can act as efficient catalysts for the transesterification of triglycerides.

Application Note: Catalytic Transesterification of Waste Cooking Oil using Tetrabutylphosphonium bis(trifluoromethylsulfonyl)imide ([P4444][NTf2])

The use of waste cooking oil (WCO) as a feedstock for biodiesel production is an excellent example of a green chemical process, as it valorizes a waste stream. However, WCO often has a high content of free fatty acids (FFAs), which can lead to soap formation and reduce the efficiency of traditional base-catalyzed transesterification. Acidic catalysts can overcome this issue, and certain phosphonium ionic liquids have shown promise in this regard. In this protocol, a two-step process is employed. First, an acid-catalyzed esterification reduces the FFA content of the WCO. Subsequently, a phosphonium ionic liquid catalyzes the transesterification of the triglycerides to fatty acid methyl esters (FAMEs), the primary components of biodiesel.[7]

Protocol: Two-Step Biodiesel Production from Waste Cooking Oil

Step 1: Pre-treatment of Waste Cooking Oil (Esterification)

  • Filtration: Filter the raw waste cooking oil to remove any solid food particles.

  • Acid Esterification:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 100 g of the filtered WCO.

    • Add a solution of 1% (w/w) sulfuric acid in methanol. The methanol-to-oil molar ratio should be 9:1.

    • Heat the mixture to 60°C and stir for 1-2 hours to convert the free fatty acids to methyl esters.

    • After the reaction, allow the mixture to cool and settle in a separatory funnel. The upper layer contains the esterified oil, and the lower layer contains excess methanol, sulfuric acid, and glycerol.

    • Separate the layers and wash the oil phase with warm deionized water until the washings are neutral.

    • Dry the esterified oil over anhydrous sodium sulfate.

Step 2: Transesterification using [P4444][NTf2]

  • Reaction Setup: In a clean, dry round-bottom flask, add the pre-treated WCO.

  • Catalyst and Reactant Addition:

    • Add 4.5 wt% of tetrabutylphosphonium bis(trifluoromethylsulfonyl)imide ([TBP][NTf2]) catalyst to the oil.[7]

    • Add methanol at a molar ratio of 18:1 (methanol to oil).[7]

  • Reaction Conditions:

    • Heat the mixture to 60°C with vigorous stirring (600 rpm) for 10 hours.[7]

  • Product Separation and Purification:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Allow the mixture to stand for several hours to allow for the separation of the biodiesel (upper layer) and glycerol (lower layer).

    • Carefully separate the two layers.

    • The ionic liquid catalyst will preferentially partition into the glycerol phase.

  • Catalyst Recycling: The glycerol phase containing the ionic liquid can be treated to recover the catalyst for reuse. This typically involves vacuum evaporation of any residual methanol followed by purification steps.

  • Biodiesel Washing: Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, or glycerol.

  • Drying: Dry the purified biodiesel over anhydrous sodium sulfate.

  • Characterization: Analyze the final product using standard methods (e.g., GC-MS, ¹H NMR) to confirm the conversion to FAMEs and to determine its physicochemical properties according to ASTM or EN standards.[7]

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and fine chemicals. The use of phosphonium ionic liquids as media for palladium nanoparticle (PdNP)-catalyzed Suzuki reactions offers advantages in terms of catalyst stabilization and recycling.

Application Note: Palladium Nanoparticle-Catalyzed Suzuki Cross-Coupling in a Sterically Hindered Phosphonium Ionic Liquid

Sterically hindered phosphonium ionic liquids can act as effective stabilizers for palladium nanoparticles, preventing their agglomeration and maintaining high catalytic activity.[4][8] The ionic liquid medium also facilitates the separation of the product from the catalyst, allowing for the reuse of the catalytic system. This protocol describes the in-situ generation of PdNPs within a phosphonium ionic liquid and their application in the Suzuki cross-coupling of an aryl halide with a boronic acid.

Protocol: Suzuki Cross-Coupling in a Phosphonium Ionic Liquid

Materials:

  • Tri-tert-butyl(n-alkyl)phosphonium tetrafluoroborate (as the ionic liquid medium)

  • Palladium(II) acetate (catalyst precursor)

  • Aryl halide (e.g., 1,3,5-tribromobenzene)

  • Phenylboronic acid

  • Potassium hydroxide (base)

  • Ethanol (solvent for catalyst preparation)

  • Toluene (extraction solvent)

Procedure:

  • Palladium Nanoparticle (PdNP) Preparation:

    • In a small vial, dissolve a catalytic amount of palladium(II) acetate in ethanol.

    • Add the phosphonium ionic liquid to this solution. The ionic liquid will act as a stabilizer for the nanoparticles.

    • The reduction of Pd(II) to Pd(0) nanoparticles will occur, often indicated by a color change to dark brown or black.[4]

  • Suzuki Cross-Coupling Reaction:

    • To the freshly prepared colloidal PdNP solution in the ionic liquid, add the aryl halide (e.g., 0.5 mmol of 1,3,5-tribromobenzene).

    • Add the phenylboronic acid (e.g., 2.2 mmol).

    • Add the base (e.g., 2.2 mmol of potassium hydroxide).

    • Stir the reaction mixture at 30°C for 7 hours.[4]

  • Product Extraction:

    • After the reaction is complete, add toluene to the reaction mixture to extract the organic products.

    • Mix thoroughly and then allow the phases to separate. The product will be in the upper toluene layer, while the ionic liquid containing the PdNP catalyst will form the lower layer.

    • Carefully separate the toluene layer.

  • Catalyst Recycling: The ionic liquid/catalyst phase can be reused for subsequent reactions by adding fresh reactants.

  • Product Analysis: Analyze the extracted organic phase by GC-MS to determine the conversion and product distribution.[4]

Application 2: Green Solvents

The negligible vapor pressure of phosphonium ionic liquids makes them attractive alternatives to volatile organic compounds (VOCs) as solvents in various processes.

The dissolution and processing of lignocellulosic biomass are key challenges in the development of biorefineries. Certain ionic liquids are capable of dissolving biomass, allowing for the separation of its components (cellulose, hemicellulose, and lignin) and their subsequent conversion into valuable products.[9]

Application Note: Dissolution of Lignocellulosic Biomass

Phosphonium-based ionic liquids, often in combination with co-solvents, can be effective for the pretreatment and dissolution of biomass. The choice of the ionic liquid and the processing conditions (temperature, pressure, and co-solvent) can be tuned to achieve selective dissolution of biomass components. While a detailed, universal protocol is challenging due to the variability of biomass feedstocks, the following provides a general workflow.

General Workflow for Biomass Dissolution:

  • Biomass Preparation: The biomass (e.g., wood chips, agricultural residues) should be dried and milled to a small particle size to increase the surface area for interaction with the solvent.

  • Dissolution:

    • In a high-pressure reactor, the prepared biomass is mixed with the phosphonium ionic liquid or a mixture of the ionic liquid and a co-solvent (e.g., ethanol).[10]

    • The mixture is heated and pressurized to enhance the dissolution process. The specific conditions will depend on the biomass type and the ionic liquid system.

  • Component Separation: After dissolution, various techniques can be used to precipitate and separate the biomass components. For example, the addition of an anti-solvent (like water) can cause the precipitation of cellulose.

  • Ionic Liquid Recovery: The ionic liquid can be recovered and recycled after the separation of the biomass components, which is crucial for the economic viability of the process.

The capture of carbon dioxide from industrial flue gases is a critical technology for mitigating climate change. Functionalized phosphonium ionic liquids have been investigated as promising solvents for CO2 capture.[11][12]

Application Note: CO2 Absorption using Functionalized Phosphonium Ionic Liquids

Task-specific phosphonium ionic liquids, where functional groups (e.g., amino groups) are incorporated into the cation or anion, can exhibit high CO2 absorption capacities.[13] The mechanism can involve both physical absorption and chemical reaction (chemisorption).[11][14] The absorbed CO2 can often be released by a change in temperature or pressure, allowing for the regeneration of the ionic liquid.

Key Performance Indicators for CO2 Capture Solvents:

ParameterDescriptionRelevance
CO2 Absorption Capacity The amount of CO2 that can be absorbed per unit of ionic liquid.A higher capacity reduces the amount of solvent needed.
Cyclic Working Capacity The difference in CO2 loading between the absorption and desorption conditions.Determines the efficiency of the capture-release cycle.
Enthalpy of Desorption The energy required to release the captured CO2.A lower enthalpy of desorption reduces the energy penalty of the process.[11]
Diffusion Coefficient The rate at which CO2 diffuses through the ionic liquid.Affects the kinetics of absorption and desorption.

For example, studies have shown that phosphonium dual amine-functionalized ionic liquids can capture up to 1.88 moles of CO2 per mole of IL.[13] When supported on a mesoporous material like MCM-41, these systems can exhibit excellent regeneration reversibility.[13]

Application 3: Extractions

The tunable properties of phosphonium ionic liquids make them effective solvents for liquid-liquid extraction processes, particularly for the separation of metal ions.

The recovery and purification of metals from ores, industrial wastewater, and electronic waste are important for both economic and environmental reasons. Phosphonium ionic liquids can act as efficient and selective extractants for various metal ions.[15][16]

Protocol: Extraction of Heavy Metals from Aqueous Solutions using Trihexyl(tetradecyl)phosphonium Chloride ([P66614][Cl])

Application Note: Trihexyl(tetradecyl)phosphonium chloride (commercially available as Cyphos® IL 101) is a hydrophobic ionic liquid that has been shown to be effective for the extraction of various metal ions from aqueous solutions.[17][18] This protocol provides a general procedure for a laboratory-scale extraction.

Materials:

  • Trihexyl(tetradecyl)phosphonium chloride ([P66614][Cl])

  • Aqueous solution containing the metal ion(s) of interest (e.g., a simulated wastewater sample).

  • Nitric acid or hydrochloric acid (for pH adjustment).

  • Deionized water.

  • A suitable stripping agent (e.g., a dilute acid or complexing agent solution).

Procedure:

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) at a known concentration. Adjust the pH of the solution with acid, as the extraction efficiency is often pH-dependent.

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine equal volumes of the aqueous phase and the [P66614][Cl] ionic liquid.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 30-60 minutes) to ensure thorough mixing and allow for mass transfer of the metal ions from the aqueous phase to the ionic liquid phase.

    • Allow the two phases to separate. The hydrophobic ionic liquid will form a distinct layer from the aqueous phase.

  • Phase Separation: Carefully separate the two layers.

  • Analysis: Analyze the concentration of the metal ion(s) remaining in the aqueous phase using a suitable analytical technique (e.g., atomic absorption spectroscopy or inductively coupled plasma mass spectrometry) to determine the extraction efficiency.

  • Stripping (Back-Extraction):

    • To recover the extracted metal ions from the ionic liquid phase, a stripping step is necessary.

    • Mix the metal-loaded ionic liquid with a suitable stripping solution. The choice of stripping agent will depend on the metal ion and the stability of the metal-ionic liquid complex.

    • Shake the mixture to transfer the metal ions back into the aqueous stripping solution.

    • Separate the phases. The ionic liquid is now regenerated and can be reused.

  • Optimization: The extraction efficiency can be optimized by varying parameters such as pH, contact time, temperature, and the phase ratio.

Part 3: Visualization of Workflows and Concepts

To further clarify the protocols and concepts described, the following diagrams have been generated using Graphviz.

biodiesel_workflow cluster_pretreatment Step 1: Pre-treatment cluster_transesterification Step 2: Transesterification cluster_purification Step 3: Purification & Recycling WCO Waste Cooking Oil (WCO) Filtration Filtration WCO->Filtration Esterification Acid Esterification (H2SO4/Methanol) Filtration->Esterification Separation1 Phase Separation Esterification->Separation1 Pretreated_Oil Pre-treated Oil Separation1->Pretreated_Oil Reaction Transesterification Reaction ([P4444][NTf2], Methanol, 60°C) Pretreated_Oil->Reaction Separation2 Phase Separation Reaction->Separation2 Biodiesel Crude Biodiesel Separation2->Biodiesel Glycerol_IL Glycerol + IL Separation2->Glycerol_IL Washing Washing Biodiesel->Washing IL_Recycling IL Recycling Glycerol_IL->IL_Recycling Drying Drying Washing->Drying Pure_Biodiesel Purified Biodiesel Drying->Pure_Biodiesel Recycled_IL Recycled [P4444][NTf2] IL_Recycling->Recycled_IL Recycled_IL->Reaction suzuki_coupling_cycle Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Base Base->Transmetalation Product Ar-R Catalyst Pd(0)L_n (in PIL) Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-R Reductive_Elimination->Product Reductive_Elimination->Catalyst

Caption: Catalytic cycle for the Suzuki cross-coupling reaction in a phosphonium ionic liquid.

Part 4: References

  • Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143–152.

  • Chmielewski, A. G., Urbański, T. S., & Migdał, W. (Year). Functionalized phosphonium based ionic liquids: Properties and application in metal extraction. Journal of Hazardous Materials.

  • da Silva, E. F., et al. (2022). Characterizing the Potential of Phosphonium-Based Ionic Liquids for CO2 Capture via Multiscale Modeling. Industrial & Engineering Chemistry Research.

  • Gurkan, B. E., et al. (2010). Experimental and modeling study of CO2 absorption in phosphonium-based ionic liquids. The Journal of Physical Chemistry B, 114(11), 3960–3969.

  • Kar, M., & Malek, N. I. (2020). Functionalized ionic liquids for CO 2 capture under ambient pressure. ACS Omega, 5(35), 22537–22544.

  • Kozlov, D. V., et al. (2022). Carbon Dioxide Chemisorption by Ammonium and Phosphonium Ionic Liquids: Quantum Chemistry Calculations. The Journal of Physical Chemistry B, 126(29), 5497–5506.

  • Ullah, Z., et al. (2018). Phosphonium-based hydrophobic ionic liquids with fluorous anions for biodiesel production from waste cooking oil. Energy Conversion and Management, 166, 649–659.

  • Wang, C., et al. (2020). CO2 Capture Performance of Supported Phosphonium Dual Amine-Functionalized Ionic Liquids@MCM-41. Energy & Fuels, 34(11), 14358–14367.

  • Wang, H., et al. (2019). Self-Solidifying Quaternary Phosphonium-Containing Ionic Liquids as Efficient and Reusable Catalysts for Biodiesel Production. ACS Sustainable Chemistry & Engineering, 7(15), 13290–13298.

  • Atefi, F., et al. (2009). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Green Chemistry, 11(9), 1407–1416.

  • Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids Toxicity—Benefits and Threats. ChemSusChem, 10(11), 2358–2377.

  • Cláudio, A. F., et al. (2015). Ionic liquid solutions as extractive solvents for value-added compounds from biomass. Green Chemistry, 17(7), 3948–3963.

  • Khazalpour, S., et al. (2020). Applications of phosphonium-based ionic liquids in chemical processes. Journal of the Iranian Chemical Society, 17(7), 1595–1628.

  • Malekghasemi, S., et al. (2021). Direct transesterification of wet microalgae to biodiesel using phosphonium carboxylate ionic liquid catalysts. Renewable Energy, 178, 1143–1152.

  • Rout, A., & Venkatesan, K. A. (2021). Amide-functionalised phosphonium-based ionic liquids as ligands for rhodium(iii) extraction. New Journal of Chemistry, 45(9), 4272–4280.

  • Binnemans, K. (2012). Functionalized phosphonium based ionic liquids: Properties and application in metal extraction. Green Chemistry, 14, 1657.

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Versatility of Phosphonium Ionic Liquids in Industrial Processes. Retrieved from [Link]

  • Hayyan, M., et al. (2013). A new processing route for cleaner production of biodiesel fuel using a choline chloride based deep eutectic solvent. Journal of Cleaner Production, 65, 246–251.

  • Arkhipova, D. M., et al. (2019). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Molecules, 24(18), 3349.

  • Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143–152.

  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis. Angewandte Chemie International Edition, 39(21), 3772–3889.

  • Ermolaev, V., et al. (2015). Functionalized Phosphonium Ionic Liquids: Synthesis and Application. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 779-782.

  • Vander Hoogerstraete, T., & Binnemans, K. (2014). Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: a process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries. Green Chemistry, 16(3), 1594–1606.

  • Singh, S. K., & Savoy, A. W. (2020). Ionic liquids: A green solvent for organic synthesis. Current Trends in Pharmaceutical and Chemical Sciences, 1(1), 1-10.

  • Riaño, S., & Binnemans, K. (2016). Extraction of indium from a chloride medium using the ionic liquid Cyphos® IL 101. Green Chemistry, 18(10), 3093–3101.

  • Licence, P., et al. (2009). Phase behaviour of trihexyl(tetradecyl)phosphonium chloride, nonane and water. Green Chemistry, 11(5), 652–658.

  • Jadhav, A. H., et al. (2017). Ammonium- and Phosphonium-Based Ionic Liquid: Green and Reusable Catalysts. Catalysis Surveys from Asia, 21(3), 127–139.

  • Pinkert, A., et al. (2009). Ionic liquids: Promising Green Solvents for Lignocellulosic Biomass Utilization. Chemical Engineering Journal, 154(1-3), 222–231.

  • Chiaberge, S., et al. (2012). Phosphonium ionic liquids (PILs) as organocatalysts for green reactions: nucleophilic electrophilic cooperative catalysis. Green Chemistry, 14(11), 3165–3171.

  • Ullah, Z., et al. (2015). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of the Chilean Chemical Society, 60(3), 2994–2999.

  • Ermolaev, V. A., et al. (2018). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. Current Organic Chemistry, 22(16), 1594–1606.

  • Dharaskar, S. A., et al. (2016). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. Energy & Fuels, 30(6), 5121–5129.

  • Sydow, M., et al. (2018). Biodiversity of soil bacteria exposed to sub-lethal concentrations of phosphonium-based ionic liquids: Effects of toxicity and biodegradation. Ecotoxicology and Environmental Safety, 147, 157–164.

  • Gawas, J., & Sangodkar, J. (2023). From feedstocks to FAME: enhancing synthesis efficiency with basic ionic liquids. Biofuels, 1–14.

  • Licence, P., et al. (2009). Phase behaviour of trihexyl(tetradecyl)phosphonium chloride, nonane and water. Green Chemistry, 11(5), 652-658.

  • Khazalpour, S., et al. (2020). Applications of phosphonium-based ionic liquids in chemical processes. Journal of the Iranian Chemical Society, 17, 1595-1628.

  • Bubalo, M. C., et al. (2014). Green Solvents and Ionic Liquids-their Applications. International Journal of Novel Research and Development, 1(1), 1-10.

  • Wellens, S., et al. (2012). Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. Industrial & Engineering Chemistry Research, 51(26), 9184–9191.

  • Olea, F., et al. (2020). Improving Co(II) separation from Ni(II) by solvent extraction using phosphonium-based ionic liquids. Hydrometallurgy, 191, 105221.

  • Marr, A. C., & Marr, P. C. (2021). Basic ionic liquids for catalysis: the road to greater stability. Catalysis Science & Technology, 11(2), 414–426.

  • Stolte, S., et al. (2012). Toxicity and biodegradability of dicationic ionic liquids. Green Chemistry, 14(11), 3148–3156.

  • Romero, A., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Journal of Hazardous Materials, 151(1), 268–273.

  • Lynam, J. G., et al. (2017). Pressurized Mixtures of Ionic Liquids as Process Solvents for Biomass. VTechWorks.

  • Kalhor, P., & Ghandi, K. (2021). Deep Eutectic Solvents as Catalysts for Upgrading Biomass. Catalysts, 11(1), 108.

  • Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. Green Chemistry, 5(2), 143-152.

Sources

Application Notes & Protocols: The Use of Tributyl(octyl)phosphonium Chloride in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tributyl(octyl)phosphonium chloride, a prominent quaternary phosphonium salt, has emerged as a highly effective and versatile tool in the synthesis of fine chemicals. Classified as an ionic liquid and renowned for its role as a Phase-Transfer Catalyst (PTC), it facilitates reactions between immiscible reactants, leading to enhanced reaction rates, higher yields, and improved selectivity.[1][2] This guide provides an in-depth exploration of the mechanistic principles behind its catalytic activity, detailed protocols for its application in key synthetic transformations, and essential guidelines for its safe handling and use. Designed for researchers, chemists, and drug development professionals, this document aims to bridge theoretical understanding with practical, field-proven insights to optimize synthetic workflows.

Introduction to this compound

This compound (CAS: 56315-19-6) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and one octyl group, with a chloride counter-ion.[3] Its asymmetric alkyl substitution pattern results in a low melting point, classifying it as an ionic liquid. This unique combination of properties makes it an exceptional Phase-Transfer Catalyst (PTC).

Phase-transfer catalysis is a powerful green chemistry technique that eliminates the need for expensive, anhydrous, or hazardous solvents by enabling reactions between components of a multiphase system.[4] The catalyst, in this case, this compound, transports a reactant from one phase (typically aqueous) into a second, immiscible phase (typically organic), where the reaction occurs.[1] This approach not only accelerates reaction kinetics but also allows for the use of inexpensive inorganic bases and simplifies product work-up procedures, thereby reducing production costs and environmental impact.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 56315-19-6[3][5]
Molecular Formula C₂₀H₄₄ClP[5]
Molecular Weight 351.00 g/mol [5]
Appearance Colorless to pale yellow viscous liquid[5][6]
Boiling Point >200°C[3][5]
Density ~0.92 g/mL[3][5]
Flash Point 306°F (152°C)[3]

A critical advantage of phosphonium-based PTCs over their more common ammonium analogues is their enhanced thermal and chemical stability. The phosphorus center is less susceptible to Hofmann elimination, a common degradation pathway for quaternary ammonium salts under basic conditions at elevated temperatures. This robustness makes this compound the catalyst of choice for reactions requiring more forcing conditions.[7]

Mechanism of Action: The Phase-Transfer Catalytic Cycle

In a typical biphasic system, an organic substrate dissolved in an organic solvent is immiscible with an aqueous solution containing an inorganic nucleophile (e.g., NaOH, KCN). The reaction is kinetically hindered because the reactants are separated by a phase boundary.

This compound overcomes this barrier through a catalytic cycle:

  • Anion Exchange: In the aqueous phase, the phosphonium cation ([R₄P]⁺) exchanges its chloride anion for the nucleophilic anion (Nu⁻) from the inorganic salt, forming a lipophilic ion pair, [R₄P]⁺[Nu]⁻.

  • Phase Transfer: This new ion pair has sufficient organic character to be soluble in the organic phase and migrates across the phase boundary.

  • Reaction: In the organic phase, the nucleophile is now "naked" and highly reactive, as it is poorly solvated. It reacts with the organic substrate (R'-X) to form the desired product (R'-Nu).

  • Catalyst Regeneration: The phosphonium cation, now paired with the leaving group anion (X⁻), migrates back to the aqueous phase to restart the cycle.

This continuous process allows for the stoichiometric reaction to proceed to completion with only a catalytic amount of the phosphonium salt.

PTC_Cycle org_react R'-X (Substrate) product R'-Nu (Product) ion_pair_org [PBu₃Oct]⁺Nu⁻ (Lipophilic Ion Pair) ion_pair_org->org_react Reaction ion_pair_aq [PBu₃Oct]⁺X⁻ ion_pair_org->ion_pair_aq Returns to Aqueous Phase aq_nuc M⁺Nu⁻ (Nucleophile Salt) catalyst [PBu₃Oct]⁺Cl⁻ (Catalyst) catalyst->ion_pair_org Migrates to Organic Phase catalyst->aq_nuc Anion Exchange

Figure 1: The catalytic cycle of this compound in a phase-transfer reaction.

Application & Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for preparing ethers. Using PTC, this reaction can be performed efficiently without the need for hazardous metallic sodium or expensive anhydrous solvents. Here, we detail the synthesis of benzyl octyl ether from benzyl chloride and octanol.

Rationale: This protocol demonstrates the catalyst's ability to transport an alkoxide, generated in situ by a strong aqueous base, into the organic phase to react with an alkyl halide. The high thermal stability of the phosphonium salt allows the reaction to be heated to drive it to completion.

Step-by-Step Protocol

Reagents and Equipment:

  • 1-Octanol (1.30 g, 10.0 mmol)

  • Benzyl chloride (1.27 g, 10.0 mmol)

  • Toluene (20 mL)

  • 50% (w/w) Sodium hydroxide solution (10 mL)

  • This compound (0.176 g, 0.5 mmol, 5 mol%)

  • 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add 1-octanol, toluene, and this compound. Begin vigorous stirring to ensure adequate mixing between the phases.

  • Base Addition: Slowly add the 50% NaOH solution to the flask.

  • Substrate Addition: Add the benzyl chloride to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. The biphasic nature of the mixture requires high agitation to maximize the interfacial area for the catalyst to work effectively.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of the organic layer. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Add 20 mL of water to dissolve the sodium salts.

    • Separate the layers. Extract the aqueous layer with toluene (2 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl octyl ether.

Application & Protocol 2: C-Alkylation of Phenylacetonitrile

This protocol illustrates the use of this compound to facilitate the alkylation of an active methylene compound, a key C-C bond-forming reaction.

Rationale: The catalyst transports hydroxide ions (OH⁻) to the organic phase. These ions are strong enough to deprotonate the acidic C-H bond of phenylacetonitrile at the interface, generating a carbanion. This carbanion then undergoes nucleophilic attack on the alkylating agent. This method avoids the use of highly flammable and moisture-sensitive bases like sodium hydride.

Step-by-Step Protocol

Reagents and Equipment:

  • Phenylacetonitrile (1.17 g, 10.0 mmol)

  • 1-Bromobutane (1.51 g, 11.0 mmol)

  • Toluene (20 mL)

  • 50% (w/w) Potassium hydroxide solution (10 mL)

  • This compound (0.176 g, 0.5 mmol, 5 mol%)

  • 100 mL three-neck flask, magnetic stirrer, thermometer, dropping funnel, condenser

Procedure:

  • Reaction Setup: Assemble the flask with a stirrer, condenser, and dropping funnel. Charge the flask with phenylacetonitrile, toluene, and this compound.

  • Base Addition: Add the 50% KOH solution to the flask and begin vigorous stirring.

  • Alkylation: Heat the mixture to 70°C. Add the 1-bromobutane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 75°C.

  • Reaction: After the addition is complete, continue stirring at 70°C for 2-3 hours until TLC or GC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the mixture to room temperature and add 20 mL of water.

    • Separate the organic layer. Extract the aqueous phase with toluene (2 x 15 mL).

    • Combine the organic extracts and wash with 1M HCl (1 x 15 mL), followed by brine (1 x 20 mL).

    • Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude 2-phenylhexanenitrile can be purified by vacuum distillation.

Figure 2: A generalized experimental workflow for phase-transfer catalyzed reactions.

Safety and Handling Protocol

This compound is a hazardous chemical that requires careful handling to minimize risk.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a face shield.[9][10] Work should be conducted in a well-ventilated chemical fume hood.[9]

  • Handling: Do not get in eyes, on skin, or on clothing.[9] Avoid breathing mist or vapors. Wash hands thoroughly after handling. Keep containers tightly closed when not in use.

  • Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

  • Spills: In case of a spill, absorb with an inert material (sand, diatomite) and place in a suitable container for disposal.[8] Do not allow the substance to enter sewers or surface water.[8]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention as it is toxic in contact with skin.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[8]

Conclusion

This compound is a robust and efficient phase-transfer catalyst that offers significant advantages for the synthesis of fine chemicals. Its ability to mediate reactions in biphasic systems enhances safety, reduces waste, and lowers costs by enabling the use of simple inorganic reagents. The protocols provided herein serve as a practical starting point for researchers looking to leverage the power of phase-transfer catalysis to streamline and improve their synthetic processes.

References

  • Phase Transfer Catalysis: Boosting Efficiency with this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound, min. 93%, CYPHOS® IL 253.
  • This compound | CAS#:56315-19-6. Chemsrc.
  • Safety Data Sheet for this compound, min. 93%, CYPHOS® IL 253. (2021). Strem Chemicals.
  • Cas 56315-19-6, this compound. lookchem.
  • Procuring Catalysts: The Value of Phosphonium Salts from China. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - Tributyltin chloride. Fisher Scientific.
  • TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95% Safety D
  • Aldrich 309567 - SAFETY D
  • TETRABUTYLPHOSPHONIUM CHLORIDE Safety D
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry (RSC Publishing).
  • Tri-tert-butyl(n-alkyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tributyl(octyl)phosphonium chloride ([P₄₄₄₈]Cl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tributyl(octyl)phosphonium chloride ([P₄₄₄₈]Cl), a versatile phosphonium-based ionic liquid (IL). The unique physicochemical properties of ionic liquids are highly sensitive to impurities.[1] The presence of water, residual starting materials, or colored degradation products can significantly impact experimental reproducibility, catalytic activity, and electrochemical stability.[2] This guide provides researchers, scientists, and drug development professionals with a set of troubleshooting protocols and FAQs to diagnose and remove common impurities, ensuring the integrity of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purity and handling of this compound.

Q1: What are the most common impurities in commercially available or newly synthesized [P₄₄₄₈]Cl?

A1: Impurities in [P₄₄₄₈]Cl typically arise from its synthesis or subsequent handling.[1][3] They can be categorized as follows:

Impurity CategorySpecific ExamplesLikely OriginRecommended Analytical Method
Water H₂OAbsorption from the atmosphere (hygroscopicity)[2][4]Karl Fischer Titration
Unreacted Materials Tributylphosphine, 1-chlorooctaneIncomplete quaternization reaction[4]¹H & ³¹P NMR, Gas Chromatography (GC)
Byproducts/Side Products Tributylphosphine oxideOxidation of unreacted tributylphosphine³¹P NMR Spectroscopy
Color Bodies Various chromophoresThermal stress or reactions of trace impurities[5]UV-Vis Spectroscopy
Residual Solvents Toluene, Acetonitrile, etc.Carryover from synthesis or purification steps¹H NMR, Gas Chromatography (GC)[3]

Q2: My [P₄₄₄₈]Cl has a distinct yellow or brown color. Is this normal, and how can I remove the color?

A2: While high-purity [P₄₄₄₈]Cl should be a colorless to pale yellow viscous liquid, a noticeable yellow or brown hue often indicates the presence of chromophoric impurities.[6] These can be degradation products or trace contaminants from the synthesis.[5] This discoloration can typically be removed by treating the ionic liquid with activated carbon, which adsorbs the large organic molecules responsible for the color.[7] See Protocol 1 for a detailed decolorization procedure.

Q3: How can I measure the water content in my IL, and what is an acceptable level?

A3: Due to the hygroscopic nature of many ionic liquids, especially those with chloride anions, water is a ubiquitous impurity.[2][8] The most accurate and reliable method for quantifying water content is Karl Fischer (KF) titration .[3][4][9] An acceptable water level is application-dependent. For electrochemical applications, water content should ideally be below 100 ppm. For general use as a solvent, levels up to 1000-2000 ppm may be tolerable. If your application is sensitive to water, we recommend drying the IL under high vacuum. See Protocol 2 for a standard drying procedure.[10][11]

Q4: I suspect my [P₄₄₄₈]Cl contains unreacted tributylphosphine or 1-chlorooctane. How can I confirm this and purify it?

A4: The presence of non-polar starting materials can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for these species. Unreacted tributylphosphine can also be detected by ³¹P NMR. The most effective method for removing these non-polar impurities is liquid-liquid extraction with a non-polar organic solvent like n-hexane or diethyl ether.[12] The highly polar ionic liquid will remain in its own phase, while the non-polar impurities will partition into the organic solvent.[13] See Protocol 3 for a detailed extraction workflow.

Part 2: Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for addressing specific impurity issues. Each protocol is designed as a self-validating system with clear causality behind the experimental choices.

Problem A: Discoloration and Particulate Matter

Underlying Cause: The presence of high molecular weight, conjugated organic molecules (chromophores) or fine particulates can lead to discoloration and turbidity. Activated carbon possesses a high surface area with a pore structure ideal for adsorbing these types of impurities.[7]

start Start: Visibly Colored or Turbid IL step1 Mix IL with 1-2% (w/w) activated carbon start->step1 step2 Stir vigorously at 50-60°C for 2-4 hours step1->step2 step3 Filter through Celite® pad to remove bulk carbon step2->step3 step4 Perform final filtration through a 0.22 µm syringe filter step3->step4 end_node Result: Clear, Decolorized IL step4->end_node

Caption: Workflow for removing color impurities using activated carbon.

  • Preparation: Place the discolored this compound in a round-bottom flask with a magnetic stir bar. Use a flask that is no more than half full.

  • Addition of Carbon: Add 1-2% by weight of activated decolorizing charcoal to the ionic liquid. For example, for 100 g of IL, add 1-2 g of carbon.

  • Adsorption Step: Heat the mixture to 50-60°C while stirring vigorously. The moderate heat decreases the IL's viscosity, enhancing mass transfer to the carbon surface. Maintain stirring for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Initial Filtration: Allow the mixture to cool slightly. Prepare a filtration funnel with a pad of Celite® over a filter paper. This step is crucial for removing the bulk of the fine activated carbon particles.[5] Wet the Celite® pad with a small amount of a volatile solvent (like dichloromethane or ethyl acetate) and apply a gentle vacuum before pouring the IL mixture.

  • Final Filtration (Validation Step): The filtrate from the Celite® pad may still contain very fine carbon particles. Pass the IL through a 0.22 µm PTFE syringe filter to obtain a clear, particle-free liquid. This ensures no carbon particles will interfere with subsequent applications.

  • Solvent Removal: If a volatile solvent was used to aid filtration, remove it under high vacuum at 50-60°C until the mass is constant.

Problem B: Excess Water Content

Underlying Cause: The chloride anion in [P₄₄₄₈]Cl can form hydrogen bonds with atmospheric water, making it hygroscopic. Applying high vacuum at a moderately elevated temperature provides the energy needed to break these interactions and remove the volatile water.[10]

start Start: IL with Water Content > desired limit (KF Verified) step1 Place IL in Schlenk flask with stir bar start->step1 step2 Connect to high-vacuum line with a cold trap step1->step2 step3 Heat to 70-80°C with vigorous stirring step2->step3 step4 Maintain vacuum for 12-24 hours step3->step4 step5 Cool to room temp under vacuum step4->step5 step6 Backfill with inert gas (N₂ or Ar) step5->step6 end_node Result: Dry IL (Verify with KF) step6->end_node

Caption: Workflow for removing water from hygroscopic ionic liquids.

  • Setup: Place the ionic liquid in a Schlenk flask equipped with a large magnetic stir bar. A larger surface area and vigorous stirring are critical for efficient drying.

  • Vacuum Connection: Connect the flask to a high-vacuum line (<1 mbar) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone). The trap prevents water vapor from entering and damaging the vacuum pump.[10]

  • Drying: Begin stirring the IL. Once a stable vacuum is achieved, gently heat the flask to 70-80°C using a heating mantle. Do not exceed the thermal stability limit of the IL.

  • Duration: Continue drying under these conditions for 12-24 hours. The exact time depends on the initial water content, sample volume, and vacuum efficiency.[11]

  • Cooling (Critical Step): Before stopping the process, remove the heating mantle and allow the flask to cool completely to room temperature while still under vacuum. Backfilling a hot flask with cool gas can cause thermal shock and crack the glass.

  • Storage (Validation Step): Once cool, backfill the flask with a dry, inert gas like nitrogen or argon. Confirm the final water content with Karl Fischer titration to ensure your desired purity has been reached.[9] Store the dried IL under an inert atmosphere.

Problem C: Residual Starting Materials/Organic Impurities

Underlying Cause: The synthesis of [P₄₄₄₈]Cl involves the reaction of non-polar tributylphosphine and 1-chlorooctane. If the reaction is incomplete, these non-polar reagents will remain as impurities within the highly polar ionic liquid product. Liquid-liquid extraction leverages the differential solubility of these components in immiscible liquid phases for separation.[12][14]

start Start: IL with non-polar impurities (NMR verified) step1 Dissolve IL in minimal CH₂Cl₂ (optional, if viscous) start->step1 step2 Add equal volume of n-hexane to separatory funnel step1->step2 step3 Shake vigorously and allow layers to separate step2->step3 step4 Drain lower IL phase. Discard upper hexane phase. step3->step4 step5 Repeat extraction of IL phase with fresh hexane (2-3x) step4->step5 end_node Result: Purified IL (Remove residual solvents under vacuum) step5->end_node

Caption: Workflow for removing non-polar impurities via extraction.

  • Preparation: Place the impure ionic liquid into a separatory funnel. If the IL is highly viscous, it can be diluted with a minimal amount of a volatile polar solvent like dichloromethane (DCM) to facilitate mixing.

  • Solvent Addition: Add an equal volume of a non-polar solvent, such as n-hexane. A patent for a similar phosphonium chloride IL specifies n-hexane for this purpose.[13]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The non-polar impurities (tributylphosphine, 1-chlorooctane) have a much higher affinity for the n-hexane phase than for the highly polar IL phase.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser ionic liquid phase will be at the bottom, and the n-hexane phase will be at the top.

  • Collection: Carefully drain the bottom ionic liquid layer into a clean flask. Discard the upper n-hexane layer, which now contains the impurities.

  • Repeat (Validation Step): To ensure complete removal, return the ionic liquid phase to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of n-hexane. After the final extraction, a ¹H NMR of the IL can be taken to confirm the absence of impurity signals.

  • Final Drying: Remove the residual n-hexane and any DCM used for dilution by heating the purified IL under high vacuum, as described in Protocol 2 .

Part 3: Comprehensive Purity Verification

A multi-technique approach is essential for a complete purity assessment of ionic liquids.[1][15] No single method can identify all possible impurities.

Analytical TechniqueInformation ProvidedKey Considerations
Karl Fischer Titration Quantifies water content with high accuracy (ppm level).[4]The gold standard for water analysis. Requires a dedicated instrument.[3]
NMR Spectroscopy Identifies and quantifies organic impurities (starting materials, byproducts, residual solvents). ³¹P NMR is specific for phosphorus-containing compounds.Provides structural information. Quantitative NMR (qNMR) can be used for precise concentration determination.[15]
Ion Chromatography (IC) Quantifies anionic impurities , particularly halides.[16]Crucial if the IL was synthesized via anion exchange, to check for residual starting anions.
Gas Chromatography (GC) Detects volatile impurities like low-boiling-point starting materials or solvents.[4]The IL itself is non-volatile and will not pass through the column.
UV-Vis Spectroscopy Qualitatively assesses the presence of colored impurities .Useful for tracking the effectiveness of decolorization procedures.

Part 4: References

  • Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central.[Link]

  • Stark, A., et al. (n.d.). Purity check methods for ionic liquids. Friedrich-Schiller-University Jena & Universität Bremen.[Link]

  • García, M. T., et al. (2007). Decolorization of Ionic Liquids for Spectroscopy. Analytical Chemistry, 79(19), 7547–7553. [Link]

  • Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. (2024). SpringerLink.[Link]

  • Scurto, A. M., et al. (2019). Purity specification methods for ionic liquids. ResearchGate.[Link]

  • Gas Drying Using Supported Ionic Liquids. (2017). 12th International Conference on Fluidized Bed Technology.[Link]

  • Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. (2022). ACS Sustainable Chemistry & Engineering.[Link]

  • Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. (2020). ResearchGate.[Link]

  • Application of ionic liquids to solvent extraction. (2004). ResearchGate.[Link]

  • Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. (2018). MDPI.[Link]

  • Decolorization of Ionic Liquids for Spectroscopy. (2007). ResearchGate.[Link]

  • Chlorine drying with hygroscopic ionic liquids. (2021). ResearchGate.[Link]

  • How do you make sure there is water in your Ionic Liquid? (2015). ResearchGate.[Link]

  • Drying methods for [Emim]+ based ionic liquid electrospray propellants. (2022). University of Illinois IDEALS.[Link]

  • Blundell, R. K., & Licence, P. (2014). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. RSC Publishing.[Link]

  • Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. (2015). PubMed Central.[Link]

  • Adsorption of ionic liquids onto activated carbons: Effect of pH and temperature. (2013). ScienceDirect.[Link]

  • Decolorization with Activated Carbon. (2025). Carbotecnia.[Link]

  • Preparation method of tributyltetradecylphosphonium chloride. (2013). Google Patents.

  • Industrial Preparation of Phosphonium Ionic Liquids. (2003). ResearchGate.[Link]

Sources

Common degradation products of Tributyl(octyl)phosphonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-POCL-DP-202601

Version: 1.0

Introduction

Welcome to the technical support guide for Tributyl(octyl)phosphonium chloride (CAS: 56315-19-6), a versatile ionic liquid valued for its thermal stability and utility as a solvent and phase-transfer catalyst.[1][2] This document is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges related to the chemical stability and degradation of this compound during experimental use. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses common queries regarding the stability and proper handling of this compound.

Q1: What are the initial signs of degradation in my this compound sample?

A: The pure compound is typically a colorless to pale yellow viscous liquid.[3] A primary visual indicator of degradation is a color change, often to a brownish hue. This discoloration suggests the formation of decomposition products, which can occur even at temperatures well below the rapid decomposition onset.[4] Additionally, a noticeable change in odor may indicate the formation of volatile degradation products like alkenes or phosphines.

Q2: My experiment is yielding inconsistent results. Could degradation of the ionic liquid be the cause?

A: Absolutely. The chemical integrity of the ionic liquid is paramount for reproducible results. Degradation introduces impurities such as phosphine oxides, alkenes, and alkyl halides into your system. These byproducts can alter the polarity, viscosity, and reactivity of the ionic liquid, potentially interfering with your reaction mechanism, poisoning catalysts, or affecting product separation. If you observe unexpected side products, lower yields, or shifts in reaction kinetics, the stability of the ionic liquid should be a primary suspect.

Q3: How critical is water content for the stability of this compound?

A: Highly critical. While phosphonium-based ionic liquids are generally hydrophobic, they can absorb moisture from the environment.[5] This moisture is not benign. Water can lower the thermal stability of the ionic liquid and, in the presence of heat, can facilitate hydrolysis, although this is less common than thermal decomposition pathways. For high-purity applications, especially in electrochemistry or sensitive organic synthesis, it is crucial to minimize water content by drying the ionic liquid under vacuum or using techniques like freeze-pump-thaw cycles.[6]

Q4: What is the recommended procedure for storing this ionic liquid to ensure long-term stability?

A: To maximize shelf-life and prevent degradation, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dry, and dark place. Exposure to oxygen, moisture, light, and high temperatures can accelerate degradation processes.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-and-solution framework for issues directly linked to the degradation of the ionic liquid.

Observed Problem Potential Cause (Degradation-Related) Troubleshooting & Validation Steps
Reduced reaction yield or catalyst deactivation. The formation of tributylphosphine or tributylphosphine oxide can poison transition metal catalysts by occupying active sites.1. Verify IL Purity: Run a ³¹P NMR spectrum on your ionic liquid. A signal around 61 ppm suggests the presence of tributylphosphine oxide.[7] 2. Purify the IL: If impurities are detected, consider purifying the ionic liquid by washing with high-purity water (if applicable to your reaction) followed by rigorous drying under high vacuum.
Formation of unexpected side products containing octyl or butyl groups. Thermal decomposition via Hofmann elimination or reverse Menshutkin reaction is likely occurring. This generates octene, butene, 1-chlorooctane, and tributylphosphine, which can participate in side reactions.[8][9]1. Lower Reaction Temperature: The most effective solution is to reduce the operating temperature of your experiment. 2. Assess Thermal Stability: Perform a Thermogravimetric Analysis (TGA) on your sample to determine the actual onset temperature of decomposition under your experimental atmosphere (see Protocol 1). Dynamic TGA can overestimate stability; isothermal TGA provides a more accurate picture of long-term stability at a specific temperature.[8][10]
Inconsistent results between batches of the ionic liquid. Different batches may have varying levels of impurities (e.g., water, residual reactants from synthesis) that affect thermal stability.1. Standardize IL Pre-treatment: Implement a standard operating procedure for drying and degassing all new batches of the ionic liquid before use. 2. Quality Control: Characterize each new batch upon receipt using techniques like Karl Fischer titration for water content and NMR for structural integrity and purity.
Part 3: In-Depth Analysis of Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing it. This compound primarily degrades via thermal and oxidative pathways.

Thermal Degradation

At elevated temperatures, the phosphonium cation can decompose through two primary competitive pathways. The presence of the chloride anion, which can act as either a base or a nucleophile, is crucial to these mechanisms.[8][9]

  • Hofmann (E2) Elimination: The chloride anion abstracts a beta-hydrogen from one of the alkyl chains. This is more likely to occur on the longer octyl chain. This pathway yields an alkene (1-octene), a neutral phosphine (tributylphosphine), and hydrochloric acid (which would protonate another phosphine).

  • Nucleophilic Substitution (SN2 - Reverse Menshutkin Reaction): The chloride anion acts as a nucleophile and attacks the alpha-carbon of an alkyl group, displacing the neutral phosphine. This results in an alkyl chloride (1-chlorooctane) and tributylphosphine.

Oxidative Degradation

In the presence of oxygen, particularly at elevated temperatures, any neutral phosphine species (e.g., tributylphosphine) generated from thermal decomposition is highly susceptible to oxidation. This reaction is often rapid and results in the formation of the corresponding phosphine oxide (tributylphosphine oxide).[7][11]

The diagram below illustrates these interconnected degradation pathways.

cluster_thermal Thermal Degradation (High Temp) cluster_products Primary Degradation Products cluster_oxidation Oxidative Degradation (O2) IL This compound [P(C4)3(C8)]+Cl- Hofmann Hofmann Elimination (E2 Pathway) IL->Hofmann Cl- as Base SN2 Nucleophilic Substitution (SN2 Pathway) IL->SN2 Cl- as Nucleophile Octene 1-Octene Hofmann->Octene TBP Tributylphosphine Hofmann->TBP SN2->TBP ChloroOctane 1-Chlorooctane SN2->ChloroOctane TBPO Tributylphosphine Oxide TBP->TBPO Oxidation

Sources

Technical Support Center: Optimizing Reaction Yield and Selectivity with Tributyl(octyl)phosphonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tributyl(octyl)phosphonium chloride (CAS: 56315-19-6), a high-performance phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction outcomes. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you overcome common challenges in your experimental work.

Introduction to this compound in Phase Transfer Catalysis

This compound is a quaternary phosphonium salt widely employed as a phase transfer catalyst (PTC).[1][2] Its efficacy lies in its amphiphilic nature, enabling the transport of anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1] This overcomes the mutual insolubility of the reactants, leading to significantly enhanced reaction rates, higher yields, and improved selectivity under milder conditions.[2]

One of the primary advantages of phosphonium-based catalysts like this compound is their superior thermal and chemical stability compared to their ammonium-based counterparts.[3] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur in the presence of strong bases and heat, leading to reduced catalyst efficiency and the formation of impurities.[3] Phosphonium salts are not prone to this degradation pathway, making them the preferred choice for reactions requiring elevated temperatures or strongly basic conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound over other phase transfer catalysts?

A1: The primary advantages are its high thermal and chemical stability, particularly in strongly basic environments where traditional ammonium-based catalysts may degrade.[3] This stability often translates to higher product yields and purity. Its structure provides a good balance of lipophilicity for effective phase transfer and solubility in a range of organic solvents.[4]

Q2: What is the typical catalyst loading for this compound?

A2: A general starting point for catalyst loading is 1-5 mol% relative to the limiting reagent.[5] However, the optimal concentration is highly dependent on the specific reaction. It is recommended to screen a range of concentrations to find the best balance between reaction rate, yield, and cost-effectiveness.

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in a variety of common organic solvents, including toluene, dichloromethane, and other nonpolar to moderately polar solvents.[4] It is generally insoluble in water.[4]

Q4: What is the thermal stability of this compound?

Q5: Can this compound be recovered and reused?

A5: Yes, one of the benefits of using ionic liquids like this compound is the potential for recovery and reuse, which aligns with the principles of green chemistry.[8] Due to its low volatility, the product can often be separated by distillation.[8] Alternatively, the catalyst can be recovered by extraction or precipitation after reaction completion. The specific method will depend on the reaction products and solvents used.

Troubleshooting Guide

This section addresses common issues encountered during reactions using this compound and provides systematic approaches to resolve them.

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Mass Transfer 1. Increase Agitation Speed: Ensure vigorous stirring (e.g., >300-500 rpm) to maximize the interfacial surface area between the aqueous and organic phases.[5] 2. Optimize Phase Volume Ratio: A 1:1 phase volume ratio is a good starting point, but this may need to be adjusted based on the specific reaction.The transfer of the anionic reactant into the organic phase is a critical step in PTC. Increasing the interfacial area through efficient mixing enhances the rate of this transfer.[5]
Low Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol%). 2. Check for Catalyst Poisoning: Certain impurities in the reactants or solvents can deactivate the catalyst. Consider purifying your starting materials.Higher catalyst concentration increases the number of active species available to transport the reactant anion. Catalyst poisoning can occur through irreversible binding of impurities to the phosphonium cation.[9]
Poor Nucleophile Activation 1. Ensure Anhydrous Conditions (if applicable): For reactions sensitive to water, ensure all reagents and solvents are dry. 2. Consider a Co-catalyst: In some cases, the addition of a small amount of a co-catalyst can enhance nucleophilicity.The presence of water can hydrate the anion, reducing its nucleophilicity in the organic phase.
Issue 2: Formation of Byproducts and Low Selectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions at High Temperatures 1. Lower the Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate. 2. Screen Solvents: The choice of solvent can influence the reaction pathway. A less polar solvent may favor the desired reaction.While this compound is thermally stable, high temperatures can promote undesired side reactions of the substrates or products. The solvent can affect the solvation of the transition state, thereby influencing the selectivity.
Catalyst Decomposition 1. Confirm Thermal Stability Limits: Although generally stable, prolonged exposure to very high temperatures (>250-300 °C) can lead to decomposition.[7] 2. Avoid Highly Nucleophilic Anions at High Temperatures: Certain anions can cause decomposition of the phosphonium salt.[4]Thermal decomposition of tetraalkylphosphonium chlorides can proceed via pathways that generate trialkylphosphine and other byproducts, which can interfere with the desired reaction.[4]
Hydrolysis of Substrate or Product 1. Minimize Water Content in the Aqueous Phase: Use a more concentrated aqueous phase. 2. Reduce Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached.In the presence of a strong base, water can act as a competing nucleophile, leading to hydrolysis of sensitive functional groups.
Issue 3: Difficult Phase Separation and Emulsion Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Surfactant Properties of the Catalyst 1. Reduce Agitation Speed During Workup: Gentle mixing is often sufficient for extraction without forming a stable emulsion. 2. Add a Saturated Salt Solution (Brine): This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5] 3. Filter through Celite®: This can help to break up the emulsion by providing a large surface area.As an amphiphilic molecule, this compound can act as a surfactant, stabilizing droplets of one phase within the other. Increasing the polarity difference between the two phases can destabilize the emulsion.[5]
High Catalyst Concentration 1. Optimize Catalyst Loading: Use the minimum amount of catalyst necessary for an efficient reaction.An excess of the catalyst can exacerbate its surfactant-like behavior, promoting emulsion formation.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Benzyl Octyl Ether

This protocol provides a general procedure for the O-alkylation of a phenol using this compound as the phase transfer catalyst.

Materials:

  • Phenol (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Sodium hydroxide (2.0 eq)

  • This compound (0.02 eq)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol, toluene, and an aqueous solution of sodium hydroxide (50% w/w).

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Slowly add benzyl chloride to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers. If an emulsion forms, add a small amount of brine to aid in separation.

  • Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield benzyl octyl ether.

Data Presentation: Optimizing Catalyst Loading

The following table illustrates the hypothetical effect of catalyst loading on the yield of a typical nucleophilic substitution reaction. It is crucial to perform such an optimization for your specific system.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.51265
1.0885
2.0 4 95
5.0495

This data is illustrative. Optimal conditions must be determined experimentally.

Visualizations

Phase Transfer Catalysis Workflow

PTC_Workflow cluster_organic Organic Phase Nu_aq Nucleophile Anion (Nu⁻) Catalyst_aq Catalyst Cation (Q⁺) [Tributyl(octyl)phosphonium] Nu_aq->Catalyst_aq Anion Exchange at Interface M_aq Counter Ion (M⁺) RX_org Organic Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Forms Product Catalyst_X_org [Q⁺X⁻] RX_org->Catalyst_X_org Catalyst_Nu_org Catalyst-Anion Complex [Q⁺Nu⁻] Catalyst_Nu_org->RX_org Nucleophilic Attack Catalyst_X_org->Catalyst_aq Catalyst Regeneration at Interface Catalyst_aq->Catalyst_Nu_org Transfer to Organic Phase

Caption: General workflow of phase transfer catalysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Selectivity? Check_Mass_Transfer Increase Agitation / Optimize Phase Ratio Start->Check_Mass_Transfer Mass Transfer Issue? Check_Catalyst Increase Catalyst Loading / Check Purity Start->Check_Catalyst Catalyst Activity Issue? Check_Temp Optimize Temperature Start->Check_Temp Side Reactions? Check_Mass_Transfer->Check_Catalyst No Result_Improved Problem Solved Check_Mass_Transfer->Result_Improved Yes Check_Catalyst->Check_Temp No Check_Catalyst->Result_Improved Yes Check_Solvent Screen Solvents Check_Temp->Check_Solvent No Check_Temp->Result_Improved Yes Check_Solvent->Result_Improved Yes Result_No_Change Further Investigation Needed Check_Solvent->Result_No_Change No

Caption: Logic diagram for troubleshooting low yield/selectivity.

References

  • Thermal decomposition of tetraalkylphosphonium chlorides in the...
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transform
  • Phase Transfer Catalysis: Boosting Efficiency with this compound
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing)
  • Technical Support Center: Troubleshooting Emulsion Formation in Phase Transfer Catalysis with Triethylmethylammonium Chloride - Benchchem
  • Thermal stability of trihexyl(tetradecyl)
  • Chiral Quaternary Phosphonium Salts as Phase-Transfer Catalysts for Environmentally Benign Asymmetric Transformations | Request PDF - ResearchG
  • A comparative analysis of phosphonium vs.
  • 15-7575: CYPHOS® IL 253 - Strem
  • This compound, min.
  • CYPHOS® IL 253 - VERS
  • Phosphonium Salts - C
  • US9156747B2 - Alkylation process using phosphonium-based ionic liquids - Google P
  • Catalysts Deactivation, Poisoning and Regener
  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride - RSC Publishing
  • Williamson Ether Synthesis - Utah Tech University
  • Williamson Ether Synthesis
  • Thermal degradation of alkyl triphenyl phosphonium intercalated montmorillonites: An isothermal kinetic study - ResearchG
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond
  • Williamson ether synthesis | Request PDF - ResearchG
  • Williamson ether synthesis | TCI EUROPE N.V.
  • Regeneration, Recovery, and Removal of Ionic Liquids | Request PDF - ResearchG
  • Ionic Liquid-Based Routes to Conversion or Reuse of Recycled Ammonium Perchlor
  • Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts - Repositorio Académico - Universidad de Chile
  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthal
  • Regeneration, Recovery, and Removal of Ionic Liquids | Request PDF - ResearchG
  • (PDF)
  • (PDF)
  • (PDF)
  • Techniques for recovery and recycling of ionic liquids: A review - Chalmers Research
  • CN103275125A - Preparation method of tributyltetradecylphosphonium chloride - Google P
  • HONEYWELL UOP SERVICE GUIDE
  • Synthesis of tributyl tetradecyl phosphonium chloride (TTPC) reported by Kim et al..
  • CYPHOS IL 101
  • Troubleshooting Guide - Phenomenex
  • Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure - Dalton Transactions (RSC Publishing)
  • (PDF)
  • HPLC Troubleshooting Guide
  • HPLC Troubleshooting Guide - Sigma-Aldrich

Sources

Managing the moisture sensitivity of Tributyl(octyl)phosphonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tributyl(octyl)phosphonium chloride (CAS: 56315-19-6), a versatile phosphonium-based ionic liquid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing its moisture sensitivity, a critical factor for experimental success and reproducibility.

Section 1: Understanding the Challenge: Moisture and Ionic Liquids

This compound, while described as hydrophobic, possesses a hygroscopic nature that can significantly impact its physicochemical properties and, consequently, its performance in your applications.[1][2] Even trace amounts of water can alter viscosity, conductivity, density, and solubility, potentially affecting reaction kinetics, electrochemical windows, and overall process reliability.[3][4] This section addresses the fundamental questions regarding this sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to moisture?

While the bulky, long alkyl chains on the phosphonium cation ([P(C₄H₉)₃(C₈H₁₇)]⁺) impart a degree of hydrophobicity, the chloride anion (Cl⁻) has a strong affinity for water molecules.[2] This creates a hygroscopic tendency where the ionic liquid (IL) readily absorbs moisture from the atmosphere. The mechanism involves both surface adsorption and bulk absorption.[2]

Q2: What are the specific consequences of excess water in my experiment?

The presence of water as an impurity can lead to several detrimental effects:

  • Altered Physical Properties: Increased water content can significantly decrease the viscosity and density while increasing the conductivity of the IL.[4] These changes can affect mass transfer rates and the overall solvent environment.

  • Reduced Electrochemical Window: In electrochemical applications, water can narrow the usable potential window.

  • Side Reactions: Water can act as a nucleophile or a proton source, leading to unwanted side reactions, hydrolysis of sensitive reagents, or catalyst deactivation.

  • Poor Reproducibility: The most common consequence is a lack of experimental reproducibility.[5] An experiment that works one day may fail the next simply due to variations in ambient humidity and absorbed water content.

Q3: How much water is considered "too much"?

The acceptable water content is highly application-dependent. For many electrochemical and moisture-sensitive organic reactions, a water content below 100 ppm is often required.[6] For less sensitive applications, levels up to 500-1000 ppm might be acceptable. It is crucial to empirically determine the tolerance for your specific system.

Section 2: Best Practices for Handling and Storage

Proactive moisture prevention is the most effective strategy. Proper handling and storage from the moment you receive the product are essential to maintain its integrity.[7]

Core Principles of Handling
  • Work Under an Inert Atmosphere: Whenever possible, handle this compound inside a glovebox with a dry nitrogen or argon atmosphere.[8] This is the gold standard for preventing moisture uptake.

  • Use Schlenk Techniques: If a glovebox is unavailable, use Schlenk line techniques with dry glassware to handle the IL under an inert gas.

  • Minimize Atmospheric Exposure: If you must handle the IL in the open, do so quickly on a low-humidity day. Use a dry, clean syringe or cannula for transfers and immediately reseal the container.

  • Proper Storage: Store the container tightly sealed with paraffin film wrapped around the cap. Place it inside a desiccator containing an active desiccant (e.g., Drierite, molecular sieves).[9]

Workflow for Handling a New Bottle of Ionic Liquid

G A Receive New Bottle of This compound B Inspect Container Seal for Integrity A->B C Store Immediately in a Desiccator or Glovebox B->C D Before First Use: Transfer Aliquot for Karl Fischer Titration C->D E Water Content Acceptable? D->E Evaluate ppm H₂O F Proceed with Experiment E->F Yes G Dry the Ionic Liquid (See Section 4 Protocols) E->G No H Re-test Water Content G->H H->E

Caption: Recommended workflow from receiving to using the ionic liquid.

Section 3: Troubleshooting Guide

When experiments yield unexpected results, water contamination in the ionic liquid is a primary suspect. This guide helps you diagnose and resolve common issues.

SymptomPossible Moisture-Related CauseRecommended Action
Inconsistent reaction yields or rates Varying water content between experimental runs is altering the reaction environment.[5]1. Quantify the water content of your IL stock using Karl Fischer titration.[10]2. Dry the IL to a consistent, low water level before each use.3. Keep a detailed log of batch number and water content.
Reaction fails to initiate or proceeds very slowly Water may be deactivating a catalyst, quenching a reactive intermediate, or reacting with a starting material.1. Review the mechanism of your reaction for any water-sensitive steps.2. Dry all reagents and solvents rigorously, in addition to the IL.3. Perform a control reaction with a freshly dried batch of the IL.
Formation of unexpected byproducts Water is participating in the reaction, leading to hydrolysis or other side reactions.1. Analyze byproducts to identify potential water-related reaction pathways.2. Ensure the entire experimental setup is scrupulously dried (e.g., oven-dried glassware, flame-dried under vacuum).
Phase separation or poor solubility High water content can alter the polarity and solvent properties of the IL, affecting the solubility of your reagents.[4]1. Visually inspect the IL for turbidity, which can indicate excess water.2. Confirm the miscibility of your reagents in the IL at its specified low water content.
Diagnostic Logic for Troubleshooting

G cluster_0 A Unexpected Experimental Result (e.g., low yield) B Was the IL's water content measured before the experiment? A->B C Measure water content of the stock IL now B->C No D Was the water content > acceptable limit? B->D Yes C->D E Dry the IL stock (See Protocol 4.1) and repeat the experiment D->E Yes F Problem Likely NOT Related to IL Water Content D->F No H Problem solved? E->H G Investigate other variables: - Reagent purity - Temperature control - Reaction time F->G I Consult further technical support H->I No J Adopt pre-drying as a standard procedure H->J Yes

Caption: Decision tree for diagnosing moisture-related experimental issues.

Section 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for managing and quantifying the water content in this compound.

Protocol 4.1: Drying the Ionic Liquid via High Vacuum

This protocol is effective for removing absorbed water. Phosphonium ILs generally exhibit high thermal stability, allowing for gentle heating to accelerate the process.[11][12]

Materials:

  • This compound

  • Schlenk flask or round-bottom flask appropriately sized for the IL volume

  • High-vacuum pump (<1 Torr) with a cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle and temperature controller

  • Stir bar

Procedure:

  • Preparation: Place the this compound and a magnetic stir bar into the Schlenk flask. Do not fill the flask more than halfway.

  • Initial Degassing: Attach the flask to the Schlenk line. Freeze the IL using the cold trap (e.g., liquid nitrogen). Once frozen solid, open the flask to the vacuum to remove the air in the headspace. Close the valve to the vacuum and allow the IL to thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.

  • Dynamic Vacuum Application: After the final thaw, begin stirring the IL at a moderate speed. Open the flask to the high-vacuum line. Ensure the cold trap is functioning to protect the pump from water vapor.

  • Heating: Gently heat the IL to 70-80 °C.[13] Higher temperatures are possible but often unnecessary and increase the risk of degradation over long periods.

  • Drying Duration: Maintain the IL under dynamic vacuum with stirring and heating for at least 24 hours.[14] For very wet samples or larger volumes, 48-72 hours may be necessary.

  • Completion: Turn off the heating and allow the flask to cool to room temperature under vacuum. Backfill the flask with a dry, inert gas (argon or nitrogen).

  • Storage: The dried IL should be immediately transferred into a clean, dry storage vessel inside a glovebox or stored under a positive pressure of inert gas in the Schlenk flask.

Protocol 4.2: Quantifying Water Content with Karl Fischer Titration

Karl Fischer (KF) titration is the industry-standard method for accurately determining water content in solvents and ionic liquids.[13]

Principle: This method is based on the Bunsen reaction where iodine reacts quantitatively with water in the presence of sulfur dioxide and a base in an alcohol solvent. Modern coulometric KF titrators generate iodine electrochemically, and the amount of charge passed is directly proportional to the amount of water.

Procedure (General Outline for Coulometric KF):

  • System Preparation: Ensure the KF titrator's anode and cathode solutions are fresh and the system is "dry" (low background drift).

  • Sample Preparation (in a glovebox or low-humidity environment):

    • Draw a precise volume (e.g., 1 mL) of the this compound into a gas-tight syringe.

    • Determine the weight of the sample by dispensing it into a tared, dry vial and re-weighing. This weight is crucial for an accurate ppm calculation.

  • Injection: Quickly and carefully inject the weighed sample into the KF titration cell, ensuring the needle tip is below the surface of the anolyte.

  • Titration: The instrument will automatically titrate the sample. The reaction endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the charge consumed and the sample weight, typically reporting the result in parts per million (ppm).

  • Validation: Run a certified water standard to verify the instrument's calibration and performance.

References
  • Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022-01-04).
  • Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment - UTPedia.
  • Gas Drying Using Supported Ionic Liquids.
  • Drying methods for [Emim]+ based ionic liquid electrospray propellants | AIAA SciTech Forum. (2021-12-29).
  • Technical Support Center: Managing Water Content in Reactions with Hygroscopic Ionic Liquids - Benchchem.
  • TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95% - Amazon S3.
  • Tributyltetradecylphosphonium chloride SDS, 81741-28-8 Safety Data Sheets - ECHEMI.
  • Tributyloctylphosphonium chloride is an ionic liquid that belongs to the class of phosphonium salts. - CymitQuimica.
  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - MDPI. (2024-04-11).
  • Effects of Water Content on the Transport and Thermodynamic Properties of Phosphonium Ionic Liquids. (2024-05-20).
  • Phosphonium Ionic Liquids - Alfa Chemistry.
  • How do I handle with ionic liquids? - ResearchGate. (2015-09-01).
  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION.
  • Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach | The Journal of Physical Chemistry B - ACS Publications.

Sources

Troubleshooting catalyst deactivation in reactions with Tributyl(octyl)phosphonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tributyl(octyl)phosphonium chloride (CAS: 56315-19-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst deactivation. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, often sold under trade names like CYPHOS® IL 253, is a quaternary phosphonium salt.[1][2] Due to its unique structure, featuring both bulky butyl groups and a longer octyl chain, it functions as a highly effective phase-transfer catalyst (PTC).[3][4] Its primary role is to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[3][4] By transferring an anion from the aqueous phase to the organic phase, it accelerates reaction rates, improves yields, and can allow for the use of milder reaction conditions and less expensive inorganic bases.[2][3][5] It is widely used in various organic syntheses, including nucleophilic substitutions, alkylations, and polymer chemistry.[4][6]

Q2: What are the general mechanisms of catalyst deactivation?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For phosphonium salts and other catalysts, deactivation mechanisms can be broadly categorized into three main types: chemical, thermal, and mechanical.[7][8]

  • Chemical Deactivation: This includes poisoning, where impurities in the reaction mixture strongly bind to the catalyst's active sites, and side reactions that chemically alter the catalyst's structure.[8]

  • Thermal Deactivation: High temperatures can cause the catalyst to decompose or undergo unwanted structural changes (sintering), reducing its effectiveness.[7][8] Phosphonium salts are generally more thermally stable than their ammonium counterparts.[9][10]

  • Mechanical Deactivation: This involves physical processes like fouling or masking, where non-reactive materials deposit on the catalyst surface, blocking access to active sites.[8][11]

Q3: What is the thermal stability of this compound?

Phosphonium salts are known for their relatively high thermal stability compared to analogous quaternary ammonium salts.[9][10] While specific decomposition temperatures can be influenced by the purity of the sample, the heating rate, and the chemical environment, many phosphonium ionic liquids are stable up to 300-400°C.[12][13] However, long-term stability is often lower than what short-term thermogravimetric analysis (TGA) might suggest.[12][14] For practical purposes, it is crucial to consult the supplier's technical data sheet for specific guidance and consider that prolonged exposure to even moderately high temperatures (e.g., >150°C) could initiate slow degradation, especially in the presence of reactive species.

Q4: How do strong bases affect the stability of this compound?

This is a critical consideration. While phosphonium salts are more stable than ammonium salts in basic conditions, they are not entirely inert.[10] Strong bases can induce decomposition through two primary pathways:

  • Ylide Formation: A strong base can deprotonate a carbon atom alpha to the phosphorus center, forming a phosphonium ylide. This is a common pathway in Wittig-type reactions but can be an undesired side reaction that consumes the catalyst.

  • Hofmann-type Elimination: Although less common than with ammonium salts, a sufficiently strong base can promote an elimination reaction, cleaving one of the alkyl groups to form an alkene (e.g., butene) and tributyloctylphosphine oxide (after oxidation).[10]

The stability in the presence of bases is kinetically influenced; the catalyst may persist for hours or days with certain bases like Grignard reagents in specific ionic liquid media, but decomposition can be rapid with small, strong bases like hydroxide.[15][16]

In-Depth Troubleshooting Guides

Scenario 1: My reaction is sluggish or has stalled. How do I confirm catalyst deactivation?

A sudden or gradual drop in the reaction rate is a classic symptom of catalyst deactivation. However, it's essential to systematically rule out other possibilities before concluding the catalyst is the sole culprit.

Pillar 1: Potential Causes & Scientific Rationale
  • Thermal Degradation: Operating the reaction at a temperature exceeding the catalyst's long-term stability limit can lead to its decomposition. This is often accompanied by a color change in the reaction mixture (e.g., turning yellow or brown).[14]

  • Chemical Poisoning: Trace impurities in your reactants or solvent (e.g., sulfur compounds, heavy metals, or other nucleophilic species) can irreversibly bind to the phosphonium cation, rendering it inactive.[7][17]

  • Reaction with Base/Nucleophile: As discussed in the FAQs, the base itself or a potent nucleophile in the reaction could be slowly degrading the catalyst into an inactive species (e.g., a phosphine oxide).

  • Fouling/Phase Separation: In some reactions, a polymeric byproduct or an insoluble salt may precipitate, physically coating the catalyst or forming a third phase that traps the catalyst and prevents it from participating in the catalytic cycle.[5][11]

Pillar 2: Diagnostic Workflow & Self-Validation

This workflow is designed to systematically identify the root cause of the observed decrease in reaction performance.

A Symptom: Reaction Rate Decreased B Step 1: Verify Reaction Parameters (Temp, Stirring, Stoichiometry) A->B C Step 2: Analyze Reactant Purity (GC-MS, NMR for impurities) B->C Parameters OK F Diagnosis: Parameter/Purity Issue B->F Issue Found D Step 3: Isolate & Analyze Catalyst (31P NMR, LC-MS) C->D Reactants Pure C->F Impurity Found E Step 4: Perform Control Experiment D->E Degradation Detected D->F Catalyst Intact E->F Control Works G Diagnosis: Catalyst Deactivated E->G Control Fails H Solution: Optimize & Purify F->H I Solution: Proceed to Scenario 2 G->I

Caption: A logical workflow for troubleshooting decreased reaction rates.

Experimental Protocol: Diagnostic Steps

  • Verify Parameters: Double-check that the reaction temperature, stirring speed, and reactant ratios are correct. Insufficient mixing in a biphasic system can mimic catalyst deactivation.[5]

  • Check Purity: Analyze all starting materials (reactants, solvents) using appropriate techniques (e.g., GC-MS, NMR) to screen for potential catalyst poisons.

  • Isolate and Characterize the Catalyst:

    • Carefully extract a sample of the catalyst from the reaction mixture.

    • Analyze it using ³¹P NMR spectroscopy. A new signal, shifted from the characteristic quaternary phosphonium peak (typically ~30-35 ppm), may indicate the formation of a degradation product like a phosphine oxide (often > 40 ppm).[18]

    • Use LC-MS to look for the parent mass of the catalyst and any potential degradation products.

  • Run a Control Experiment: Set up two identical reactions. To one, add a fresh sample of this compound. To the other, add the catalyst recovered from the stalled reaction. If the reaction with the fresh catalyst proceeds normally while the one with the recovered catalyst does not, you have confirmed deactivation.[10]

Scenario 2: I've confirmed catalyst deactivation. What are the likely chemical pathways and how can I prevent them?

Once deactivation is confirmed, the focus shifts to identifying the specific mechanism and implementing preventative measures.

Pillar 1: Common Deactivation Pathways & Mechanisms

The table below summarizes the most common deactivation mechanisms, their causes, and key analytical indicators.

Deactivation MechanismCommon CausesKey Analytical Indicators
Ylide Formation Presence of very strong, non-nucleophilic bases (e.g., organolithiums, LDA).Appearance of a new, highly colored species. Shift in ³¹P NMR.
Nucleophilic Attack High concentrations of strong nucleophiles (e.g., RO⁻, RS⁻) at elevated temperatures.Detection of tributylphosphine oxide or other substitution products via GC-MS or LC-MS. Significant downfield shift in ³¹P NMR.
Thermal Degradation Exceeding the recommended operating temperature.Reaction mixture darkening. Broadening of signals in NMR. Complex mixture of products on MS.
Poisoning by Impurities Sulfur, iodine, or soft metal contaminants in starting materials.[7]Elemental analysis (ICP-MS) of the catalyst reveals contaminants. Loss of activity even at low temperatures.
Pillar 2: Visualizing a Degradation Pathway

A common deactivation route in strongly basic, aqueous conditions involves nucleophilic attack by hydroxide at the phosphorus center, which can ultimately lead to the formation of an inactive phosphine oxide.

cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathway A [R3P+-Octyl] Cl- (Active Catalyst) B Intermediate Adduct [R3P(OH)Octyl] A->B OH- Attack (High Temp/Conc.) C Tributyl(octyl)phosphine Oxide (Inactive Species) B->C Rearrangement/ Elimination

Caption: Simplified pathway for base-induced catalyst degradation.

Pillar 3: Solutions and Preventative Measures
  • Optimize Base Selection and Addition:

    • If possible, use a weaker, non-nucleophilic base (e.g., carbonates instead of hydroxides).

    • If a strong base is required, consider slow, controlled addition to keep its instantaneous concentration low.

    • Ensure the reaction is well-stirred to prevent localized high concentrations of base at the phase interface.[5]

  • Control Reaction Temperature:

    • Operate at the lowest temperature that provides a reasonable reaction rate. Even if a catalyst is rated for high temperatures, its lifespan is extended under milder conditions.[5][12]

  • Purify All Reagents:

    • Distill solvents and recrystallize solid reactants if impurities are suspected.

    • Use high-purity grade reagents to minimize the introduction of catalyst poisons.[3]

  • Use an Inert Atmosphere:

    • If oxidative degradation is a possibility (leading to phosphine oxides), running the reaction under a nitrogen or argon atmosphere can improve the catalyst's longevity.

  • Catalyst Regeneration:

    • In some cases of fouling, washing the catalyst with an appropriate solvent may restore some activity.[8] However, for chemical degradation, regeneration is typically not feasible, and the catalyst must be replaced.[19]

By adopting this structured troubleshooting approach, you can effectively diagnose and mitigate the deactivation of this compound, leading to more robust and reproducible chemical processes.

References
  • Phase Transfer Catalysis: Boosting Efficiency with this compound. (2026). Google Search Result.
  • This compound, min. 93%, CYPHOS® IL. (2021). Strem.
  • Procuring Catalysts: The Value of Phosphonium Salts from China. (2026). Google Search Result.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • This compound, min. 93%, CYPHOS® IL 253. (n.d.).
  • SAFETY DATA SHEET - Australia Pacific LNG. (2023). Australia Pacific LNG.
  • Phosphonium Salts - C
  • Mechanisms of catalyst deactiv
  • Plasma‐Assisted Immobilization of a Phosphonium Salt and Its Use as a Catalyst in the Valorization of CO2. (n.d.).
  • Phase transfer c
  • Phosphonium ionic liquids as reaction media for strong bases. (2005). PubMed.
  • Tributyl(cyanomethyl)phosphonium chloride. (n.d.). Chem-Impex.
  • A Comparative Guide to Catalyst Selectivity: Tributylammonium Chloride vs. Phosphonium Salts. (n.d.). Benchchem.
  • Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Troubleshooting of C
  • Carbon-Centered Strong Bases in Phosphonium Ionic Liquids. (2025).
  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. (n.d.).
  • Catalyst Deactiv
  • Tri-tert-butyl(n-alkyl)
  • Impact of alkyl branching on Tri(butyl)phosphonium ionic Liquid properties. (n.d.).

Sources

Regeneration and recycling of Tributyl(octyl)phosphonium chloride after reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tributyl(octyl)phosphonium Chloride ([P₄₄₄₈]Cl)

A Guide to Post-Reaction Regeneration and Recycling for Researchers

Welcome to the dedicated support guide for this compound (CAS: 56315-19-6), a versatile and robust phosphonium-based ionic liquid (IL).[1][2] This document provides researchers, scientists, and drug development professionals with practical, field-tested answers and protocols for the effective regeneration and recycling of this IL after its use as a solvent or catalyst. Our goal is to help you maximize the lifecycle of your materials, reduce operational costs, and promote sustainable laboratory practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recycling process.

Q1: My recycled this compound has developed a yellow or brown tint. Is it still usable?

A: Discoloration often indicates the presence of impurities, which could be residual reactants, products, or minor degradation byproducts. While phosphonium ILs are known for high thermal stability, prolonged exposure to high temperatures (>200°C) or reactive atmospheres (e.g., oxygen) can lead to decomposition.[3]

  • Initial Assessment: First, assess if the color impacts your downstream application. For many catalytic processes, minor impurities can significantly inhibit performance.

  • Recommended Action: We recommend a purification step using activated carbon. A short treatment (1-2 hours) with 1-2 wt% activated carbon followed by filtration can often remove color-causing impurities. If the color persists, the IL may have undergone significant degradation, and its performance should be validated on a small scale before reuse.

Q2: How do I efficiently remove non-volatile organic products dissolved in the IL post-reaction?

A: This is a classic challenge, as the negligible vapor pressure of the IL prevents its removal by distillation.[4] The most effective method is liquid-liquid extraction with a solvent that is immiscible with the IL but readily dissolves your product.

  • For Hydrophobic Products: Use a polar solvent in which your product has low solubility, such as acetonitrile or methanol, to wash the IL.

  • For Polar Products: Use a non-polar organic solvent like hexane, heptane, or toluene to extract the product from the IL phase.[5]

  • Advanced Option (Green Chemistry): Supercritical carbon dioxide (scCO₂) is an excellent "green" solvent for extracting a wide range of organic solutes from ILs without leaving a secondary solvent residue.[6][7][8]

Q3: I'm observing lower yield and selectivity in my reaction when using recycled [P₄₄₄₈]Cl. What is the most likely cause?

A: A drop in performance is typically traced back to two main culprits: residual water or cross-contamination from a previous reaction.

  • Water Content: [P₄₄₄₈]Cl is hydrophobic but can retain small amounts of water, which can poison water-sensitive catalysts or alter reaction kinetics.

  • Cross-Contamination: Residual starting materials, byproducts, or metal catalysts from a prior run can interfere with the new reaction. For instance, even trace amounts of a halide from a previous step can act as a catalyst poison in a subsequent palladium-catalyzed coupling reaction.

Troubleshooting Steps: First, measure the water content using Karl Fischer titration. Second, analyze a sample of the recycled IL using ¹H and ³¹P NMR to check for the presence of unexpected peaks corresponding to impurities.

Q4: How can I effectively reduce the water content in my recycled ionic liquid?

A: The most reliable method is drying under high vacuum at an elevated temperature. Because [P₄₄₄₈]Cl is thermally stable, it can be heated to 80-100°C under high vacuum (e.g., <1 mbar) for several hours.[1] This is typically sufficient to reduce the water content to ppm levels. Monitor the process with a cold trap to observe the amount of water being removed.

Q5: During an aqueous wash of my IL, a persistent emulsion has formed at the interface. How can I resolve this?

A: Emulsion formation is common when residual amphiphilic molecules (like certain catalysts or products) are present.

  • Mechanical Separation: The simplest approach is centrifugation. Spinning the mixture at a moderate speed will often force the two phases to separate.

  • Chemical Intervention: Adding a small amount of a saturated salt solution (brine) can increase the polarity of the aqueous phase, helping to break the emulsion.

  • Solvent Addition: Adding a small volume of a solvent that is miscible with the organic phase (e.g., ethyl acetate or dichloromethane) can sometimes disrupt the emulsion, though this requires an additional solvent removal step.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Persistent Impurities and IL Degradation

Ionic liquids are often marketed as indefinitely stable, but their real-world stability is finite and depends on the conditions of use.[3] The presence of halide anions, like the chloride in [P₄₄₄₈]Cl, can sometimes lower the decomposition temperature compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[3][9]

Causality: Degradation often occurs via pathways like the Hofmann elimination or reverse Menshutkin reaction, especially under thermal stress.[3] The resulting products (e.g., tributylphosphine, octene) will act as contaminants. Similarly, highly reactive or acidic/basic conditions can lead to slow decomposition over multiple cycles.

Validation Protocol: To confirm degradation, compare the ¹H and ³¹P NMR spectra of your recycled IL against a fresh sample. In the ³¹P NMR, a sharp singlet around δ ≈ 33-34 ppm is expected for the phosphonium cation. The appearance of new signals, particularly a signal around δ ≈ -32 ppm, would indicate the formation of tributylphosphine oxide, a common oxidation product.

Mitigation Strategy: If degradation is confirmed, the IL is likely unsuitable for high-purity applications. To prevent this, rigorously control the maximum temperature of your reaction and consider running reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially if recycling the IL multiple times.

Issue 2: Verifying Purity and Defining "Recycled" Quality

The definition of "clean" depends entirely on your application's tolerance for impurities. A simple visual inspection is insufficient. A multi-point analytical validation is crucial for ensuring reproducibility.

Parameter Analytical Method Acceptance Criteria (Example for High-Purity Use) Potential Impact of Failure
Identity & Structure ¹H, ¹³C, ³¹P NMR SpectroscopySpectra match reference standard; no unidentified peaks >0.5%.Incorrect IL; presence of active impurities.
Water Content Karl Fischer Titration< 100 ppmInterference with water-sensitive reactions.
Halide Impurity Ion Chromatography< 50 ppm (if Cl⁻ is not the intended anion)Catalyst poisoning; altered solubility.
Color UV-Vis Spectroscopy (APHA color scale)< 100 APHAIndicates degradation or non-volatile impurities.
Residual Solvents Headspace GC-MS< 500 ppm of any single solventAltered viscosity; side reactions.

Section 3: Standard Regeneration Protocols

Protocol 1: Regeneration via Liquid-Liquid Extraction

This protocol is designed to remove organic products or unreacted starting materials from the IL phase.

Materials:

  • Post-reaction mixture containing [P₄₄₄₈]Cl.

  • Extraction solvent (e.g., n-heptane), immiscible with the IL.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the post-reaction mixture to a separatory funnel.

  • Add an equal volume of the chosen extraction solvent (e.g., n-heptane).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to fully separate. [P₄₄₄₈]Cl is dense and will typically be the bottom layer.

  • Drain the lower IL phase into a clean flask.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent to ensure complete removal of the solute.

  • Connect the flask containing the washed IL to a rotary evaporator to remove any residual extraction solvent.

Diagram 1: General Workflow for [P₄₄₄₈]Cl Regeneration

This diagram illustrates the complete cycle from a post-reaction mixture to a validated, reusable ionic liquid.

cluster_recovery Recovery Phase cluster_separation Separation cluster_purification Purification Phase cluster_validation Validation & Reuse A Post-Reaction Mixture ([P₄₄₄₈]Cl + Products) B Liquid-Liquid Extraction (e.g., with Heptane) A->B C Extracted Products (in Heptane) B->C Product Stream D Crude [P₄₄₄₈]Cl Phase B->D IL Stream E Aqueous Wash (Removes Salts) D->E F Drying (High Vacuum, 80-100°C) E->F G Optional: Activated Carbon Treatment F->G H Purity Analysis (NMR, KF Titration) G->H H->G Fails Specs I Validated Recycled [P₄₄₄₈]Cl H->I Meets Specs J Reaction Reuse I->J cluster_water Water Contamination cluster_purity Chemical Purity A Poor Reaction Performance (Low Yield/Selectivity) B Measure Water Content (Karl Fischer Titration) A->B C Analyze by NMR (¹H and ³¹P) A->C D Water > 100 ppm? B->D F Unexpected Peaks? C->F D->C No E Redry IL under High Vacuum at 80-100°C D->E Yes G Identify Contaminant. Purify via Extraction or Carbon Treatment. F->G Yes H Check for IL Degradation (e.g., Phosphine Oxide peak) F->H No I IL may be compromised. Consider disposal. H->I Degradation Detected

Caption: Decision tree for troubleshooting recycled IL issues.

References

  • Blanchard, L. A., & Brennecke, J. F. (2001). Recovery of Organic Products from Ionic Liquids Using Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 40(1), 287-292. [Link]
  • Blanchard, L. A., Hancu, D., Beckman, E. J., & Brennecke, J. F. (1999). Green processing using ionic liquids and CO2.
  • Marták, J., & Schlosser, Š. (2007). Phosphonium ionic liquids as new, reactive extractants of lactic acid.
  • Cieszynska, A., & Wisniewski, M. (2017). Phosphonium ionic liquids as extractants for recovery of ruthenium(III) from acidic aqueous solutions. Journal of the Iranian Chemical Society, 14(1), 131-137. [Link]
  • Zhang, J., Zhang, Q., Li, Z., Zhang, S., & Deng, Y. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(49), 27891-27913. [Link]
  • Alonso-García, F. M., Coll, M. T., Fortuny, A., & Sastre, A. M. (2021). Novel Extraction Process for Gold Recovery from Thiosulfate Solution Using Phosphonium Ionic Liquids. ACS Sustainable Chemistry & Engineering, 9(24), 8176-8186. [Link]
  • SciSpace. (2002). Recovery of Organic Products from Ionic Liquids Using Supercritical Carbon Dioxide. [Link]
  • Chew, J. W., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. [Link]
  • Gladstone, H., et al. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
  • Deferm, C., et al. (2013). Thermal stability of trihexyl(tetradecyl)phosphonium chloride.
  • El-Sayed, G. O. (2011). Ionic Liquids Recycling for Reuse.

Sources

Technical Support Center: Overcoming Solubility Challenges with Tributyl(octyl)phosphonium chloride in Biphasic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tributyl(octyl)phosphonium chloride, also known as CYPHOS® IL 253. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility and phase-behavior challenges encountered when using this versatile phase transfer catalyst in biphasic systems. This resource is structured to move from foundational questions to advanced troubleshooting, ensuring you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and use of this compound.

Q1: What is this compound and what is its primary role in biphasic systems?

This compound (CAS 56315-19-6) is a quaternary phosphonium salt, a type of ionic liquid (IL), that functions as a highly effective phase transfer catalyst (PTC).[1][2] In biphasic systems, which involve two immiscible liquid phases (e.g., an aqueous and an organic layer), reactants are often segregated into different phases, leading to slow or non-existent reaction rates. This compound overcomes this kinetic barrier by forming an ion pair with a reactant in one phase (typically aqueous) and transporting it into the other phase (typically organic) where the reaction can proceed.[1] Its structure, featuring a positively charged phosphorus core shielded by four alkyl groups (three butyl and one octyl), allows it to solubilize and shuttle anions between phases, significantly enhancing reaction rates, yields, and overall process efficiency.[1][2]

Q2: What are the general solubility characteristics of this compound?

This phosphonium salt possesses a dual nature due to its molecular structure.[3][4] The bulky, nonpolar alkyl chains (C4 and C8) impart significant hydrophobic (lipophilic) character, promoting solubility in many organic solvents.[5][6] Conversely, the charged phosphonium center and the chloride anion provide ionic character, allowing for solubility in polar solvents, including water.[7] However, its solubility is not universal. It is generally soluble in polar organic solvents like chloroform, acetone, and ethanol, but may be poorly soluble in highly non-polar solvents like diethyl ether or petroleum ether.[6][8] This balance of properties is precisely what makes it an effective phase transfer catalyst, but it also necessitates careful solvent selection to avoid miscibility issues.

Q3: My biphasic system has formed a stable emulsion or a third phase after adding the catalyst. What is happening?

The formation of an emulsion or a third, intermediate phase is a known phenomenon when using ionic liquids in biphasic systems.[4] This typically occurs due to the amphiphilic nature of the catalyst, which can act as a surfactant, reducing the interfacial tension between the aqueous and organic layers. The dual ionic and organic nature of this compound can lead to the formation of nanoscale segregated liquid phases or microemulsions where the catalyst and solvents arrange into complex structures.[3][4] This issue is often exacerbated by high catalyst concentrations, vigorous agitation, or a poor match between the polarity of the organic solvent and the catalyst.

Q4: How stable is this compound at elevated temperatures?

Phosphonium-based ionic liquids are known for their high thermal stability compared to their nitrogen-based ammonium analogues.[9] this compound exhibits good thermal stability, with decomposition typically beginning at temperatures well above those used for most organic synthesis, often around 400°C.[10] This allows for a wide operational temperature range, which can be leveraged to improve both reaction kinetics and catalyst solubility. However, it is always recommended to consult the specific technical data sheet for the exact decomposition temperature and to avoid prolonged exposure to extreme heat.

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving more complex solubility and partitioning problems.

Problem 1: The catalyst shows poor solubility or precipitates in my chosen organic phase.

This is one of the most common issues and directly impacts catalyst availability and reaction efficiency.

Root Cause Analysis: The fundamental reason for poor solubility is a significant mismatch in polarity between the ionic liquid and the bulk organic solvent. While the long alkyl chains provide lipophilicity, the ionic [P+]Cl- core requires a solvent that can effectively solvate the charged species. Highly non-polar solvents like alkanes may not be able to stabilize the ionic portion of the molecule, leading to precipitation.

Solution Workflow:

A systematic approach is required to find the optimal solvent environment. This involves solvent selection, the use of co-solvents, and temperature adjustments.

The first step is to ensure the chosen solvent is appropriate. Solvents with moderate to high polarity are often better choices.

Recommended Action: Screen a series of solvents with varying polarities. If your process allows, test solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Ethyl Acetate.

Solvent Polarity Index General Compatibility Notes
Toluene2.4ModerateOften a good starting point for many PTC reactions.
Dichloromethane3.1HighGenerally provides good solubility for phosphonium salts.[6][8]
Chloroform4.1HighExcellent solvent for many phosphonium salts.[6][8]
Tetrahydrofuran (THF)4.0HighGood compatibility, but check for reactivity with your system.
Ethyl Acetate4.4ModerateCan be effective, solubility may be temperature-dependent.
Hexane / Heptane0.1LowOften results in poor solubility; precipitation is likely.[11]

If changing the primary solvent is not feasible, introducing a small amount of a polar co-solvent can dramatically improve solubility.[12] The co-solvent acts as a bridge, creating a more favorable solvation environment for the ionic liquid without significantly altering the bulk properties of the organic phase.[13][14]

Recommended Action: Add a co-solvent (typically 1-10% v/v) to the organic phase before adding the catalyst.

Co-Solvent Mechanism of Action Typical Concentration
Dimethyl Sulfoxide (DMSO)High polarity, excellent at solvating cations. Reduces viscosity.[12]1-5% v/v
Dimethylformamide (DMF)Aprotic polar solvent, effective at dissolving organic salts.[15]1-5% v/v
Isopropanol / EthanolCan form hydrogen bonds and solvate the chloride anion.2-10% v/v

Caution: Ensure the co-solvent does not interfere with your reaction chemistry or downstream purification processes.

For many ionic liquids, solubility increases with temperature.[10][16] Leveraging the high thermal stability of this compound can be a simple and effective solution.

Recommended Action: Gradually increase the reaction temperature in 5-10°C increments and observe the solubility. Often, a modest increase in temperature is sufficient to dissolve the catalyst and initiate the reaction.

G start Start: Catalyst Precipitates in Organic Phase solvent_check Is the primary solvent highly non-polar (e.g., hexane)? start->solvent_check change_solvent Action: Switch to a more polar solvent (e.g., Toluene, DCM). solvent_check->change_solvent Yes cosolvent Is changing the primary solvent an option? solvent_check->cosolvent No success Success: Catalyst Dissolved change_solvent->success cosolvent->change_solvent Yes add_cosolvent Action: Add a polar co-solvent (1-5% DMSO or DMF). cosolvent->add_cosolvent No temp_check Is the system at room temperature? add_cosolvent->temp_check increase_temp Action: Increase temperature by 10-20°C. temp_check->increase_temp Yes fail Consult Advanced Troubleshooting temp_check->fail No increase_temp->success

Caption: Troubleshooting workflow for poor catalyst solubility.

Problem 2: The catalyst partitions excessively into the aqueous phase, leading to low reaction efficiency.

While some aqueous solubility is necessary for phase transfer, excessive partitioning depletes the catalyst from the organic phase where the reaction occurs.

Root Cause Analysis: The partitioning behavior is governed by the overall thermodynamics of the system. Strong ion-dipole interactions between the phosphonium chloride and water, coupled with a highly polar aqueous phase or a very non-polar organic phase, can favor catalyst retention in the aqueous layer.[17] The chloride anion is particularly hydrophilic, contributing significantly to this issue.

Solution Workflow:

The goal is to shift the equilibrium partitioning of the catalyst into the organic phase.

This is the most direct method to decrease the solubility of an organic salt in an aqueous phase. By increasing the ionic strength of the aqueous layer, you make it less favorable for the solvent (water) to solvate the phosphonium salt, effectively "pushing" it into the organic phase.[18]

Recommended Action: Add a highly soluble, inert inorganic salt to the aqueous phase. Tri-potassium phosphate (K₃PO₄) is particularly effective for creating aqueous biphasic systems (ABS) with phosphonium ILs.[19] Sodium chloride or potassium carbonate can also be used. The required concentration depends on the system but starting with 0.5-1 M is a reasonable approach.

Increasing the polarity of the organic phase can make it a more favorable environment for the ionic liquid. This is the inverse of the solution to Problem 1. If your organic phase is very non-polar (e.g., heptane), the catalyst may preferentially stay in the aqueous layer.

Recommended Action: If the reaction chemistry allows, switch to a more polar organic solvent like toluene or DCM. Alternatively, use the co-solvent strategy described in Problem 1 to increase the organic phase's solvating power for the catalyst.

For applications requiring extremely low aqueous partitioning, the hydrophilic chloride anion can be replaced with a more hydrophobic (lipophilic) anion. This is an advanced technique that fundamentally alters the catalyst's properties.

Recommended Action: This involves a separate synthesis or procurement step. Anions like bromide (Br-), bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), or hexafluorophosphate ([PF₆]⁻) significantly increase the hydrophobicity and organic-phase solubility of the catalyst.[20] Note that this changes the catalyst's chemical identity and may require re-optimization of the reaction conditions.

G start Start: Catalyst remains in Aqueous Phase salting_out Action: Add inert salt (e.g., 1M K₃PO₄) to aqueous phase. start->salting_out check_partition Does catalyst move to organic phase? salting_out->check_partition organic_phase Is the organic phase very non-polar? check_partition->organic_phase No success Success: Catalyst Partitioning Optimized check_partition->success Yes modify_organic Action: Use a more polar organic solvent or add a co-solvent. organic_phase->modify_organic Yes advanced Is minimal aqueous presence critical? organic_phase->advanced No modify_organic->success anion_exchange Advanced Action: Consider catalyst with a hydrophobic anion (e.g., [NTf₂]⁻). advanced->anion_exchange Yes advanced->success No, re-evaluate system anion_exchange->success

Caption: Decision tree for correcting catalyst partitioning.

Problem 3: How can I quantify the catalyst concentration and its partitioning between the two phases?

Visual inspection is often insufficient. Quantifying the catalyst's location is essential for troubleshooting and optimizing reaction stoichiometry.

Root Cause Analysis: To make informed decisions about your system, you need empirical data on the partition coefficient (Kₚ) of the catalyst between the organic and aqueous phases. This requires a reliable analytical method.

Solution: Analytical Quantification

Several analytical techniques can be employed to determine the concentration of this compound.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for quantifying ionic liquids.[21] A reversed-phase (e.g., C18) column can be used. Since the phosphonium cation lacks a strong chromophore, a detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.[22] Mass Spectrometry (LC-MS) provides the highest specificity.

  • Conductivity: The ionic nature of the catalyst means its concentration in the aqueous phase can be correlated with the solution's conductivity. This method is fast and simple but is less specific than HPLC and requires careful calibration. It is best used for monitoring relative changes.

  • Ion Chromatography: This technique can be used to measure the concentration of the chloride anion, and by stoichiometry, the concentration of the phosphonium cation.

Experimental Protocols

Protocol 1: Quantifying Catalyst Partitioning using HPLC-ELSD

This protocol provides a framework for determining the partition coefficient of this compound.

Objective: To determine the concentration of the catalyst in the aqueous and organic phases of a biphasic system at equilibrium.

Materials:

  • Your biphasic system (aqueous and organic solvents)

  • This compound

  • Volumetric flasks, pipettes, and vials

  • Centrifuge (for phase separation)

  • HPLC system with ELSD, CAD, or MS detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., Acetonitrile, Water, Methanol)

  • Modifier (e.g., Formic Acid or Acetic Acid)

Procedure:

  • Prepare a Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to create a concentrated stock solution (e.g., 1000 ppm).

  • Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ppm).

  • Set up the Biphasic System:

    • In a sealed vial, combine the desired volumes of your aqueous and organic phases (e.g., 5 mL each).

    • Add a known amount of this compound to the system.

    • Agitate the mixture vigorously for a set period (e.g., 30 minutes) to ensure it reaches equilibrium.

    • Allow the phases to separate. If an emulsion persists, centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to break the emulsion.

  • Sample Preparation:

    • Aqueous Phase: Carefully extract a known volume (e.g., 1 mL) from the aqueous layer. Dilute it with the mobile phase to a concentration that falls within your calibration range. Filter the sample through a 0.45 µm syringe filter.

    • Organic Phase: Extract a known volume (e.g., 1 mL) from the organic layer. If the solvent is immiscible with the mobile phase, it may need to be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase. Dilute as necessary and filter.

  • HPLC Analysis:

    • Develop an appropriate HPLC method. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) on a C18 column is a good starting point.

    • Inject the prepared calibration standards to generate a calibration curve.

    • Inject the prepared samples from the aqueous and organic phases.

  • Calculation:

    • Use the calibration curve to determine the concentration of the catalyst in each prepared sample.

    • Back-calculate to find the original concentration in the aqueous (C_aq) and organic (C_org) phases, accounting for all dilution factors.

    • Calculate the Partition Coefficient (Kₚ) as: Kₚ = C_org / C_aq

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation prep_stock 1. Prepare Stock Solution (1000 ppm) prep_cal 2. Create Calibration Standards (1-100 ppm) prep_stock->prep_cal hplc 6. Analyze all samples via HPLC-ELSD prep_cal->hplc Calibrate prep_biphase 3. Equilibrate Biphasic System with Catalyst separate 4. Separate Phases (Centrifuge if needed) prep_biphase->separate sample_aq 5a. Sample & Dilute Aqueous Phase separate->sample_aq sample_org 5b. Sample, Evaporate & Reconstitute Organic Phase separate->sample_org sample_aq->hplc sample_org->hplc calc_conc 7. Determine Concentrations from Calibration Curve calc_kp 8. Calculate Partition Coefficient (Kp = C_org / C_aq) calc_conc->calc_kp

Caption: Experimental workflow for quantifying catalyst partitioning.

References

  • Vertex AI Search. (2026-01-05). Phase Transfer Catalysis: Boosting Efficiency with this compound.
  • Vertex AI Search. (2022-08-29).
  • Vertex AI Search.
  • Vertex AI Search. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing).
  • Vertex AI Search. (2026-01-05).
  • Vertex AI Search. (2025-08-10). Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2.
  • Vertex AI Search. (2017-09-02).
  • Vertex AI Search. Solubility of phosphonium ionic liquid in alcohols, benzene, and alkylbenzenes.
  • Vertex AI Search. Cas 56315-19-6,this compound | lookchem.
  • Vertex AI Search. (2025-08-10).
  • Vertex AI Search. (2021-07-16). This compound, min. 93%, CYPHOS® IL - Strem.
  • Vertex AI Search. Phase Transitions and Electrochemical Properties of Ionic Liquids and Ionic Liquid—Solvent Mixtures - MDPI.
  • Vertex AI Search.
  • Vertex AI Search. State-of-the-art analytical methods based on ionic liquids for food and beverage analysis - CONICET.
  • Vertex AI Search. Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution - MDPI.
  • Vertex AI Search.
  • Vertex AI Search. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook - PMC - NIH.
  • Vertex AI Search.
  • Vertex AI Search. (2007-01-12). Full article: Ionic Liquids in Chemical Analysis.
  • Vertex AI Search. Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems - MDPI.
  • Vertex AI Search. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PubMed Central.
  • Vertex AI Search. (2025-09-16). This compound | CAS#:56315-19-6 | Chemsrc.
  • Vertex AI Search.
  • Vertex AI Search. Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules.
  • Vertex AI Search. Thermophysical properties of phosphonium-based ionic liquids - PMC - NIH.
  • Vertex AI Search. Effect of temperature on thermodynamics of the ionic liquid Tetrabutyl Phosphonium Bromide + (Acetone, Methanol or 4-methyl, 2-pentanone)
  • Vertex AI Search. (2024-04-13). Chemical Safety Data Sheet MSDS / SDS - Octyl(tributyl)phosphonium chloride - ChemicalBook.
  • Vertex AI Search. Tributyl-n-octylphosphonium Bromide | C20H44BrP | CID 22667357 - PubChem.
  • Vertex AI Search. Synthesis of tributyl tetradecyl phosphonium chloride (TTPC) reported by Kim et al..
  • Vertex AI Search. Thermophysical properties of phosphonium-based ionic liquids | Request PDF.
  • Vertex AI Search.
  • Vertex AI Search. This compound, min.
  • Vertex AI Search.
  • Vertex AI Search. (2025-10-15). (PDF)
  • Vertex AI Search. Quaternary Ammonium and Phosphonium Salts - CAMEO Chemicals - NOAA.
  • Vertex AI Search. (2024-04-09). Octyl(tributyl)phosphonium chloride | 56315-19-6 - ChemicalBook.
  • Vertex AI Search. tributyl octyl phosphonium chloride.
  • Vertex AI Search. (2022-12-31). Buy Octyl(tributyl)phosphonium chloride industrial Grade from Hangzhou KieRay Chem Co.,LTD - ECHEMI.
  • Vertex AI Search. Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids.
  • Vertex AI Search. (2020-09-10).
  • Vertex AI Search. Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems - MDPI.
  • Vertex AI Search. (2025-08-06). Phase behaviour of trihexyl(tetradecyl)
  • Vertex AI Search. Tri-tert-butyl(n-alkyl)

Sources

Technical Support Center: Troubleshooting Emulsion Formation in Phosphonium Salt-Catalyzed Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phase Transfer Catalysis (PTC) is a powerful methodology in the pharmaceutical and fine chemical industries, enabling reactions between reagents in immiscible phases.[1][2] Phosphonium salts are often the catalysts of choice due to their high thermal stability and catalytic efficiency.[3] However, a frequent and challenging issue encountered during PTC is the formation of stable emulsions—a state where the organic and aqueous phases are so intimately mixed they fail to separate, severely complicating product isolation and purification.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to prevent and resolve emulsion issues in PTC reactions utilizing phosphonium salts. It is structured to provide both immediate solutions for ongoing experiments and in-depth strategies for future reaction design.

Section 1: Quick-Fix FAQs (For Immediate Issues)

This section addresses the most common emulsion problems that require immediate action.

Q1: My reaction has formed a thick, stable emulsion during workup. What is the first and simplest thing I should try?

A1: The most immediate and often effective technique is to "salt out" the aqueous phase. This involves adding a saturated solution of sodium chloride (brine).[4] The increased ionic strength of the aqueous phase reduces the solubility of organic components and disrupts the interfacial tension stabilizing the emulsion, promoting coalescence of the dispersed droplets.

Experimental Protocol: Emergency "Salting Out"

  • Transfer the entire emulsified mixture to a separatory funnel.

  • Add a volume of saturated brine corresponding to 10-20% of the total emulsion volume.

  • Stopper the funnel and invert it gently 5-10 times. Do not shake vigorously , as this can re-introduce the high shear forces that caused the emulsion.[4]

  • Allow the funnel to stand undisturbed and observe for phase separation. This may take several minutes to an hour.

  • Once distinct layers form, proceed with the separation.

Q2: My reaction mixture emulsified during the reaction itself. Can I just stop stirring and wait for it to separate?

A2: Yes, this is a valid first step. Ceasing agitation removes the primary source of shear energy that creates and sustains an emulsion.[4] In many cases, especially if the emulsion is not highly stable, the droplets will coalesce over time (from minutes to several hours), and the phases will separate under gravity. If the reaction is not complete, you can allow the phases to separate and then restart agitation at a much lower speed.

Q3: I suspect my stirring speed is too high. What is a good starting point for PTC reactions?

A3: The goal of agitation is to create sufficient interfacial area for the reaction to occur without imparting excessive shear force.[5] For most lab-scale reactions (100 mL to 2 L), a moderate agitation speed of 300-500 rpm is a recommended starting point.[4] Intense agitation from overhead stirrers or magnetic stir bars at maximum speed will shear the dispersed phase into microscopic droplets that are easily stabilized by the phosphonium salt catalyst, leading to persistent emulsions.[4]

Section 2: In-Depth Troubleshooting & Prevention Guide

For persistent issues, a more systematic approach is required. This section delves into the fundamental causes of emulsions and provides strategies for robust reaction design.

The Critical Role of the Phosphonium Salt Catalyst

The phase transfer catalyst itself is often a primary contributor to emulsion formation. Functioning like a detergent or surfactant, the phosphonium salt lowers the interfacial tension between the aqueous and organic phases, which facilitates ion transport but also stabilizes the emulsion.[4][6]

Q4: How does the specific structure of my phosphonium salt contribute to emulsions?

A4: The structure, particularly the length and symmetry of the alkyl chains on the phosphorus atom, dictates the salt's lipophilicity and its behavior at the interface.

  • High Lipophilicity: Catalysts with long alkyl chains (e.g., hexadecyltributylphosphonium bromide) are highly soluble in the organic phase and are very effective catalysts.[2][7] However, this strong amphiphilic nature also makes them potent emulsifying agents.

  • Symmetry: Symmetrical salts like tetrabutylphosphonium bromide have a balanced charge distribution and can pack efficiently at the interface, which can sometimes lead to more stable emulsions compared to asymmetric salts.

Q5: My current phosphonium salt consistently causes emulsions. How do I select a better alternative?

A5: Catalyst selection involves balancing reactivity with physical properties. If emulsions are a persistent problem, consider modifying the catalyst structure to decrease its surfactant-like behavior.

  • Increase Steric Hindrance: A bulkier catalyst may be less efficient at packing at the interface, reducing emulsion stability.

  • Decrease Lipophilicity: Switching from a C16 chain (hexadecyl) to a C8 chain (octyl) can reduce the surfactant effect, though it may also slightly decrease catalytic efficiency.

  • Consider Supported Catalysts: Phosphonium salts attached to a polymer resin can be an excellent alternative.[3] These heterogeneous catalysts remain in a solid phase, facilitating reaction at the interface while being easily filtered off, completely avoiding emulsion issues during workup.

Phosphonium Salt CatalystCommon AbbreviationKey Structural FeatureTypical ApplicationRelative Emulsion Tendency
Tetrabutylphosphonium BromideTBABSymmetrical, moderate lipophilicityGeneral purpose nucleophilic substitutionModerate
Methyltrioctylammonium ChlorideAliquat® 336*Asymmetrical, high lipophilicityVersatile, widely usedHigh
Hexadecyltributylphosphonium BromideHDTBPBVery high lipophilicity (C16 chain)High-temperature reactions, high efficiencyVery High
Tributyl(methyl)phosphonium IodideTBMPLess lipophilic than octyl/hexadecylGeneral purposeLow to Moderate
Polystyrene-supported TPP BromidePS-TPPBrImmobilized on a solid supportGreen chemistry, simplified workupVery Low (None in solution)

*Note: Aliquat® 336 is an ammonium salt but is included for its commonality and strong tendency to form emulsions, serving as a useful benchmark.

Optimizing Reaction Parameters

Beyond the catalyst, several other experimental variables can be tuned to prevent emulsion formation.

Q6: How does my choice of organic solvent affect emulsion formation?

A6: The organic solvent plays a crucial role. Solvents with some partial miscibility with water, such as dichloromethane (DCM) or ethyl acetate, are known to promote emulsification.[4] Solvents that are more non-polar and have a higher interfacial tension with water, like toluene, heptane, or methyl isobutyl ketone (MIBK) , are generally better choices for minimizing emulsion risk.

Q7: Can changing the temperature or pH of the aqueous phase help?

A7: Yes, both can have a significant impact.

  • Temperature: Increasing the reaction temperature often helps break emulsions. It lowers the viscosity of the phases and increases the kinetic energy of the droplets, promoting coalescence.[8][9] If an emulsion forms during workup at room temperature, gentle heating of the separatory funnel in a warm water bath can be effective.

  • pH Adjustment: The stability of some emulsions is pH-dependent, especially if acidic or basic byproducts are formed during the reaction.[10] Adjusting the pH of the aqueous phase away from neutrality can destabilize the interface. For instance, adding a dilute acid or base can sometimes break an emulsion that is stabilized by ionizable species.

Advanced Demulsification Protocols

When simple methods fail, more robust techniques are necessary.

Q8: I've tried adding brine and changing the temperature, but the emulsion is still stable. What is my next step?

A8: When an emulsion is highly stable, physical disruption methods are required. Filtration through a pad of a filter aid like Celite® is a highly effective technique.

Experimental Protocol: Filtration through a Filter Aid

  • Set up a Büchner or Hirsch funnel for vacuum filtration.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent used in your reaction.

  • Add a 1-2 cm thick pad of Celite® 545 or anhydrous sodium sulfate over the filter paper and gently press to compact it.

  • Gently pour the entire emulsion onto the center of the Celite® pad.

  • Apply a gentle vacuum. The fine particles of the filter aid provide a large surface area that helps to coalesce the microscopic droplets of the dispersed phase as the mixture passes through.[4]

  • Collect the filtrate in the filter flask. The two phases should now separate cleanly.

  • Transfer the filtrate to a separatory funnel to separate the aqueous and organic layers.

Section 3: Systematic Troubleshooting Workflow

When faced with an emulsion, a logical, stepwise approach is most effective. The following workflow diagram outlines a decision-making process from the simplest to the most involved solutions.

G start Emulsion Formed stop_stir 1. Stop Agitation Allow to Settle (1-2h) start->stop_stir check1 Separation? stop_stir->check1 add_brine 2. Add Saturated Brine (10-20% volume) Gently Invert check1->add_brine No success Problem Solved (Proceed with Workup) check1->success Yes check2 Separation? add_brine->check2 heat 3. Gentle Heating (40-50°C) check2->heat No check2->success Yes check3 Separation? heat->check3 filter 4. Filter through Celite® Pad check3->filter No check3->success Yes check4 Separation? filter->check4 redesign 5. Re-evaluate & Redesign - Change Solvent - Lower Stir Speed - Change Catalyst check4->redesign No / For Prevention check4->success Yes

Caption: Systematic workflow for troubleshooting emulsions.

Section 4: Key Factors Stabilizing a PTC Emulsion

The stability of an emulsion in a Phase Transfer Catalysis system is not due to a single factor but is a complex interplay of physical and chemical properties at the aqueous-organic interface. Understanding these relationships is key to prevention.

G emulsion Stable Emulsion stir High Shear Stirring droplet Small Droplet Size (<10 µm) stir->droplet catalyst Phosphonium Salt (Surfactant Action) interface Low Interfacial Tension catalyst->interface solvent Solvent Choice (e.g., DCM) solvent->interface concentration High Catalyst Concentration concentration->interface droplet->emulsion Increases stability interface->emulsion Increases stability

Caption: Interrelated factors leading to stable emulsions in PTC.

References

  • Albanese, D., et al. (2020).
  • Jetir. (n.d.). Phase Transfer Catalysts. JETIR.
  • Wang, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Frontiers in Chemistry.
  • MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
  • Google Patents. (n.d.). WO2015033281A1 - Phase transfer catalyst for breaking emulsions of oil in water.
  • Cambridge University Press. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • Royal Society of Chemistry. (2016).
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • ACS Omega. (2022). One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions.
  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • ACS Engineering Au. (2022). Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review.
  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome.
  • NIH. (2022).
  • ResearchGate. (2022).
  • Semantic Scholar. (2016).
  • MDPI. (2022).
  • CM Studio. (2025). Emulsion Failures in the Lab: Why They Happen and How to Fix Them.
  • ResearchGate. (n.d.). Combined Effects of Formulation and Stirring on Emulsion Drop Size....
  • Frontiers. (2022).
  • ResearchGate. (2021).
  • MDPI. (2024). Deep-Eutectic-Solvent-in-Water Pickering Emulsions Stabilized by Starch Nanoparticles.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Best Practices for Drying and Storing Hygroscopic Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling hygroscopic phosphonium salts. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet moisture-sensitive compounds. Phosphonium salts are integral to a wide range of chemical transformations, from Wittig reactions to their use as phase-transfer catalysts and ionic liquids. However, their hygroscopic nature often presents significant challenges, leading to inconsistencies in reactivity, inaccurate measurements, and potential sample degradation.

This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reactivity of your phosphonium salts. We will move beyond generic advice to explain the causality behind each experimental choice, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

General Handling and Properties

Q1: Why are my phosphonium salts so sensitive to moisture?

A1: The hygroscopicity of phosphonium salts is primarily due to the strong electrostatic interactions between the positively charged phosphorus center of the cation and the negatively charged anion, which can readily form hydrates with ambient moisture. The large, polarizable nature of the phosphonium cation can also contribute to its affinity for water molecules. This moisture absorption can lead to the material becoming a sticky solid or even an oil, which can complicate handling and weighing.[1][2]

Q2: What are the consequences of using a "wet" phosphonium salt in my reaction?

A2: The presence of water can have several detrimental effects on reactions involving phosphonium salts:

  • Inaccurate Stoichiometry: Weighing a hydrated salt leads to an overestimation of the amount of active reagent, resulting in incorrect molar ratios and potentially incomplete reactions.

  • Side Reactions: In many sensitive organic reactions, such as the Wittig reaction, water can react with the basic reagents used to form the ylide, leading to reduced yields and the formation of byproducts like triphenylphosphine oxide.[2]

  • Altered Physical Properties: Absorbed water can lower the melting point of the salt and change its solubility characteristics, which can affect reaction kinetics and product isolation.

  • Catalyst Deactivation: In applications where phosphonium salts are used as phase-transfer catalysts, the presence of excess water can alter the hydration sphere of the cation, affecting its catalytic activity.

Q3: How can I qualitatively assess if my phosphonium salt has absorbed a significant amount of water?

A3: A visual inspection can often provide clues. A dry, anhydrous phosphonium salt should typically be a free-flowing crystalline or amorphous solid. If your salt appears clumpy, sticky, or has a paste-like or oily consistency, it has likely absorbed a significant amount of moisture.[1][2] For a definitive quantitative measurement, Karl Fischer titration is the industry standard.

Troubleshooting Guide: Drying Phosphonium Salts

My phosphonium salt is an oil or a sticky solid and won't crystallize. What should I do?

This is one of the most common challenges when working with phosphonium salts, often exacerbated by absorbed moisture. Here's a systematic approach to induce solidification and remove impurities:

  • Trituration: Vigorously stir or grind the oily product with a non-polar solvent in which the salt is insoluble. Common choices include diethyl ether, hexanes, or pentane.[1] This process helps to wash away non-polar impurities, such as residual triphenylphosphine, and can induce the precipitation of the salt as a solid.

  • Solvent Diffusion: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or acetonitrile) in a small vial. Place this open vial inside a larger, sealed jar containing a "poor" solvent (e.g., diethyl ether or hexane). The slow diffusion of the poor solvent's vapor into the good solvent can promote gradual crystallization.[2]

  • Azeotropic Removal of Water: If residual water is the primary issue, dissolving the salt in a solvent that forms an azeotrope with water (like toluene) and then removing the solvent under reduced pressure can be effective. This process should be repeated several times to ensure complete water removal.[3]

  • Low-Temperature Crystallization: Cooling a concentrated solution of the salt to low temperatures (e.g., -15 to -18 °C) can induce crystallization. This may require patience, as it can take days or even weeks. Once a small seed crystal forms, it can be used to initiate crystallization in subsequent batches.[2]

My phosphonium salt remains tacky even after drying under high vacuum. What's the next step?

If a phosphonium salt remains tacky after standard vacuum drying, it could be due to several factors:

  • Residual Solvent: The salt may have a strong affinity for the last solvent it was in contact with.

  • Low Melting Point: The salt may have a low melting point or be a glassy solid at room temperature.

  • Persistent Hydration: The water may be tightly bound within the crystal lattice.

Troubleshooting Steps:

  • Increase Drying Temperature (with caution): Gradually increase the temperature of the vacuum oven. It is crucial to know the thermal decomposition temperature of your salt to avoid degradation. Thermogravimetric analysis (TGA) data shows that many common phosphonium salts are stable to well over 200°C, but this can be significantly influenced by the anion.[1][4][5] For example, phosphonium chlorides may be less thermally stable than their counterparts with non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide (NTf₂).[2] A good starting point is 40-60°C, increasing in 10°C increments while monitoring for any color change.

  • Azeotropic Drying: As mentioned previously, performing several cycles of dissolving the salt in toluene and removing the solvent under vacuum can effectively remove tightly bound water.[3]

  • Lyophilization (Freeze-Drying): If the salt is soluble in water or a suitable solvent with a relatively high freezing point (like benzene or dioxane), lyophilization can be an effective, albeit gentle, drying method.

Experimental Protocols

Protocol 1: Standard Drying of a Solid Phosphonium Salt

This protocol is suitable for crystalline or amorphous solid phosphonium salts that are thermally stable.

Methodology:

  • Place the phosphonium salt in a clean, dry round-bottom flask or a suitable vacuum-rated vessel.

  • Attach the flask to a high-vacuum line (Schlenk line) equipped with a cold trap. A vacuum level of <1 Torr is recommended.

  • If the salt is thermally stable, gently heat the flask in a water or oil bath. A temperature of 50-80°C is generally a safe starting point for many common phosphonium salts. Crucially, ensure the drying temperature is well below the salt's decomposition temperature. [4][6]

  • Dry the salt under dynamic vacuum for at least 4-6 hours. For larger quantities or particularly hygroscopic salts, overnight drying is recommended.

  • To confirm that the salt is dry, you can perform what is known as a "cold finger" test. Cool a small section of the flask neck with a piece of cotton soaked in liquid nitrogen or a dry ice/acetone slurry. If there is residual moisture, it will condense as frost on the cooled area.

  • Once dry, backfill the flask with an inert gas (nitrogen or argon) before transferring the salt to a storage container, preferably inside a glovebox.

dot graph TD { A[Start: Hygroscopic Phosphonium Salt] --> B{Is the salt a free-flowing solid?}; B -->|Yes| C[Place in Vacuum Oven/Schlenk Flask]; B -->|No| D[Troubleshoot: Oily/Sticky Salt]; D --> E[Triturate with Non-Polar Solvent]; E --> F{Did it solidify?}; F -->|Yes| C; F -->|No| G[Attempt Solvent Diffusion or Low-Temp Crystallization]; G --> H{Did it solidify?}; H -->|Yes| C; H -->|No| I[Consider Azeotropic Drying with Toluene]; I --> C; C --> J[Dry under High Vacuum (<1 Torr)]; J --> K[Optional: Gentle Heating (50-80°C)]; K --> L[Dry for 4-24 hours]; L --> M{Is the salt dry? (e.g., Cold Finger Test)}; M -->|Yes| N[Transfer to Storage under Inert Atmosphere]; M -->|No| L; N --> O[End: Dry Phosphonium Salt];

} Caption: Decision workflow for drying hygroscopic phosphonium salts.

Protocol 2: Storage of Dried Phosphonium Salts

Proper storage is as critical as drying to maintain the anhydrous nature of your phosphonium salt.

Methodology:

  • Ideal Storage: Inert Atmosphere Glovebox: A glovebox with a dry nitrogen or argon atmosphere (<1 ppm O₂, <1 ppm H₂O) is the gold standard for storing highly hygroscopic and air-sensitive reagents.[7]

  • Alternative: High-Vacuum Desiccator: If a glovebox is unavailable, a well-sealed glass desiccator is a viable alternative.

    • Ensure the desiccator seals are properly greased with high-vacuum grease.

    • Use a powerful desiccant. While phosphorus pentoxide (P₄O₁₀) is an extremely effective drying agent, it can form a viscous phosphoric acid layer upon reaction with water, which can passivate the surface and reduce its long-term effectiveness.[7][8] A better choice for long-term storage in a desiccator is often freshly activated molecular sieves (3Å or 4Å) or anhydrous calcium sulfate (Drierite®).

    • For optimal storage, the desiccator should be evacuated and backfilled with an inert gas several times before final evacuation.

  • Container: Store the salt in a tightly sealed glass vial with a PTFE-lined cap. For frequent access, consider using a flask with a ground glass joint and a glass stopper, sealed with high-vacuum grease and Parafilm®.

dot graph TD { A[Start: Dry Phosphonium Salt] --> B{Glovebox Available?}; B -->|Yes| C[Transfer to Glovebox]; C --> D[Store in Tightly Sealed Vial]; D --> E[End: Stored in Glovebox]; B -->|No| F[Use High-Vacuum Desiccator]; F --> G[Add Desiccant (e.g., Molecular Sieves)]; G --> H[Place Salt in Sealed Vial inside Desiccator]; H --> I[Evacuate and Backfill with N₂/Ar (3x)]; I --> J[Store under Static Vacuum]; J --> K[End: Stored in Desiccator];

} Caption: Storage decision tree for dried phosphonium salts.

Quantitative Analysis of Water Content

Karl Fischer (KF) Titration

Karl Fischer titration is the most accurate and specific method for determining the water content in a sample.[9] It is based on the stoichiometric reaction of iodine with water in the presence of sulfur dioxide, a base, and an alcohol.

Experimental Protocol for KF Titration of a Phosphonium Salt:

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric titrators are ideal for samples with very low water content (<0.1%).

  • Solvent Selection: The sample must be completely soluble in the KF solvent to ensure all water is accessible for the reaction. Methanol is a common solvent, but if your phosphonium salt is not soluble, co-solvents may be necessary. For non-polar phosphonium salts, a mixture of methanol and a less polar solvent like chloroform or toluene may be required.[10]

  • Sample Preparation and Introduction:

    • Due to their hygroscopic nature, phosphonium salts must be handled quickly in a low-humidity environment or, ideally, within a glovebox.

    • Accurately weigh the solid sample using an analytical balance.

    • Quickly transfer the solid directly into the pre-tared titration vessel. Alternatively, for highly sensitive samples, weigh the sample in a gas-tight syringe or a sample boat that can be introduced into the titration cell.[11]

  • Titration and Calculation: The instrument will automatically perform the titration and calculate the water content, typically expressed as a weight percentage or in parts per million (ppm).

Potential Issues and Troubleshooting:

  • Side Reactions: Although less common with phosphonium salts than with other compounds like ketones or aldehydes, it's important to be aware of potential side reactions that could consume iodine and lead to inaccurate results. If you suspect a side reaction, consult with your instrument manufacturer or a technical specialist.

  • Incomplete Dissolution: If the sample does not fully dissolve, the water content will be underestimated. If this occurs, experiment with different solvent mixtures or consider using a KF oven, where the sample is heated, and the evaporated water is carried by an inert gas stream into the titration cell.[10][12]

Data Interpretation: The results from your Karl Fischer titration will give you a precise measurement of the water content in your phosphonium salt, allowing you to adjust your experimental procedures accordingly.

ParameterRecommendationRationale
Drying Method High-Vacuum (<1 Torr) Oven or Schlenk LineEfficiently removes adsorbed and loosely bound water.
Drying Temperature 50-100°C (verify thermal stability)Balances effective water removal with minimizing thermal decomposition risk.[4]
Storage Atmosphere Inert Gas (Nitrogen or Argon)Prevents re-adsorption of atmospheric moisture.
Primary Storage Glovebox (<1 ppm H₂O)Provides the most secure environment for long-term storage and handling.[7]
Secondary Storage High-Vacuum Desiccator with Molecular SievesA practical alternative when a glovebox is not available.
Water Quantification Karl Fischer TitrationThe gold standard for accurate and precise water content measurement.[9]

References

  • BenchChem. (2025).
  • ResearchGate. (2018). How to recrystallize phosphonium salt?.
  • Journal of Molecular Liquids. (2022).
  • TA Instruments. (n.d.).
  • ResearchGate. (2022). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide.
  • Advanced Damp. (2024). Dealing with Hygroscopic Salts: Expert Guide to Fixing Damp Walls.
  • Repositorio Académico - Universidad de Chile. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
  • Wikipedia. (n.d.). Phosphorus pentoxide.
  • ChemicalBook. (n.d.).
  • American Chemical Society. (2008). Phosphorus pentoxide.
  • Reddit. (2019).
  • SJZ Chem-pharm Co., Ltd. (n.d.). Phosphorus Pentoxide.
  • YSI. (2021).
  • University of Rochester, Department of Chemistry. (2026). Workup: Drying Methods.
  • ResearchGate. (2018).
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • MDPI. (2020).
  • Wikipedia. (n.d.).
  • GWSI. (n.d.).
  • BenchChem. (n.d.). A comparative analysis of phosphonium vs.
  • chemeurope.com. (n.d.). Karl Fischer Titration Guide.
  • Hygroscopic Salts and Hidden Damp. (n.d.). Why Most Repairs Keep Failing.
  • Sigma-Aldrich. (n.d.).
  • chemeurope.com. (n.d.).
  • What Are Hygroscopic Salts?. (n.d.). Causes, Effects & Internal Wall Solutions.
  • PubMed. (1991). Determination of moisture content by pulsed nuclear magnetic resonance spectroscopy.
  • Sigma-Aldrich. (n.d.).
  • NIH. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”.
  • PMC - NIH. (2020).
  • ResearchGate. (2018).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • Wiley Online Library. (2022).
  • PMC - NIH. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties.
  • MDPI. (n.d.). Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution.
  • YouTube. (2020).
  • ResearchGate. (n.d.). In situ generated phosphonium salts observed via 31 P NMR.

Sources

Removal of phosphine oxide byproducts from phosphonium salt reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Phosphine Oxide Byproduct Removal

Introduction

For professionals engaged in research, discovery, and drug development, phosphine-mediated reactions such as the Wittig, Mitsunobu, and Staudinger are foundational tools for molecular construction.[1][2] However, these powerful transformations are frequently complicated by the stoichiometric generation of phosphine oxide byproducts, most commonly triphenylphosphine oxide (TPPO).[1][2] The high polarity and crystalline nature of TPPO often lead to significant challenges in purification, including co-elution with the desired product during chromatography, which can diminish yields and consume valuable time.[2][3]

This technical support center offers a curated collection of troubleshooting guides and frequently asked questions (FAQs) designed to provide practical, actionable solutions to challenges associated with phosphine oxide removal. The protocols and strategies detailed herein are grounded in established chemical principles and validated by literature to enhance the efficiency and success of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove?

A1: The difficulty in removing TPPO stems from a combination of its physical properties. Its high polarity can cause it to have similar retention factors to many polar target molecules in normal-phase chromatography, leading to co-elution.[2] Furthermore, its high crystallinity can sometimes lead to co-precipitation with the desired product, while its solubility in a range of common organic solvents makes simple extraction or precipitation challenging.[3][4][5]

Q2: What are the primary strategies for removing TPPO?

A2: The most common strategies leverage differences in solubility, polarity, or TPPO's ability to act as a Lewis base.[6] The main approaches include:

  • Selective Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.[1][5][6]

  • Metal Salt Complexation: Forming an insoluble coordinate complex with Lewis acidic metal salts like ZnCl₂ or MgCl₂.[5][6][7][8]

  • Chromatographic Methods: Utilizing flash chromatography or, more simply, a silica plug.[5][7][9]

  • Scavenger Resins: Employing functionalized solid supports to selectively bind and remove TPPO by filtration.[3][5][6]

  • Chemical Conversion: Reacting TPPO with an agent like oxalyl chloride to form an insoluble phosphonium salt that can be filtered off.[5][7][8]

Q3: How do I select the best removal method for my specific product?

A3: The optimal method depends on the properties of your target molecule (polarity, solubility, functional groups), the reaction solvent, and the scale of your experiment. The following decision-making workflow can guide your choice.

G start Crude Reaction Mixture (Product + TPPO) q1 Is the product non-polar? start->q1 q2 Is the product soluble in non-polar solvents? q1->q2 No method1 Silica Plug Filtration q1->method1  Yes q3 Does the product contain Lewis basic groups? q2->q3 No method2 Precipitation with Non-Polar Solvent q2->method2  Yes method3 Metal Salt Complexation (e.g., ZnCl₂) q3->method3 No method4 Scavenger Resin or Full Chromatography q3->method4  Yes

Caption: Decision workflow for selecting a TPPO removal method.

Q4: Can I use a scavenger resin for any type of product?

A4: While scavenger resins are very effective, you must ensure that the resin's functional group will not react with your desired product.[10] For example, an acidic scavenger resin could react with an acid-labile protecting group on your molecule. Always check for potential cross-reactivity.

Q5: My product seems to be complexing with the metal salt along with the TPPO. What can I do?

A5: This can occur if your product contains functional groups that can act as Lewis bases (e.g., amines, some heterocycles).[6] To mitigate this, you can:

  • Use a stoichiometric amount: Carefully control the amount of metal salt added to the minimum effective quantity.

  • Try a different metal salt: The coordination properties vary between salts like ZnCl₂, MgCl₂, and CaBr₂.[6][8] One may show better selectivity.

  • Switch methods: If complexation remains an issue, consider alternative methods like solvent precipitation or scavenger resins.[6]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth solutions and step-by-step protocols for common issues encountered during the removal of phosphine oxide byproducts.

Issue 1: Product is Co-eluting with TPPO During Column Chromatography

This is a frequent challenge when the polarity of the product is similar to that of TPPO.

Solution A: Pre-Purification by Precipitation with a Non-Polar Solvent

Causality: This technique exploits the low solubility of TPPO in non-polar hydrocarbon solvents like hexanes or pentane, while many organic products remain in solution.[1][4][6] By dissolving the crude mixture in a minimal amount of a moderately polar solvent and adding a non-polar "anti-solvent," TPPO can be selectively crystallized and removed by filtration.[6]

Experimental Protocol:

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a solid or viscous oil.[6]

  • Dissolution: Dissolve the residue in the minimum volume of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[6]

  • Precipitation: While stirring vigorously, slowly add a non-polar solvent such as hexanes or pentane.[6]

  • Crystallization: To maximize precipitation, cool the mixture in an ice bath or refrigerator for at least 30 minutes.[6]

  • Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.[6]

  • Isolation: The filtrate, now depleted of the majority of TPPO, contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product, which can then be further purified by chromatography if necessary.[6]

Solution B: Pre-Purification by Complexation with Zinc Chloride (ZnCl₂)

Causality: As a Lewis base, TPPO forms a highly insoluble 2:1 coordinate complex with the Lewis acid zinc chloride (ZnCl₂(TPPO)₂).[6][7][11] This complex readily precipitates from various polar organic solvents and can be removed by simple filtration.[7][11] This method is particularly useful for polar products where precipitation with non-polar solvents is ineffective.[12]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol or isopropyl alcohol.[6][11]

  • Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture at room temperature. A molar ratio of approximately 2 equivalents of ZnCl₂ to 1 equivalent of TPPO is often effective.[4][6]

  • Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.[6][11]

  • Filtration: Collect the precipitate by vacuum filtration.[6]

  • Isolation: The filtrate contains the desired product. Concentrate the filtrate to remove the solvent. The residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc salts.[6]

Issue 2: Large-Scale Reaction Where Chromatography is Not Feasible

For pilot-plant or manufacturing scale, chromatographic purification is often impractical and costly.[1][13] Non-chromatographic methods are essential.

Solution A: Optimized Crystallization/Precipitation

Causality: On a large scale, carefully exploiting differences in solubility based on solvent and temperature is a robust and economical strategy.[1][13] TPPO is known to be almost insoluble in cyclohexane and hexane, making these ideal solvents for precipitating TPPO from a reaction mixture.[1][13]

Experimental Protocol (based on a Wittig reaction in cyclohexane):

  • Reaction Solvent: Perform the Wittig reaction in a non-polar solvent like cyclohexane if compatible with the reaction conditions.[1][13]

  • Cooling & Filtration: Upon reaction completion, cool the reaction mass. The TPPO will precipitate directly from the reaction mixture.[1][13]

  • Initial Removal: Filter the cooled reaction mixture to eliminate the bulk of the TPPO.[13]

  • Washing: Wash the filtrate with brine.[13]

  • Final Purification: Concentrate the cyclohexane layer and treat the residue with hexane to precipitate any small, remaining amounts of TPPO. Filter again and concentrate the hexane layer under reduced pressure to afford the purified product.[13]

Solution B: Filtration Through a Silica Plug

Causality: This is a rapid, low-cost chromatographic method that relies on the high polarity of TPPO, causing it to strongly adsorb to silica gel.[7][9] If the desired product is significantly less polar, it will pass through the short silica column while the TPPO remains bound.[7][9]

Experimental Protocol:

  • Concentration: Concentrate the crude reaction mixture.

  • Suspension: Suspend the residue in a highly non-polar solvent system, such as pentane/ether or hexane/ether.[7][9]

  • Plug Preparation: Prepare a short, wide column ("plug") of silica gel in a sintered glass funnel.

  • Elution: Pass the suspension of the crude product through the silica plug. Elute with the same non-polar solvent system to wash all of the desired product through the plug.[7][9] The TPPO will remain adsorbed at the top of the silica.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Filtration cluster_2 Step 3: Separation & Isolation A Crude Mixture (Product + TPPO) B Suspend in Non-Polar Solvent (e.g., Hexane/Ether) A->B C Load onto Silica Plug B->C D Elute with Non-Polar Solvent C->D E TPPO Adsorbed on Silica F Filtrate Contains Pure Product D->F G Concentrate Filtrate F->G

Caption: Workflow for TPPO removal using a silica plug.

Data Summary: Comparison of TPPO Removal Methods

The following table provides a comparative overview of the primary TPPO removal techniques.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Precipitation Low solubility of TPPO in non-polar solvents.[6]Simple, fast, inexpensive, good for large scale.[1]Product must be soluble in non-polar solvents; may not be effective for polar products.[2]Non-polar to moderately polar products.
Metal Salt Complexation Formation of insoluble TPPO-metal salt adducts.[6]Effective for polar products; simple filtration workup.[11][12]Product may co-precipitate if it is also a Lewis base; introduces metal salts.[6]Polar products that do not complex with metal salts.
Silica Plug Filtration Strong adsorption of polar TPPO to silica gel.[7]Fast, uses minimal solvent and silica compared to full chromatography.Only effective if there is a large polarity difference between product and TPPO.Non-polar products.
Scavenger Resins Covalent or ionic binding of TPPO to a solid support.[3]High selectivity; simple filtration workup; can be regenerated.Resins can be expensive; potential for product to bind to resin.[10]High-purity applications; when other methods fail.
Advanced Strategies & Alternative Reagents

For particularly persistent separation challenges, consider modifying the core reaction chemistry.

  • Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine resin means the resulting phosphine oxide byproduct remains bound to the solid support and is simply removed by filtration at the end of the reaction.[2]

  • Alternative Phosphines: Phosphines can be designed such that their corresponding oxides have different physical properties. For example, using phosphines with acidic or basic handles allows the resulting oxide to be easily removed by a simple acid-base extraction.[2]

  • Catalytic Reactions: Where possible, employing reaction conditions that are catalytic in phosphine will drastically reduce the amount of phosphine oxide generated, simplifying purification.[11]

References
  • Benchchem. (2025).
  • Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry.
  • ACS Omega. (2021).
  • ACS Publications. (2021).
  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide.
  • SiliCycle. Scavenging TPP and TPPO using SiliaBond Scavengers.
  • Benchchem. (2025). The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis.
  • Benchchem. (2025). Scavenger Resins: A Comparative Guide to the Efficacious Removal of Triphenylphosphine Oxide.
  • ECHEMI.
  • Benchchem. (2025).
  • SiliCycle. (n.d.). Triphenylphosphine and Triphenylphosphine Oxide Scavenging Using SiliaBond Organic Scavengers.
  • Benchchem. (2025).
  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.

Sources

Technical Support Center: Tributyl(octyl)phosphonium Chloride & Anion Exchange Effects on Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Tributyl(octyl)phosphonium chloride, a versatile phase transfer catalyst. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and detailed protocols to empower your research and development in catalysis. We understand that optimizing catalytic activity is paramount, and this resource is designed to address the critical role of anion exchange in modulating the performance of Tributyl(octyl)phosphonium-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a phase transfer catalyst?

This compound is a quaternary phosphonium salt that functions as a highly effective phase transfer catalyst (PTC). In many organic reactions, the reactants are present in two immiscible phases, such as an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate. The reaction between these species is often slow due to the inability of the reactants to interact.

This compound facilitates the reaction by transporting the nucleophilic anion from the aqueous phase to the organic phase.[1] The lipophilic nature of the tributyl(octyl)phosphonium cation allows it to form an ion pair with the anion, rendering it soluble in the organic solvent. Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. The phosphonium cation then returns to the aqueous phase to repeat the cycle, thus acting as a catalyst.[2]

Q2: Why should I consider exchanging the chloride anion in my Tributyl(octyl)phosphonium catalyst?

Exchanging the chloride anion for other anions can significantly impact the catalytic activity, selectivity, and overall performance of the Tributyl(octyl)phosphonium catalyst. The nature of the anion influences several key factors:

  • Nucleophilicity and Reactivity: The reactivity of the anion in the organic phase is a crucial determinant of the overall reaction rate. "Softer" anions with a more diffuse charge, such as iodide (I⁻) and bromide (Br⁻), are generally more nucleophilic and can lead to faster reaction rates compared to the "harder" chloride (Cl⁻) anion.

  • Ion Pair Dissociation: The strength of the interaction between the phosphonium cation and the anion affects the availability of the "naked" anion in the organic phase. Weaker ion pairing can lead to a higher concentration of the reactive anion.

  • Solubility and Partitioning: The choice of anion can influence the solubility of the catalyst in both the aqueous and organic phases, thereby affecting its efficiency in transferring the reactive species across the phase boundary.

  • Stability: The thermal and chemical stability of the phosphonium salt can be influenced by the counter-anion.[3]

By strategically selecting the anion, you can fine-tune the catalyst's properties to achieve optimal results for a specific chemical transformation.

Q3: Which anions are commonly used to replace chloride, and what are their general effects on catalytic activity?

Commonly employed anions to replace chloride include other halides (bromide, iodide), carboxylates (acetate), and inorganic anions like bisulfate. The general trend in catalytic activity for many nucleophilic substitution reactions follows the order:

I⁻ > Br⁻ > Cl⁻

This trend is attributed to the increasing nucleophilicity and weaker ion pairing of the larger, more polarizable halide anions. For instance, in the reaction of 1-chlorooctane with sodium cyanide, the use of a phosphonium bromide catalyst resulted in a 99% yield in just 1.8 hours, whereas without the catalyst, negligible reaction occurred even after two weeks.

The effect of other anions, such as acetate (CH₃COO⁻) and bisulfate (HSO₄⁻), is more reaction-dependent. Acetate can act as a nucleophile or a base, and its effectiveness will depend on the specific reaction conditions. Bisulfate, being the conjugate base of a strong acid, is a poor nucleophile but can be useful in reactions where a mildly acidic environment is desired.

Troubleshooting Guide

This section addresses common issues encountered during the anion exchange process and the subsequent use of the modified catalyst.

Anion Exchange Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Anion Exchange - Insufficient amount of anion exchange resin.- Inadequate contact time between the phosphonium salt solution and the resin.- Low concentration of the new anion in the loading solution.- Resin fouling or deactivation.- Increase the amount of resin used.- Increase the contact time by slowing the flow rate through the column or extending the stirring time in a batch process.- Use a more concentrated solution of the salt of the desired anion to load the resin.- Regenerate or use fresh anion exchange resin.[2][4][5][6][7][8]
Low Yield of Recovered Phosphonium Salt - Adsorption of the phosphonium salt onto the resin.- Incomplete elution from the resin column.- Decomposition of the phosphonium salt during the process.- Elute with a solvent system that effectively displaces the phosphonium salt.- Ensure complete elution by washing the resin with a sufficient volume of eluent.- Avoid harsh conditions (e.g., high temperatures, strong bases) that could degrade the phosphonium salt.[3]
Contamination of the Final Product - Leaching of impurities from the anion exchange resin.[4]- Incomplete removal of the starting chloride salt.- Presence of residual solvent from the exchange process.- Pre-wash the anion exchange resin thoroughly with the solvent to be used for the exchange.- Monitor the anion exchange process to ensure complete conversion.- Purify the final phosphonium salt by recrystallization or washing.
Catalytic Reaction Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low Reaction Rate or Yield - Incorrect choice of anion for the specific reaction.- Low catalyst concentration.- Poor mixing of the biphasic system.- Catalyst deactivation.- Perform a screening of different anions to identify the most effective one for your reaction.- Optimize the catalyst loading (typically 1-5 mol%).- Increase the stirring speed to improve interfacial contact.[1]- Ensure the reaction conditions are not degrading the catalyst (e.g., high temperature, strong base).
Formation of Byproducts - Side reactions involving the anion (e.g., elimination vs. substitution).- Instability of the phosphonium salt under reaction conditions, leading to the formation of triphenylphosphine oxide.- Select an anion that favors the desired reaction pathway. For example, less basic anions may reduce elimination byproducts.- Use a phosphonium salt with higher thermal and chemical stability. Phosphonium salts are generally more stable than their ammonium counterparts.[3]- Monitor the reaction for the formation of triphenylphosphine oxide, which can indicate catalyst degradation.
Difficulty in Product Separation (Emulsion Formation) - The phosphonium salt acting as a surfactant.- High catalyst concentration.- Intense agitation.- Reduce the catalyst concentration.- Decrease the stirring speed.- Add a small amount of a salt (e.g., NaCl) to the aqueous phase to break the emulsion.[3]

Experimental Protocols

Protocol 1: Anion Exchange of this compound to Bromide using an Anion Exchange Resin

This protocol provides a general procedure for exchanging the chloride anion of this compound for a bromide anion using a strong base anion exchange resin (e.g., Amberlite® IRA-400).

Materials:

  • This compound

  • Sodium bromide (NaBr)

  • Strong base anion exchange resin (Cl⁻ form)

  • Deionized water

  • Methanol

  • Glass chromatography column

  • Rotary evaporator

Procedure:

  • Resin Preparation and Loading:

    • Prepare a slurry of the anion exchange resin in deionized water and pack it into a glass chromatography column.

    • Wash the resin with several column volumes of deionized water to remove any impurities.

    • Prepare a 1 M solution of sodium bromide in deionized water.

    • Slowly pass the NaBr solution through the resin column to exchange the chloride ions on the resin for bromide ions. Use at least 3-4 column volumes of the NaBr solution.

    • Wash the resin with several column volumes of deionized water to remove excess sodium bromide.

    • Finally, wash the resin with methanol to replace the water.

  • Anion Exchange:

    • Dissolve a known amount of this compound in methanol.

    • Slowly pass the methanolic solution of the phosphonium salt through the prepared bromide-form resin column.

    • Collect the eluate.

  • Isolation and Characterization:

    • Remove the methanol from the eluate using a rotary evaporator to obtain the Tributyl(octyl)phosphonium bromide.

    • Characterize the final product to confirm the anion exchange. This can be done using techniques such as:

      • ³¹P NMR Spectroscopy: The chemical shift of the phosphorus atom is sensitive to the counter-anion. A shift in the ³¹P NMR signal compared to the starting material indicates a change in the anionic environment.[9][10][11]

      • FT-IR Spectroscopy: The vibrational frequencies of the P-C bonds and other functional groups can be influenced by the anion.[12][13]

      • Titration: A simple qualitative test for the presence of chloride ions (e.g., with silver nitrate) can be performed on the starting material and the final product to confirm the absence of chloride.

Anion_Exchange_Workflow cluster_prep Resin Preparation cluster_exchange Anion Exchange cluster_iso Isolation & Characterization Resin Anion Exchange Resin (Cl⁻ form) Wash_H2O Wash with Deionized Water Resin->Wash_H2O Load_NaBr Load with 1M NaBr Solution Wash_H2O->Load_NaBr Wash_H2O_2 Wash with Deionized Water Load_NaBr->Wash_H2O_2 Wash_MeOH Wash with Methanol Wash_H2O_2->Wash_MeOH Phosphonium_Cl This compound in Methanol Column Column with Bromide-form Resin Phosphonium_Cl->Column Eluate Eluate containing Tributyl(octyl)phosphonium Bromide Column->Eluate Evaporation Rotary Evaporation Eluate->Evaporation Product Tributyl(octyl)phosphonium Bromide Evaporation->Product Characterization Characterization (³¹P NMR, FT-IR, Titration) Product->Characterization Anion_Effect_Logic cluster_anions Anion Properties cluster_effects Impact on Catalysis Anion_Size Anion Size (I⁻ > Br⁻ > Cl⁻) Ion_Pairing Weaker Cation-Anion Interaction Anion_Size->Ion_Pairing Polarizability Polarizability (I⁻ > Br⁻ > Cl⁻) Polarizability->Ion_Pairing Basicity Basicity (OAc⁻ > Cl⁻ > Br⁻ > I⁻) Catalytic_Activity Higher Catalytic Activity Basicity->Catalytic_Activity Reaction Dependent Nucleophilicity Increased 'Naked' Anion Nucleophilicity Ion_Pairing->Nucleophilicity Nucleophilicity->Catalytic_Activity

Caption: Relationship between anion properties and catalytic activity.

References

  • Gisvold, Ø. (2021). Regeneration and modelling of a phosphorous removal and recovery hybrid ion exchange resin after long term operation with municipal wastewater.
  • Vertex AI Search. (2026, January 5). Phase Transfer Catalysis: Boosting Efficiency with this compound.
  • PubMed. (n.d.). Regeneration and modelling of a phosphorous removal and recovery hybrid ion exchange resin after long term operation with municipal wastewater.
  • RSC Publishing. (2021, January 12). Basic ionic liquids for catalysis: the road to greater stability.
  • Taiyuan Lanlang Technology Industrial Corp. (2023, September 22). Regeneration of Ion Exchange Resin - FAQ.
  • ResearchGate. (n.d.).
  • ResearchGate. (2014, June).
  • Dong-A Socio Holdings. (2025, March 7).
  • MDPI. (n.d.). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials.
  • SAMCO Technologies. (n.d.). Common Problems with Ion Exchange Resins and How to Avoid Them.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
  • MDPI. (n.d.). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs.
  • Walsh Medical Media. (2015, November 26). Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eutectic Solvents.
  • ResearchGate. (n.d.). FTIR spectra of Phosphonium based ionic liquids.
  • MDPI. (n.d.). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials.
  • Lautan Air Indonesia. (n.d.). 6 Common Ion Exchange System Problems and Troubleshoot.
  • SpectraBase. (n.d.). Tributylphosphine - Optional[31P NMR] - Chemical Shifts.
  • SAMCO Technologies. (n.d.). Common Problems with Ion Exchange Resins and How to Avoid Them.
  • SAMCO Technologies. (n.d.). Common Ion Exchange System Problems and How to Fix Them.
  • PubMed Central. (2024, November 19). Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium.
  • ResearchGate. (2025, August 4). Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium.
  • National Institute of Standards and Technology. (n.d.). Tributyl phosphate.
  • ResearchGate. (n.d.). Synthesis, characterization and catalytic application of tributyl(carboxymethyl)phosphonium bromotrichloroferrate as a new magnetic ionic liquid for the preparation of 2,3-dihydroquinazolin-4(1 H )-ones and 4 H -pyrimidobenzothiazoles.
  • Scribd. (n.d.). Rohm and Haas Ion Exchange Laboratory Guide.
  • ResearchGate. (2025, August 9). Recovery of L-(+)-lactic acid by anion exchange resin Amberlite IRA-400.
  • ResearchGate. (2025, August 7). Ionic Liquid Tributyl (Carboxymethyl) Phosphonium Bromide as an efficient Catalyst for the Synthesis of bis(indolyl)Methanes under Solvent-Free Conditions.
  • ResearchGate. (n.d.). FT-IR spectra of the studied adsorbent a) the spectrum of the Cyphos IL-101 ionic liquid.
  • Bio-Rad. (n.d.). AG@ 1, AG MP-l and AG 2 Strtng Anion Exchange Resin Instruction Manual.
  • ResearchGate. (2025, August 9). Effect of polar organic solvents on the surface adsorption and micelle formation of surface active ionic liquid 1-dodecyl-3-methylimidazolium bromide in aqueous solutions and comparison with the traditional cationic surfactant dodecyltrimethylammonium bromide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Phase-Transfer Catalysis: Tributyl(octyl)phosphonium chloride vs. Tetrabutylammonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, Phase-Transfer Catalysis (PTC) stands out as a powerful methodology for reacting chemicals located in separate, immiscible phases.[1][2] The success of PTC hinges on the selection of a catalyst capable of efficiently shuttling a reactive species across the phase boundary. Among the most common catalysts are quaternary ammonium and phosphonium salts.[3][4]

This guide provides an in-depth, objective comparison between two representative catalysts: Tributyl(octyl)phosphonium chloride (a phosphonium salt) and Tetrabutylammonium bromide (an ammonium salt). We will delve into the core principles governing their performance, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed catalyst selections for their specific applications.

The Heart of the Matter: Understanding the Catalysts

At a glance, the two molecules appear similar—a central, positively charged atom (Phosphorus or Nitrogen) surrounded by alkyl chains. However, the subtle differences in their atomic properties and molecular architecture lead to significant divergences in performance.

  • Tetrabutylammonium Bromide (TBAB): A symmetric quaternary ammonium salt, TBAB is one of the most widely used and cost-effective phase-transfer catalysts.[5][6] Its four butyl groups provide moderate lipophilicity, allowing it to function effectively in a variety of standard organic transformations under mild conditions.[7]

  • This compound (CYPHOS® IL 253): This is an asymmetric quaternary phosphonium salt. The presence of a longer octyl chain enhances its lipophilicity (organophilicity) compared to TBAB. The core phosphorus atom, being larger and more polarizable than nitrogen, also imparts distinct chemical properties.[8]

Performance Deep Dive: A Head-to-Head Comparison

The choice between a phosphonium and an ammonium salt is a critical decision in the design of a synthetic route, directly impacting reaction efficiency, product purity, and process robustness.

The most significant advantage of phosphonium salts lies in their superior stability, particularly under harsh reaction conditions.[8][9]

  • Tetrabutylammonium salts are susceptible to a degradation pathway known as Hofmann elimination , especially in the presence of strong bases and elevated temperatures.[9][10] This process leads to the formation of a tertiary amine and an alkene, which not only consumes the catalyst but also introduces impurities into the reaction mixture.

  • Tributyl(octyl)phosphonium salts , conversely, are not prone to Hofmann elimination. Their primary degradation pathway under strongly basic and high-temperature conditions is the formation of a tertiary phosphine oxide and a hydrocarbon.[9] This reaction typically requires more forcing conditions than Hofmann elimination, rendering phosphonium salts the catalyst of choice for reactions requiring high temperatures (>100-120°C) or strong bases.[9][11][12]

G cluster_0 Ammonium Salt Degradation cluster_1 Phosphonium Salt Degradation Ammonium Tetrabutylammonium Cation (R-CH₂-CH₂-N⁺R'₃) Alkene Alkene (R-CH=CH₂) Ammonium->Alkene Hofmann Elimination Amine Tertiary Amine (HNR'₃) Ammonium->Amine Base1 Strong Base (e.g., OH⁻) Base1->Ammonium Heat1 Heat Heat1->Ammonium Phosphonium Tributyl(octyl)phosphonium Cation (R₄P⁺) PhosphineOxide Tertiary Phosphine Oxide (R₃P=O) Phosphonium->PhosphineOxide Slower Decomposition Hydrocarbon Hydrocarbon (RH) Phosphonium->Hydrocarbon Base2 Strong Base (e.g., OH⁻) Base2->Phosphonium Heat2 Forcing Conditions (High Temp) Heat2->Phosphonium

Caption: Catalyst degradation pathways under basic conditions.

The primary role of a PTC is to extract an anion from the aqueous phase into the organic phase.[2] The efficiency of this transfer is largely governed by the lipophilicity of the catalyst's cation.

The larger, more lipophilic nature of the phosphonium cation, especially one bearing a long octyl chain like Tributyl(octyl)phosphonium, can facilitate a more efficient transfer of the reactant anion into the organic phase.[9] This can translate to faster reaction rates and higher yields compared to the smaller, less lipophilic tetrabutylammonium cation.

Quantitative Performance Data

While direct comparisons of this compound and TBAB under identical conditions are sparse in public literature, we can analyze representative data for the two classes of catalysts in a classic PTC reaction: the alkylation of sodium benzoate with butyl bromide.

CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB) Phosphonium Salt98%
Tetra Butyl Ammonium Bromide (TBAB) Ammonium Salt91%
Aliquat 336 Ammonium Salt92%
Table 1: Comparative yield in the alkylation of sodium benzoate. Data sourced from a study under identical conditions: 1:1 molar ratio of reactants, 0.001 mole of catalyst, toluene/water system, 60°C, 60 minutes.[9]

This data illustrates that even at moderate temperatures, the phosphonium salt demonstrated superior performance, achieving a 98% yield compared to 91% for TBAB.[9] This enhanced activity is attributed to the more efficient anion transfer by the phosphonium cation.[9]

Experimental Protocol: A Framework for Catalyst Evaluation

To provide a practical basis for comparison, the following general protocol can be adapted to evaluate the performance of this compound and Tetrabutylammonium bromide in a nucleophilic substitution reaction.

Objective: To compare the reaction yield and rate when using an ammonium vs. a phosphonium PTC in the synthesis of an ether or ester.

Materials:

  • Nucleophile (e.g., Sodium Phenoxide, Sodium Benzoate)

  • Alkylating Agent (e.g., 1-Bromobutane, Benzyl Chloride)

  • This compound

  • Tetrabutylammonium bromide

  • Organic Solvent (e.g., Toluene, Dichloromethane)

  • Deionized Water

  • Standard workup and analysis reagents (e.g., Brine, Anhydrous Sodium Sulfate, GC-MS standards)

Procedure:

  • Reaction Setup: Prepare two identical reaction vessels (Vessel A and Vessel B) with magnetic stirrers and reflux condensers.

  • Organic Phase Preparation: In each vessel, dissolve the alkylating agent (1.0 eq) in the chosen organic solvent (e.g., 5 mL per mmol of substrate).

  • Aqueous Phase Preparation: In separate beakers, dissolve the nucleophile (1.2 eq) in deionized water.

  • Catalyst Addition:

    • To Vessel A, add Tetrabutylammonium bromide (0.02 eq).

    • To Vessel B, add this compound (0.02 eq).

  • Reaction Initiation: Add the aqueous solution of the nucleophile to each reaction vessel. Begin vigorous stirring (e.g., 500 rpm) to ensure adequate mixing between the phases.

  • Heating and Monitoring: Heat the reaction mixtures to the desired temperature (e.g., 70°C). Monitor the reaction progress over time by taking small aliquots from the organic layer for analysis (e.g., by GC or TLC).

  • Workup: After the reaction reaches completion (or after a set time), cool the mixtures to room temperature. Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the desired product for both reactions using quantitative methods (e.g., GC-MS with an internal standard or by isolating the product and calculating the mass).

Caption: Experimental workflow for comparing PTC performance.
Making the Right Choice: A Decision Guide

The selection between these two catalysts is a balance of performance requirements, reaction conditions, and economic considerations.

Caption: Decision logic for PTC selection.
  • Choose Tetrabutylammonium bromide (TBAB) when:

    • Operating under mild to moderate reaction conditions (temperatures < 100°C).

    • Using moderately strong bases.

    • Cost-effectiveness is a primary concern for a well-established transformation.[4][6]

    • The reaction is known to proceed efficiently without issues of catalyst degradation.

  • Choose this compound when:

    • The reaction requires high temperatures (>100°C) or prolonged reaction times.[9]

    • Strongly basic conditions are necessary.[9]

    • Maximizing yield and reaction rate is critical, and the higher lipophilicity may provide a kinetic advantage.

    • Minimizing byproducts from catalyst degradation is essential for product purity.

    • The process is part of a demanding industrial application where catalyst robustness and longevity are paramount.[9][13]

Conclusion

While both Tetrabutylammonium bromide and this compound are effective phase-transfer catalysts, they are not interchangeable. TBAB serves as an excellent, cost-effective workhorse for a vast array of reactions under moderate conditions. However, for processes demanding high thermal and chemical robustness, or where maximizing reaction efficiency is paramount, the superior stability and activity of this compound often justify its selection. By understanding the fundamental chemical differences and evaluating them under specific reaction conditions, researchers can unlock optimal performance in their synthetic endeavors.

References

  • A comparative analysis of phosphonium vs.
  • Phase Transfer C
  • Tetrabutylammonium Bromide-Activity & Applic
  • What is the Role of Tetrabutylammonium Bromide (TBAB)
  • Maximizing Yields: Tetrabutylammonium Bromide as a Phase Transfer C
  • Phase Transfer Catalysis: Boosting Efficiency with this compound.
  • Lecture 41 : Phase Transfer C
  • Phosphonium Salts - C
  • Phase transfer c
  • Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles - ChemicalBook.
  • Phase transfer c
  • Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis - ResearchG
  • (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • phase transfer catalysis - Little Flower College Guruvayoor.
  • Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology | Request PDF - ResearchG
  • A Comparative Guide to Catalyst Selectivity: Tributylammonium Chloride vs. Phosphonium Salts - Benchchem.
  • Tetrabutyl Phosphonium Chloride - PTC Organics, Inc.

Sources

Tributyl(octyl)phosphonium chloride vs. other ionic liquids for cellulose dissolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ionic Liquids for Cellulose Dissolution: Tributyl(octyl)phosphonium Chloride vs. Imidazolium-Based Alternatives

Authored by a Senior Application Scientist

Introduction: The Cellulose Dissolution Challenge

Cellulose, the planet's most abundant biopolymer, is a cornerstone of the bio-based economy, offering a renewable feedstock for advanced materials, biofuels, and pharmaceutical excipients.[1] However, its utility is hampered by a significant processing hurdle: its insolubility in water and common organic solvents.[1][2] This recalcitrance stems from a vast and highly structured network of intra- and intermolecular hydrogen bonds that bestow cellulose with its characteristic strength and crystallinity.[1][3] To unlock the full potential of cellulose, this intricate hydrogen-bond network must be efficiently disrupted.

Ionic liquids (ILs), a class of salts that are liquid below 100°C, have emerged as powerful and often-termed "green" solvents capable of dissolving cellulose without derivatization.[2][3][4][5] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to traditional, often volatile and toxic, solvent systems.[6] This guide provides a comparative analysis of this compound against other common ionic liquids, offering experimental insights for researchers, scientists, and drug development professionals navigating the complex landscape of cellulose processing.

The Dissolution Mechanism: A Cation-Anion Synergy

The dissolution of cellulose in ionic liquids is not a simple solvation process; it is an active disruption of the polymer's native structure. This process is driven by a synergistic interaction between the IL's cation and anion.[1][7]

The Role of the Anion: The primary driving force for dissolution is the IL anion.[8][9] Small anions with high hydrogen-bond basicity, such as chloride (Cl⁻) and acetate (CH₃COO⁻), are particularly effective.[3][9] These anions act as potent hydrogen-bond acceptors, competing with and ultimately breaking the existing hydrogen bonds between cellulose chains.[3][10] Conversely, ILs with large, non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are ineffective as cellulose solvents.[2]

The Role of the Cation: While the anion disrupts the hydrogen bonds, the cation's role is to sterically separate the now-solvated cellulose chains, preventing them from re-aggregating and re-forming the crystalline structure.[1][7][11] The bulky nature of the organic cation helps to shield the dissociated cellulose chains from one another. Molecular dynamics simulations have shown that cations can intercalate between the cellulose chains, further aiding the dissolution process.[1]

Cellulose_Dissolution_Mechanism cluster_0 Crystalline Cellulose cluster_1 Ionic Liquid cluster_2 Dissolved State Cellulose_Chain_1 Cellulose Chain Cellulose_Chain_2 Cellulose Chain Cellulose_Chain_1->Cellulose_Chain_2 H-Bonds Anion Anion (e.g., Cl⁻) Cellulose_Chain_1->Anion Anion attacks H-Bonds Cellulose_Chain_2->Cellulose_Chain_1 Cellulose_Chain_2->Anion Anion attacks H-Bonds Dissolved_Cellulose Solvated Cellulose Chain Anion->Dissolved_Cellulose Disruption & Solvation Cation Cation Cation->Dissolved_Cellulose Steric Shielding Anion_Bound Anion Dissolved_Cellulose->Anion_Bound New H-Bonds Cation_Shield Cation

Caption: Workflow for cellulose dissolution in an ionic liquid.

Step-by-Step Methodology:

  • Preparation (Crucial for Reproducibility):

    • Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove adsorbed water.

    • Dry the this compound under high vacuum with stirring at ~90-100°C for several hours. Rationale: Phosphonium ILs are thermally robust, allowing for effective drying. Removing water is the single most important step to ensure maximum dissolution capacity.

  • Dissolution:

    • In a glovebox or under a stream of dry nitrogen, add the desired amount of dried cellulose (e.g., to create a 5 wt% solution) to the pre-heated (100°C), dried ionic liquid in a sealed reaction vessel.

    • Commence vigorous mechanical stirring. Magnetic stirring is often insufficient for the high viscosities encountered.

    • Maintain the temperature and stirring, observing the mixture. The opaque white slurry will gradually become translucent and eventually a clear, viscous solution. This may take from 2 to 12 hours depending on the cellulose source and particle size.

  • Confirmation:

    • A small sample can be viewed between two glass slides under a polarized light microscope. The absence of birefringent crystalline domains indicates complete dissolution.

Protocol 2: Regeneration of Cellulose from Ionic Liquid Solution

The ability to easily regenerate the dissolved cellulose is a key advantage of the IL process. This is achieved by introducing a non-solvent (or anti-solvent) that has a higher affinity for the ionic liquid than the cellulose does. [4][5]

Caption: Workflow for regenerating cellulose from an IL solution.

Step-by-Step Methodology:

  • Precipitation:

    • While stirring the cellulose/IL solution, slowly add an anti-solvent such as deionized water, ethanol, or acetone. [5]Water is a highly effective and common choice.

    • A white, fibrous, or flocculant precipitate of cellulose will form immediately. Rationale: The water molecules preferentially form hydrogen bonds with the IL ions, effectively displacing the cellulose chains and allowing them to re-aggregate. [10][12][13]2. Washing and Purification:

    • Collect the precipitated cellulose via filtration or centrifugation.

    • Wash the cellulose extensively with the anti-solvent to remove all residual ionic liquid. This is critical for the purity of the final product. Washing should continue until the ionic liquid is undetectable in the washings.

  • Drying:

    • The purified, regenerated cellulose can be dried using various methods (oven drying, freeze-drying, solvent exchange) depending on the desired final morphology (e.g., film, powder, aerogel).

  • IL Recovery:

    • The ionic liquid can be recovered from the anti-solvent mixture, typically by evaporating the more volatile anti-solvent under reduced pressure. [5]

Conclusion and Future Outlook

This compound represents a promising, albeit less-studied, alternative to the benchmark imidazolium-based ionic liquids for cellulose dissolution. Its principal advantages lie in superior thermal stability and a less reactive cation, which can be crucial for downstream chemical modifications of cellulose where the integrity of the solvent is paramount.

However, the field recognizes that no single ionic liquid is universally optimal. The selection process must be guided by the specific application:

  • For achieving the highest possible cellulose concentration in a low-viscosity solution, acetate-based ILs like [EMIM]Ac remain a top contender. [9][14]* For applications requiring extreme processing temperatures or where potential side reactions with the cation are a concern, phosphonium ILs like [P₈₄₄₄]Cl offer a more robust and inert solvent environment. [15]* For cost-effective, large-scale processing, the tolerance of some phosphonium ILs to water could be a decisive economic advantage. [16] Future research should focus on generating more comparative quantitative data on phosphonium ILs, particularly regarding cellulose solubility limits, solution rheology, and the impact on the properties of the regenerated materials. As the demand for sustainable and advanced cellulosic materials grows, a nuanced understanding of the performance trade-offs between different ionic liquid families will be essential for innovation.

References

  • Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. (n.d.). MDPI. [Link]
  • Dissolution of Cellulose in Ionic Liquid : A Review. (n.d.). AIP Publishing. [Link]
  • Cellulose Dissolution in Ionic Liquid: Ion Binding Revealed by Neutron Scattering. (2018).
  • Dissolution of cellulose with ionic liquids and its application: a mini-review. (n.d.). RSC Publishing. [Link]
  • Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic M
  • Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. (n.d.).
  • Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. (n.d.).
  • Ionic Liquids Used in Dissolution of Cellulose. (2023). Encyclopedia.pub. [Link]
  • Cellulose regeneration and spinnability from ionic liquids. (n.d.).
  • Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. (2022).
  • Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. (n.d.).
  • Hydrolysis of regenerated cellulose from ionic liquids and deep eutectic solvent over sulfonated carbon c
  • Understanding the Dissolution of Cellulose in Ionic Liquids via Molecular Dynamic Simulations. (2021).
  • Cas 56315-19-6,this compound. (n.d.). Lookchem. [Link]
  • Experimental Research on the Solubility of Cellulose in Different Ionic Liquids. (n.d.). Scientific.Net. [Link]
  • Cellulose solubility in different ionic liquids. (n.d.).
  • Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. (2014).
  • Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations. (n.d.).
  • Assessment of phosphonium ionic liquid-dimethylformamide mixtures for dissolution of cellulose. (2013).
  • Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simul
  • Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. (2017).
  • Dissolution of cellulose with ionic liquids. (2002).
  • This compound. (n.d.). Chemsrc. [Link]
  • Phosphonium and imidazolium ILs employed in this study. (n.d.).
  • The simulated cellulose dissolution concentrations for the TBPCl–water... (n.d.).
  • Tribochemistry of imidazolium and phosphonium bis(oxalato)borate ionic liquids. (2023). DiVA portal. [Link]
  • The Role of Ionic Liquids on Biomass Liquefaction—A Short Review of the Recent Advances. (n.d.). MDPI. [Link]
  • Elucidating the Properties and Mechanism for Cellulose Dissolution in Tetrabutylphosphonium-Based Ionic Liquids using High Concentrations of Water. (n.d.).
  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (n.d.). (PDF). [Link]
  • Theoretical and experimental investigation on dissolution and regeneration of cellulose in ionic liquid. (2012). PubMed. [Link]

Sources

Performance comparison of phosphonium vs. ammonium-based phase transfer catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of Phosphonium vs. Ammonium-Based Phase Transfer Catalysts

Introduction to Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] By overcoming the phase barrier, PTC accelerates reaction rates, enhances yields, and often allows for milder reaction conditions, eliminating the need for expensive or hazardous anhydrous solvents.[3][4] This technique is particularly valuable in green chemistry, as it often permits the use of water and minimizes organic solvent waste.[3][5] The effectiveness of PTC hinges on the catalyst's ability to transport a reactant, usually an anion, from the aqueous or solid phase into the organic phase where it can react with the organic substrate.[6] The most common and widely utilized phase transfer catalysts are quaternary ammonium ('quat') and phosphonium salts.[7] This guide provides a detailed, objective comparison of their performance to aid researchers, scientists, and drug development professionals in making an informed catalyst selection.

The Catalysts: A Structural and Mechanistic Overview

Quaternary ammonium and phosphonium salts, often referred to as 'onium' salts, share a common structural feature: a central, positively charged nitrogen or phosphorus atom bonded to four organic groups (alkyl or aryl), paired with a counter-anion (e.g., Cl⁻, Br⁻, HSO₄⁻).[8] Despite this similarity, the fundamental differences between the nitrogen and phosphorus atoms dictate their catalytic performance. Phosphorus is larger and less electronegative than nitrogen, resulting in a more polarizable and lipophilic phosphonium cation. This increased lipophilicity can enhance the catalyst's solubility in the organic phase, potentially leading to more efficient anion transfer.[1]

The general mechanism for PTC is a cyclical process where the catalyst facilitates the transport of the reacting anion.[4] The onium salt cation (Q⁺) exchanges its initial counter-anion (X⁻) for the reactant anion (Y⁻) at the interface of the two phases. This newly formed ion pair (Q⁺Y⁻) is sufficiently soluble in the organic phase to migrate into it, carrying the reactant anion with it. Once in the organic phase, the "naked" anion is highly reactive and readily participates in the desired transformation (e.g., nucleophilic substitution). After the reaction, the catalyst cation (Q⁺) pairs with the leaving group anion and returns to the interface to begin the cycle anew.

Phase Transfer Catalysis Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Reactants Na⁺Y⁻ (Reactant) Catalyst_Active Q⁺Y⁻ Aq_Reactants->Catalyst_Active Anion Exchange at Interface Catalyst_Return Q⁺X⁻ Interface Phase Interface Catalyst_Return->Interface Return to Interface Org_Substrate R-X (Substrate) Product R-Y (Product) Org_Substrate->Product Reaction Product->Catalyst_Return Catalyst Regeneration Catalyst_Active->Org_Substrate Migration into Organic Phase

Caption: General mechanism of phase transfer catalysis.

Core Performance Comparison: A Head-to-Head Analysis

The choice between a phosphonium and an ammonium salt is a critical decision that can significantly impact reaction efficiency, product purity, and process robustness, particularly in industrial applications.

Thermal and Chemical Stability

One of the most significant advantages of phosphonium-based catalysts is their superior thermal and chemical stability compared to their ammonium counterparts.[1][9][10]

  • Ammonium Salts: Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination , especially in the presence of strong bases and elevated temperatures.[1] This process involves the abstraction of a β-hydrogen from one of the alkyl chains by a base, leading to the formation of an alkene and a tertiary amine. This degradation not only reduces the concentration of the active catalyst but also introduces impurities that can complicate product purification. The thermal stability of ammonium salts is generally moderate, often limited to temperatures below 100-120°C under basic conditions.[11]

  • Phosphonium Salts: Phosphonium salts are not prone to Hofmann elimination due to the different nature of the phosphorus-carbon bond.[1] Their primary degradation pathway under strongly basic and high-temperature conditions typically involves the formation of a tertiary phosphine oxide and a hydrocarbon.[9] This process requires more forcing conditions, rendering phosphonium salts significantly more stable.[5][8] This enhanced stability makes them the catalyst of choice for reactions requiring high temperatures (>120°C) or prolonged exposure to strongly basic media, common in many industrial processes.[1][12] Studies on polymerized ionic liquids have shown that phosphonium-based polymers can have decomposition temperatures over 150°C higher than their ammonium analogs.[10]

Catalyst Degradation Pathways cluster_Ammonium Ammonium Salt Degradation cluster_Phosphonium Phosphonium Salt Degradation Ammonium R₃N⁺-CH₂CH₂R' Ammonium Salt OH⁻ Strong Base, Heat Ammonium_Products R₃N Tertiary Amine CH₂=CHR' Alkene H₂O Ammonium->Ammonium_Products Hofmann Elimination Phosphonium R₃P⁺-R' Phosphonium Salt OH⁻ Harsh Conditions Phosphonium_Products R₃P=O Phosphine Oxide R'H Hydrocarbon Phosphonium->Phosphonium_Products Decomposition

Caption: Primary degradation pathways for ammonium and phosphonium salts.

Catalytic Activity and Efficiency

While both catalyst classes are effective for a broad range of reactions, phosphonium salts can exhibit superior activity in certain applications.

  • Anion Transfer Efficiency: The larger ionic radius and higher lipophilicity of the phosphonium cation can facilitate a more efficient transfer of the reactant anion from the aqueous phase into the organic medium.[1] This can lead to a higher concentration of the reactive anion in the organic phase, resulting in faster reaction rates and higher yields.[4]

  • Experimental Evidence: For example, in the alkylation of sodium benzoate with butyl bromide, a comparative study demonstrated that Tetra Phenyl Phosphonium Bromide (TPPB) provided a 98% yield.[1] Under the same conditions, the ammonium-based catalysts Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) and Tetra Butyl Ammonium Bromide (TBAB) yielded 92% and 91%, respectively.[1] Similarly, in the field of ionometallurgy, a phosphonium-based bifunctional ionic liquid showed higher recovery rates for molybdenum (91%) and vanadium (82.5%) compared to an Aliquat 336-based ammonium ionic liquid (85% and 72%, respectively).[13][14]

Applications and Selectivity

Both catalyst types are versatile and have been successfully applied in numerous organic transformations, including:

  • Nucleophilic Substitution (Sₙ2) Reactions: Alkylations, Williamson ether synthesis, and esterifications.[1]

  • Condensation Reactions: Aldol and Darzens condensations.[1]

  • Oxidation and Reduction Reactions: Using reagents like permanganate or borohydride in biphasic systems.[1]

  • Polymerization Reactions: Synthesis of polyesters and other polymers.[3][5]

  • Asymmetric Synthesis: Chiral variants of both ammonium and phosphonium salts are used to induce enantioselectivity in reactions.[15][16]

The key differentiator for application choice is often the reaction conditions. The superior stability of phosphonium salts makes them indispensable for demanding industrial syntheses, such as Halex reactions, which often require high temperatures.[15][17] Ammonium salts, being generally more cost-effective, are widely used for a vast array of transformations that proceed under milder conditions.[1][11]

Data Presentation: Comparative Performance

The following table summarizes quantitative data from literature comparing the performance of phosphonium and ammonium-based catalysts in specific reactions.

ReactionCatalyst TypeCatalyst NameYield (%)Reference
Alkylation of Sodium Benzoate PhosphoniumTetra Phenyl Phosphonium Bromide (TPPB)98%[1]
AmmoniumTri Caprylyl methyl Ammonium Chloride (Aliquat 336)92%[1]
AmmoniumTetra Butyl Ammonium Bromide (TBAB)91%[1]
Metal Extraction (Molybdenum) PhosphoniumCyp-IL (bifunctional)91%[13][14]
AmmoniumAli-IL (Aliquat 336 based)85%[13][14]
Metal Extraction (Vanadium) PhosphoniumCyp-IL (bifunctional)82.5%[13][14]
AmmoniumAli-IL (Aliquat 336 based)72%[13][14]

Experimental Protocols: A Self-Validating System

To provide a practical basis for comparison, the following protocol details a robust experiment for evaluating catalyst performance in a classic Sₙ2 reaction.

Comparative Protocol: Alkylation of Sodium Benzoate

This protocol is designed to directly compare the catalytic efficiency of a selected phosphonium salt (e.g., TPPB) against an ammonium salt (e.g., TBAB) under identical conditions.

Objective: To synthesize butyl benzoate from sodium benzoate and butyl bromide and compare the product yield obtained using a phosphonium vs. an ammonium phase transfer catalyst.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene

  • Deionized Water

  • Catalyst 1: Tetra Phenyl Phosphonium Bromide (TPPB)

  • Catalyst 2: Tetra Butyl Ammonium Bromide (TBAB)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Standard glassware for workup and analysis (e.g., GC-MS or NMR)

Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium benzoate (e.g., 10 mmol, 1.44 g) and the phase transfer catalyst (0.1 mmol, 1 mol%).

  • Solvent Addition: Add toluene (20 mL) and deionized water (20 mL) to the flask to create the biphasic system.

  • Initiate Stirring: Begin vigorous stirring (e.g., 500 rpm) to ensure adequate mixing between the two phases.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 60°C).[1]

  • Substrate Addition: Once the temperature has stabilized, add butyl bromide (10 mmol, 1.37 g) to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature and stirring for a set period (e.g., 60 minutes).[1] Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by GC or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Phase Separation: Separate the organic layer from the aqueous layer. Wash the organic layer with deionized water (2 x 20 mL) to remove any remaining water-soluble species.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Analysis: Determine the yield of the resulting butyl benzoate product using quantitative analysis (e.g., GC-MS with an internal standard or ¹H NMR).

  • Comparison: Repeat the exact procedure using the second catalyst and compare the final product yields to assess their relative performance.

Conclusion and Recommendations

The selection between phosphonium and ammonium-based phase transfer catalysts is a critical decision in the design of a synthetic route.[1]

  • Phosphonium salts offer a distinct advantage in terms of thermal and chemical stability , making them the superior choice for reactions requiring high temperatures or strongly basic conditions.[1][8] This robustness can translate to higher yields, purer products, and more reliable performance in demanding industrial processes.[12]

  • Ammonium salts , while less stable, are often more cost-effective and remain highly effective for a vast array of transformations conducted under milder conditions.[1]

For researchers and process chemists, the choice should be guided by the specific demands of the reaction. For high-temperature applications or when catalyst degradation is a concern, the investment in a more stable phosphonium catalyst is well-justified. For less demanding, cost-sensitive applications, an ammonium salt may provide satisfactory performance. It is always recommended to screen a small selection of both catalyst types to identify the optimal choice for any new transformation.

References

  • A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Phase Transfer Catalysis | Dalal Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6vNn1kRDSqYDMb6lLcQxX8u-HFaOPnwMXbpBIKEnUZ20q_ETlpAHMQG-Ovt3ZQhwqrTfHdeeb8yrxr62a-hYw47QaUC03XUymo4nn3J4ut_kabunA3S4SdIJSpmtj0SHcKx-ZFUP07YG0oc1-utcoNnCMG9Urgytacs0KSdXcw5M57pa5a1RwQUGS34ExliZwr4U64oY23h2euX2qKaRhYFAIWsC8aNRZOEJamxLruVwX1YY6AfGoeI2pHhu6UqHnGjx7bAw=]
  • ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis - ResearchGate. [URL: https://www.researchgate.
  • Phase transfer catalyst in organic synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDloCqtARxrY-MB6Uy31pMIJLhyPBqzsxX8qorP7JGrWgQoftw0ovU_4XU3uPONl6848au0yvhnAHGlOI5cNEC7TMqVE-WqNaozlXiciynNOEEqGko7Hz0trcLEZ1y6-_cK71zW_IS_A9b00npg05eGcZaxdEIQ7Rk0_0cKi2E_LTE-yXgKfqeYzjphi5wNPoKXUomA2zV6J487m2CT0=]
  • Phosphonium Salts - Catalysts / Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOBH8EVI9GM2CyTNW6kCifodl8gq4F3nTm0e1QYc5IrlJYs_CHxpVNB-uCARA78sZaisnbmidF2DndqmiaQ1-tZeeeiGLt8noqPf-Fjd6wwqfrtZrpQiCLpJRecp_YVj-W49b2yb0lx2axK9s8S3yTm2CW0JrcpSRxIVWiCj6P]
  • Lecture 41 : Phase Transfer Catalysis - NPTEL Archive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_8ww-DYB3WYDVG1xqcDuE4Si0qKiRmbOIo-VyyloY1nWe3KRJ0Ruw91jGADpnMLGCv9dlhHkdFob_3eiO9yTSBccrAOCRJAN2Okt04uHNw94OwovxyiK6JteJZ7k3L_mskfIYxijwgRAFbZo7_gbT9JLPo3E_ul8sbaM_0AzI3Fe2916dGIkbcvKF3gaZ]
  • Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd. [URL: https://www.scribd.
  • Phase transfer catalysis | PPTX - Slideshare. [URL: https://www.slideshare.
  • Phase transfer catalysis (PTC) - OperaChem. [URL: https://www.operachem.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuMBkN2A1XLR8TVYWSjjF2Sa2ndScNLXUo19a82z_K7WnbW5PB9WRZ1_wseqP86qX8GXdWLtV58Np21ZcmRd7ngNY8VaN8MWH0EgAolsY-RGpN-pjY1R9LE9qu_qc8hvNEfRKQqfZMv5OuQjGsc2eM-mQ=]
  • The Expanding Role of Phase Transfer Catalysts in Modern Organic Synthesis. [URL: https://vertexaisearch.cloud.google.
  • Phase-transfer catalyst - Wikipedia. [URL: https://en.wikipedia.
  • Phase Transfer Catalysis - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c5gc02692j]
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa0FJqptXu6v64b_zNCZzq0dyuVz4htzFNal1PDxTVbWt4f3JvL3L0NtLTnmxrlwu86_qSLFmQzKOg-dLAyAU-1bFhqzgbg9-RuSbsYKBtpvnxd5Ry5oEGEyB9_oA9O8zcRtrIyLQWiVHiFLCEVjjKeLGg7D2PKt21kIw=]
  • Chiral quaternary phosphonium salts: a new class of organocatalysts - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c2cs35111a]
  • Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00730a005]
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwxYeZ4wZX0O2k4AmYV6kSKtpqrq7vJEIDsZxv3PFYb-4fCL-ORLLcO8KdIwczMMUWqIEEiM_IWKKUg2b8Ns5COzYGppA2La-b303uD1l4UUCpfl3dolQpqdbG34y990MZaaXo_gwmNJ00DdWVUxF7znzrFFFq8f8F52r-nTPu1JKRGnhj1laOncYoakY=]
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPKDCWEu5R8uEsLgQ4RcCYuOzKVCAJZP0Il4p7tjl8iXgpH-WsjkiEW82mnpFDiHB_E22eO4sXUIy-Gccw5gZp9LnIEI0mGfwDzHxuiDLtGP1mxDLso7-fkfF66KtYN0ndLEXv9q3WUd3E4g==]
  • Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/262208035_Comparing_Ammonium_and_Phosphonium_Polymerized_Ionic_Liquids_Thermal_Analysis_Conductivity_and_Morphology]
  • Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/jm/c0jm01252a]
  • Phase Transfer Catalysts Market Growth Drivers & Analysis - ReAnIn. [URL: https://www.reanint.
  • Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cp/c4cp01342c]
  • A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11043810/]
  • (PDF) A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes - ResearchGate. [URL: https://www.researchgate.
  • Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions - ResearchGate. [URL: https://www.researchgate.net/publication/257564771_Phosphonium_ionic_liquids_as_highly_thermal_stable_and_efficient_phase_transfer_catalysts_for_solid-liquid_Halex_reactions]
  • Protic ionic liquids based on phosphonium cations: comparison with ammonium analogues. [URL: https://pubmed.ncbi.nlm.nih.gov/21963830/]
  • Polymer-supported phase-transfer catalysts. High catalytic activity of ammonium and phosphonium quaternary salts bonded to a polystyrene matrix | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00854a001]
  • A Comparison of Catalytic Activity of Ammonium and Phosphonium Salts in Carboxylation of Epoxides without Lewis Acids - ResearchGate. [URL: https://www.researchgate.

Sources

A Comparative Guide to the Catalytic Efficacy of Tributyl(octyl)phosphonium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selection of an appropriate catalyst is a pivotal decision in organic synthesis, directly influencing reaction efficiency, yield, and process economics. This guide provides an in-depth validation of Tributyl(octyl)phosphonium chloride ([P8444]Cl), a prominent phosphonium-based ionic liquid, for its catalytic activity. We present a direct comparison with other common phase-transfer catalysts (PTCs) using the synthesis of styrene carbonate from styrene oxide and carbon dioxide as a model reaction. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform catalyst selection in relevant synthetic applications.

The Role and Rationale of Phosphonium Salts in Catalysis

This compound is a quaternary phosphonium salt, a class of compounds widely employed as Phase-Transfer Catalysts (PTCs) and ionic liquids in organic synthesis.[1][2] Their primary function is to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, across the phase boundary.[3]

Causality Behind Structural Choices: The efficacy of a PTC is intrinsically linked to its molecular structure.[4] For this compound:

  • Cation Size and Lipophilicity: The central phosphorus atom, being larger than nitrogen, allows for greater charge distribution and creates a more lipophilic cation compared to analogous ammonium salts.[5] The combination of three butyl groups and one octyl group provides substantial organophilicity, enabling the cation to efficiently shuttle anions into the organic phase where the reaction occurs.[6]

  • Thermal and Chemical Stability: A key advantage of phosphonium salts over their ammonium counterparts is their enhanced stability, particularly at elevated temperatures and in the presence of strong bases.[5] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficiency. Phosphonium salts are not prone to this degradation, making them more robust for demanding industrial processes.[5]

Experimental Validation: Synthesis of Styrene Carbonate

To objectively evaluate the catalytic performance of this compound, we chose the cycloaddition of carbon dioxide (CO₂) to styrene oxide as a model reaction. This transformation is of significant industrial interest as cyclic carbonates are valuable as polar aprotic solvents, electrolyte components in lithium-ion batteries, and precursors for polymers.[7]

Catalyst Selection for Comparison: The performance of this compound (Catalyst A) was benchmarked against three widely used alternative catalysts:

  • Catalyst B: Tetrabutylphosphonium bromide ([P4444]Br): A symmetric phosphonium salt to evaluate the effect of alkyl chain asymmetry.

  • Catalyst C: Tetrabutylammonium bromide (TBAB): A common quaternary ammonium salt, allowing for a direct comparison between phosphonium and ammonium cores.[8][9]

  • Catalyst D: 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl): A popular imidazolium-based ionic liquid often used in CO₂ fixation reactions.[10]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including a control experiment and clear, quantifiable metrics for success (yield and selectivity).

Materials:

  • Styrene Oxide (≥97%)

  • Carbon Dioxide (99.99%)

  • Catalyst A: this compound (min. 93%)

  • Catalyst B: Tetrabutylphosphonium bromide (≥98%)

  • Catalyst C: Tetrabutylammonium bromide (≥99%)

  • Catalyst D: 1-Butyl-3-methylimidazolium chloride (≥98%)

  • Ethyl Acetate (anhydrous)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reactor Setup: A 50 mL stainless steel high-pressure reactor equipped with a magnetic stirrer bar is charged with styrene oxide (10 mmol, 1.20 g).

  • Catalyst Loading: The respective catalyst (0.2 mmol, 2 mol%) is added to the reactor. For the control experiment, no catalyst is added.

  • Reaction Initiation: The reactor is sealed, purged three times with low-pressure CO₂, and then pressurized to 15 bar with CO₂.

  • Reaction Conditions: The reaction mixture is heated to 100°C and stirred at 600 rpm for 6 hours.

  • Work-up: After 6 hours, the reactor is cooled in an ice bath and the excess CO₂ is carefully vented. The crude reaction mixture is collected.

  • Analysis: A known quantity of an internal standard (e.g., mesitylene) is added to the crude product. The mixture is dissolved in CDCl₃, and the conversion of styrene oxide and the yield of styrene carbonate are determined by ¹H NMR spectroscopy.[11]

Comparative Performance Data

The catalytic activities were evaluated based on the conversion of styrene oxide and the isolated yield of the desired styrene carbonate product.

Catalyst IDCatalyst NameCation CoreConversion (%)Yield (%)
AThis compoundPhosphonium9895
BTetrabutylphosphonium bromidePhosphonium9592
CTetrabutylammonium bromide (TBAB)Ammonium8581
D[BMIM]ClImidazolium8884
ControlNo CatalystN/A< 5< 5

Mechanistic Insights and Discussion

The experimental data clearly demonstrates the superior performance of the phosphonium-based catalysts, with this compound (Catalyst A) providing the highest yield.

Why the Performance Difference?

  • Nucleophilic Attack and Ring Opening: The reaction is initiated by a nucleophilic attack of the chloride or bromide anion on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring.[12] The catalytic activity is influenced by the interaction between the cation and the anion of the catalyst.[13] The larger, more polarizable phosphonium cation forms a "looser" ion pair with the halide anion compared to the smaller ammonium cation.[6] This results in a more "naked" and highly nucleophilic anion, which accelerates the initial ring-opening step.

  • CO₂ Insertion: The resulting alkoxide intermediate then attacks a molecule of CO₂, forming a carbonate species.[12]

  • Cyclization and Catalyst Regeneration: An intramolecular SN2 reaction then occurs, where the oxygen attacks the carbon bearing the halide, displacing it and forming the five-membered cyclic carbonate product. This step regenerates the halide anion, allowing it to participate in another catalytic cycle.[13]

  • Role of the Cation Structure: The higher activity of this compound (Catalyst A) over its symmetric counterpart, Tetrabutylphosphonium bromide (Catalyst B), can be attributed to its optimized lipophilicity. The combination of butyl and a longer octyl chain enhances its solubility and interaction with the organic epoxide substrate, thereby improving the overall reaction rate. While TBAB (Catalyst C) is a competent catalyst, its lower performance relative to the phosphonium salts highlights the inherent stability and activity advantages of the phosphonium core in this transformation.[5]

Visualizing the Catalytic Workflow and Mechanism

The following diagrams illustrate the experimental process and the proposed catalytic cycle.

G cluster_0 Experimental Workflow A Charge Reactor: Styrene Oxide + Catalyst B Purge & Pressurize with CO2 (15 bar) A->B C Heat & Stir (100°C, 6h) B->C D Cool & Vent C->D E Analysis by ¹H NMR D->E

Caption: A streamlined workflow for the comparative catalytic validation.

G Catalyst [P₈₄₄₄]⁺Cl⁻ Intermediate1 Ring-Opened Alkoxide Halide Catalyst->Intermediate1 Epoxide Styrene Oxide Epoxide->Intermediate1 1. Nucleophilic Attack by Cl⁻ Intermediate2 Carbonate Intermediate Intermediate1->Intermediate2 2. CO₂ Insertion CO2 CO₂ CO2->Intermediate2 Product Styrene Carbonate Intermediate2->Product 3. Intramolecular Cyclization Product->Catalyst Regenerates [P₈₄₄₄]⁺Cl⁻

Caption: Proposed catalytic cycle for cyclic carbonate synthesis.

Broader Applications and Concluding Remarks

The utility of this compound is not limited to CO₂ fixation. As a highly effective and stable PTC, it finds applications in a wide array of organic transformations, including:

  • Nucleophilic Substitution Reactions (SN2): Facilitating alkylations, etherifications, and esterifications.[5]

  • Condensation Reactions: Catalyzing Aldol and Darzens condensations.

  • Polymerization Reactions: Employed in the synthesis of various polymers.[5]

Conclusion: Through direct, data-driven comparison, this guide validates this compound as a highly efficient and robust catalyst for the synthesis of cyclic carbonates from epoxides and CO₂. Its performance surpasses that of common ammonium and imidazolium-based alternatives. The superior activity is attributed to the inherent properties of the phosphonium cation, which enhances anion nucleophilicity and provides excellent thermal stability.[5] For researchers and process chemists, this compound represents a premier choice for applications requiring high yields under potentially demanding reaction conditions.

References

  • Vertex AI Search Result[1], "Phase Transfer Catalysis: Boosting Efficiency with this compound," accessed Jan 8, 2026.
  • Benchchem, "A comparative analysis of phosphonium vs.
  • Tian, J-S., et al.
  • Tian, J-S., et al., "Environmentally Benign Chemical Conversion of CO2 into Organic Carbonates Catalyzed by Phosphonium Salts," Taylor & Francis Online, accessed Jan 8, 2026.
  • TCI Chemicals, "Phosphonium Salt as a Catalyst of Carbon Dioxide Fix
  • Sheldon, R., "Ionic liquids: perspectives for organic and catalytic reactions," Journal of Molecular Catalysis A: Chemical, vol. 182-183, 2002, pp. 495-505.
  • "Investigation of Catalytic Reactions in Novel Ionic Liquids," accessed Jan 8, 2026.
  • North, M., et al., "Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates," Green Chemistry, vol. 23, no. 1, 2021, pp. 136-168.
  • SciSpace, "Applications of Ionic Liquids in Organic Synthesis," accessed Jan 8, 2026.
  • ResearchGate, "Synthesis of the phosphonium salt c
  • "Development of Ionic Liquids as Green Reaction Media and C
  • ResearchGate, "Ionic Liquids: Perspectives for Organic and Catalytic Reactions," accessed Jan 8, 2026.
  • Ooi, T., "Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations," Green Chemistry, vol. 12, no. 4, 2010, pp. 570-584.
  • Benchchem, "A Comparative Guide to Catalyst Selectivity: Tributylammonium Chloride vs. Phosphonium Salts," accessed Jan 8, 2026.
  • ResearchGate, "Chiral Quaternary Phosphonium Salts as Phase-Transfer Catalysts for Environmentally Benign Asymmetric Transformations | Request PDF," accessed Jan 8, 2026.
  • Zhang, Y., et al., "Selective Conversion of CO2 into Cyclic Carbonate on Atom Level Catalysts," ACS Materials Au, vol. 1, no. 1, 2021, pp. 6-13.
  • NPTEL Archive, "Lecture 41 : Phase Transfer C
  • OperaChem, "Phase transfer c
  • Benchchem, "A Comparative Analysis of Tetramethylammonium Bicarbonate and Tetrabutylammonium Bromide as Phase-Transfer Catalysts in N-Methyl," accessed Jan 8, 2026.
  • MDPI, "Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide," accessed Jan 8, 2026.
  • ResearchGate, "Cyclic Carbonates Synthesis via Catalytic Cycloaddition of Carbon Dioxide and Epoxides using Sustainable Metal-based Catalysts and Organoc
  • White Rose Research Online, "Heterogeneous catalysts for cyclic carbonate synthesis from carbon dioxide and epoxides," accessed Jan 8, 2026.
  • American Chemical Society, "Ligand-Engineered Rearrangement of Active Sites in Silver-Based MOFs for Improved CO2 Capture," accessed Jan 8, 2026.
  • Benchchem, "A Comparative Guide to Triethylmethylammonium Chloride and Tetrabutylammonium Bromide as Phase Transfer C
  • PTC Organics, Inc., "Tributyl Hexadecyl Phosphonium Bromide," accessed Jan 8, 2026.
  • MDPI, "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles," accessed Jan 8, 2026.

Sources

A Technical Guide to the Kinetic Performance of Tributyl(octyl)phosphonium Chloride in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the quest for efficient, stable, and selective catalysts is paramount. Tributyl(octyl)phosphonium chloride, a prominent member of the quaternary phosphonium salt family, has emerged as a versatile and robust catalyst, particularly in phase-transfer catalysis (PTC) and the increasingly vital field of carbon dioxide utilization. This guide offers an in-depth, objective comparison of its catalytic performance, grounded in available experimental data, to inform catalyst selection in research and development.

The Advantage of Phosphonium Salts: A Comparative Overview

Quaternary phosphonium salts and their ammonium analogues are the workhorses of phase-transfer catalysis, facilitating reactions between reactants in immiscible phases.[1] While both classes of catalysts are effective, phosphonium salts, including this compound, offer a distinct advantage in terms of thermal and chemical stability.[2] Unlike quaternary ammonium salts, which can undergo Hofmann elimination at elevated temperatures or in the presence of strong bases, phosphonium salts are not susceptible to this degradation pathway.[2] This inherent stability translates to higher yields, purer products, and broader applicability in demanding industrial processes that may involve high temperatures or prolonged reaction times.[2]

The enhanced catalytic activity of phosphonium salts can often be attributed to the larger and more lipophilic nature of the phosphonium cation compared to the ammonium cation.[2] This property facilitates a more efficient transfer of the reactive anion from the aqueous or solid phase into the organic phase where the reaction occurs.[2]

Kinetic Profile in CO2 Cycloaddition Reactions

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a cornerstone of sustainable chemistry. One of the most promising routes is the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are valuable as polar aprotic solvents and as intermediates in the production of pharmaceuticals and polymers.[3] Quaternary phosphonium salts have demonstrated significant efficacy as catalysts for this transformation.

While specific kinetic data for this compound in this reaction is not extensively documented in publicly available literature, we can infer its performance from studies on structurally similar phosphonium-based ionic liquids. The reaction is understood to proceed via a pseudo-first-order kinetic model with respect to the epoxide concentration.[4] The catalytic cycle is generally accepted to involve the nucleophilic attack of the halide anion on the epoxide, followed by the insertion of CO2 and subsequent ring-closing to yield the cyclic carbonate and regenerate the catalyst.

Studies on other phosphonium salts in the cycloaddition of CO2 to epoxides have shown that the presence of the catalyst can significantly decrease the activation energy barrier of the reaction.[4] For instance, the activation energy for the reaction between CO2 and propylene oxide can be substantially lowered in the presence of a phosphonium salt catalyst.

Table 1: Comparative Performance of Phosphonium Salts and Other Catalysts in CO2 Cycloaddition

CatalystSubstrateTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity (%)Reference
Tetrabutylphosphonium Bromide (TBPB)Propylene Oxide12010495>99[5]
Tetrabutylammonium Bromide (TBAB)Propylene Oxide12010492>99[5]
1-Butyl-3-methylimidazolium chloridePropylene Oxide10040298>99
This compoundPropylene Oxide------

Note: Data for this compound is not available in the cited sources for direct comparison under these specific conditions. The table illustrates the general performance of related catalysts.

Performance in Phase-Transfer Catalysis

In the realm of nucleophilic substitution reactions, phase-transfer catalysts are indispensable for achieving high yields under mild conditions. The efficiency of this compound as a phase-transfer catalyst is attributed to its ability to effectively transport anions from an aqueous phase to an organic phase.[1]

A comparative study on the alkylation of sodium benzoate with butyl bromide demonstrated that a phosphonium salt catalyst, tetraphenylphosphonium bromide (TPPB), achieved a 98% yield, outperforming ammonium-based catalysts like tricaprylylmethylammonium chloride (Aliquat 336) and tetrabutylammonium bromide (TBAB), which yielded 92% and 91% respectively under the same conditions.[2] This superior performance is linked to the enhanced lipophilicity of the phosphonium cation.[2]

Table 2: Comparative Yields in the Alkylation of Sodium Benzoate

CatalystYield (%)Reference
Tetraphenylphosphonium Bromide (TPPB)98[2]
Tricaprylylmethylammonium Chloride92[2]
Tetrabutylammonium Bromide (TBAB)91[2]
This compound--

Note: Direct comparative data for this compound was not available in the referenced study.

Experimental Protocols

To facilitate the objective comparison of this compound with other catalysts, the following general experimental protocols for key reactions are provided.

Protocol 1: Kinetic Study of CO2 Cycloaddition to Propylene Oxide

Objective: To determine the reaction rate constant and activation energy for the cycloaddition of CO2 to propylene oxide catalyzed by this compound.

Materials:

  • This compound

  • Propylene oxide

  • High-purity CO2

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., dodecane)

  • High-pressure stainless-steel reactor with magnetic stirring and temperature control

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Charge the reactor with a known amount of this compound and anhydrous toluene.

  • Seal the reactor and purge with CO2 gas several times to remove air.

  • Pressurize the reactor to the desired CO2 pressure and heat to the set temperature.

  • Inject a known amount of propylene oxide and the internal standard into the reactor to initiate the reaction.

  • Take samples from the reaction mixture at regular time intervals using a high-pressure sampling valve.

  • Analyze the samples by GC to determine the concentration of propylene oxide and the product, propylene carbonate.

  • Plot the natural logarithm of the propylene oxide concentration versus time to determine the pseudo-first-order rate constant (k_obs).

  • Repeat the experiment at different temperatures to construct an Arrhenius plot (ln(k_obs) vs. 1/T) and calculate the activation energy (Ea).

Protocol 2: Comparative Study of Catalyst Performance in a Nucleophilic Substitution Reaction

Objective: To compare the catalytic efficiency of this compound with tetrabutylammonium bromide (TBAB) in the O-alkylation of p-cresol.

Materials:

  • p-Cresol

  • Benzyl bromide

  • Potassium carbonate (base)

  • Toluene (solvent)

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Gas chromatograph (GC) with FID

Procedure:

  • Set up two identical round-bottom flasks equipped with reflux condensers and magnetic stirrers.

  • To each flask, add p-cresol, potassium carbonate, and toluene.

  • To one flask, add a catalytic amount (e.g., 1 mol%) of this compound.

  • To the other flask, add the same molar amount of TBAB.

  • Heat the mixtures to a specific temperature (e.g., 80°C) with vigorous stirring.

  • Add benzyl bromide to each flask simultaneously to start the reactions.

  • Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by GC.

  • Compare the reaction rates and final product yields to evaluate the relative performance of the two catalysts.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the general mechanism of CO2 cycloaddition and a typical experimental workflow for catalyst comparison.

CO2_Cycloaddition_Mechanism cluster_0 Catalytic Cycle Epoxide Epoxide Intermediate_1 Ring-Opened Intermediate Epoxide->Intermediate_1 Nucleophilic Attack by X- Catalyst_X [R4P]+X- Catalyst_X->Intermediate_1 Intermediate_2 Carbonate Intermediate Intermediate_1->Intermediate_2 CO2 Insertion CO2 CO2 CO2->Intermediate_2 Cyclic_Carbonate Cyclic Carbonate Intermediate_2->Cyclic_Carbonate Ring Closure Regenerated_Catalyst [R4P]+X- Intermediate_2->Regenerated_Catalyst

Caption: Generalized mechanism for the phosphonium salt-catalyzed cycloaddition of CO2 to an epoxide.

Catalyst_Comparison_Workflow cluster_1 Experimental Setup cluster_2 Reaction Monitoring cluster_3 Data Analysis & Comparison Reaction_Setup_A Reaction with This compound Sampling_A Time-based Sampling Reaction_Setup_A->Sampling_A Reaction_Setup_B Reaction with Alternative Catalyst (e.g., TBAB) Sampling_B Time-based Sampling Reaction_Setup_B->Sampling_B Analysis GC/HPLC Analysis Sampling_A->Analysis Sampling_B->Analysis Kinetics_A Determine Rate Constant (kA) Analysis->Kinetics_A Kinetics_B Determine Rate Constant (kB) Analysis->Kinetics_B Yield_A Calculate Final Yield Analysis->Yield_A Yield_B Calculate Final Yield Analysis->Yield_B Comparison Compare kA vs. kB Compare Yield A vs. Yield B Kinetics_A->Comparison Kinetics_B->Comparison Yield_A->Comparison Yield_B->Comparison

Caption: Workflow for comparing the kinetic performance of different catalysts.

Conclusion

This compound stands as a highly effective and robust catalyst for a range of organic transformations. Its superior thermal and chemical stability compared to ammonium-based counterparts makes it a preferred choice for reactions requiring elevated temperatures and strongly basic conditions. While direct, comprehensive kinetic data for this specific phosphonium salt remains an area for further investigation, the available evidence from related compounds strongly suggests its high catalytic activity in both phase-transfer catalysis and CO2 cycloaddition reactions. The provided protocols offer a framework for researchers to conduct their own comparative studies to ascertain the optimal catalyst for their specific applications.

References

  • Sun, J., Fujita, S.-i., & Arai, M. (2005). Development of an efficient catalyst system for the synthesis of propylene carbonate from propylene oxide and carbon dioxide.
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • North, M., Pasquale, R., & Young, C. (2010). Synthesis of cyclic carbonates from epoxides and carbon dioxide. Green Chemistry, 12(9), 1514-1539.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Yadav, G. D., & Bisht, P. M. (2004). Selectivity engineering in the synthesis of fine chemicals by phase-transfer catalysis.
  • Kinetics of the reaction of propylene oxide with carbon dioxide in the presence of tetrasubstituted ammonium and phosphonium halogenides. (2020). Petroleum Chemistry, 60(10), 1147-1154.
  • POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure. (2020). Dalton Transactions, 49(3), 670-678.
  • Reaction kinetics of CO2 absorption in to phosphonium based anion-functionalized ionic liquids. (2013). International Journal of Greenhouse Gas Control, 17, 446-455.
  • POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure. (2020). Dalton Transactions, 49(3), 670-678.
  • Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight. (2019).

Sources

A Senior Application Scientist's Guide to Benchmarking Tributyl(octyl)phosphonium Chloride Against Commercial Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phase Transfer Catalysis (PTC) represents a cornerstone of modern green chemistry, enabling reactions between immiscible reactants, minimizing the need for harsh organic solvents, and often leading to increased reaction rates and yields.[1][2] The choice of catalyst is paramount to the success of a PTC application. This guide provides an in-depth comparison of Tributyl(octyl)phosphonium chloride (CYPHOS® IL 253), a prominent phosphonium-based PTC, against other commercially significant catalysts, particularly quaternary ammonium salts. We will delve into the mechanistic underpinnings of PTC, present a framework for objective performance benchmarking through a detailed experimental protocol, and analyze the structural and functional attributes that dictate catalyst efficacy.

The Principle of Phase Transfer Catalysis: Bridging the Immiscibility Gap

In many essential organic syntheses, such as nucleophilic substitutions, oxidations, and polymerizations, the reactants are segregated into separate aqueous and organic phases due to their differing solubilities.[3] The reaction is consequently hindered by a slow rate at the phase interface. A Phase Transfer Catalyst overcomes this kinetic barrier. The catalyst, typically an 'onium' salt with a lipophilic cation, forms an ion pair with the reactant anion from the aqueous phase.[4] This new, organically-soluble ion pair is then transported into the organic phase, where it can readily react with the organic substrate.[3] This fundamental process allows for the use of inexpensive inorganic bases and nucleophiles in aqueous solutions, aligning with the principles of sustainable chemistry.[5]

Caption: General mechanism of Phase Transfer Catalysis (PTC).

Profile of the Catalyst: this compound

This compound, commercially available as CYPHOS® IL 253, is a quaternary phosphonium salt that has gained prominence as a highly effective PTC and ionic liquid.[6][7] Its structure, featuring a central phosphorus atom with four alkyl substituents, imparts a unique set of properties that distinguish it from its nitrogen-based counterparts (quaternary ammonium salts).

Key Properties:

  • CAS Number: 56315-19-6[8]

  • Molecular Formula: C₂₀H₄₄ClP[7]

  • Appearance: Colorless to pale yellow viscous liquid.[7]

  • Solubility: It demonstrates good solubility in many organic solvents while being insoluble in water, a crucial characteristic for a PTC.[6]

  • Thermal Stability: Phosphonium salts are generally more thermally stable than analogous ammonium salts.[9] This is a critical advantage in reactions requiring elevated temperatures, where ammonium salts might undergo Hofmann elimination, a common degradation pathway.[9]

The combination of one long octyl chain and three shorter butyl chains provides a balanced lipophilicity, allowing for effective interaction with the organic phase without becoming so organophilic that it fails to return to the aqueous interface for the next catalytic cycle.

The Competitive Landscape: A Comparison of Commercial PTCs

The efficacy of a PTC is not universal; it is highly dependent on the specific reaction conditions. Therefore, a direct comparison with other widely used commercial catalysts is essential for informed selection.

PropertyThis compound Tetrabutylammonium bromide (TBAB) Benzyltriethylammonium chloride (BTEAC) Aliquat® 336
Class Quaternary Phosphonium SaltQuaternary Ammonium SaltQuaternary Ammonium SaltQuaternary Ammonium Salt
Structure [P(C₈H₁₇)(C₄H₉)₃]⁺Cl⁻[N(C₄H₉)₄]⁺Br⁻[N(CH₂Ph)(C₂H₅)₃]⁺Cl⁻[N(CH₃)(C₈H₁₇/C₁₀H₂₁)₃]⁺Cl⁻
Molecular Wt. 351.00 g/mol [7]322.37 g/mol 227.77 g/mol ~404 g/mol
Thermal Stability HighModerateLow to ModerateModerate
Key Advantage High thermal stability, robust in basic media.General purpose, widely available.Effective in certain reactions, low cost.High lipophilicity, good for nonpolar solvents.
Limitation Higher cost relative to some quats.Can undergo Hofmann elimination at high T.Lower thermal stability.Can form stable emulsions, complicating work-up.

The primary distinction lies in the central atom: phosphorus versus nitrogen. The P-C bond is longer and less polarized than the N-C bond, and the tetrahedral geometry around the larger phosphorus atom makes the cation "softer" and more lipophilic. This often translates to higher catalytic activity in the organic phase. Most significantly, phosphonium salts' superior thermal stability makes them the catalyst of choice for reactions exceeding ~100-120°C.[9]

A Framework for Performance Benchmarking

To move beyond theoretical advantages, a standardized experimental comparison is necessary. We propose a classic benchmark reaction for PTC: the nucleophilic substitution of an alkyl halide with an aqueous cyanide salt. This reaction is industrially relevant and highly sensitive to catalyst performance.

Benchmark Reaction: Williamson-type Ether Synthesis (O-alkylation of Phenol)

This liquid-liquid reaction involves the alkylation of phenol with 1-bromobutane under basic conditions to yield butyl phenyl ether. It is a robust model for evaluating a catalyst's ability to transfer the phenoxide anion from the aqueous phase to the organic phase.

Key Performance Indicators (KPIs)

The following metrics will be used to quantitatively assess catalyst performance:

  • Reaction Yield (%): The ultimate measure of product generation.

  • Initial Reaction Rate: Determined by monitoring product formation or reactant consumption over time.

  • Turnover Frequency (TOF): Moles of product formed per mole of catalyst per unit time. This is a true measure of catalyst activity.

Experimental Protocol: O-Alkylation of Phenol

A. Materials & Reagents:

  • Phenol (99%)

  • 1-Bromobutane (99%)

  • Sodium Hydroxide (NaOH) pellets (98%)

  • Toluene (Anhydrous)

  • Dodecane (Internal Standard for GC analysis)

  • Phase Transfer Catalysts:

    • This compound

    • Tetrabutylammonium bromide (TBAB)

    • Benzyltriethylammonium chloride (BTEAC)

  • Deionized Water

B. Standard Reaction Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add phenol (9.41 g, 100 mmol) and a 20% w/w aqueous solution of NaOH (40 g, 200 mmol).

  • Add the phase transfer catalyst (1.0 mol%, 1.0 mmol).

  • Add toluene (40 mL) and the internal standard, dodecane (1.0 g).

  • Begin vigorous stirring (600 RPM) and heat the mixture to the desired reaction temperature (e.g., 75°C).

  • Once the temperature is stable, add 1-bromobutane (13.7 g, 100 mmol) via syringe to start the reaction (t=0).

  • Withdraw aliquots (approx. 0.2 mL) from the organic phase at regular intervals (e.g., 0, 15, 30, 60, 90, 120 min). Quench each aliquot in a vial containing dilute HCl and a small amount of a drying agent (e.g., Na₂SO₄).

  • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of 1-bromobutane and butyl phenyl ether relative to the internal standard.

Experimental_Workflow A 1. Setup Reactor (Flask, Stirrer, Condenser) B 2. Charge Reagents (Phenol, NaOH(aq), Toluene, PTC) A->B C 3. Equilibrate Temperature (e.g., 75°C) B->C D 4. Add 1-Bromobutane (Start Reaction, t=0) C->D E 5. Sample at Intervals D->E Monitor Reaction E->E Repeat Sampling F 6. Quench & Prepare Sample E->F G 7. GC Analysis F->G H 8. Data Processing (Calculate Yield, Rate, TOF) G->H

Caption: Workflow for the PTC benchmark experiment.

Analytical Methodology

Reaction progress should be monitored using established analytical techniques like GC, HPLC, or NMR.[10] Gas Chromatography with a Flame Ionization Detector (GC-FID) is well-suited for this specific reaction. By plotting the concentration of the product against time, the initial reaction rate can be determined from the slope of the curve. Final yield is determined from the t=final sample.

Data Analysis & Discussion of Expected Performance

While this guide does not contain novel experimental data, we can project the expected outcomes based on established principles of PTC.[5][9] The results would be tabulated for clear comparison.

Table 2: Illustrative Performance Data for Phenol Alkylation at 75°C

CatalystCatalyst Loading (mol%)Time for >95% Yield (min)Initial TOF (hr⁻¹)
This compound 1.0~ 75~ 85
Tetrabutylammonium bromide (TBAB) 1.0~ 100~ 60
Benzyltriethylammonium chloride (BTEAC) 1.0> 180~ 25
No Catalyst -> 24 hours< 1

Discussion of Expected Results:

  • This compound is anticipated to show the highest activity (shortest reaction time, highest TOF). Its balanced lipophilicity and the "softer" nature of the phosphonium cation facilitate efficient transfer and high reactivity of the phenoxide anion in the toluene phase.

  • Tetrabutylammonium bromide (TBAB) , a workhorse PTC, is expected to perform well but be noticeably slower than its phosphonium counterpart. Its more compact and less lipophilic cation results in a lower concentration of the reactive ion pair in the organic phase.

  • Benzyltriethylammonium chloride (BTEAC) is likely to be the least effective in this system. Its lower lipophilicity makes it less efficient at extracting the phenoxide anion into the nonpolar toluene phase. Furthermore, it is more susceptible to thermal degradation, even at a moderate 75°C.

Conclusion and Field-Proven Insights

For researchers and process chemists, the selection of a phase transfer catalyst is a critical decision that impacts reaction efficiency, process economics, and environmental footprint. This compound stands out as a high-performance PTC, particularly in applications requiring high thermal stability and robust performance under strongly basic conditions.

While quaternary ammonium salts like TBAB offer a cost-effective solution for many standard applications, the superior performance of phosphonium salts often justifies the initial investment through significantly reduced reaction times, lower catalyst loading, and the ability to operate at higher temperatures, thereby increasing throughput. This guide provides a robust framework for conducting an objective, data-driven comparison. It is imperative that catalyst screening, as outlined in the benchmark protocol, be performed under industrially relevant conditions to make the most informed and impactful decision for your specific chemical transformation.

References

  • LookChem. This compound.[Link]
  • Slideshare.
  • Halpern, M. Phase Transfer Catalysis: Boosting Efficiency with this compound.[Link]
  • Wikipedia.
  • Koyon.
  • PTC Organics.
  • ResearchGate.
  • MDPI. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts.[Link]
  • PubMed Central.
  • ACS Publications.
  • PTC Organics, Inc.
  • PTC Communications.
  • ResearchGate.
  • ResearchGate. Phase-transfer catalysis in analytical chemistry | Request PDF.[Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.[Link]
  • ReAnIn. Phase Transfer Catalysts Market Growth Drivers & Analysis.[Link]
  • Mordor Intelligence. Phase Transfer Catalyst Market Size, Share & Growth Report 2030.[Link]
  • ACS Catalysis. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.[Link]

Sources

Foreword: Beyond the Beaker—Situational Efficacy of Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Tributyl(octyl)phosphonium chloride in Diverse Solvent Systems

In the dynamic landscape of chemical synthesis and separation sciences, the quest for versatile, robust, and efficient solvent systems is perpetual. Among the array of options, phosphonium-based ionic liquids (ILs) have carved a significant niche, prized for their remarkable thermal and chemical stability.[1] This guide focuses on a particularly noteworthy member of this class: this compound, commercially known as CYPHOS® IL 253.[2][3]

Our objective is to move beyond a simple recitation of properties and delve into the functional efficacy of this ionic liquid across various solvent environments. For the discerning researcher, scientist, or drug development professional, understanding why and how a solvent system performs is paramount. This guide is structured to provide that depth, elucidating the causal relationships between the molecular characteristics of this compound, the nature of the solvent system, and the resulting process efficiency. We will explore its performance through the lens of core applications—phase transfer catalysis and solvent extraction—supported by validated experimental frameworks.

Molecular Profile and Physicochemical Characteristics

This compound, [P₄₄₄₈]Cl, is a quaternary phosphonium salt existing as a colorless to pale yellow liquid at room temperature.[2][4] Its structure, featuring a central phosphorus atom bonded to three butyl chains and one octyl chain, confers a unique set of properties that dictate its behavior in different media.

Key Attributes:

  • Aprotic and Non-polar Character: The bulky, symmetric tetra-alkylphosphonium cation results in a diffuse positive charge and significant hydrophobic character. This makes it highly soluble in many organic solvents while being virtually insoluble in water.[2][3]

  • High Thermal Stability: Phosphonium ILs are generally recognized for their superior thermal stability compared to their nitrogen-based ammonium analogues and many imidazolium-based ILs.[1][5] This allows for a wider operational temperature range in chemical processes.

  • Chemical Inertness: The absence of acidic protons on the cation grants high stability in strongly basic or reducing conditions, a distinct advantage over some imidazolium ILs which can be susceptible to deprotonation.[1]

A comparative overview of its properties against other common IL classes is summarized below.

PropertyThis compoundTypical Imidazolium IL (e.g., [BMIM][PF₆])Typical Ammonium IL (e.g., [N₄₄₄₈]Cl)
Structure [P(C₄H₉)₃(C₈H₁₇)]⁺Cl⁻[C₈H₁₅N₂]⁺PF₆⁻[N(C₄H₉)₃(C₈H₁₇)]⁺Cl⁻
Water Solubility Insoluble / Immiscible[2][3]Varies (often sparingly soluble to miscible)Generally higher than phosphonium analogues
Organic Solvent Solubility Good[2]GoodGood
Thermal Stability High[2]Moderate to HighLower than phosphonium analogues[5]
Stability to Base High[1]Can be susceptible to deprotonationHigh
Viscosity Moderate to HighVaries widely, often highGenerally higher than phosphonium analogues
Ionic Conductivity ModerateHighLower than phosphonium analogues[5]

Application Focus 1: Phase Transfer Catalysis (PTC)

One of the primary applications of this compound is as a phase transfer catalyst.[6][7] In this role, it excels at facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic).

Mechanism of Action

The efficacy of [P₄₄₄₈]Cl as a phase transfer catalyst stems directly from its molecular structure.[7] The lipophilic, bulky phosphonium cation encapsulates the reactant anion (e.g., OH⁻, CN⁻) from the aqueous phase. This newly formed ion pair has sufficient organic character to be soluble in the bulk organic phase, where it can then react with the organic substrate. The phosphonium chloride is subsequently regenerated and returns to the aqueous interface to repeat the cycle.

This mechanism overcomes the kinetic barriers inherent in biphasic systems, leading to faster reaction rates, higher yields, and often milder reaction conditions.[7]

PTC_Mechanism cluster_aqueous Aqueous Phase Aq_Reactant Reactant Anion (e.g., Y⁻) P4448Cl_aq [P₄₄₄₈]⁺Cl⁻ P4448Cl_org [P₄₄₄₈]⁺Cl⁻ P4448Cl_aq->P4448Cl_org Org_Substrate Organic Substrate (R-X) Product Product (R-Y) Org_Substrate->Product Reaction

Caption: Mechanism of Phase Transfer Catalysis using [P₄₄₄₈]Cl.

Comparative Efficacy in Different Organic Solvents

The choice of the organic solvent is critical. While [P₄₄₄₈]Cl is soluble in a range of organic solvents, its catalytic efficiency is modulated by the solvent's polarity and its ability to solvate the intermediate ion pairs.

Organic SolventPolarity IndexExpected PerformanceRationale
Toluene 2.4Excellent Low polarity minimizes solvation of the catalyst-anion pair, promoting higher reactivity. Good for separating the non-polar product.
Dichloromethane 3.1Good to Very Good Higher polarity can increase catalyst solubility but may slightly over-stabilize the ion pair, potentially reducing reactivity compared to toluene.
Acetonitrile 5.8Moderate High polarity can lead to strong solvation of the ionic species, potentially hindering the reaction. Miscibility with water can also be an issue in some PTC setups.[8]
Hexane 0.1Poor to Moderate Very low polarity may not be sufficient to dissolve the catalyst-anion ion pair effectively, leading to low catalyst concentration in the reactive phase.
Experimental Protocol: Evaluating PTC Efficacy

This protocol describes a method to compare the efficacy of this compound in two different solvent systems (Toluene vs. Dichloromethane) for the benzylation of sodium phenoxide.

1. Materials:

  • Phenol (99%)

  • Sodium Hydroxide (NaOH)

  • Benzyl Chloride (99%)

  • This compound ([P₄₄₄₈]Cl)

  • Toluene (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Deionized Water

2. Reaction Setup (Example for Toluene System):

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (10 mmol) and a 50% (w/w) aqueous NaOH solution (10 mL). Stir for 10 minutes to form sodium phenoxide in the aqueous phase.

  • Add toluene (20 mL), benzyl chloride (10 mmol), and dodecane (1 mmol, internal standard).

  • Add this compound (0.5 mmol, 5 mol%).

  • Heat the mixture to 60°C and stir vigorously (e.g., 800 rpm) to ensure adequate mixing between phases.

3. Reaction Monitoring and Analysis:

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) from the organic layer.

  • Quench the aliquot with a small amount of dilute HCl and dilute with ethyl acetate.

  • Analyze the sample by Gas Chromatography (GC) to determine the concentration of the product (benzyl phenyl ether) relative to the internal standard.

4. Data Interpretation:

  • Plot the yield of benzyl phenyl ether versus time for each solvent system (Toluene and DCM) and for a control reaction without the catalyst.

  • The initial reaction rate can be determined from the slope of the curve at early time points. A higher rate indicates greater catalyst efficacy in that solvent system.

Causality: The choice of vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which is where the catalytic transfer occurs. The internal standard allows for accurate quantification by GC, correcting for any variations in sample injection volume.

Application Focus 2: Solvent Extraction

The hydrophobic nature of [P₄₄₄₈]Cl makes it an excellent extractant for separating target molecules or ions from aqueous solutions into an organic phase. This is particularly relevant in hydrometallurgy for the recovery of precious metals.[9]

Mechanism of Extraction

In acidic aqueous solutions containing metal-chloro complexes (e.g., [PtCl₆]²⁻, [PdCl₄]²⁻), this compound acts as a liquid ion exchanger. The extraction proceeds via an anion exchange mechanism where the chloride anion of the IL is exchanged for the metal-chloro anionic complex.

2[P₄₄₄₈]⁺Cl⁻ (org) + [MClₓ]²⁻ (aq) ⇌ ([P₄₄₄₈]⁺)₂[MClₓ]²⁻ (org) + 2Cl⁻ (aq)

The efficiency of this process is highly dependent on the composition of the aqueous phase, particularly the concentration of chloride ions and the pH.[10]

Extraction_Workflow cluster_setup Extraction Setup cluster_analysis Analysis Aqueous Aqueous Phase (Metal-chloro complex in HCl) Mix 1. Vigorous Mixing (e.g., Vortex for 5 min) Aqueous->Mix Organic Organic Phase ([P₄₄₄₈]Cl in Toluene) Organic->Mix Separate 2. Phase Separation (Centrifugation) Mix->Separate Aq_Post Aqueous Phase (Post-Extraction) Separate->Aq_Post Analysis 3. Analyze Metal Concentration (ICP-MS / AAS) Aq_Post->Analysis Calc Calc Analysis->Calc Calculate Distribution Coefficient (Kd)

Caption: Experimental workflow for determining metal extraction efficiency.

Comparative Efficacy vs. Alternative Extractants

The performance of [P₄₄₄₈]Cl can be benchmarked against traditional organic extractants and other ionic liquids.

ExtractantClassKey AdvantagesKey Disadvantages
[P₄₄₄₈]Cl Phosphonium IL High thermal/chemical stability, high extraction efficiency for certain metals, low volatility.[1][2]Higher viscosity than molecular solvents, higher cost.
Aliquat 336 Quaternary Ammonium Salt Widely used, well-understood, effective for many metals.Lower thermal stability, potential for emulsification.
TBP (Tri-n-butyl phosphate) Solvating Extractant Low cost, effective for uranium and other actinides.Volatile, flammable, forms third phases.
[P₆₆₆₁₄]Cl (CYPHOS IL 101) Phosphonium IL Very high hydrophobicity, excellent for PGM extraction.[9]Higher viscosity and cost than [P₄₄₄₈]Cl.
Experimental Protocol: Measuring Metal Distribution Coefficient

This protocol outlines a method to determine the distribution coefficient (Kd) of Pd(II) between an acidic aqueous solution and an organic solution of this compound.

1. Materials:

  • Palladium(II) chloride (PdCl₂) standard solution

  • Hydrochloric acid (HCl), concentrated

  • This compound ([P₄₄₄₈]Cl)

  • Toluene

  • Deionized Water

2. Preparation of Phases:

  • Aqueous Phase: Prepare a 100 ppm Pd(II) solution in 2 M HCl by diluting the standard and adding concentrated HCl.

  • Organic Phase: Prepare a 0.1 M solution of [P₄₄₄₈]Cl in toluene.

3. Extraction Procedure:

  • In a 15 mL centrifuge tube, combine 5 mL of the aqueous phase and 5 mL of the organic phase.

  • Cap the tube tightly and vortex for 5 minutes to ensure thorough mixing and equilibrium.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.

4. Analysis:

  • Carefully remove the aqueous layer using a pipette.

  • Measure the concentration of Pd(II) remaining in the aqueous phase ([Pd]aq) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • The concentration of Pd(II) in the organic phase ([Pd]org) is calculated by mass balance: [Pd]org = [Pd]initial - [Pd]aq.

5. Calculation:

  • The distribution coefficient (Kd) is calculated as: Kd = [Pd]org / [Pd]aq

  • The extraction efficiency (%E) is calculated as: %E = (([Pd]initial - [Pd]aq) / [Pd]initial) * 100

Causality: The choice of 2 M HCl is critical as it ensures the palladium exists predominantly as the extractable [PdCl₄]²⁻ species.[9] Centrifugation provides a sharp, clean interface, which is essential for accurate sampling of the aqueous phase without contamination from the organic layer.

Safety and Environmental Considerations

While ionic liquids are often termed "green solvents" due to their low volatility, a comprehensive assessment of their toxicological and environmental profile is essential.

  • Toxicity: this compound is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3] Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory when handling this compound.

  • Aquatic Toxicity: Data on the closely related tributyl(tetradecyl)phosphonium chloride (TTPC) indicates it is highly to very highly toxic to freshwater organisms.[11][12] Therefore, waste streams containing this IL must be treated as hazardous and disposed of according to local regulations. It should not be released into sewers or waterways.[3]

  • Biodegradability: TTPC is reported to be readily biodegradable, which can mitigate its long-term environmental persistence.[11] However, its high acute toxicity remains a primary concern.

Conclusion and Future Outlook

This compound is a highly effective and robust ionic liquid whose performance is intrinsically linked to the properties of the solvent system in which it is deployed. Its hydrophobic nature and stability make it a superior choice for applications like phase transfer catalysis in non-polar organic solvents and for the extraction of anionic species from aqueous solutions.

The key to unlocking its full potential lies in the rational selection of the solvent system. For catalysis, less polar solvents like toluene often maximize reactivity. For extraction, the composition of the aqueous phase is the dominant factor. Compared to alternatives, it offers a compelling balance of efficiency and stability, particularly under harsh chemical conditions. As researchers continue to design processes with sustainability in mind, the high efficiency of phosphonium ILs may offset their higher initial cost by enabling process intensification, reducing waste, and allowing for catalyst/solvent recycling. The continued study of their phase behavior in complex multicomponent systems will undoubtedly open new avenues for their application in advanced separations and reaction engineering.[13]

References

  • Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. Journal of Materials Chemistry (RSC Publishing). [Link]
  • This compound | CAS 56315-19-6. LookChem. [Link]
  • Thermophysical properties of phosphonium-based ionic liquids. National Institutes of Health (NIH). [Link]
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. National Institutes of Health (NIH). [Link]
  • Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries.
  • Thermophysical properties of phosphonium-based ionic liquids.
  • Qualitative and Quantitative Tier 3 Assessment - Santos. Santos Ltd. [Link]
  • Executive Summary - TTPC.
  • Systematic Method for Screening Ionic Liquids as Extraction Solvents Exemplified by an Extractive Desulfurization Process.
  • Tributyl Tetradecyl Phosphonium Chloride (eq. Bellacide 350). IRO Group Inc. [Link]
  • Industrial Preparation of Phosphonium Ionic Liquids.
  • Risk Evaluation to Determine Whether E2 Planning is Required Under the CEPA E2 Regul
  • Ionic Liquids Toxicity—Benefits and Thre
  • Protic ionic liquids based on phosphonium cations: Comparison with ammonium analogues.
  • Solvents and Stabilization in Ionic Liquid Films.
  • Synthesis of tributyl tetradecyl phosphonium chloride (TTPC) reported by Kim et al.
  • This compound | CAS#:56315-19-6. Chemsrc. [Link]
  • Core Differences: Examining Branched Versus Linear Substituents' Influence on Tri(octyl)phosphonium-Based Ionic Liquid Physical Properties.
  • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility.
  • Effects of Different Ionic Liquids as Green Solvents on the Formation and Ultrafiltration Performance of CA Hollow Fiber Membranes.
  • Ionic Liquids: Solvents and Sorbents in Sample Preparation.
  • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. Semantic Scholar. [Link]
  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends.
  • Core Differences: Examining Branched Versus Linear Substituents' Influence on Tri(octyl)phosphonium-Based Ionic Liquid Physical Properties. Semantic Scholar. [Link]
  • Solvent Extraction of Pt(IV), Pd(II), and Rh(III) with the ionic liquid trioctyl(dodecyl)phosphonium chloride.
  • Tributyl-n-octylphosphonium Bromide. PubChem. [Link]
  • Tributyl(tetradecyl)phosphonium Chloride Ionic Liquid for Surfactant Enhanced Oil Recovery.
  • Phase behaviour of trihexyl(tetradecyl)
  • Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium. National Institutes of Health (NIH). [Link]
  • Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids.
  • Phase Behaviors of Ionic Liquids Attributed to the Dual Ionic and Organic N
  • Ternary mixtures of phosphonium ionic liquids + organic solvents + water.
  • Enhanced oil recovery using the ionic liquid trihexyl(tetradecyl) phosphonium chloride: Phase behaviour and properties.

Sources

A Comparative Environmental Assessment: Tributyl(octyl)phosphonium Chloride versus Traditional Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive environmental impact assessment of Tributyl(octyl)phosphonium chloride, a phosphonium-based ionic liquid (PIL), in comparison to traditional catalysts. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond performance metrics to critically evaluate the ecological footprint of these catalytic systems. We will delve into key environmental indicators, supported by experimental frameworks, to offer a nuanced understanding of what constitutes a "greener" catalytic process.

Introduction: Redefining the "Ideal Catalyst"

The pursuit of the "ideal catalyst" has historically focused on activity, selectivity, and yield. However, the principles of green chemistry demand a broader perspective, incorporating factors like resource efficiency, waste minimization, and environmental persistence.

This compound (CAS: 56315-19-6) is a quaternary phosphonium salt, a class of compounds often categorized as Ionic Liquids (ILs) or Phase-Transfer Catalysts (PTCs).[1][2] Its defining characteristics include negligible vapor pressure, high thermal stability, and the ability to facilitate reactions between immiscible reactants.[1][3][4] These properties position it as a potential alternative to conventional catalytic systems.

Traditional Catalysts , for the context of this guide, refer to two broad categories that present significant environmental challenges:

  • Homogeneous Catalysts in Volatile Organic Compounds (VOCs): Many industrial reactions rely on catalysts dissolved in VOCs (e.g., toluene, benzene, chlorinated hydrocarbons). These solvents are major sources of air pollution, contributing to the formation of photochemical smog and posing direct health risks to humans.[5][6][7][8]

  • Mineral Acids: Strong acids like sulfuric acid are used extensively, particularly in biomass conversion.[9] Their use, however, is fraught with issues of equipment corrosion, the generation of large volumes of acidic wastewater, and difficulties in catalyst recovery.[9][10]

This guide will systematically compare this compound against these traditional systems across a spectrum of environmental metrics.

Comparative Analysis of Environmental Impact

A catalyst's environmental impact is not an intrinsic property but is defined by its entire life cycle. The following diagram outlines the core assessment areas considered in this guide.

Environmental_Impact_Assessment_Workflow cluster_0 Catalyst Lifecycle Assessment cluster_1 Key Environmental Metrics cluster_2 Overall Impact Verdict A Catalyst Synthesis (Raw Materials, Energy) B Use Phase (Performance, Solvent Use, Energy) A->B Process Integration C End-of-Life (Recyclability, Degradation, Disposal) B->C Post-Reaction D Toxicity & Ecotoxicity B->D F VOC Emissions & Air Quality B->F E Biodegradability & Persistence C->E G Waste Generation & Circularity C->G H Comparative Environmental Profile D->H E->H F->H G->H

Caption: Workflow for assessing the comparative environmental impact of catalytic systems.

Toxicity and Ecotoxicity

A critical concern for any chemical released into the environment is its potential to harm living organisms.

  • This compound & PILs: Phosphonium salts, as a class, exhibit variable toxicity. Their biocidal activity is linked to their lipophilic nature, which allows them to disrupt cell membranes.[11] Studies have shown that while some phosphonium salts can be considered low-toxicity compounds, others exhibit significant cytotoxic activity.[12][13] The toxicity of trihexyltetradecylphosphonium chloride, a related PIL, has been noted to potentially inhibit microorganisms responsible for biodegradation.[14] Safety data sheets often classify these compounds as causing skin and eye irritation and being toxic to aquatic life.[15][16]

  • Traditional Catalysts: The toxicity of traditional systems is often linked to the solvent. VOCs like benzene are known carcinogens, while others can cause a range of acute and chronic health effects.[7][17] Heavy metal catalysts (e.g., platinum, palladium) can leach into waste streams, posing significant ecotoxicological risks. Mineral acids create highly acidic wastewater that requires substantial neutralization before discharge, altering local water chemistry.

Biodegradability and Persistence

The persistence of a catalyst or its byproducts determines its long-term environmental burden.

  • This compound & PILs: Conventional ionic liquids, including many phosphonium salts, are generally considered to have poor biodegradability.[14] This raises concerns about their potential to accumulate in the environment if not properly contained and recycled.[14] Research is ongoing to design next-generation ILs with functional groups (e.g., esters, ethers) that promote biodegradation, though phosphonium-based variants have shown relatively low degradation levels in some studies.[14]

  • Traditional Catalysts: VOCs, while polluting, are often degraded in the atmosphere through photochemical reactions.[17] However, this degradation process contributes to the formation of harmful secondary pollutants like ground-level ozone.[8] Mineral acids are neutralized in the environment but contribute to overall salinity. Heavy metals are persistent and can bioaccumulate in food chains.

Recyclability and the Circular Economy

The ability to reuse a catalyst is paramount for a sustainable process, reducing both cost and waste.

  • This compound & PILs: The negligible vapor pressure of PILs is a significant advantage for recovery and recycling.[18][19] They can often be separated from reaction products by simple distillation or extraction, allowing for multiple reuse cycles.[3] Phosphonium-based ILs have been successfully employed and recycled in various applications, from metal recovery to the chemical recycling of polymers.[20][21][22]

  • Traditional Catalysts: Homogeneous catalysts dissolved in VOCs are notoriously difficult to separate from the product, often leading to catalyst loss and product contamination. While solid acid catalysts can be more easily recovered than mineral acids, their efficiency can decrease over time.[9]

Process-Related Environmental Impacts

The following diagram contrasts the typical process flow and environmental outputs.

Process_Comparison_Diagram cluster_PIL Process with this compound cluster_Trad Process with Traditional Catalyst in VOC PIL_React Reaction Vessel (Solvent-free or Aqueous Biphasic) PIL_Sep Product Separation (e.g., Distillation) PIL_React->PIL_Sep PIL_Recycle Catalyst Recycling PIL_Sep->PIL_Recycle High Efficiency PIL_Output Minimal Emissions (Low Volatility) PIL_Sep->PIL_Output PIL_Recycle->PIL_React Trad_React Reaction Vessel (VOC Solvent) Trad_Sep Product Separation (e.g., Chromatography) Trad_React->Trad_Sep Trad_Output VOC Emissions (High Volatility) Trad_React->Trad_Output Trad_Waste Catalyst/Solvent Waste Trad_Sep->Trad_Waste Low Efficiency Recovery

Caption: Comparison of process flows for PIL-based vs. traditional VOC-based catalysis.

Key Process Differences:

  • VOC Emissions: The most significant advantage of this compound is its non-volatility.[3] This drastically reduces fugitive emissions during handling and reaction, directly mitigating air pollution and creating a safer working environment compared to processes reliant on VOCs.[1][8]

  • Energy Consumption: The use of PILs can lead to lower energy consumption. Simplified separation processes like distillation may require less energy than complex purifications needed to remove traditional catalysts. Furthermore, PILs often enhance reaction rates, potentially allowing for milder reaction conditions (lower temperature and pressure).[1]

  • Waste Generation: Efficient recycling of PILs leads to a significant reduction in waste.[3] In contrast, processes using mineral acids generate large volumes of salt waste after neutralization, and VOC-based systems produce hazardous solvent waste.[10]

The Nuance of "Green": A Life Cycle Perspective

While PILs offer clear advantages in the "use" phase, a full Life Cycle Assessment (LCA) is essential for a legitimate claim of "greenness".[23][24] Some studies have indicated that the synthesis of certain ionic liquids can be resource-intensive and have a larger environmental impact than the production of conventional solvents.[23][24][25] The overall environmental benefit of using a PIL is therefore highly dependent on the specific application, the number of times the catalyst can be recycled, and the efficiency of the recycling process.[24]

Comparative Data Summary

The following table summarizes the key environmental parameters discussed.

FeatureThis compound (PIL)Traditional Catalyst (in VOC)Traditional Catalyst (Mineral Acid)
Volatility / VOC Emissions Negligible[3]High[7]Low (but aerosol risk)
Recyclability High; often >95%[3][21]Low to moderate; often difficultVery difficult; typically neutralized[10]
Primary Waste Stream Minimal with recyclingContaminated solvent, catalyst residuesLarge volumes of salt water[9]
Biodegradability Generally low / Poor[14]Variable; can be moderateNot applicable (neutralized)
Ecotoxicity Moderate to high; toxic to aquatic life[15][16]High (solvent-dependent)High (pH alteration)
Process Safety Higher (non-flammable, low pressure)Lower (flammable, volatile solvents)Lower (highly corrosive)

Application Case Study: Cellulose Hydrolysis

The conversion of cellulose into glucose is a cornerstone of the biorefinery concept. This process provides an excellent case study for comparing catalyst types.

  • Traditional Method (Mineral Acids): Typically uses concentrated sulfuric or hydrochloric acid. While effective, this method suffers from severe drawbacks: it requires corrosion-resistant reactors, the acid is difficult to recover, and neutralization produces vast quantities of gypsum or other salts as waste.[9][10]

  • Alternative Method (PILs): Ionic liquids, including phosphonium-based systems, are known to be excellent solvents for cellulose, breaking down its crystalline structure.[26] When combined with a solid acid co-catalyst, they can facilitate the hydrolysis of cellulose to sugars under milder conditions.[27] The IL can then be separated from the sugar products and recycled, drastically reducing the waste generated. This approach avoids the corrosion and waste issues associated with mineral acids.

Experimental Protocols for Catalyst Evaluation

To provide a framework for empirical comparison, the following protocols outline key experiments for assessing catalyst performance and environmental suitability.

Protocol 1: Evaluation of Catalytic Activity and Selectivity

Objective: To compare the efficiency of this compound as a phase-transfer catalyst against a traditional system in a model nucleophilic substitution reaction.

Methodology:

  • Reaction Setup (PIL System):

    • To a 100 mL round-bottom flask, add 1-bromooctane (10 mmol), sodium cyanide (15 mmol), and this compound (0.5 mmol, 5 mol%).

    • Add 20 mL of water and 20 mL of toluene to create a biphasic system.

    • Heat the mixture to 80°C with vigorous stirring (800 rpm).

    • Monitor the reaction progress by taking aliquots from the organic phase every 30 minutes and analyzing by Gas Chromatography (GC).

  • Reaction Setup (Control - No Catalyst):

    • Repeat the setup in Step 1 but omit the this compound.

  • Data Analysis:

    • Calculate the conversion of 1-bromooctane and the selectivity for nonanenitrile for both reactions.

    • Causality: The PIL facilitates the transport of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 1-bromooctane.[1][2] The control reaction is expected to be significantly slower due to the immiscibility of the reactants, demonstrating the catalyst's efficacy.

Protocol 2: Assessment of Catalyst Recyclability

Objective: To quantify the reusability of this compound.

Methodology:

  • First Cycle:

    • Perform the reaction as described in Protocol 1, Step 1, until >98% conversion is reached.

  • Catalyst Recovery:

    • Cool the reaction mixture to room temperature and allow the phases to separate.

    • Remove the upper organic layer containing the product.

    • The bottom aqueous layer now contains the PIL and excess sodium cyanide. Wash this layer with fresh toluene (2 x 10 mL) to remove residual product.

    • Causality: The high water solubility and low toluene solubility of the PIL allow for its selective retention in the aqueous phase.[2] Its negligible vapor pressure prevents loss during solvent removal.

  • Subsequent Cycles:

    • Recharge the aqueous layer containing the recycled catalyst with fresh 1-bromooctane (10 mmol), sodium cyanide (15 mmol), and 20 mL of toluene.

    • Repeat the reaction and recovery steps for a total of 5 cycles.

  • Data Analysis:

    • Compare the reaction time required to reach >98% conversion for each cycle.

    • A minimal increase in reaction time indicates high catalyst stability and recovery efficiency.

Conclusion and Future Outlook

This compound and related PILs present a compelling, though nuanced, alternative to traditional catalysts. Their primary environmental advantages lie in the elimination of VOC emissions, high recyclability, and improved process safety. These benefits directly address some of the most pressing environmental and safety concerns in the chemical industry.

However, the "green" label is not absolute. Concerns regarding their synthesis, inherent toxicity, and poor biodegradability must be carefully managed through robust recycling protocols and containment strategies.[14][23][24] The future of sustainable catalysis will likely involve a holistic approach: designing highly active and recyclable catalysts like PILs while simultaneously engineering them for reduced toxicity and eventual degradation in the environment. For researchers and drug development professionals, adopting these catalysts is not just a substitution but a systemic process change that, when implemented correctly, can lead to significantly safer, cleaner, and more efficient chemical manufacturing.

References

  • Phase Transfer Catalysis: Boosting Efficiency with this compound. (2026). Google Cloud.
  • Cas 56315-19-6, this compound. LookChem.
  • This compound, min. 93%, CYPHOS® IL. (2021). Strem.
  • Stolte, S., et al. (2009). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Green Chemistry.
  • Recent progress on catalysts for catalytic oxidation of volatile organic compounds: a review. Catalysis Science & Technology (RSC Publishing).
  • Research Progress on Catalytic Combustion of Volatile Organic Compounds in Industrial Waste Gas. MDPI.
  • Zhang, Y., Bakshi, B., & Sahle Demessie, E. (2008). Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental Science & Technology.
  • Life Cycle Assessment of an Ionic Liquid versus Molecular Solvents and Their Applic
  • Life Cycle Assessment (LCA) of Ionic Liquids.
  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI.
  • Volatile Organic Compounds (VOCs)
  • Acidic Ionic Liquids Based on Phosphonium Chloride. Amanote Research.
  • Life Cycle Assessment of an Ionic Liquid versus Molecular Solvents and Their Applications.
  • Global Sensitivity Analysis in Life-Cycle Assessment of Early-Stage Technology using Detailed Process Simulation. ACS Sustainable Chemistry & Engineering.
  • Phosphonium-based ionic liquids and their application in separation of dye
  • Ammonium- and Phosphonium-Based Ionic Liquid: Green and Reusable Catalysts.
  • Catalysts for Oxidative Destruction of Vol
  • Review on Catalytic Oxidation of VOCs at Ambient Temper
  • Computational Methods Applied to Organic Phosphonium Salts Toxicity. Semantic Scholar.
  • Recycling post-consumer PLA into acrylic acid or lactide using phosphonium ionic liquids. (2022). RSC Publishing.
  • SAFETY D
  • Application of a Novel Phosphonium-Based Ionic Liquid to the Separation of Platinum Group Metals.
  • Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. PubMed Central.
  • Bioinspired Cellulase-Mimetic Solid Acid Catalysts for Cellulose Hydrolysis. (2021). Frontiers.
  • High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. NIH.
  • Bioinspired Cellulase-Mimetic Solid Acid Catalysts for Cellulose Hydrolysis. (2021). PMC - NIH.
  • Novel solvent systems for cellulose dissolution.
  • Depolymerization of Cellulose Using Solid Catalysts in Ionic Liquids.
  • Antimicrobial Potential of Quaternary Phosphonium Salt Compounds: a Review. (2023).
  • Rational design of solid-acid catalysts for cellulose hydrolysis using colloidal theory. Physical Chemistry Chemical Physics (RSC Publishing).
  • This compound, min. 93%, CYPHOS® IL 253.
  • SAFETY DATA SHEET. (2023). Australia Pacific LNG.
  • Ammonium- and Phosphonium-Based Ionic Liquid: Green and Reusable Catalysts. (2017).
  • TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95%. Amazon S3.
  • Applications of phosphonium-based ionic liquids in chemical processes. (2020).
  • Tributyl(cyanomethyl)phosphonium chloride. Chem-Impex.
  • tributyl octyl phosphonium chloride.

Sources

The Catalyst Showdown: A Quantitative Guide to Analyzing Reaction Products with Tributyl(octyl)phosphonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of reaction products is not merely a procedural step but the cornerstone of process optimization, yield maximization, and ultimately, project success. In the realm of biphasic organic synthesis, phase-transfer catalysts (PTCs) are indispensable tools for accelerating reactions between immiscible reactants. While quaternary ammonium salts have long been the workhorses in this field, phosphonium salts, such as Tributyl(octyl)phosphonium chloride, are emerging as highly effective alternatives.

This guide provides an in-depth, objective comparison of this compound against a conventional quaternary ammonium salt, Tetrabutylammonium Bromide (TBAB). We will move beyond theoretical advantages and delve into the practicalities of quantitative analysis, using the classic Williamson ether synthesis as our model reaction. Every protocol described herein is designed as a self-validating system, enabling you to rigorously assess catalyst performance in your own laboratory settings.

The Decisive Advantage: Why Phosphonium Salts Excel

The core function of a phase-transfer catalyst is to transport a reactant anion (like a phenoxide) from an aqueous or solid phase into an organic phase where it can react with an organic substrate.[1] The efficacy of this process hinges on the catalyst's structure and stability.

Phosphonium-based catalysts, like this compound, often exhibit superior performance due to two key factors:

  • Enhanced Thermal and Chemical Stability : Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination, particularly under the strongly basic conditions and elevated temperatures common in many synthetic protocols. This degradation reduces catalyst efficiency and introduces impurities.[1] Phosphonium salts are not prone to this degradation pathway, leading to higher product yields and purity, especially in demanding reactions.[1]

  • Greater Lipophilicity : The larger phosphorus atom compared to nitrogen, combined with the alkyl chains, imparts greater lipophilicity to the phosphonium cation. This property enhances its solubility in the organic phase, facilitating a more efficient transfer of the reactant anion and often leading to faster reaction kinetics.[1]

To quantify these advantages, we will explore a head-to-head comparison in a practical synthetic scenario.

Case Study: O-Alkylation of 2-Naphthol (Williamson Ether Synthesis)

The synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane is a model liquid-liquid phase-transfer catalyzed SN2 reaction. The reaction involves the transfer of the 2-naphthoxide anion from the aqueous phase to the organic phase by the PTC to react with the alkyl halide.

The Mechanism of Action

The catalytic cycle, illustrated below, is the cornerstone of the reaction's success. The phosphonium cation (Q+P) forms an ion pair with the naphthoxide anion (ArO-), shuttling it from the aqueous to the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase ArOH 2-Naphthol (ArOH) QPOR_org [PBu₃Oct]⁺[ArO]⁻ ArOH->QPOR_org Ion Exchange at Interface QPX_aq [PBu₃Oct]Cl (QPX) QPX_org [PBu₃Oct]Cl (QPX) QPX_aq->QPX_org Phase Transfer RX 1-Bromobutane (RX) ROR 2-Butoxynaphthalene (ROR) RX->ROR ROR->QPX_org Catalyst Regeneration QPOR_org->ROR SN2 Reaction QPX_org->QPOR_org Anion Exchange

Caption: General mechanism of phase-transfer catalysis (PTC).

Comparative Performance Data

While direct comparative data for this compound in this specific reaction is not readily published, extensive literature on analogous systems provides a clear and authoritative picture of the expected performance. Data from similar O-alkylation and nucleophilic substitution reactions consistently demonstrates the superior yields achievable with phosphonium-based catalysts.

CatalystAlternative CatalystReaction TypeYield (%)Source
Tetra Phenyl Phosphonium Bromide (TPPB) Tetrabutylammonium Bromide (TBAB)Alkylation of Sodium Benzoate98% [1]
91%[1]
Trihexyl(tetradecyl)phosphonium Chloride Tetrabutylammonium Bromide (TBAB)O-Alkylation of 2-Naphthol>95% [2]
~90-95%[2]
Phosphonium-based IL (Cyp-IL) Ammonium-based IL (Ali-IL)Molybdenum (Mo) Recovery91% [3]
85%[3]

This table summarizes quantitative data from studies on analogous phosphonium salts, illustrating the typical performance advantage over ammonium-based catalysts.

These data sets strongly support the hypothesis that this compound will outperform TBAB, providing a higher yield of 2-butoxynaphthalene under identical reaction conditions. The following protocol is designed to verify this experimentally.

Experimental Protocols

This section provides a comprehensive workflow, from the comparative synthesis to the final quantitative analysis.

Part 1: Comparative Synthesis of 2-Butoxynaphthalene

Objective: To compare the catalytic efficiency of this compound and Tetrabutylammonium Bromide (TBAB) in the synthesis of 2-butoxynaphthalene.

Materials:

  • 2-Naphthol

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH)

  • Toluene

  • This compound (CAS 56315-19-6)

  • Tetrabutylammonium Bromide (TBAB)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dodecane (Internal Standard for GC-MS)

Procedure:

  • Reaction Setup : Set up two identical 250 mL three-necked round-bottom flasks, each equipped with a magnetic stirrer, reflux condenser, and a thermometer.

  • Reagent Charging :

    • To each flask, add 2-naphthol (14.4 g, 0.1 mol) and toluene (100 mL).

    • To Flask A, add this compound (1.76 g, 0.005 mol, 5 mol%).

    • To Flask B, add Tetrabutylammonium Bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).

  • Base Addition : Prepare a 50% (w/v) aqueous solution of NaOH (16.0 g NaOH in 32 mL water). With vigorous stirring, add the NaOH solution to each flask.

  • Alkylation : Heat both mixtures to 75°C. Slowly add 1-bromobutane (15.1 g, 0.11 mol) to each flask over 30 minutes.

  • Reaction Monitoring : Maintain the temperature at 75°C with vigorous stirring. Collect small aliquots (approx. 0.2 mL) from the organic layer of each reaction at 30, 60, 90, 120, and 180 minutes. Prepare these aliquots for GC-MS analysis as described in Part 2.

  • Work-up (at completion) : After 3 hours, cool the mixtures to room temperature. Transfer the contents to a separatory funnel.

  • Extraction : Separate the organic layer. Wash it sequentially with 50 mL of deionized water, 50 mL of 1M HCl, and finally 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow cluster_setup Reaction Setup (Flasks A & B) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation charge_reagents 1. Charge 2-Naphthol, Toluene, and Catalyst add_base 2. Add 50% aq. NaOH charge_reagents->add_base heat_alkylate 3. Heat to 75°C, add 1-Bromobutane add_base->heat_alkylate monitor 4. Monitor at 75°C (Take aliquots for GC-MS) heat_alkylate->monitor workup 5. Cool, Separate Layers monitor->workup wash 6. Wash Organic Layer (H₂O, HCl, Brine) workup->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry product Crude 2-Butoxynaphthalene dry->product

Caption: Experimental workflow for comparative catalyst synthesis.

Part 2: Quantitative Analysis by GC-MS

Objective: To accurately quantify the yield of 2-butoxynaphthalene in the collected aliquots using an internal standard method.

Instrumentation & Reagents:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • HP-5ms capillary column (or equivalent)

  • High-purity Dichloromethane (GC grade)

  • Certified reference standard of 2-butoxynaphthalene

  • Dodecane (Internal Standard)

Procedure:

  • Internal Standard Stock Solution : Prepare a 1.0 mg/mL stock solution of Dodecane in dichloromethane.

  • Calibration Standards :

    • Prepare a 1.0 mg/mL stock solution of the 2-butoxynaphthalene reference standard in dichloromethane.

    • Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.

    • To each 1 mL of calibration standard, add a fixed amount of the internal standard stock solution (e.g., 50 µL, for a final concentration of 50 µg/mL).

  • Sample Preparation :

    • Take the reaction aliquot (approx. 0.2 mL) and dilute it with 1.8 mL of dichloromethane.

    • Filter the diluted sample through a 0.45 µm syringe filter.

    • Transfer 1 mL of the filtered sample to a GC vial and add the same fixed amount of internal standard stock solution (50 µL).

  • GC-MS Analysis :

    • Injector : 280°C, Splitless mode

    • Carrier Gas : Helium, 1.0 mL/min constant flow

    • Oven Program : Start at 150°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

    • MS Transfer Line : 280°C

    • Ion Source : 230°C, Electron Ionization (EI) at 70 eV

    • Acquisition Mode : Scan m/z 50-300. For higher sensitivity, use Selected Ion Monitoring (SIM) for the following ions:

      • 2-Butoxynaphthalene : m/z 200 (molecular ion), 144 (base peak)[4]

      • Dodecane (Internal Standard) : m/z 170 (molecular ion), 57 (base peak)

  • Data Analysis :

    • Construct a calibration curve by plotting the ratio of the peak area of 2-butoxynaphthalene to the peak area of the internal standard against the concentration of the 2-butoxynaphthalene standards.

    • Calculate the concentration of 2-butoxynaphthalene in the reaction samples using the calibration curve and the measured peak area ratios.

    • Convert the concentration to reaction yield (%) based on the initial amount of 2-naphthol.

Conclusion and Recommendation

The experimental framework detailed in this guide provides a robust system for the quantitative comparison of this compound with traditional quaternary ammonium catalysts. Based on established chemical principles and supporting data from analogous systems, it is anticipated that this compound will demonstrate a marked improvement in reaction yield and/or rate.[1][2] Its superior thermal and chemical stability makes it an exceptionally reliable choice for reactions requiring forcing conditions, leading to cleaner product profiles and more efficient syntheses.

For research and development professionals aiming to optimize synthetic routes, reduce waste, and improve process economics, the adoption of phosphonium-based phase-transfer catalysts like this compound represents a scientifically sound and strategically advantageous decision.

References

  • EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE. (2020). Chegg.com. [Link]
  • Synthesis of 2-Butoxynaphthalene by an SN2 Reaction. (2020). YouTube. [Link]
  • A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes. (2024). ACS Omega. [Link]
  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (n.d.).
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Lab 11 Synthesis of 2-butoxynaphthalene. (2019). Chegg.com. [Link]
  • A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes. (2024).
  • GC-MS. (n.d.).
  • PHASE TRANSFER C
  • Quantification of Naphthalene In a Contaminated Pharmaceutical Product By Short Path Thermal Desorption. (n.d.). Scientific Instrument Services. [Link]

Sources

Electrochemical characterization to validate the purity of Tributyl(octyl)phosphonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Characterization and Purity Validation of Tributyl(octyl)phosphonium Chloride

Introduction: The Imperative of Purity in Ionic Liquid Applications

This compound (CYPHOS® IL 253) is a quaternary phosphonium salt belonging to the versatile class of materials known as ionic liquids (ILs).[1] Its unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—have positioned it as a promising candidate in diverse fields including catalysis, electrochemistry, and drug development.[2] However, the performance of an ionic liquid is inextricably linked to its purity. The presence of even trace impurities, such as water, residual halides, and unreacted starting materials, can significantly alter its electrochemical behavior, viscosity, and density, leading to non-reproducible experimental data and compromising product efficacy.[2][3][4][5][6]

This guide, designed for researchers, scientists, and drug development professionals, provides an objective comparison of electrochemical and alternative analytical methods for validating the purity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Chapter 1: The Electrochemical Toolkit for Purity Assessment

Electrochemical techniques are exceptionally sensitive to the ionic environment and are therefore powerful tools for probing the purity of ILs. They provide a direct measure of properties that are critical for applications like batteries, capacitors, and electrodeposition. A typical workflow for comprehensive purity validation integrates multiple techniques to build a complete purity profile.

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_orthogonal Orthogonal Validation cluster_analysis Data Integration & Reporting prep IL Sample: Tributyl(octyl) phosphonium chloride dry Drying under Vacuum (to remove volatiles) prep->dry cv Cyclic Voltammetry (CV) (Probe Electrochemical Window) dry->cv Characterize eis Electrochemical Impedance Spectroscopy (EIS) (Determine Ionic Conductivity) dry->eis Characterize cond Direct Conductivity (Bulk Property Scan) dry->cond Characterize kf Karl Fischer Titration (Quantify Water) dry->kf Characterize ic Ion Chromatography (Quantify Halides) dry->ic Characterize nmr NMR / FTIR (Structural Confirmation) dry->nmr Characterize report Final Purity Report (Validated Lot) cv->report Synthesize Data eis->report Synthesize Data cond->report Synthesize Data kf->report Synthesize Data ic->report Synthesize Data nmr->report Synthesize Data

Caption: Workflow for comprehensive purity validation of ionic liquids.

Cyclic Voltammetry (CV): Probing the Electrochemical Window

Principle of the Technique Cyclic voltammetry is a potentiodynamic technique that measures the current response of an electrochemical cell to a linearly swept potential between two set points.[7] The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes within the system. For a pure ionic liquid, the key metric is the electrochemical stability window (ESW), which is the potential range where no significant oxidation or reduction of the IL itself occurs.[8][9]

Application in Purity Validation The ESW is highly sensitive to electroactive impurities. Residual starting materials, synthesis by-products, or metallic contaminants will undergo redox reactions at specific potentials, appearing as distinct peaks within the otherwise featureless ESW of the pure IL.[10][11] A wide, clean ESW is a strong indicator of high purity.

Experimental Protocol: Determining the Electrochemical Window

  • Cell Assembly: Assemble a three-electrode cell in an inert atmosphere (e.g., a glovebox with <1 ppm O₂ and H₂O).

    • Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) macrodisk electrode (e.g., 3 mm diameter). Polished to a mirror finish with alumina slurry, sonicated, and dried before use.

    • Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.

    • Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) or a leak-free Ag/AgCl pseudo-reference.

    • Rationale: A three-electrode setup is crucial to accurately control the potential at the working electrode, where the reactions of interest occur. The inert atmosphere prevents interference from atmospheric water and oxygen.[10]

  • Sample Preparation: Add ~2-3 mL of the this compound sample, previously dried under high vacuum, to the electrochemical cell.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Record an initial open-circuit potential (OCP) to ensure system stability.

    • Perform a cyclic voltammetry scan starting from the OCP. Scan first in the cathodic (negative) direction, then reverse to the anodic (positive) direction, and finally return to the OCP.

    • Typical Parameters: Scan rate of 50-100 mV/s. The potential limits should be set wide enough to observe the breakdown of the IL itself.

    • Rationale: A moderate scan rate is fast enough to minimize analysis time but slow enough to allow for diffusion and clear peak development if impurities are present.

  • Data Analysis: The ESW is determined by the potentials at which the cathodic and anodic currents begin to rise sharply, exceeding a defined current density cutoff (e.g., 0.5 mA/cm²).[11] The presence of any redox peaks within this window should be investigated as potential impurities.

Electrochemical Impedance Spectroscopy (EIS): A Signature of Ionic Mobility

Principle of the Technique EIS is a non-destructive technique that measures the impedance of a system over a wide range of AC frequencies.[12][13] By applying a small sinusoidal potential perturbation and measuring the resulting current, a complex impedance spectrum (often visualized as a Nyquist plot) is generated. This spectrum can be modeled with an equivalent electrical circuit to deconstruct the system's properties, including bulk resistance (related to conductivity) and interfacial capacitance.[12][14]

Application in Purity Validation The ionic conductivity of an IL is a fundamental property that is highly dependent on its composition. Impurities can significantly alter conductivity:

  • Water: Even small amounts of water can decrease the IL's viscosity, leading to an increase in ionic conductivity.[15]

  • Halide Impurities: Excess chloride ions can impact the ionic mobility and overall conductivity.[3]

  • Organic Residues: Non-ionic impurities from synthesis (e.g., residual tributylphosphine) will not contribute to charge carrying, thus decreasing the overall conductivity.

Experimental Protocol: Measuring Ionic Conductivity

  • Cell Assembly: Use a two-electrode cell with parallel platinum plate or disc electrodes of a known geometry, housed in a temperature-controlled chamber.

    • Rationale: A two-electrode setup is sufficient for bulk conductivity measurements. Precise temperature control is critical as conductivity is highly temperature-dependent.

  • Calibration: Determine the cell constant using a standard KCl solution of known conductivity.[16]

  • Sample Preparation: Fill the cell with the dried this compound sample, ensuring no air bubbles are trapped between the electrodes.

  • Measurement:

    • Connect the cell to a potentiostat with a frequency response analyzer.

    • Apply a small AC voltage (e.g., 10 mV) over a frequency range from ~1 MHz down to ~1 Hz.

    • Record the impedance data.

  • Data Analysis:

    • Plot the data in a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (Rb) of the IL is determined from the high-frequency intercept of the semicircle with the real (Z') axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or more simply, σ = Cell Constant / Rb).

Chapter 2: Comparative Analysis: Integrating Electrochemical and Orthogonal Methods

While electrochemical methods are powerful, a comprehensive purity validation relies on orthogonal techniques that measure different physical and chemical properties. This multi-faceted approach provides a more complete and trustworthy purity profile.

G start Initial Purity Query q_identity Is structural identity and bulk purity confirmed? start->q_identity q_water Is water content a concern? q_halide Are residual halides (e.g., Cl-) suspected? q_water->q_halide No kf Perform Karl Fischer Titration q_water->kf Yes q_electroactive Are electroactive impurities possible? q_halide->q_electroactive No ic Perform Ion Chromatography q_halide->ic Yes cv Run Cyclic Voltammetry q_electroactive->cv Yes eis Run EIS / Direct Conductivity q_electroactive->eis No q_identity->q_water Yes nmr Acquire NMR / FTIR Spectra q_identity->nmr No kf->q_halide ic->q_electroactive cv->eis nmr->q_water end_node Purity Profile Established eis->end_node

Caption: Decision tree for selecting purity analysis techniques.

The Gold Standards for Specific Impurities

Water Content: Karl Fischer (KF) Titration KF titration is the universally accepted method for the accurate determination of trace amounts of water in a sample.[17] The technique is based on the quantitative reaction of water with iodine and sulfur dioxide.[17] For ILs, which can be highly hygroscopic, KF titration is an essential and non-negotiable step in quality control.[18][19][20] Its high selectivity for water makes it superior to methods like mass loss on drying, which would also detect other volatile impurities.[17]

Halide Content: Ion Chromatography (IC) Given that this compound is synthesized from halide precursors, residual halide content is a common and critical impurity.[3][4] Halide impurities can act as catalyst poisons or alter the electrochemical window.[3] Ion chromatography is the most reliable and widely used technique for separating and quantifying halide ions (F⁻, Cl⁻, Br⁻, I⁻) with high precision and accuracy, often achieving limits of quantification below 10 ppm.[3][4][21]

Structural Confirmation and Gross Impurity Detection

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy While not suited for trace analysis, NMR (¹H, ¹³C, ³¹P) and FTIR spectroscopy are indispensable for confirming the fundamental molecular structure of the ionic liquid.[22]

  • NMR spectroscopy provides detailed information about the molecular framework, allowing for the verification of the alkyl chains on the phosphonium cation. Significant impurities with distinct NMR signals would also be detectable.[22][23]

  • FTIR spectroscopy identifies the characteristic vibrational modes of the functional groups present in the molecule, offering a rapid fingerprint for structural confirmation.[22][24]

Chapter 3: Data Synthesis and Final Purity Validation

A trustworthy purity specification cannot be derived from a single measurement. It requires the synthesis of data from the complementary techniques discussed. The electrochemical measurements provide functional purity—an assurance that the material will perform as expected in an electrochemical application—while the orthogonal methods provide compositional purity.

Comparative Data Summary
Analytical Technique Principle Primary Impurity Detected Limit of Quantification (Typical) Pros Cons
Cyclic Voltammetry (CV) Potentiodynamic current measurementElectroactive species (organics, metals)~10-100 ppmHighly sensitive to redox impurities; provides functional data (ESW).Not quantitative without calibration; insensitive to non-electroactive species.
Electrochemical Impedance Spectroscopy (EIS) Frequency-dependent impedanceWater, residual salts, organic residuesN/A (measures bulk property)Sensitive to any impurity affecting ion mobility; non-destructive.[13]Indirect method; requires modeling for interpretation.[12]
Conductivity Measurement Measurement of ion transport under an electric fieldWater, salts, non-ionic organicsN/A (measures bulk property)Fast, simple, and highly sensitive to changes in ionic composition.[15]Not specific; temperature dependent.
Karl Fischer (KF) Titration Titration with iodine/SO₂Water<10 ppmGold standard for water quantification; highly accurate and specific.[17][18]Can be affected by redox-active sample constituents.[17]
Ion Chromatography (IC) Ion-exchange separationAnionic species (esp. Cl⁻, Br⁻)<8 ppm[3][4]Highly sensitive and quantitative for specific ions.[21]Can be time-consuming; requires specific instrumentation.
NMR / FTIR Spectroscopy Nuclear spin resonance / IR absorptionStructural variants, major impurities>0.1%Essential for identity confirmation; provides structural information.[22]Low sensitivity for trace impurities.

Conclusion

Validating the purity of this compound is a critical step in ensuring experimental reproducibility and the successful application of this versatile ionic liquid. A purely electrochemical approach, while highly informative, is insufficient for a complete purity profile. The most robust validation strategy integrates the functional insights from Cyclic Voltammetry and Electrochemical Impedance Spectroscopy with the quantitative, compositional data from orthogonal methods like Karl Fischer Titration for water and Ion Chromatography for halides. This multi-technique methodology, grounded in an understanding of the principles behind each measurement, provides researchers and developers with the highest degree of confidence in their material's quality and performance.

References

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. ACS Publications.
  • Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka.
  • Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS.
  • Quantification of Halide in Ionic Liquids Using Ion Chromatography. ResearchGate.
  • Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach. The Journal of Physical Chemistry B - ACS Publications.
  • IC Determination of Halide Impurities in Ionic Liquids. ResearchGate.
  • 2008 IC Determination of Halide Impurities in Ionic Liquids. Scribd.
  • Conductivity of a series of phosphonium ionic liquids with varied... ResearchGate.
  • Transport properties and ionicity of phosphonium ionic liquids. RSC Publishing.
  • Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. ResearchGate.
  • Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. ResearchGate.
  • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An. Helda - University of Helsinki.
  • The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. RSC Publishing.
  • Electrical impedance spectroscopy characterisation of supported ionic liquid membranes. ResearchGate.
  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC.
  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI.
  • Purity specification methods for ionic liquids. RSC Publishing.
  • Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. PMC - NIH.
  • Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. Semantic Scholar.
  • In Situ Determination of the Water Content of Ionic Liquids. ResearchGate.
  • Karl Fischer titration. Wikipedia.
  • Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics. Chemistry of Materials - ACS Publications.
  • Novel Electrochemical Studies of Ionic Liquids. Allen J. Bard.
  • Purity specification methods for ionic liquids. ResearchGate.
  • Cyclic voltammetry of ionic liquid electrolytes... ResearchGate.
  • Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate.
  • Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. ResearchGate.
  • Spectroscopy Techniques. RSSL.
  • Physical and Electrochemical Properties of Some Phosphonium-Based Ionic Liquids and the Performance of Their Electrolytes in Lithium-Ion Batteries. ResearchGate.
  • Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. RSC Publishing.
  • Electrochemical Characterization of Viscoelastic Solutions of Supramolecular Polymers in phosphonium-based ionic liquids. ResearchGate.
  • Trends in Hydrophilicity/Lipophilicity of Phosphonium Ionic Liquids As Determined by Ion-Transfer Electrochemistry. PubMed.
  • Quaternary ammonium and phosphonium based ionic liquids: A comparison of common anions. ResearchGate.
  • FTIR spectra of Phosphonium based ionic liquids. ResearchGate.
  • Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. ResearchGate.
  • Tetrabutylphosphonium chloride - Optional[1H NMR] - Spectrum. SpectraBase.
  • GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Moroccan Journal of Chemistry.

Sources

A Comparative Guide to Phosphonium Ionic Liquids in Biomass Fractionation

Author: BenchChem Technical Support Team. Date: January 2026

The quest for sustainable and efficient methods to deconstruct lignocellulosic biomass is a cornerstone of modern biorefinery research. Among the various pretreatment technologies, ionic liquids (ILs) have emerged as powerful solvents capable of fractionating biomass into its primary components: cellulose, hemicellulose, and lignin. This guide provides an in-depth comparative analysis of a specific class of ILs—phosphonium-based ionic liquids—for researchers, scientists, and drug development professionals seeking to leverage these versatile solvents in their work. We will delve into the nuances of their performance, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Phosphonium Ionic Liquids in Biomass Valorization

Lignocellulosic biomass, with its complex and recalcitrant structure, presents a significant challenge for conversion into biofuels and value-added chemicals. Phosphonium ionic liquids offer several distinct advantages over more traditional solvents and even other classes of ionic liquids, such as those based on imidazolium cations. Notably, phosphonium ILs often exhibit higher thermal stability and, in some cases, greater hydrophobicity, which can be advantageous for specific separation processes and recycling strategies.[1] The tunability of both the cation and anion allows for the fine-tuning of their physicochemical properties to selectively target different biomass components.

The fundamental mechanism behind the efficacy of ionic liquids in biomass fractionation lies in their ability to disrupt the extensive hydrogen bond network within the plant cell wall.[2] This disruption leads to the dissolution of cellulose, hemicellulose, and lignin, allowing for their subsequent separation and recovery.

Comparative Performance of Phosphonium Ionic Liquids

The effectiveness of a phosphonium ionic liquid in biomass fractionation is critically dependent on the structure of both its cation and anion. Key performance indicators include the efficiency of delignification (lignin removal), the yield of high-purity cellulose, and the recovery of hemicellulose-derived sugars.

The Critical Role of the Anion

The anion plays a pivotal role in the dissolution of cellulose. Anions with a high hydrogen bond basicity, such as acetate ([OAc]⁻), are particularly effective at breaking the intermolecular hydrogen bonds in cellulose.[2] In contrast, anions like chloride ([Cl]⁻) can also be effective but may exhibit different dissolution and selectivity profiles.

Ionic LiquidBiomass TypeLignin Removal (%)Cellulose Recovery (%)Glucan Digestibility (%)Reference
Trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄]Cl)Switchgrass69.2Not specified96.0[3]
Tetraoctylphosphonium acetate ([P₈₈₈₈][OAc])Not specifiedNot specifiedHighNot specified[4]
Tetrabutylphosphonium acetate ([P₄₄₄₄][OAc])Microcrystalline CelluloseNot applicableHighNot applicable[5]
Trihexyl(tetradecyl)phosphonium decanoate ([P₆₆₆₁₄][Dec])Not specified for biomassNot specifiedNot specifiedNot specified[6]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in biomass sources, pretreatment conditions, and analytical methods.

The Influence of the Cation's Alkyl Chain Length

The alkyl chain length of the phosphonium cation influences the physical properties of the ionic liquid, such as its viscosity and melting point. While longer alkyl chains can increase the hydrophobicity of the IL, which might be beneficial for phase separation during recycling, they can also increase viscosity, potentially hindering mass transfer during biomass processing.[7]

Experimental Protocols for Biomass Fractionation

To ensure the reliability and reproducibility of research in this field, adherence to standardized protocols is paramount. The following sections outline detailed methodologies for biomass fractionation using phosphonium ionic liquids, based on established procedures.

General Biomass Pretreatment Protocol

This protocol describes a typical procedure for the pretreatment of lignocellulosic biomass with a phosphonium ionic liquid.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., switchgrass, corn stover)

  • Phosphonium ionic liquid (e.g., trihexyl(tetradecyl)phosphonium chloride)

  • Anti-solvent (e.g., deionized water, ethanol)

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Mixing: Add the dried biomass to the phosphonium ionic liquid in the reaction vessel at a specific solid-to-liquid ratio (e.g., 1:10 w/w).

  • Heating and Dissolution: Heat the mixture to the desired temperature (e.g., 120-160°C) with constant stirring for a set duration (e.g., 1-6 hours) to facilitate biomass dissolution.

  • Precipitation: After the reaction, cool the mixture and add an anti-solvent to precipitate the dissolved biomass components. Water is commonly used to precipitate cellulose, while other solvents or solvent mixtures may be used for selective precipitation of lignin and hemicellulose.[7][8]

  • Filtration and Washing: Separate the precipitated solid fraction (rich in cellulose) from the liquid fraction (containing dissolved lignin and hemicellulose) by filtration. Wash the solid fraction thoroughly with the anti-solvent to remove any residual ionic liquid.[8]

  • Drying: Dry the solid cellulose-rich fraction in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

  • Component Recovery: The lignin and hemicellulose fractions can be recovered from the liquid filtrate through subsequent processing steps, such as further precipitation or extraction.

BiomassPretreatmentWorkflow Biomass Biomass Mixer Mixer Biomass->Mixer Precipitation Precipitation Mixer->Precipitation IL IL IL->Mixer Filtration Filtration Precipitation->Filtration Cellulose Cellulose Filtration->Cellulose Solid Lignin_Hemi Lignin_Hemi Filtration->Lignin_Hemi Liquid Drying Drying Cellulose->Drying Recovery Recovery Lignin_Hemi->Recovery Pure_ Pure_ Drying->Pure_ Lignin_Product Lignin_Product Recovery->Lignin_Product Hemicellulose_Product Hemicellulose_Product Recovery->Hemicellulose_Product

Compositional Analysis of Biomass Fractions

Accurate determination of the composition of the raw biomass and the resulting fractions is crucial for evaluating the efficiency of the pretreatment process. The National Renewable Energy Laboratory (NREL) has established standardized laboratory analytical procedures (LAPs) for this purpose.[9]

Procedure (based on NREL/TP-510-42618): [8]

  • Acid Hydrolysis: A two-step acid hydrolysis is performed to break down the polysaccharides (cellulose and hemicellulose) into their monomeric sugars (e.g., glucose, xylose).

  • Lignin Quantification: The acid-insoluble lignin is determined gravimetrically as the solid residue remaining after hydrolysis. The acid-soluble lignin is quantified by UV-Vis spectrophotometry.

  • Sugar Analysis: The monomeric sugars in the hydrolysate are quantified using High-Performance Liquid Chromatography (HPLC).

CompositionalAnalysis Biomass_Sample Biomass Sample (Raw or Pretreated) Acid_Hydrolysis Two-Step Acid Hydrolysis Biomass_Sample->Acid_Hydrolysis Hydrolysate Liquid Hydrolysate Acid_Hydrolysis->Hydrolysate Solid_Residue Solid Residue Acid_Hydrolysis->Solid_Residue HPLC HPLC Analysis Hydrolysate->HPLC UV_Vis UV-Vis Spectroscopy Hydrolysate->UV_Vis Gravimetric Gravimetric Analysis Solid_Residue->Gravimetric Sugars Monomeric Sugars (Glucose, Xylose, etc.) HPLC->Sugars Insoluble_Lignin Acid-Insoluble Lignin Gravimetric->Insoluble_Lignin Soluble_Lignin Acid-Soluble Lignin UV_Vis->Soluble_Lignin

Recyclability of Phosphonium Ionic Liquids

For any large-scale application, the efficient recovery and recycling of the ionic liquid is a critical economic and environmental consideration.[10][11] Several methods have been developed for this purpose.

Common Recycling Techniques:

  • Anti-solvent Precipitation and Evaporation: After precipitating the biomass fractions, the anti-solvent can be removed from the ionic liquid by evaporation, especially if the anti-solvent is volatile (e.g., ethanol).[12]

  • Distillation: Due to their negligible vapor pressure, ionic liquids can be separated from volatile impurities or co-solvents by distillation.[13]

  • Extraction: Liquid-liquid extraction can be employed to separate the ionic liquid from dissolved components.[13]

The purity and performance of the recycled ionic liquid should be assessed after each cycle to ensure consistent results.

Conclusion and Future Perspectives

Phosphonium ionic liquids represent a promising class of solvents for the fractionation of lignocellulosic biomass. Their high thermal stability and tunability make them attractive for developing efficient and selective biorefinery processes. The choice of both the cation and the anion is critical in optimizing the delignification and cellulose recovery yields.

Future research should focus on developing more comprehensive comparative studies that evaluate a wider range of phosphonium ionic liquids under standardized conditions to provide a clearer understanding of structure-property relationships. Furthermore, the development of more cost-effective and environmentally benign recycling strategies will be crucial for the industrial-scale implementation of these technologies.

References

  • Efficiency of hydrophobic phosphonium ionic liquids and DMSO as recyclable cellulose dissolution and regener
  • Technoeconomic Assessment of a Biomass Pretreatment + Ionic Liquid Recovery Process with Aprotic and Choline Derived Ionic Liquids
  • A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separ
  • The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzym
  • Recovery and purification of ionic liquids
  • Liquid Systems Based on Tetra(n-butyl)phosphonium Acetate for the Non-dissolving Pretreatment of a Microcrystalline Cellulose (Avicel PH-101)
  • Biomass Compositional Analysis Labor
  • How Alkyl Chain Length of Alcohols Affects Lignin Fractionation and Ionic Liquid Recycle During Lignocellulose Pretre
  • The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzym
  • Comparison of dilute acid and ionic liquid pretreatment of switchgrass: Biomass recalcitrance, delignification and enzymatic saccharific
  • Techniques for recovery and recycling of ionic liquids: A review
  • Impact of Pretreated Switchgrass and Biomass Carbohydrates on Clostridium thermocellum ATCC 27405 Cellulosome Composition: A Quantit
  • Ionic liquids: A milestone on the pathway to greener recycling of cellulose
  • Impact of ionic liquid's cation alkyl chain length and reaction time on cellulose nanocrystals prepar
  • Advances in ionic liquid recycling for lignocellulosic biomass pretre
  • Lignin yields obtained from different ILs-based pretre
  • Comparative Study on Pretreatment Processes for Different Utiliz
  • Advances in ionic liquid recycling for lignocellulosic biomass pretre
  • Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids
  • Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)

Sources

Bridging the Gap: A Guide to Cross-Validating Experimental and Computational Catalysis of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synergy between experimental results and computational modeling is paramount for accelerating discovery and optimizing chemical processes. This guide provides an in-depth comparison of experimental and computational approaches for studying phosphonium salt catalysis, offering a framework for robust cross-validation.

Quaternary phosphonium salts have emerged as highly versatile and efficient organocatalysts in a wide range of organic transformations.[1][2] Their applications span phase-transfer catalysis, enantioselective reactions, and CO2 fixation.[1][3] A thorough understanding of the underlying reaction mechanisms is crucial for enhancing their catalytic performance and designing novel, more effective catalysts. This guide will explore the symbiotic relationship between experimental investigation and computational modeling in elucidating these mechanisms.

The Experimental Foundation: Probing Reaction Mechanisms

Experimental studies provide the ground truth for any catalytic system. A variety of techniques are employed to gather kinetic, structural, and stereochemical data, which collectively build a picture of the reaction pathway.

Key Experimental Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹H NMR are indispensable tools for tracking the fate of the phosphonium salt catalyst throughout the reaction.[4] They allow for the identification and characterization of catalytic intermediates and resting states. Variable temperature (VT) and Exchange Spectroscopy (EXSY) NMR techniques can be used to measure rates and energy barriers of dynamic processes, such as halide exchange on tetracoordinate halophosphonium cations.[5]

  • In-situ Infrared (IR) Spectroscopy: This technique is particularly useful for monitoring the interaction between the catalyst and substrates. For instance, in the synthesis of cyclic carbonates from epoxides and CO₂, IR studies have provided direct evidence for the activation of the epoxide by hydrogen bonding to a bifunctional phosphonium salt catalyst.[6]

  • Kinetic Studies: Monitoring reaction rates under varying concentrations of reactants and catalyst provides crucial information about the reaction order and the rate-determining step. These studies can reveal phenomena such as product inhibition, which can significantly impact catalyst efficiency.[6]

  • X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive structure of the phosphonium salt catalyst and, in favorable cases, of catalyst-substrate or catalyst-intermediate complexes. This structural information is invaluable for building accurate computational models.

Experimental Protocol: Kinetic Analysis of Epoxide and CO₂ Cycloaddition

This protocol outlines a typical procedure for studying the kinetics of the reaction between an epoxide and carbon dioxide catalyzed by a bifunctional phosphonium salt.

Materials:

  • Epoxide (e.g., propylene oxide)

  • Bifunctional phosphonium salt catalyst (e.g., a phenol-based phosphonium iodide)

  • High-pressure reactor equipped with a stirrer and temperature control

  • Gas chromatograph (GC) for monitoring product formation

  • Internal standard (e.g., dodecane)

Procedure:

  • Charge the high-pressure reactor with the epoxide, the phosphonium salt catalyst, and the internal standard.

  • Seal the reactor and purge with CO₂ several times.

  • Pressurize the reactor to the desired CO₂ pressure.

  • Heat the reactor to the desired temperature and begin stirring.

  • Take aliquots of the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquot (e.g., by cooling and diluting with a suitable solvent).

  • Analyze the aliquot by GC to determine the concentration of the cyclic carbonate product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Repeat the experiment at different initial concentrations of the epoxide and catalyst to determine the reaction order with respect to each component.

The Computational Lens: Simulating Catalytic Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to explore reaction mechanisms at a molecular level.[7][8] It allows for the characterization of transition states, the calculation of reaction energy barriers, and the prediction of selectivity.[9][10]

Common Computational Approaches:
  • Geometry Optimization: The first step in any computational study is to find the minimum energy structures of reactants, products, intermediates, and transition states.[9]

  • Frequency Calculations: These calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical corrections.

  • Transition State Searching: Locating the transition state structure is crucial for determining the activation energy of a reaction step. Various algorithms are available for this purpose.

  • Reaction Pathway Analysis (Intrinsic Reaction Coordinate - IRC): Following the IRC from the transition state confirms that it connects the correct reactant and product states.

  • Solvation Models: Since most reactions are carried out in solution, it is essential to include the effect of the solvent in the calculations using implicit or explicit solvation models.[9]

Computational Protocol: Modeling the Rate-Determining Step

This protocol describes a general workflow for computationally investigating the ring-opening of an epoxide by a halide, a key step in CO₂ fixation catalyzed by phosphonium salts.

Software:

  • A quantum chemistry software package such as Gaussian.[11]

Procedure:

  • Model Building: Construct the 3D structures of the epoxide, the phosphonium salt catalyst, and the halide anion.

  • Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers.

  • Reactant Complex Optimization: Optimize the geometry of the pre-reaction complex, where the halide is interacting with the epoxide, which is hydrogen-bonded to the catalyst.

  • Transition State Search: Perform a transition state search for the nucleophilic attack of the halide on the epoxide carbon atom, leading to the opening of the epoxide ring. Use a suitable method like the Berny algorithm.

  • Frequency Calculation: Perform a frequency calculation on the located transition state structure to verify that it has a single imaginary frequency corresponding to the desired reaction coordinate.

  • IRC Calculation: Run an IRC calculation to confirm that the transition state connects the reactant complex and the ring-opened intermediate.

  • Product Complex Optimization: Optimize the geometry of the product complex.

  • Energy Profile Calculation: Calculate the relative energies of the reactant complex, transition state, and product complex to determine the activation energy barrier for this step. Include solvation effects using a continuum model (e.g., PCM).

Cross-Validation: Where Experiment and Theory Converge

The true power of this dual approach lies in the cross-validation of experimental and computational results.[12][13] This iterative process leads to a more robust and reliable understanding of the catalytic system.

A Framework for Cross-Validation:

The following diagram illustrates the iterative workflow for cross-validating experimental and computational data in phosphonium salt catalysis research.

CrossValidationWorkflow cluster_exp Experimental Investigation cluster_comp Computational Modeling exp_design Experimental Design exp_exec Execution & Data Collection (NMR, IR, Kinetics) exp_design->exp_exec exp_analysis Data Analysis (Rate constants, Yields) exp_exec->exp_analysis comp_model Model Building (DFT, Solvation) exp_analysis->comp_model Inform Model validation Cross-Validation & Mechanistic Refinement exp_analysis->validation comp_sim Simulation & Calculation (TS Search, IRC) comp_model->comp_sim comp_predict Prediction & Analysis (Energy barriers, Spectra) comp_sim->comp_predict comp_predict->exp_design Guide Experiments comp_predict->validation

Sources

Literature review comparing the applications of various phosphonium ionic liquids

Author: BenchChem Technical Support Team. Date: January 2026

Phosphonium ionic liquids (PILs), a unique class of molten salts, are distinguished by a central phosphorus atom in their cation. This structural feature imparts a distinct set of physicochemical properties, including remarkable thermal and chemical stability, which often surpasses that of their more common nitrogen-based counterparts like imidazolium and ammonium salts.[1][2][3] These robust characteristics, combined with the extensive tunability of their properties through modification of the four alkyl or aryl substituents on the cation and the choice of anion, have positioned PILs as highly versatile materials for a multitude of industrial and scientific applications.[4][5][6]

This guide provides a comprehensive literature review comparing the performance of various PILs across their most significant applications. We will delve into the causality behind experimental choices, present comparative data, and provide standardized protocols to illustrate the practical advantages of these materials for researchers, chemists, and drug development professionals.

Synthesis of Phosphonium Ionic Liquids: A General Workflow

The synthesis of PILs is typically a straightforward two-step process, which allows for a high degree of modularity in designing task-specific ionic liquids. The general methodology involves:

  • Quaternization: A phosphine, often a trialkylphosphine, is reacted with a haloalkane (e.g., an alkyl bromide or chloride) to form the quaternary phosphonium halide salt.[1] The reaction conditions, such as temperature and solvent, are adjusted based on the reactivity of the specific haloalkane used.[1]

  • Anion Metathesis (Anion Exchange): The resulting phosphonium halide is then subjected to an anion exchange reaction. The halide anion is replaced with the desired anion (e.g., bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), hexafluorophosphate ([PF₆]⁻), or an organophosphate) by reacting the phosphonium halide with a salt of the target anion, typically a sodium or lithium salt.[7] This step is crucial for tuning the final properties of the ionic liquid, such as its hydrophobicity, viscosity, and electrochemical stability.

G cluster_synthesis General Synthesis of Phosphonium Ionic Liquids start Reactants: - Trialkylphosphine (R₃P) - Haloalkane (R'X) quaternization Step 1: Quaternization (Solvent, Heat) start->quaternization intermediate Phosphonium Halide Salt [R₃R'P]⁺X⁻ quaternization->intermediate Forms intermediate salt metathesis Step 2: Anion Metathesis with Anion Source (M⁺A⁻) intermediate->metathesis product Final Product: Phosphonium Ionic Liquid [R₃R'P]⁺A⁻ metathesis->product Yields target PIL

Caption: General two-step synthetic workflow for phosphonium ionic liquids.

Application as High-Performance Lubricant Additives

One of the most promising industrial applications for PILs is as anti-wear and friction-reducing additives in lubricants.[8] Their ability to form protective tribo-films on metal surfaces under boundary lubrication conditions significantly reduces wear and extends the operational life of mechanical components.

Mechanistic Insight

The efficacy of PILs in lubrication stems from their thermal decomposition at the asperity contacts between sliding surfaces. This decomposition releases phosphorus and other elements from the anion, which then react with the metal surface to form a durable, low-shear-strength tribo-chemical film. This film, often composed of metal phosphates, polyphosphates, and oxides, prevents direct metal-to-metal contact, thereby minimizing friction and wear. The choice of both the cation and anion is critical; for instance, organophosphate anions contribute most of the phosphorus to the tribo-film.[5]

Performance Comparison

The structure of the PIL cation and anion dictates its solubility in base oils and its tribological performance. Studies have systematically investigated these relationships, often comparing PILs to the industry-standard zinc dialkyldithiophosphate (ZDDP) additives.

Ionic Liquid Additive (in base oil)CationAnionWear Reduction vs. Base OilKey FindingReference
[P₆₆₆,₁₄][(iC₈)₂PO₂] Trihexyl(tetradecyl)phosphoniumDiisobutyldithiophosphinateOutperformed ZDDPDemonstrated superior anti-wear behavior compared to ZDDP in steel-steel contacts.[9]
[P₆₆₆,₁₄][DEHP] Trihexyl(tetradecyl)phosphoniumBis(2-ethylhexyl)phosphateUp to 65%Showed excellent miscibility in non-polar oils and effective wear protection.[4][8]
[P₈₈₈₈][DEHP] TetraoctylphosphoniumBis(2-ethylhexyl)phosphateEffectiveSymmetric cations with shorter alkyl chains can increase density and thermal stability.[8][8]
Various PILs Various PhosphoniumOrganophosphate, Carboxylate, SulfonateOutperformed commercial ashless additiveAnions free of P or S (e.g., carboxylates) can still promote anti-wear film formation.[5][5]

Data synthesized from multiple sources for comparative purposes.

Experimental Protocol: Tribological Evaluation

The following protocol outlines a standard method for evaluating the tribological properties of PIL-additized lubricants using a reciprocating ball-on-disc tribometer.

  • Preparation of Lubricant: Prepare the test lubricant by dissolving the phosphonium ionic liquid in the chosen base oil (e.g., mineral oil) at a specified concentration (e.g., 1-5 wt%). Ensure complete dissolution, using sonication if necessary. A control sample of the neat base oil and a sample with a benchmark additive like ZDDP should also be prepared.[9]

  • Specimen Cleaning: Thoroughly clean the test specimens (e.g., steel ball and disc) with a sequence of solvents such as hexane and isopropanol in an ultrasonic bath to remove any surface contaminants. Dry the specimens completely.

  • Tribometer Setup: Mount the disc securely in the holder and fix the ball in the upper specimen holder. Add a small volume of the prepared lubricant to the disc surface, ensuring the contact area will be fully lubricated.

  • Test Execution: Set the test parameters, including normal load (e.g., 40 N), reciprocating frequency (e.g., 20 Hz), stroke length (e.g., 5 mm), and test duration (e.g., 60 minutes). The temperature is typically controlled at a set point (e.g., 100 °C).

  • Data Acquisition: Continuously record the coefficient of friction (COF) throughout the test.

  • Post-Test Analysis: After the test, clean the specimens again. Measure the wear scar diameter (WSD) on the ball using an optical microscope. Analyze the worn surfaces of the disc using techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) to characterize the morphology and elemental composition of the tribo-film formed.

Application as Broad-Spectrum Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a critical challenge in healthcare and various industries. Certain phosphonium ionic liquids have emerged as a new class of potent, broad-spectrum antimicrobial agents with the potential to address this threat.[10][11]

Mechanistic Insight

The primary antimicrobial mechanism of cationic surfactants like PILs involves the disruption of bacterial cell membranes. The lipophilic alkyl chains of the phosphonium cation intercalate into the lipid bilayer of the cell membrane, compromising its structural integrity. This leads to increased membrane permeability, leakage of essential cytoplasmic components, and ultimately, cell death.

A key innovation in this area is the development of dicationic or "bola-type" bis-phosphonium ionic liquids. These molecules, featuring two phosphonium head groups connected by a methylene linker, exhibit significantly enhanced antimicrobial activity and, crucially, lower cytotoxicity to mammalian cells compared to their mono-cationic counterparts.[10][11] This improved therapeutic index is a critical factor for their potential use in applications like topical antiseptics or for treating ocular infections.[10][11]

G cluster_antimicrobial Comparative Cytotoxicity: Mono- vs. Di-cationic PILs mono Mono-phosphonium IL High Lipophilicity bacterial_cell Bacterial Cell Membrane mono->bacterial_cell Disrupts mammalian_cell Mammalian Cell Membrane mono->mammalian_cell Disrupts (Cytotoxic) di_cationic Di-cationic (Bola) IL Balanced Amphiphilicity di_cationic->bacterial_cell Strongly Disrupts di_cationic->mammalian_cell Minimal Interaction (Low Cytotoxicity)

Caption: Dicationic PILs show enhanced bacterial targeting and reduced cytotoxicity.

Performance Comparison

The antimicrobial efficacy of PILs is strongly dependent on their structure, particularly the length of the alkyl chains on the cation.

Ionic Liquid TypeStructureKey Performance CharacteristicOrganisms TargetedReference
Di-Hex C10 Dicationic bis-phosphoniumBroad-spectrum activity at low µM concentrations; rapid bacterial killing (<15 mins).Gram-positive (inc. MRSA), Gram-negative, and fungal pathogens.[10][11]
Mono-phosphonium analogue Mono-cationic phosphoniumCytotoxic to both bacterial and mammalian cells.Broad, but non-selective.[10][11]
Trihexyl(alkyl)phosphonium series Mono-cationic phosphoniumOptimal activity with C8-C12 alkyl chains against Gram-positive bacteria.S. aureus, P. aeruginosa[12]
Alkyl triphenylphosphonium series Mono-cationic phosphoniumStrong activity against Acinetobacter baumannii.Multidrug-resistant A. baumannii.[13]

Application in CO₂ Capture Technologies

Developing efficient and cost-effective methods for capturing carbon dioxide (CO₂) from industrial flue gas is essential for mitigating climate change. Phosphonium ionic liquids are being investigated as promising solvents for CO₂ absorption due to their negligible vapor pressure, high thermal stability, and tunable CO₂ solubility.[14][15]

Mechanistic Insight

CO₂ capture in PILs can occur through two primary mechanisms:

  • Physisorption: CO₂ physically dissolves in the free volume of the ionic liquid. This process is reversible by changing pressure or temperature, but capacities are generally moderate.

  • Chemisorption: This involves a chemical reaction between CO₂ and the ionic liquid. By incorporating functional groups, such as amines or basic anions like acetate, into the PIL structure, the CO₂ capture capacity can be dramatically increased.[16][17] For example, with an acetate anion, a proposed mechanism involves the basic anion abstracting a proton from the cation, forming a transient ylide that reacts with CO₂.[16] Dual functionalization, with amine groups on both the cation and anion, can lead to exceptionally high capture capacities, potentially exceeding 1 mole of CO₂ per mole of IL.[17]

Performance Comparison

The choice of anion has a significant impact on the CO₂ absorption capacity of PILs.

Ionic LiquidCationAnionCO₂ Capture Capacity (mol CO₂ / mol IL)Key FindingReference
[aP₄₄₄₃][2-Np] (3-aminopropyl)tributylphosphonium2-cyanopyrrolide~1.88Dual amine functionalization (cation and anion) dramatically enhances chemisorption.[17]
[P₆₆₆,₁₄][Ac] Trihexyl(tetradecyl)phosphoniumAcetateHighThe basic acetate anion enables chemical absorption of CO₂, making it a promising solvent.[14]
[P₄₄₄₄][OAc] TetrabutylphosphoniumAcetateCompetitive among PILsExhibits a combination of physical and chemical absorption.[14]
[P₆₆₆,₁₄][bis(2,4,4-TMPP)] Trihexyl(tetradecyl)phosphoniumbis(2,4,4-trimethylpentyl)phosphinateHighIdentified as a promising candidate through multiscale modeling.[14]

Immobilizing these functionalized PILs onto solid supports like mesoporous silica (MCM-41) can further enhance their practical application by reducing viscosity and improving gas-solid contact, leading to high sorption capacities (e.g., 3.19 mmol/g) and excellent recyclability.[17]

Application in Electrochemistry

The high ionic conductivity, wide electrochemical window, and excellent thermal stability of PILs make them ideal candidates for use as electrolytes in advanced energy storage devices, including lithium-ion batteries and supercapacitors.[18][19][20] They offer a significant safety advantage over traditional volatile and flammable organic carbonate electrolytes.[21]

Mechanistic Insight

In an electrochemical device, the ionic liquid serves as the medium for ion transport between the anode and the cathode. The ideal electrolyte should have low viscosity for high ion mobility (and thus high conductivity), good thermal stability to prevent degradation at operating temperatures, and a wide electrochemical stability window to avoid decomposition at the high and low voltages experienced during charging and discharging. PILs often exhibit lower viscosities and higher conductivities compared to their ammonium analogues.[19] The choice of anion is critical; anions like bis(fluorosulfonyl)imide ([FSI]⁻) and bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) are favored as they yield ILs with low melting points and fast ion dynamics.[19]

Performance Comparison

The structure of the phosphonium cation, particularly the length and symmetry of its alkyl chains, significantly influences the physicochemical properties of the resulting electrolyte.

Ionic LiquidCationAnionKey PropertyApplication BenefitReference
[P₁₁₁i₄]FSI Trimethyl(isobutyl)phosphoniumFSILower viscosityHigher ionic conductivity, better performance in Li-ion batteries.[21]
[P₄₄₄₁₀]FSI Tri-n-butyl(decyl)phosphoniumFSIHigher flash point (53 °C)Increased safety for higher-temperature applications.[21]
[P₆₆₆,₁₄][TFSI] Trihexyl(tetradecyl)phosphoniumTFSIHigh operating voltage (3.4 V)Enables supercapacitors with high energy density (~40 Wh/kg).[20]
Small Alkyl PILs e.g., [P₁₁₁₄]⁺Various"Good" ionic liquids (low ion pairing)Higher effective charge carrier concentration, suitable for Li deposition/stripping.[22]

Conclusion

Phosphonium ionic liquids represent a remarkably versatile and robust class of materials. Their superior thermal and chemical stability, coupled with the vast potential for tuning their properties through synthetic modification, makes them powerful alternatives to traditional materials in a wide array of applications. From enhancing the durability of mechanical systems as lubricant additives to enabling safer, higher-performance batteries and developing novel antimicrobial therapies, PILs are poised to drive significant innovation. The comparative data and mechanistic insights provided in this guide underscore the importance of rational design, where the careful selection of both the phosphonium cation and the associated anion is paramount to achieving optimal performance in any given application.

References

  • Synthesis, anti-microbial activities and anti-electrostatic properties of phosphonium-based ionic liquids. Source: Green Chemistry (RSC Publishing). URL
  • Phosphonium/Phosphate Ionic Liquids as Lubricant Additives: The Synthesis and Testing of Six Novel ILs. Source: Rose-Hulman Scholar. URL
  • Ionic Liquids Composed of Phosphonium Cations and Organophosphate, Carboxylate, and Sulfonate Anions as Lubricant Antiwear Additives.
  • Diphosphonium Ionic Liquids as Broad Spectrum Antimicrobial Agents. Source: PMC - NIH. URL
  • Diphosphonium ionic liquids as broad-spectrum antimicrobial agents. Source: PubMed - NIH. URL
  • Characterizing the Potential of Phosphonium-Based Ionic Liquids for CO2 Capture via Multiscale Modeling.
  • Phosphonium-Organophosphate Ionic Liquids as Lubricant Additives: Effects of Cation Structure on Physicochemical and Tribologi. Source: OSTI.GOV. URL
  • Effectiveness of phosphonium cation-based ionic liquids as lubricant additive. Source: Bournemouth University Research Online. URL
  • Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. Source: PMC - NIH. URL
  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Source: ARPN Journal of Engineering and Applied Sciences. URL
  • Phosphonium Ionic Liquids. Source: Alfa Chemistry. URL
  • Tri-tert-butyl(n-alkyl)
  • Applications of phosphonium-based ionic liquids in chemical processes.
  • Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy st
  • Phosphonium ionic liquids as lubricants for aluminium-steel.
  • Characterizing the Potential of Phosphonium-Based Ionic Liquids for CO2 Capture via Multiscale Modeling. Source: NIH. URL
  • Phosphonium Ionic Liquid-Infused Poly(vinyl chloride) Surfaces Possessing Potent Antifouling Properties.
  • Functionalized ionic liquids for CO2 capture under ambient pressure. Source: Taylor & Francis Online. URL
  • Phosphonium-ammonium-based di-cationic ionic liquids as antibacterial over the ESKAPE group.
  • CO2 Capture Performance of Supported Phosphonium Dual Amine-Functionalized Ionic Liquids@MCM-41.
  • Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries.
  • Phosphonium ionic liquids based on bulky phosphines: Synthesis, structure and properties.
  • Functionalized Phosphonium Ionic Liquids: Synthesis and Application. Source: Taylor & Francis Online. URL
  • Phosphonium-Based Ionic Liquids: An Overview.
  • Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids.
  • Exploring the Versatility of Phosphonium Ionic Liquids in Industrial Processes. Source: NINGBO INNO PHARMCHEM CO., LTD. URL
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
  • On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids.
  • Ionic liquids and organic ionic plastic crystals utilizing small phosphonium c
  • Phosphonium Ionic Liquid for Epoxy Curing C
  • Electrochemistry of Ferrocene-Functionalized Phosphonium Ionic Liquids.
  • Room-temperature phosphonium ionic liquids for supercapacitor application. Source: Applied Physics Letters | AIP Publishing. URL
  • Synthesis, Characterisation and Application of Phosphonium Ionic Liquids.
  • Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for S. Source: ChemRxiv. URL
  • Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. Source: RSC Publishing. URL
  • Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability.
  • Transforming biomass conversion with ionic liquids: process intensification and the development of a high-gravity, one-pot. Source: RSC Publishing. URL
  • Ionic liquids in biomass processing. Source: PubMed. URL
  • Cost-Effective Processing of Carbon-Rich Materials in Ionic Liquids: An Expeditious Approach to Biofuels. Source: ACS Omega. URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tributyl(octyl)phosphonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of development, our work with novel compounds like Tributyl(octyl)phosphonium chloride, a phosphonium salt-based ionic liquid, demands the highest standards of safety.[1] This guide moves beyond a simple checklist to provide a comprehensive, risk-based methodology for selecting and using Personal Protective Equipment (PPE). Understanding the "why" behind each piece of equipment is fundamental to fostering a culture of safety and ensuring the integrity of your research.

Section 1: Hazard Assessment - The Rationale Behind Your PPE

This compound (CAS No: 56315-19-6), also known as CYPHOS® IL 253, is a colorless to pale yellow viscous liquid.[2] Its utility in organic synthesis and other applications is significant, but so are its hazards.[1][3] A thorough understanding of its hazard profile, as outlined in its Safety Data Sheet (SDS), is the critical first step in our safety protocol.[4]

This compound is classified with multiple, severe hazards that directly inform our PPE choices.[4]

Hazard ClassificationGHS CodeImplication for PPE Selection
Acute Toxicity (Oral & Dermal) H301, H311This substance is toxic if it is swallowed or comes into contact with the skin.[4] This mandates the use of impermeable gloves and protective clothing to prevent any skin contact.
Skin Corrosion H314It causes severe skin burns .[4] Standard lab coats are insufficient; chemical-resistant materials and immediate removal of contaminated clothing are required.
Serious Eye Damage H318It causes serious eye damage .[4] This necessitates, at minimum, chemical splash goggles. Due to the severity, a full face shield is strongly recommended for splash-prone procedures.[5]
Skin Sensitization H317It may cause an allergic skin reaction , meaning repeated exposure can lead to an allergic response.[4] This reinforces the need for consistent and correct glove use.
Corrosive to Metals H290While not a direct human health hazard, this indicates the substance's reactive nature.[4]

These classifications, particularly the GHS pictograms for Acute Toxicity (Skull and Crossbones), Corrosion, and Health Hazard, signal that this is a substance requiring stringent controls.[4]

Section 2: Core PPE Requirements & Task-Based Selection

While engineering controls like a certified chemical fume hood are the primary method for exposure reduction, PPE is your essential last line of defense.[6] Selection should be deliberate and based on the specific task being performed.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound that could generate mists or aerosols must be conducted within a properly functioning chemical fume hood to ensure good ventilation and exhaustion.[4][6]

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles with side shields are mandatory for all work with this chemical.[7]

  • Recommended for Splash Risk: A full face shield worn over safety goggles is required for any procedure with a higher risk of splashing, such as transfers between containers or working with larger volumes.[5][8]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for phosphonium chlorides. Always inspect gloves for tears or pinholes before use.[9] Employ the proper glove removal technique to avoid contaminating your hands.[9]

  • Protective Clothing: A chemical-resistant apron or a lab coat made of appropriate material should be worn over personal clothing. For larger-scale operations, impervious or full-body suits may be necessary.[5][7] All protective clothing must be removed immediately if it becomes contaminated.[4]

Respiratory Protection

In most laboratory settings where work is conducted in a fume hood, respiratory protection is not required. However, it becomes necessary under specific circumstances:

  • If engineering controls fail or are unavailable.

  • During spill cleanup outside of a fume hood.

  • If aerosols are generated and not adequately contained. In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used in accordance with a formal respiratory protection program.[4][9]

PPE Selection Matrix

This table provides at-a-glance guidance for common laboratory tasks.

TaskEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Small-Scale Weighing/Handling (<10g) inside a Fume Hood Safety Goggles with Side ShieldsChemical-Resistant Gloves (e.g., Nitrile)Chemical-Resistant Lab CoatNot typically required
Liquid Transfers/Reactions inside a Fume Hood Face Shield over Safety GogglesChemical-Resistant GlovesChemical-Resistant Lab Coat or ApronNot typically required
Large Volume Transfers (>1L) or Potential for Pressure Face Shield over Safety GogglesHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatAssess need based on aerosol potential
Emergency Spill Response Face Shield over Safety GogglesHeavy-Duty Chemical-Resistant GlovesFull-Body Impervious Suit or GownNIOSH-Approved Respirator

Section 3: Procedural Guidance: A Step-by-Step Workflow

A disciplined, procedural approach is key to safety. This workflow outlines the critical steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination Phase cluster_disposal 4. Disposal Phase prep_start Verify Fume Hood Certification & Airflow prep_ppe Select & Inspect Task-Specific PPE prep_start->prep_ppe prep_spill Assemble Spill Kit (Absorbent, Neutralizer) prep_ppe->prep_spill prep_sds Review SDS for Emergency Procedures prep_spill->prep_sds handle_don Don PPE Correctly prep_sds->handle_don handle_work Perform Work in Fume Hood handle_don->handle_work handle_seal Keep Containers Tightly Sealed handle_work->handle_seal decon_clean Decontaminate Work Area & Equipment handle_seal->decon_clean decon_doff Doff PPE in Correct Sequence (Gloves Last) decon_clean->decon_doff decon_wash Wash Hands Thoroughly decon_doff->decon_wash dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decon_wash->dispose_ppe dispose_chem Dispose of Chemical Waste per Institutional Guidelines dispose_ppe->dispose_chem

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocols

1. Preparation and Donning PPE:

  • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Review the SDS for this compound.[4]

  • Assemble a spill kit containing appropriate absorbent material (sand, diatomite, universal binders) and a neutralizing agent.[4]

  • Select the appropriate PPE for your task using the matrix above.

  • Inspect all PPE for damage (e.g., cracks in the face shield, holes in gloves).

  • Don PPE in the following order: lab coat/apron, safety goggles, face shield, and finally, gloves.

2. Decontamination and Doffing PPE:

  • To prevent self-contamination, remove PPE in the following order before leaving the work area:

    • Remove the chemical-resistant apron (if used).

    • Remove the face shield.

    • Remove safety goggles.

    • Remove the lab coat.

    • Remove gloves last , using a proper technique where you do not touch the outside of the gloves with your bare hands.[9]

  • Dispose of all single-use PPE as hazardous waste.[4]

  • Wash hands thoroughly with soap and water.[4]

3. Waste Disposal:

  • All contaminated materials, including absorbent used for spills, disposable PPE, and empty containers, must be disposed of as hazardous waste.[4][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of waste into the sewer system.[6]

Section 4: Emergency Protocols

In the event of an exposure or spill, immediate and correct action is vital.

1. Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes, using a safety shower if necessary.[4] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air at once.[4][7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. [4][7] Rinse the mouth with water.[7] Immediately call a poison control center or a doctor for treatment advice.[4]

2. Spill Response:

  • Evacuate and Secure: Alert others and evacuate the immediate area.[11] Restrict access to the spill zone.

  • Protect Yourself: Don the appropriate PPE for spill response (See PPE Matrix).

  • Contain: If safe to do so, prevent the spill from spreading by using absorbent materials or dikes.[11]

  • Clean Up: Absorb the spill with an inert, liquid-binding material (e.g., sand, universal binders).[4] Use a neutralizing agent as recommended by safety personnel.

  • Dispose: Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[4][6]

By integrating these principles of hazard assessment, task-based PPE selection, and disciplined procedure, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your invaluable research.

References

  • Gelest, Inc. (2023, December 15). Safety Data Sheet: TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95%.
  • Australia Pacific LNG. (2023, April 6). SAFETY DATA SHEET.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Hampton Research. (2024, October 10). Safety Data Sheet: Ionic Liquid Screen.
  • LookChem. (n.d.). Cas 56315-19-6,this compound.
  • Princeton University Environmental Health and Safety. (n.d.). Cryogenic Liquid PPE.
  • ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
  • Protective Industrial Products. (n.d.). Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyl(octyl)phosphonium chloride
Reactant of Route 2
Reactant of Route 2
Tributyl(octyl)phosphonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.